9-Ethynylanthracene
Description
Properties
IUPAC Name |
9-ethynylanthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZBYXQREMPYLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399811 | |
| Record name | 9-ethynylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13752-40-4 | |
| Record name | 9-ethynylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 9-Ethynylanthracene via Sonogashira Coupling
This guide provides an in-depth technical overview of the synthesis of 9-ethynylanthracene, a crucial building block in materials science and pharmaceutical development. The core of this synthesis is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This document will delve into the mechanistic intricacies of the reaction, provide field-proven experimental protocols, and offer insights into process optimization and troubleshooting.
Introduction: The Significance of this compound
This compound is a fluorescent aromatic hydrocarbon whose derivatives are integral to the development of advanced materials. Its rigid, planar structure and extended π-conjugation make it an ideal component for organic light-emitting diodes (OLEDs), molecular wires, and fluorescent probes.[3][4] The ethynyl group provides a reactive handle for further functionalization, allowing for the construction of complex molecular architectures. The reliable and efficient synthesis of this compound is therefore of paramount importance to researchers in these fields.
The Sonogashira Coupling: A Mechanistic Deep Dive
The Sonogashira reaction is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[5][6] The reaction typically proceeds under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups.[5][7]
The catalytic cycle is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.[8]
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.[8]
-
Oxidative Addition: The aryl halide (e.g., 9-bromoanthracene or 9-iodoanthracene) undergoes oxidative addition to the Pd(0) species, forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction.[5][8]
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.[5][8]
-
Reductive Elimination: The desired product, this compound, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[8]
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) co-catalyst coordinates with the terminal alkyne.[5]
-
Deprotonation: In the presence of a base (typically an amine), the terminal proton of the alkyne becomes more acidic and is removed, forming a copper acetylide.[5][8] This species then participates in the transmetalation step of the palladium cycle.
The synergy between the palladium and copper catalysts is crucial for the high efficiency of the Sonogashira reaction.[9]
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: A Two-Step Synthesis
A common and effective strategy for synthesizing this compound involves a two-step process:
-
Sonogashira coupling of an anthracene halide with a protected alkyne, such as ethynyltrimethylsilane (TMS-acetylene). The TMS group prevents the undesired homocoupling of the terminal alkyne (Glaser coupling).[10][11][12]
-
Deprotection of the resulting silyl-protected alkyne to yield the terminal alkyne.[13][14]
Step 1: Synthesis of 9-((Trimethylsilyl)ethynyl)anthracene
This protocol is adapted from established procedures for the Sonogashira coupling of aryl halides.[15][16]
Materials:
-
9-Bromoanthracene or 9-Iodoanthracene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylamine (DIPA)
-
Anhydrous toluene or Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 9-bromoanthracene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous toluene and triethylamine (3.0 eq).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Add ethynyltrimethylsilane (1.2 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 9-((trimethylsilyl)ethynyl)anthracene.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation.[17]
-
Amine Base: The amine serves as both a base to deprotonate the alkyne and often as a solvent. It also neutralizes the hydrogen halide byproduct.[5]
-
Copper(I) Iodide: CuI should be fresh as it is susceptible to oxidation.[17]
-
Excess Alkyne: A slight excess of the alkyne is used to ensure the complete consumption of the more valuable aryl halide.
Step 2: Deprotection of 9-((Trimethylsilyl)ethynyl)anthracene
Several methods exist for the cleavage of the C-Si bond. A mild and widely used method involves base-catalyzed methanolysis.[13][14][18]
Materials:
-
9-((Trimethylsilyl)ethynyl)anthracene
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve 9-((trimethylsilyl)ethynyl)anthracene (1.0 eq) in a 1:1 mixture of THF and methanol.
-
Add potassium carbonate (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC.[18][19]
-
Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Alternative Deprotection: A very mild and efficient method utilizes copper(II) sulfate and sodium ascorbate.[20][21]
Data Presentation and Optimization
The efficiency of the Sonogashira coupling is influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Typical Range/Value | Rationale & Key Insights |
| Aryl Halide | I > Br > Cl > OTf | Reactivity order reflects the bond dissociation energy. Iodides are most reactive.[5] |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(PPh₃)₄ is a common choice. PdCl₂(PPh₃)₂ is a stable precatalyst.[8] |
| Catalyst Loading | 0.5 - 5 mol% | Lower loadings are desirable for cost and sustainability.[22] |
| Copper Co-catalyst | CuI, CuBr | CuI is most commonly used.[7] |
| Base | Et₃N, i-Pr₂NH, piperidine | The choice of base can significantly impact the reaction rate and yield.[17] |
| Solvent | THF, Toluene, DMF, Amine | The solvent must solubilize all components. DMF can sometimes slow the reaction.[17] |
| Temperature | Room Temp to 100 °C | Milder conditions are preferred to minimize side reactions.[5] |
Troubleshooting Common Issues:
-
Low or No Yield: Check the quality of reagents, especially the palladium catalyst and the amine base. Ensure a strictly inert atmosphere.[17]
-
Glaser Homocoupling: This is a common side reaction, especially in the presence of oxygen.[10][17] To minimize it, ensure anaerobic conditions, reduce the copper catalyst loading, or add the alkyne slowly.[17][23] Copper-free Sonogashira protocols are also an effective alternative.[24]
-
Formation of Unexpected Byproducts: In the case of 9-bromoanthracene, unexpected side products can form through complex mechanistic pathways.[25][26] Careful control of reaction conditions is crucial.
Caption: Troubleshooting workflow for Sonogashira coupling.
Conclusion
The Sonogashira coupling is a robust and versatile method for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of this valuable compound. The two-step protocol involving a protected alkyne is a reliable strategy that minimizes common side reactions. This guide provides a solid foundation for drug development professionals and materials scientists to successfully synthesize this compound and its derivatives for a wide range of applications.
References
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- A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne. (2020). ResearchGate.
- Supporting Information_Anthracene_07012017_final. (n.d.). The Royal Society of Chemistry.
- Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing.
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A Deep Dive into the Structural Elucidation of 9-Ethynylanthracene: An Integrated Spectroscopic Guide
This technical guide provides a comprehensive exploration of the analytical techniques used to characterize 9-ethynylanthracene, a vital building block in materials science and pharmaceutical research. For researchers, scientists, and drug development professionals, precise structural confirmation is paramount. This document offers an in-depth, field-proven perspective on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous identification and characterization of this molecule. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) distinguished by the presence of an ethynyl group at the 9-position of the anthracene core. This functionalization imparts unique photophysical and chemical properties, making it a valuable synthon for the development of novel organic electronic materials, fluorescent probes, and pharmacologically active compounds. Given its potential applications, rigorous structural verification is a critical first step in any research endeavor. This guide will walk you through the essential spectroscopic techniques for achieving this.
Molecular Structure and Numbering
To facilitate the discussion of spectral data, the standard IUPAC numbering for the anthracene core is presented below. This numbering system is crucial for the correct assignment of NMR signals.
Caption: IUPAC numbering of the this compound molecule.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons and a unique signal for the acetylenic proton.
Data Interpretation:
The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals a complex aromatic region and a characteristic upfield singlet for the ethynyl proton.[1] The aromatic protons on the anthracene core are subject to complex spin-spin coupling, resulting in overlapping multiplets. However, key signals can be assigned based on their chemical shift and multiplicity. The protons at positions 1, 4, 5, and 8 are typically found further downfield due to the anisotropic effect of the aromatic rings.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Number of Protons |
| H10 | 8.46 | s | - | 1H |
| H1, H8 | 8.59 | dq | J = 8.8, 1.0 | 2H |
| H4, H5 | 8.02 | d | J = 8.3 | 2H |
| H2, H7 | 7.60 | ddd | J = 8.7, 6.6, 1.3 | 2H |
| H3, H6 | 7.51 | ddd | J = 8.0, 6.6, 1.3 | 2H |
| Ethynyl-H | 3.99 | s | - | 1H |
| Data obtained from a 400 MHz spectrometer in CDCl₃.[1] |
The singlet at 3.99 ppm is a definitive indicator of the terminal alkyne proton.[2] Its relatively upfield chemical shift compared to aromatic protons is a hallmark of acetylenic protons.[2][3]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte's signals.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion and resolution.[4]
-
Data Acquisition: Acquire the spectrum at room temperature. A sufficient number of scans (typically 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
Caption: Workflow for ¹H NMR analysis of this compound.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.
Data Interpretation:
In the proton-decoupled ¹³C NMR spectrum of this compound, distinct signals are expected for the aromatic and acetylenic carbons. The anthracene core will exhibit a number of signals in the aromatic region (typically 120-135 ppm). Due to the molecule's symmetry, some carbons are chemically equivalent and will produce a single signal. The quaternary carbons (C9, C4a, C5a, C9a, and C10a) will generally have weaker signals. The sp-hybridized carbons of the ethynyl group will appear in a characteristic region (around 80-90 ppm).[5]
| Carbon Assignment | Predicted Chemical Shift (δ) in ppm |
| Anthracene Aromatic Carbons | 125-132 |
| Anthracene Quaternary Carbons | 130-135 |
| C9 (attached to ethynyl) | ~117 |
| Ethynyl C (internal) | ~85 |
| Ethynyl C (terminal) | ~82 |
| Predicted values based on typical ranges for similar structures.[6][7] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required for ¹³C NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Instrumentation: A 100 MHz (or higher, corresponding to a 400 MHz proton frequency) NMR spectrometer is recommended.
-
Data Acquisition: Acquire a proton-decoupled spectrum to simplify the spectrum to single lines for each unique carbon. A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain good signals for all carbons, especially the quaternary ones.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum. The chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).
II. Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis.
Data Interpretation:
For this compound (C₁₆H₁₀), the expected exact mass is 202.0783 g/mol .[2] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) should be observed at m/z = 202. This peak is expected to be quite intense due to the stability of the aromatic system.
Fragmentation Pattern:
The fragmentation of the this compound molecular ion will be governed by the stability of the resulting fragments. Aromatic systems are known to be stable, so the molecular ion peak is often the base peak.[8] Common fragmentation pathways for aromatic alkynes may involve the loss of the acetylenic proton or the entire ethynyl group.
-
[M-H]⁺ (m/z = 201): Loss of the terminal acetylenic hydrogen atom.
-
[M-C₂H]⁺ (m/z = 177): Loss of the ethynyl radical.
-
Doubly charged ions: Due to the extensive π-system, doubly charged ions such as [M]²⁺ at m/z = 101 may also be observed.
Caption: Predicted fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[9][10]
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating PAHs.[10]
-
Oven Program: Start at a lower temperature (e.g., 80-100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300 °C) to ensure elution of the compound.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10][11]
-
-
MS Conditions:
Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and comprehensive approach to the characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the presence of the key ethynyl functional group, while mass spectrometry provides the molecular weight and valuable structural information through fragmentation analysis. The protocols and data interpretations presented in this guide offer a solid foundation for researchers to confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific investigations.
References
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A Technical Guide to the Photophysical Properties of 9-Ethynylanthracene and Its Derivatives
Abstract
This in-depth technical guide provides a comprehensive exploration of the photophysical properties of 9-ethynylanthracene and its diverse derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, electronic absorption, fluorescence emission, quantum yields, and excited-state dynamics of this important class of fluorophores. We will explore the profound influence of structural modifications and solvent environments on their optical characteristics. Furthermore, this guide offers detailed experimental protocols for the characterization of these molecules and discusses their burgeoning applications in chemical sensing, biological imaging, and advanced materials.
Introduction: The Allure of the Anthracene Core
Anthracene, a foundational polycyclic aromatic hydrocarbon, has long captivated the scientific community due to its intriguing photophysical and photochemical behavior.[1] Its rigid, planar structure and extended π-conjugated system give rise to strong light absorption and emission, making it a valuable scaffold for the development of fluorescent probes and advanced organic materials.[2][3] The introduction of substituents onto the anthracene core, particularly at the 9- and 10-positions, provides a powerful strategy to modulate its electronic and optical properties.[4][5]
The ethynyl group, with its linear geometry and π-system, is a particularly interesting substituent. When appended to the 9-position of anthracene, it extends the π-conjugation, leading to significant alterations in the molecule's photophysical characteristics.[6] This guide will focus on this compound as a parent compound and explore how its properties can be further tuned through the introduction of various functional groups, creating a versatile toolbox for a wide range of applications.
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common and versatile method involves the palladium-catalyzed Sonogashira coupling reaction.[7] This reaction provides a direct and efficient means of forming the carbon-carbon bond between an aryl halide (such as 9-bromoanthracene) and a terminal alkyne.
Another synthetic strategy involves the addition of a (trialkylsilyl)ethynyllithium reagent to 9-anthrone, followed by subsequent functionalization.[7] For the synthesis of unsymmetrically substituted 9,10-diethynylanthracenes, a selective pathway has been developed.[8] The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. For instance, the palladium-catalyzed Heck reaction is a convenient method for synthesizing 9-vinylanthracene derivatives.[9][10]
Core Photophysical Properties
The photophysical behavior of this compound and its derivatives is governed by the interplay of electronic transitions within the extended π-system. Key parameters that define their performance as fluorophores include their absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime.
Absorption and Emission Spectra
The electronic absorption spectra of this compound derivatives are characterized by well-defined vibronic structures, typical of rigid aromatic systems. The introduction of the ethynyl group at the 9-position generally leads to a bathochromic (red) shift in the absorption and emission maxima compared to unsubstituted anthracene.[4] This is a direct consequence of the extended π-conjugation.
Further substitution on the ethynylphenyl ring can lead to push-pull systems, where electron-donating and electron-withdrawing groups are present. These systems often exhibit intramolecular charge transfer (ICT) character, which can significantly influence their photophysical properties.
The emission spectra of these compounds are often a mirror image of their absorption spectra, which is characteristic of molecules that do not undergo significant geometry changes upon excitation.[11] However, in some cases, particularly with flexible substituents, deviations from this mirror-image relationship can be observed.[11]
Fluorescence Quantum Yield (Φf)
The fluorescence quantum yield (Φf) is a critical measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. Anthracene derivatives are known for their high fluorescence quantum yields. For instance, 9,10-bis(phenylethynyl)anthracene (BPEA) is reported to have a quantum yield of 1.0 in cyclohexane.[12]
The quantum yield can be significantly influenced by the molecular structure and the surrounding environment. For example, the introduction of thiophene substituents on 9,10-disubstituted anthracenes has been shown to decrease the fluorescence quantum yield.[13]
Fluorescence Lifetime (τf)
The fluorescence lifetime (τf) is the average time a molecule spends in the excited state before returning to the ground state via fluorescence. This parameter is sensitive to the local microenvironment of the fluorophore, making it a valuable tool for sensing applications.[14] The natural radiative lifetimes of 9,10-disubstituted anthracene derivatives are typically in the range of 2.5 to 4.4 nanoseconds.[6]
Factors Influencing Photophysical Properties
The photophysical properties of this compound and its derivatives are not static but can be finely tuned by both internal and external factors.
Effect of Substituents
The nature and position of substituents on the anthracene core or the ethynylphenyl moiety have a profound impact on the photophysical properties. Electron-donating groups (e.g., -N(CH3)2) and electron-withdrawing groups (e.g., -NO2) can be strategically introduced to create "push-pull" systems. These substitutions can lead to significant shifts in the absorption and emission wavelengths and can modulate the fluorescence quantum yield and lifetime. For instance, the introduction of bulky dendrons can prevent aggregation and the associated fluorescence quenching.[6]
Solvent Effects: Polarity and Viscosity
The surrounding solvent environment plays a crucial role in dictating the photophysical behavior of these fluorophores.
-
Solvent Polarity: In polar solvents, the excited state of polar fluorophores can be stabilized through dipole-dipole interactions, leading to a red shift in the emission spectrum (solvatochromism).[15] This effect is particularly pronounced in molecules with significant intramolecular charge transfer character. The fluorescence quantum yield of 9-(N,N-dimethylamino)anthracene, for example, decreases as the solvent polarity increases from cyclohexane to acetonitrile.[16]
-
Solvent Viscosity: The viscosity of the solvent can influence non-radiative decay pathways that involve molecular motion, such as torsional relaxation.[17] In viscous environments, these motions are restricted, which can lead to an increase in the fluorescence quantum yield and lifetime.[9][17] This property is exploited in the design of "molecular rotors" for viscosity sensing.
Experimental Protocols
Accurate characterization of the photophysical properties of this compound derivatives requires rigorous experimental methodologies.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence to that of a well-characterized standard with a known quantum yield.[18][19]
Causality Behind Experimental Choices: The core principle of this method is that if a standard and a sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[18] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. Using a series of dilutions helps to minimize inner filter effects and ensures the linearity of the fluorescence versus absorbance plot.[18]
Step-by-Step Methodology:
-
Standard Selection: Choose a suitable fluorescence standard that absorbs at the desired excitation wavelength and preferably emits in a similar spectral region to the test sample. Anthracene (Φf = 0.27 in ethanol) is a common standard.[20]
-
Solvent Purity: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.[21]
-
Solution Preparation: Prepare a series of 5-6 dilutions for both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 1 cm cuvette to minimize re-absorption effects.[19]
-
Absorbance Measurement: Record the UV-Vis absorbance spectrum for each dilution of the sample and the standard.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under each fluorescence emission spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
The slope of the resulting linear fit is the gradient (Grad).[18]
-
Calculate the quantum yield of the sample (Φs) using the following equation:[18][19] Φs = Φr * (Grads / Gradr) * (ns2 / nr2) Where:
-
Φr is the quantum yield of the reference.
-
Grads and Gradr are the gradients for the sample and reference, respectively.
-
ns and nr are the refractive indices of the sample and reference solvents.
-
-
Self-Validating System: The linearity of the plot of integrated fluorescence intensity versus absorbance serves as an internal validation of the measurements, indicating the absence of significant inner filter effects or aggregation.[18]
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[22]
Causality Behind Experimental Choices: TCSPC is based on the precise timing of the arrival of individual fluorescence photons after an excitation pulse.[22] By repeatedly exciting the sample and building a histogram of photon arrival times, a fluorescence decay curve is constructed. This digital counting method is robust against fluctuations in excitation intensity.[22]
Step-by-Step Methodology:
-
Instrumentation: A typical TCSPC setup includes a pulsed light source (e.g., a laser diode), a sample holder, a fast photodetector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics.[23][24]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent to avoid concentration-dependent effects.
-
Data Acquisition:
-
Excite the sample with the pulsed light source.
-
The detector registers the arrival of single fluorescence photons.
-
The electronics measure the time delay between the excitation pulse and the detected photon.
-
A histogram of these time delays is generated, representing the fluorescence decay profile.[22]
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).[22]
Self-Validating System: The quality of the fit, assessed by statistical parameters like chi-squared, provides a measure of the reliability of the determined lifetime.
Data Presentation
Table 1: Photophysical Properties of Selected this compound Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Φf | τf (ns) | Reference |
| 9,10-bis(phenylethynyl)anthracene | Cyclohexane | 451 | ~480 | 1.0 | 3.17-3.4 | [12],[25] |
| 9-phenylanthracene | Alkanes | 362 | 420 | - | 3.45-5.75 | [17] |
| 9-(N,N-dimethylamino)anthracene | Cyclohexane | - | - | >0.5 | - | [16] |
| 9-(N,N-dimethylamino)anthracene | Acetonitrile | - | - | <0.1 | - | [16] |
Note: This table is a representative summary. The photophysical properties can vary depending on the specific derivative and experimental conditions.
Visualizations
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Caption: Simplified Jablonski Diagram of Photophysical Processes.
Applications in Research and Development
The tunable photophysical properties of this compound derivatives make them highly valuable in various scientific and technological fields.
-
Chemical Sensors: The sensitivity of their fluorescence to the local environment enables their use as sensors for polarity, viscosity, and the presence of specific analytes. For instance, derivatives exhibiting aggregation-induced emission (AIE) can be used to monitor processes in aqueous environments.[9]
-
Biological Imaging: Their high fluorescence quantum yields and photostability make them excellent candidates for fluorescent probes in biological imaging.[26] They can be used for cell imaging and to monitor changes in intracellular environments.[9]
-
Organic Electronics: Anthracene derivatives are widely used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells due to their excellent charge transport and emissive properties.[1][2][27]
-
Triplet-Triplet Annihilation Upconversion: Certain 9,10-disubstituted anthracene derivatives have been successfully employed as annihilators in triplet-triplet annihilation upconversion systems, which have applications in solar energy conversion and bioimaging.[13]
Conclusion
This compound and its derivatives represent a versatile and powerful class of fluorophores with highly tunable photophysical properties. Through judicious chemical modification and an understanding of their interactions with the surrounding environment, researchers can design and synthesize novel probes and materials with tailored optical characteristics. The experimental protocols and fundamental principles outlined in this guide provide a solid foundation for the exploration and application of these fascinating molecules in diverse areas of scientific research and technological innovation.
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An In-depth Technical Guide to the Solubility of 9-Ethynylanthracene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Ethynylanthracene, a key building block in the synthesis of advanced organic materials, possesses solubility characteristics that are critical for its application in materials science and drug development. This guide provides a comprehensive analysis of its solubility, integrating theoretical principles with practical, field-tested experimental protocols. Due to the scarcity of published quantitative data, this document emphasizes a foundational understanding of the physicochemical factors governing solubility and provides detailed methodologies for its empirical determination. This allows researchers to generate precise solubility data tailored to their specific solvent systems and experimental conditions.
Introduction: The Significance of this compound and its Solubility
This compound is a polycyclic aromatic hydrocarbon (PAH) distinguished by a rigid anthracene core and a reactive ethynyl group. This unique structure makes it a valuable precursor for creating novel organic semiconductors, fluorescent probes, and functional polymers. The successful synthesis, purification, and application of this compound are fundamentally dependent on its behavior in solution. A thorough understanding of its solubility in various organic solvents is, therefore, not merely a matter of procedural convenience but a critical parameter that dictates reaction kinetics, crystal growth, film morphology, and biological availability.
This technical guide is designed to empower researchers by providing a detailed framework for understanding and quantifying the solubility of this compound.
Core Physicochemical Properties
An initial assessment of the physical and chemical properties of this compound provides the basis for predicting its solubility.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | Yellow Solid | [2] |
| Melting Point | 64.00 - 66.00 °C | [2] |
| Water Solubility | approx. 0.064 g/L (25 °C) |
The Science of Solubility: A Mechanistic Perspective
The solubility of this compound is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3]
Molecular Structure and Intermolecular Forces
This compound is a predominantly nonpolar molecule. Its large, planar anthracene core is rich in delocalized π-electrons, leading to strong van der Waals forces (specifically, London dispersion forces) as the primary mode of intermolecular interaction. The terminal ethynyl group imparts a negligible dipole moment, leaving the molecule's overall character decidedly hydrophobic and lipophilic.
Consequently, solvents that can effectively engage in dispersion forces and accommodate the bulky aromatic system will be the most effective at dissolving this compound.
Rationale for Solvent Selection
The choice of solvent is a critical experimental decision. The following is a causality-driven guide to solvent selection for this compound:
-
Nonpolar Aromatic Solvents (e.g., Toluene, Benzene, Xylene): These solvents are expected to be excellent choices. Their own aromatic nature allows for favorable π-π stacking interactions with the anthracene core, leading to high solubility.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These are versatile solvents of low to moderate polarity and are known to effectively dissolve a wide array of PAHs. A structurally similar compound, 9-acetylanthracene, is reported to be soluble in benzene.[4]
-
Ethers (e.g., Tetrahydrofuran (THF), Diethyl Ether): These solvents have low polarity and are generally effective for dissolving nonpolar compounds. THF, in particular, is often a good solvent for aromatic molecules.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): The higher polarity of these solvents can create a less favorable environment for the nonpolar solute, likely resulting in lower solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The strong hydrogen-bonding network in these solvents makes it energetically unfavorable to create a cavity for the nonpolar this compound molecule. Therefore, low solubility is expected. However, it is noteworthy that the crude product of a synthesis for 9-anthraldehyde, a related compound, was dissolved in ethanol, suggesting some utility.[5]
-
Water: As a highly polar, protic solvent, water is an extremely poor solvent for this compound, a fact corroborated by its very low measured water solubility.
Qualitative Solubility Overview
Based on the principles outlined above and anecdotal evidence from related syntheses, the following table provides a qualitative prediction of solubility.
| Solvent Class | Predicted Solubility | Rationale |
| Aromatic Hydrocarbons | High | Favorable π-π stacking and dispersion forces. |
| Chlorinated Hydrocarbons | High | Effective dissolution of PAHs. |
| Ethers | Moderate to High | Good balance of low polarity and solvating ability. |
| Polar Aprotic | Low to Moderate | Mismatch in polarity between solute and solvent. |
| Polar Protic | Low | Strong solvent-solvent interactions (hydrogen bonding). |
| Water | Very Low | Extreme polarity mismatch. |
Rigorous Experimental Protocols for Solubility Determination
To move beyond qualitative predictions, precise experimental determination of solubility is necessary. The following protocols are designed to be self-validating systems, ensuring the generation of trustworthy and reproducible data.
Gravimetric Method: The Gold Standard
This method provides a direct and highly accurate measurement of solubility by determining the mass of solute dissolved in a known volume of solvent.
Methodology Visualization
Caption: Workflow for the gravimetric determination of solubility.
Step-by-Step Protocol:
-
Add an excess amount of this compound to a vial containing a precisely measured volume of the organic solvent.
-
Seal the vial and place it in a temperature-controlled shaker or stirrer for 24 to 48 hours to ensure the solution reaches equilibrium.
-
After equilibration, allow the undissolved solid to settle. For finer suspensions, centrifugation may be necessary.
-
Carefully withdraw a known volume of the clear, saturated supernatant.
-
Transfer this supernatant to a pre-weighed, clean vial.
-
Completely evaporate the solvent. This is typically done under a stream of inert gas or in a vacuum oven at a temperature below the melting point of this compound.
-
Once the solvent is fully removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute is the final weight minus the initial weight of the vial. Calculate the solubility in the desired units (e.g., g/L or mol/L).
UV-Visible Spectrophotometry: A High-Sensitivity Approach
For compounds with a strong chromophore like this compound, UV-Vis spectrophotometry offers a sensitive and accurate method for determining solubility, particularly at low concentrations.
Methodology Visualization
Sources
Stability and degradation pathways of 9-ethynylanthracene
An In-depth Technical Guide to the Stability and Degradation Pathways of 9-Ethynylanthracene
Introduction
This compound is a fascinating molecule that stands at the intersection of polycyclic aromatic hydrocarbons (PAHs) and alkyne chemistry. Its rigid, planar anthracene core imparts unique photophysical properties, while the terminal ethynyl group serves as a versatile chemical handle for further functionalization. This combination makes this compound and its derivatives promising candidates for applications in materials science, including the development of organic semiconductors, fluorescent probes, and functional polymers.[1] However, the successful implementation of this molecule in advanced applications hinges on a thorough understanding of its chemical stability and degradation pathways.
This technical guide provides a comprehensive overview of the factors influencing the stability of this compound and delineates its probable degradation pathways under various stress conditions. The insights presented herein are grounded in the fundamental principles of physical organic chemistry and are supported by established literature on the reactivity of anthracene and ethynyl-substituted aromatic compounds. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with or considering the use of this compound.
Core Molecular Structure and Inherent Reactivity
The stability of this compound is intrinsically linked to the reactivities of its two key components: the anthracene nucleus and the ethynyl substituent.
-
The Anthracene Core: The three fused benzene rings of anthracene create an extended π-electron system that is susceptible to photochemical reactions, particularly at the 9 and 10 positions. Anthracene is well-known to undergo a reversible [4+4] photodimerization upon exposure to UV light.[2] Furthermore, the central ring of anthracene can act as a diene in Diels-Alder reactions.[3][4]
-
The Ethynyl Group: The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to addition reactions. The terminal hydrogen is weakly acidic and can be deprotonated to form an acetylide, which is a potent nucleophile. This reactivity is harnessed in synthetic transformations like the Sonogashira coupling.[5][6][7]
The electronic communication between the electron-rich alkyne and the aromatic system influences the overall reactivity and, consequently, the stability of the molecule.
Predicted Degradation Pathways of this compound
Based on the known reactivity of anthracene and its derivatives, as well as ethynyl-substituted aromatics, several degradation pathways can be anticipated for this compound under different environmental stressors.
Photodegradation Pathways
Light is a significant factor in the degradation of many PAHs, and this compound is expected to be photosensitive. Two primary photodegradation pathways are proposed:
-
Photodimerization: Similar to anthracene, this compound is likely to undergo a [4+4] cycloaddition reaction upon irradiation with UV light, leading to the formation of a dimer. This process is often reversible upon heating or irradiation at a different wavelength. The steric bulk of the ethynyl group may influence the kinetics and equilibrium of this dimerization.
-
Photooxidation: In the presence of oxygen and light, this compound is susceptible to photooxidation. This process is typically initiated by the formation of singlet oxygen, which can then react with the anthracene core in a [4+2] cycloaddition to form an endoperoxide. This endoperoxide is often unstable and can undergo further reactions, such as rearrangement to form 9,10-anthraquinone derivatives or other oxygenated products.[8] The presence of the ethynyl group may influence the rate of this reaction and the subsequent decomposition of the endoperoxide.
Caption: Proposed photodegradation pathways of this compound.
Thermal Degradation Pathway
At elevated temperatures, ethynyl-substituted aromatic compounds are known to undergo polymerization.[9] For this compound, thermal stress, particularly at temperatures exceeding 150°C, is expected to induce polymerization reactions. The mechanism can involve complex radical processes or concerted reactions leading to oligomers and polymers with extended conjugation. The thermal stability of PAHs can be influenced by their physical state, with solid forms generally being more stable than solutions.[10]
Caption: Proposed thermal degradation pathway of this compound.
Oxidative Degradation Pathway
In addition to photooxidation, this compound can be degraded by chemical oxidants. Strong oxidizing agents can attack both the anthracene core and the ethynyl group.
-
Oxidation of the Anthracene Core: Similar to other PAHs, the anthracene nucleus can be oxidized to 9,10-anthraquinone. Further oxidation can lead to ring-opening reactions, ultimately yielding smaller aromatic carboxylic acids such as phthalic acid.[11][12]
-
Oxidation of the Ethynyl Group: The ethynyl group can also be oxidized, potentially leading to the formation of carboxylic acids or cleavage of the C-C triple bond.
The specific degradation products will depend on the nature of the oxidizing agent and the reaction conditions.
Caption: Proposed oxidative degradation pathways of this compound.
Experimental Design for Stability and Degradation Studies
A systematic experimental approach is crucial for elucidating the stability and degradation pathways of this compound. A well-designed forced degradation study can provide valuable information on the degradation triggers and the resulting products.
Forced Degradation Protocol
The following protocol outlines a general approach for conducting a forced degradation study on this compound.
Table 1: Forced Degradation Conditions
| Stress Condition | Proposed Experimental Setup |
| Photolytic | Expose a solution of this compound (e.g., in acetonitrile or methanol) to a light source with a controlled wavelength and intensity (e.g., a xenon lamp with appropriate filters to simulate sunlight). A control sample should be kept in the dark. |
| Thermal | Heat a solid sample or a solution of this compound at various temperatures (e.g., 60°C, 80°C, 150°C, and 200°C) for different durations. Samples should be in sealed vials to prevent solvent evaporation. |
| Oxidative | Treat a solution of this compound with an oxidizing agent (e.g., hydrogen peroxide, a Fenton-like reagent, or meta-chloroperoxybenzoic acid) at a controlled temperature. |
| Acidic/Basic | Expose a solution of this compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperatures. |
Analytical Methodology
A robust analytical method is essential for monitoring the degradation of this compound and identifying its degradation products.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the primary tool for quantifying the parent compound and detecting the formation of degradation products. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating PAHs and their more polar degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the identification of degradation products by providing molecular weight and fragmentation information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful analytical technique.
Caption: A typical experimental workflow for studying the stability of this compound.
Conclusion
While specific literature on the stability and degradation of this compound is limited, a comprehensive understanding can be built upon the well-established chemistry of its constituent parts. This guide has outlined the most probable degradation pathways—photodegradation (dimerization and oxidation), thermal polymerization, and chemical oxidation—and has provided a framework for their experimental investigation. By employing systematic forced degradation studies coupled with robust analytical techniques, researchers can gain the necessary insights to effectively utilize this compound in their applications, ensuring the performance and longevity of the resulting materials and devices.
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Discovering novel derivatives of 9-ethynylanthracene
An In-Depth Technical Guide to the Discovery of Novel Derivatives of 9-Ethynylanthracene
Abstract
This compound stands as a pivotal molecular scaffold, bridging the realms of materials science and medicinal chemistry. Its rigid, planar anthracene core imparts unique photophysical properties, while the terminal alkyne functionality serves as a versatile handle for a myriad of chemical transformations. This guide provides a comprehensive exploration of the synthetic strategies available for the derivatization of this compound, offering researchers, scientists, and drug development professionals a detailed roadmap for the rational design and synthesis of novel, functional molecules. We delve into the core reactivity of this scaffold, presenting field-proven protocols for derivatization at both the ethynyl group and the anthracene core. Key methodologies, including Sonogashira coupling, azide-alkyne cycloaddition (click chemistry), and Diels-Alder reactions, are discussed in depth, with an emphasis on the causality behind experimental choices to ensure procedural robustness. This guide aims to empower innovators with the knowledge to create next-generation fluorescent probes, organic electronic materials, and targeted therapeutics.
The this compound Core: A Foundation for Innovation
This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a three-ring anthracene system with a reactive ethynyl group at the 9-position. This unique combination of a large, conjugated π-system and a terminal alkyne makes it a highly attractive building block for the synthesis of advanced functional materials.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₀ | |
| Molecular Weight | 202.25 g/mol | |
| Melting Point | 72.5-76 °C | LookChem |
| Appearance | Yellow solid | - |
The anthracene moiety is known for its strong UV absorption and blue fluorescence, properties that can be finely tuned through derivatization.[1] The ethynyl group, a powerful and versatile functional handle, opens the door to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthesis of the this compound Scaffold
A common and efficient route to this compound begins with the readily available 9-acetylanthracene. The reaction with phosphorus pentachloride yields 9-(1-chloroethenyl)anthracene, which upon treatment with a strong base like sodium amide in liquid ammonia, undergoes elimination to afford the desired this compound.[2] An alternative, high-yielding method involves the Sonogashira coupling of 9-bromoanthracene with a protected acetylene, such as (trimethylsilyl)acetylene, followed by deprotection.[3]
Strategies for Derivatization at the Ethynyl Group
The terminal alkyne of this compound is the primary site for derivatization, offering a gateway to a vast chemical space. The most powerful and widely employed methods for this purpose are palladium-catalyzed cross-coupling reactions and cycloaddition reactions.
Sonogashira Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is exceptionally valuable for extending the π-conjugation of the anthracene core, leading to materials with tailored photophysical and electronic properties.
Causality in Experimental Design: The success of the Sonogashira coupling hinges on the synergistic action of a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5] The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center.[6] The amine base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[5] An inert atmosphere is essential to prevent the oxidative homocoupling of the alkyne (Glaser coupling) and degradation of the catalyst.[5]
Caption: General workflow for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling of this compound with an Aryl Bromide [7][8]
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 mmol, 1.0 eq), this compound (1.2 mmol, 1.2 eq), Pd(PPh₃)₂Cl₂ (0.025 eq), and CuI (0.05 eq).
-
Solvent and Base Addition: Add anhydrous THF (5 mL) and diisopropylamine (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Azide-Alkyne Cycloaddition (Click Chemistry): A Bioorthogonal Ligation Strategy
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for complex molecular synthesis and bioconjugation.[9] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the archetypal click reaction, forming a stable 1,4-disubstituted 1,2,3-triazole linkage.[10]
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [9][11]
-
Catalyst Preparation: In a reaction vessel, prepare the Cu(I) catalyst in situ by mixing CuSO₄ (0.1 eq) and sodium ascorbate (0.2 eq) in a suitable solvent system (e.g., t-BuOH/H₂O or DMF).
-
Reactant Addition: Add the azide-containing molecule (1.0 eq) and this compound (1.0 eq) to the catalyst solution.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction is often visually indicated by a color change.
-
Workup and Purification: Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The triazole product can then be purified by column chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications in biological systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a powerful alternative.[12] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides without the need for a catalyst.[13]
Caption: Comparison of CuAAC and SPAAC pathways.
Strategies for Derivatization of the Anthracene Core
While the ethynyl group is the more common site for derivatization, the anthracene core itself can be functionalized, primarily through cycloaddition reactions.
Diels-Alder Reaction: Accessing Three-Dimensional Structures
The anthracene core can act as a diene in a [4+2] cycloaddition, or Diels-Alder reaction, with a suitable dienophile.[14] This reaction typically occurs across the 9- and 10-positions, temporarily disrupting the aromaticity of the central ring to form a bridged, three-dimensional structure.[15] This strategy is particularly useful for creating rigid, well-defined architectures.
Experimental Protocol: Diels-Alder Reaction of Anthracene with Maleic Anhydride [15][16]
-
Reaction Setup: In a round-bottomed flask, combine anthracene (1.0 eq) and maleic anhydride (1.0 eq) in a high-boiling solvent such as xylene.
-
Reaction: Heat the mixture to reflux for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature, then in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystals by vacuum filtration and wash with a cold, non-polar solvent (e.g., ethyl acetate/hexane mixture).
Design and Synthesis of Novel Derivatives with Tailored Properties
The strategic derivatization of this compound allows for the creation of molecules with precisely tuned properties for a range of applications.
Fluorescent Probes
The inherent fluorescence of the anthracene core can be modulated by the substituents attached to the ethynyl group.[17] The introduction of electron-donating or electron-withdrawing groups can lead to intramolecular charge transfer (ICT) states, resulting in solvatochromic fluorescence and making these derivatives excellent candidates for fluorescent probes that can sense the polarity of their microenvironment.[18]
Materials for Organic Electronics
Anthracene derivatives are promising materials for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[19][20] By extending the π-conjugation through Sonogashira coupling, for example, the HOMO-LUMO gap can be narrowed, shifting the absorption and emission to longer wavelengths.[20] Furthermore, the introduction of bulky substituents can prevent π-stacking in the solid state, leading to higher fluorescence quantum yields in thin films.[20]
Characterization of Novel this compound Derivatives
The structural and photophysical characterization of newly synthesized derivatives is crucial for understanding their properties and potential applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the synthesized molecules. The characteristic chemical shifts of the aromatic protons of the anthracene core and the protons of the newly introduced substituents provide definitive evidence of a successful reaction.[21][22]
Fluorescence Spectroscopy: The photophysical properties of the derivatives are primarily investigated using UV-Vis absorption and fluorescence spectroscopy.[23] Key parameters to be determined include the absorption and emission maxima (λ_abs and λ_em), the Stokes shift, and the fluorescence quantum yield (Φ_F).[1]
Conclusion and Future Outlook
This compound is a remarkably versatile platform for the development of novel functional molecules. The synthetic strategies outlined in this guide, particularly Sonogashira coupling and click chemistry, provide a robust toolkit for creating a diverse array of derivatives. The ability to finely tune the photophysical and electronic properties of the anthracene core through rational derivatization will continue to drive innovation in fields ranging from biomedical imaging to organic electronics. Future research will likely focus on the development of more complex, multi-functional derivatives with applications in theranostics, advanced sensors, and next-generation electronic devices.
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Technical Guide: A Deep Dive into the Solvatochromic Behavior of 9-Ethynylanthracene
Abstract: This technical guide provides a comprehensive investigation into the solvatochromic properties of 9-ethynylanthracene, a fluorescent aromatic hydrocarbon of significant interest in materials science and as a molecular probe. Solvatochromism, the change in a substance's color or spectral properties with solvent polarity, is a key phenomenon for understanding solute-solvent interactions.[1][2] this compound, with its extended π-conjugated system and sensitivity to environmental polarity, serves as an excellent model compound for these studies. This document details the theoretical underpinnings of solvatochromism, provides rigorous, field-proven experimental protocols for its characterization using UV-Visible and fluorescence spectroscopy, and presents a framework for the analysis and interpretation of the resulting data. The methodologies and insights contained herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to effectively utilize solvatochromic probes in their respective fields.
Introduction to Solvatochromism and this compound
Solvatochromism is the phenomenon where the absorption or emission spectrum of a chemical compound shifts in response to the polarity of the solvent it is dissolved in.[1][2] This shift is a direct result of differential solvation of the molecule's electronic ground and excited states.[3] As solvent polarity changes, the energy gap between these states is altered, leading to a shift in the wavelength of maximum absorption (λmax) or emission.[2]
This phenomenon is broadly categorized into:
-
Positive Solvatochromism: A bathochromic (red) shift in the spectrum with increasing solvent polarity. This occurs when the excited state is more polar than the ground state, leading to greater stabilization by polar solvents.[1][2][3]
-
Negative Solvatochromism: A hypsochromic (blue) shift with increasing solvent polarity, which occurs when the ground state is more polar than the excited state.[1][2]
This compound is a particularly interesting probe for solvatochromic studies. Its rigid, planar anthracene core provides a well-defined π-electron system, while the ethynyl group can modulate its electronic properties. The photophysical properties of anthracene derivatives have been a subject of extensive research due to their high fluorescence quantum yields and applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.[4][5] The sensitivity of its spectral properties to the local environment makes this compound a valuable tool for probing the polarity of microenvironments, such as within polymer matrices or biological systems.
Theoretical Framework: Quantifying Solute-Solvent Interactions
The interaction between a solvent and a solute is a complex interplay of forces including dipolarity, polarizability, and hydrogen bonding capabilities.[3][6] To quantify the solvatochromic effect, various empirical solvent polarity scales, such as Reichardt's ET(30) scale, have been developed.[7][8]
A cornerstone in the analysis of solvatochromism is the Lippert-Mataga equation . This model provides a relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and the orientation polarizability of the solvent, which is a function of the solvent's dielectric constant (ε) and refractive index (n).[9][10]
The Lippert-Mataga equation is expressed as:
νabs - νem = (2/hc) * [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ] * (μe - μg)² / a³ + constant
Where:
-
νabs and νem are the wavenumbers (cm⁻¹) of the absorption and emission maxima.
-
h is Planck's constant, c is the speed of light.
-
ε and n are the solvent's dielectric constant and refractive index.
-
μe and μg are the dipole moments of the solute in the excited and ground states, respectively.
-
a is the radius of the solvent cavity in which the solute resides (Onsager radius).
A plot of the Stokes shift (in cm⁻¹) versus the solvent polarity parameter Δf (the term in the first set of brackets) is known as a Lippert-Mataga plot.[10][11] A linear relationship supports the model and the slope of this plot is directly proportional to the square of the change in dipole moment (Δμ = μe - μg) upon excitation.[9][10] This provides a powerful method to experimentally determine how the charge distribution within the molecule changes upon photoexcitation. A positive slope indicates that the excited state is more polar than the ground state.[10]
Experimental Methodology: A Validated Workflow
The investigation of solvatochromic behavior requires careful and systematic experimental procedures. The following protocols are designed to ensure reproducibility and accuracy.
Synthesis of this compound
While this compound can be sourced commercially, a common synthetic route involves the reaction of 9-anthraldehyde with a suitable reagent to form the alkyne. One established method is the Corey-Fuchs reaction, which involves the conversion of the aldehyde to a dibromo-olefin followed by elimination. Alternatively, Sonogashira coupling reactions on halogenated anthracenes can be employed.[12] For the purposes of this guide, we will assume the starting material is available. Purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry before use.
Experimental Workflow Diagram
The overall process for investigating the solvatochromic behavior of this compound is outlined below.
Caption: Experimental workflow for solvatochromic analysis.
Detailed Protocol: Spectroscopic Measurements
Materials:
-
This compound
-
Spectroscopic grade solvents covering a wide range of polarities (e.g., n-Hexane, Toluene, Dichloromethane, Acetone, Acetonitrile, DMSO, Ethanol).[13]
-
Volumetric flasks (Class A)
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
Fluorometer
Step-by-Step Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a high-purity, relatively non-polar solvent where it is highly soluble (e.g., Toluene) to create a stock solution of known concentration, typically 1 mM.[1] Ensure complete dissolution.
-
-
Working Solution Preparation:
-
For each solvent to be tested, prepare a dilute working solution from the stock.
-
The final concentration should be in the micromolar range (e.g., 1-10 µM) to ensure the maximum absorbance is below 0.1 AU. This is critical to avoid inner filter effects in fluorescence measurements.[14]
-
For example, add 10 µL of the 1 mM stock solution to a 10 mL volumetric flask and fill to the mark with the desired solvent. Mix thoroughly.
-
-
UV-Visible Spectroscopy:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.[1]
-
Set the wavelength range to scan, for instance, from 300 nm to 500 nm, to cover the characteristic absorption bands of the anthracene core.[4]
-
Fill a clean quartz cuvette with the pure solvent to be tested and record a baseline (blank).
-
Rinse the cuvette with the corresponding working solution, then fill it and place it in the spectrophotometer.
-
Record the absorption spectrum and identify the wavelength of maximum absorbance (λabs).
-
Repeat for all solvents.
-
-
Fluorescence Spectroscopy:
-
Turn on the fluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength (λex) to the λabs determined from the UV-Vis measurement for that specific solvent.
-
Set the emission scan range. For this compound, a range from λex + 10 nm to 600 nm is a good starting point.
-
Use the same working solutions prepared for the UV-Vis measurements.
-
Record the emission spectrum and identify the wavelength of maximum fluorescence intensity (λem).
-
Repeat for all solvents, ensuring the excitation wavelength is adjusted for each solvent if λabs shifts significantly.
-
Data Presentation and Interpretation
Quantitative Data Summary
The collected data should be organized into a clear, tabular format for easy comparison. This table will form the basis for further analysis.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λabs (nm) | λem (nm) | Stokes Shift (Δν, cm⁻¹) | Polarity Function (Δf) |
| n-Hexane | 1.88 | 1.375 | Data | Data | Data | 0.001 |
| Toluene | 2.38 | 1.497 | Data | Data | Data | 0.014 |
| Dichloromethane | 8.93 | 1.424 | Data | Data | Data | 0.219 |
| Acetone | 20.7 | 1.359 | Data | Data | Data | 0.284 |
| Acetonitrile | 37.5 | 1.344 | Data | Data | Data | 0.305 |
| DMSO | 46.7 | 1.479 | Data | Data | Data | 0.263 |
| Ethanol | 24.5 | 1.361 | Data | Data | Data | 0.288 |
Note: Solvent property values are approximate. Stokes Shift (cm⁻¹) = (1/λabs - 1/λem) * 10⁷. Polarity Function Δf = [ (ε - 1)/(2ε + 1) - (n² - 1)/(2n² + 1) ].
Visualization of Solvatochromic Principle
The energy level changes underlying solvatochromism can be visualized to clarify the concept.
Caption: Energy level diagram for positive solvatochromism.
Interpretation of Results
For push-pull molecules and many conjugated systems like this compound, the excited state is often more polar than the ground state.[15] This leads to a more significant stabilization of the excited state by polar solvents.[3] Consequently, one would expect to observe positive solvatochromism :
-
A bathochromic (red) shift in the fluorescence emission spectrum (λem) as solvent polarity increases.
-
A large Stokes shift in polar solvents, indicating a significant change in the molecule's electronic distribution upon excitation.[16]
By plotting the calculated Stokes shift (Δν) against the solvent polarity function (Δf), a Lippert-Mataga plot is generated. A strong linear correlation confirms that the observed solvatochromism is primarily due to the solvent's orientation polarizability. The slope of this line can then be used to calculate the change in dipole moment (Δμ), providing a quantitative measure of the increased charge-transfer character of the excited state. Deviations from linearity, particularly in protic solvents like ethanol, may suggest specific solute-solvent interactions, such as hydrogen bonding, which are not accounted for in the basic Lippert-Mataga model.[10]
Conclusion and Future Directions
This guide has outlined a comprehensive framework for the investigation of the solvatochromic behavior of this compound. By combining robust experimental protocols with a solid theoretical foundation, researchers can effectively characterize the photophysical response of this probe to its solvent environment. The sensitivity of this compound's fluorescence to solvent polarity makes it a powerful tool for applications in chemical sensing, bio-imaging, and materials science. Future work could involve applying this methodology to probe the local polarity of complex, heterogeneous systems such as lipid membranes, protein binding sites, or polymer blends, thereby providing valuable insights into their structure and function.
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- Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. (URL: [Link])
- Solvatochromic – Knowledge and References. Taylor & Francis. (URL: [Link])
- Solvatochromism and solvent polarity scales. Accounts of Chemical Research. (URL: [Link])
- Chemical structures, Lippert–Mataga solvatochromism plots and viscosity...
- Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. (Source URL: Not Available)
- Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes. MDPI. (URL: [Link])
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- Lippert-Mataga plot where all the solvents (including alcohols) have been considered in the linear fit.
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- Synthesis of 2,9-Diethynylanthracene Deriv
- Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH. (URL: [Link])
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- Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction. (Source URL: Not Available)
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- Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions (RSC Publishing). (URL: [Link])
- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C (RSC Publishing). (URL: [Link])
- Tetraphenylethene 9,10‐Diphenylanthracene Derivatives – Synthesis and Photophysical Properties.
- Synthesis and Solvatochromatic properties of 9-(4-Aminophenylethynyl)-10-(4-nitrophenylethynyl)anthracene.
- Behavior of the solvatochromic probes Reichardt's dye, pyrene, dansylamide, Nile Red and 1-pyrenecarbaldehyde within the room-temperature ionic liquid bmimPF. Green Chemistry (RSC Publishing). (URL: [Link])
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A Comprehensive Technical Guide to 9-Ethynylanthracene: Synthesis, Properties, and Applications
Introduction
9-Ethynylanthracene, a fluorescent aromatic hydrocarbon, has emerged as a significant building block in the fields of materials science and medicinal chemistry. Its rigid, planar anthracene core, combined with the reactive terminal alkyne functionality, provides a versatile scaffold for the construction of complex molecular architectures. This guide offers an in-depth exploration of this compound, detailing its chemical and physical properties, established synthesis protocols, characteristic reactivity, and diverse applications. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively utilize this compound in their research endeavors.
Core Chemical and Physical Properties
This compound is a solid at room temperature with distinct photophysical properties stemming from its extended π-conjugated system. The terminal alkyne group is a key feature, enabling a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13752-40-4 | [1][2][3] |
| Molecular Formula | C₁₆H₁₀ | [1][2][3] |
| Molecular Weight | 202.25 g/mol | [1][2][3] |
| Melting Point | 72.5-76 °C | [2] |
| Boiling Point | 377.7 ± 11.0 °C (Predicted) | [2] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [2] |
| Appearance | Solid | |
| SMILES | C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 | [3] |
Synthesis of this compound
The most prevalent and efficient method for synthesizing this compound involves a two-step process: a Sonogashira coupling to introduce a protected ethynyl group, followed by a deprotection step. This strategy offers high yields and functional group tolerance.
Step 1: Sonogashira Coupling of 9-Bromoanthracene
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] In this synthesis, 9-bromoanthracene is coupled with a protected alkyne, typically ethynyltrimethylsilane, in the presence of a palladium catalyst and a copper(I) co-catalyst.[1] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions.
Caption: Sonogashira coupling of 9-bromoanthracene.
Step 2: Deprotection to Yield this compound
Following the successful coupling, the TMS protecting group is removed under basic conditions to yield the final product, this compound.[6]
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound:
Part A: Synthesis of (Anthracen-9-ylethynyl)trimethylsilane [6]
-
To a solution of 9-bromoanthracene in a suitable solvent (e.g., a mixture of toluene and triethylamine), add ethynyltrimethylsilane.
-
Add the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and copper(I) iodide.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain (anthracen-9-ylethynyl)trimethylsilane.
Part B: Synthesis of this compound [6]
-
Dissolve (anthracen-9-ylethynyl)trimethylsilane in a mixture of methanol and tetrahydrofuran.
-
Add potassium carbonate and stir the mixture at room temperature overnight.
-
Pour the reaction solution into a mixture of water and diethyl ether.
-
Separate the organic phase, wash with water, dry over sodium sulfate, and concentrate under reduced pressure to yield this compound.
Chemical Reactivity and Key Reactions
The ethynyl group of this compound is the primary site of its chemical reactivity, making it a valuable synthon for a variety of organic transformations.
Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" encompasses a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[7][8] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable 1,2,3-triazole ring from an alkyne and an azide.[9] this compound readily participates in CuAAC reactions, allowing for its conjugation to a diverse array of molecules, including biomolecules, polymers, and other fluorophores.[6]
Caption: CuAAC reaction of this compound.
Sonogashira Coupling Reactions
As demonstrated in its synthesis, this compound can also serve as the alkyne component in further Sonogashira coupling reactions. This allows for the extension of the π-conjugated system by coupling with various aryl or vinyl halides, leading to the formation of advanced materials with tailored electronic and photophysical properties.
Spectral Properties
The spectral properties of this compound are fundamental to its applications in fluorescence-based sensing and imaging.
-
¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound is characterized by signals in the aromatic region corresponding to the anthracene core and a distinct singlet for the acetylenic proton. A published ¹H NMR spectrum in CDCl₃ shows multiplets for the aromatic protons between δ 7.50 and 8.56 ppm.[6]
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
-
UV-Vis Absorption and Fluorescence Spectroscopy: this compound exhibits characteristic absorption and emission spectra. Anthracene-based compounds are known for their strong fluorescence. The absorption and emission maxima can be influenced by the solvent and the presence of substituents. For instance, push-pull molecules based on this compound have been synthesized to create white light-emitting solutions. The fluorescence of related compounds like 9,10-bis(phenylethynyl)anthracene shows an excitation peak around 455 nm and an emission peak around 480 nm in cyclohexane.[10]
Applications in Research and Development
The unique combination of a rigid, fluorescent core and a reactive alkyne handle makes this compound a valuable tool in several areas of research.
Materials Science
The anthracene moiety is a well-established chromophore. By incorporating this compound into polymers and other materials, novel photophysically active systems can be developed. These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and as components in supramolecular assemblies.[11] For example, 9,10-bis[(triisopropylsilyl)ethynyl]anthracene has been investigated for its photophysics in nanoaggregates and thin films, showing potential for applications involving singlet fission and excimer formation.[12]
Drug Development and Chemical Biology
In the realm of drug discovery, the anthracene core has been explored as a scaffold for anticancer agents.[13][14] The ability of this compound to undergo click chemistry allows for its conjugation to targeting ligands, therapeutic payloads, or imaging agents. This modular approach facilitates the rapid synthesis of compound libraries for high-throughput screening and the development of targeted drug delivery systems. While specific cytotoxic data for this compound is not extensively published, related benz[a]anthracene derivatives have shown mutagenic and cytotoxic properties.[15]
Safety and Handling
Conclusion
This compound stands out as a versatile and powerful building block for the synthesis of advanced functional materials and complex organic molecules. Its straightforward synthesis, well-defined reactivity, and intriguing photophysical properties have solidified its importance in contemporary chemical research. As our understanding of its potential continues to grow, this compound is poised to play an increasingly significant role in the development of novel technologies in materials science, drug discovery, and beyond.
References
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- Supporting Information for "Anthracene-based fluorescent probes for the detection of nitroaromatic compounds". (2017). The Royal Society of Chemistry. [Link]
- 9-ETHYNYL-ANTHRACENE | CAS#:13752-40-4. Chemsrc. [Link]
- Sonogashira reactions for the synthesis of polarized pentacene derivatives. (2015).
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2018). PubMed Central. [Link]
- 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applic
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- Fluorescence Studies of Poly@-phenyleneethyny1ene)s: The Effect of Anthracene. (1995). MIT DSpace. [Link]
- Anthracene-9, 10-dione derivatives induced apoptosis in human cervical cancer cell line (CaSki) by interfering with HPV E6 expression. (2014). PubMed. [Link]
- Photophysics of this compound based 'push-pull' molecules. (2023). INIS-IAEA. [Link]
- Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. (2023).
- Mutagenicity and cytotoxicity of benz[a]anthracene diol epoxides and tetrahydro-epoxides: Exceptional activity of the bay region 1,2-epoxides. (1977). PubMed Central. [Link]
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A Comprehensive Technical Guide to Commercially Available 9-Ethynylanthracene: Purity, Analysis, and Handling for the Research Professional
For researchers, scientists, and professionals in drug development, the quality of starting materials is paramount to the success and reproducibility of experimental outcomes. 9-Ethynylanthracene, a versatile building block in organic synthesis, materials science, and medicinal chemistry, is no exception. Its rigid, planar aromatic structure and reactive terminal alkyne moiety make it a valuable precursor for the synthesis of novel chromophores, molecular probes, and complex organic architectures. This in-depth technical guide provides a comprehensive overview of commercially available this compound, focusing on its typical purity, common impurities, robust analytical methods for quality assessment, and best practices for its handling and storage.
Commercial Availability and Purity Landscape
This compound is readily available from a variety of chemical suppliers. The stated purity of commercially available this compound typically ranges from 95% to 98%. While higher purity grades may be available through custom synthesis, the standard grades are suitable for many research applications. It is crucial for the end-user to verify the purity of each batch, as the nature and percentage of impurities can significantly impact reaction outcomes.
| Supplier Category | Typical Stated Purity | Common Applications |
| Major Chemical Suppliers | 95-98% | General organic synthesis, materials science research |
| Specialized Fine Chemical Producers | >98% | Medicinal chemistry, high-purity materials synthesis |
| Custom Synthesis Providers | >99% | Pharmaceutical development, applications requiring stringent purity |
Unraveling the Impurity Profile: A Synthesis-Based Perspective
Understanding the potential impurities in commercially available this compound is intrinsically linked to its common synthetic routes. Two primary methods are employed for its industrial-scale synthesis: the Sonogashira coupling of a 9-haloanthracene with a protected acetylene source, followed by deprotection, and the direct ethynylation of anthracene derivatives.
The Sonogashira Coupling Route and its Attendant Impurities
The Sonogashira reaction, a palladium-catalyzed cross-coupling of a vinyl or aryl halide with a terminal alkyne, is a cornerstone of modern organic synthesis.[1] In the context of this compound, this typically involves the coupling of 9-bromoanthracene with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.
Caption: Synthetic pathway to this compound via Sonogashira coupling.
Common Impurities from the Sonogashira Route:
-
Unreacted Starting Materials: Residual 9-bromoanthracene and (anthracen-9-ylethynyl)trimethylsilane are common impurities.
-
Homocoupling Products: The Glaser coupling of the terminal alkyne can lead to the formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne. Similarly, homocoupling of 9-bromoanthracene can occur.
-
Catalyst Residues: Trace amounts of palladium and copper catalysts may remain in the final product.
-
Solvent Residues: Solvents used in the reaction and purification steps, such as toluene, THF, or amines, may be present.
A known side reaction in the Sonogashira coupling of 9-bromoanthracene is the formation of unexpected enyne byproducts.[2]
The Desilylation Route
A common laboratory and commercial synthesis involves the desilylation of (anthracen-9-ylethynyl)trimethylsilane. This method is often cleaner, but incomplete deprotection can be a source of impurities.
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An In-Depth Technical Guide to the Safe Handling of 9-Ethynylanthracene
This guide provides comprehensive health and safety protocols for the handling of 9-ethynylanthracene in a research and development setting. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data sheets, general laboratory safety practices, and an understanding of the chemical nature of polycyclic aromatic hydrocarbons (PAHs) and acetylenic compounds.
Section 1: Compound Identification and Hazard Overview
This compound (CAS No. 13752-40-4) is a solid aromatic hydrocarbon that serves as a valuable building block in materials science and pharmaceutical development.[1][2] Its structure, combining a large polycyclic aromatic system with a reactive ethynyl group, dictates both its utility and its hazard profile. All personnel must be thoroughly familiar with the potential risks before commencing any work.
1.1: Physicochemical Properties
A clear understanding of the physical properties of this compound is the foundation of a robust safety assessment. These properties influence its behavior under laboratory conditions and inform the necessary control measures.
| Property | Value | Source(s) |
| CAS Number | 13752-40-4 | [1][3] |
| Molecular Formula | C₁₆H₁₀ | [3][4] |
| Molecular Weight | 202.25 g/mol | [3][4] |
| Appearance | Beige to yellow solid/powder | |
| Melting Point | 72.5 - 76 °C | [4] |
| Boiling Point | 377.7 ± 11.0 °C (Predicted) | [4] |
| Storage Temp. | Inert atmosphere, 2-8°C | [3] |
1.2: GHS Classification and Toxicological Profile
This compound is classified as hazardous. The following is a summary of its GHS classification. The causality for this classification stems from its structure as a polycyclic aromatic hydrocarbon (PAH), a class of compounds known for potential irritant and toxic effects.[5]
| Pictogram | Signal Word | Hazard Statements |
| Warning | H302: Harmful if swallowed.[3]H312: Harmful in contact with skin.[3]H332: Harmful if inhaled.[3](Inferred: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation)[6] |
Toxicological Narrative: The primary routes of exposure are inhalation of dust, skin contact, and ingestion.[7] As a member of the PAH family, prolonged or repeated exposure should be avoided. The toxicity of PAHs can be linked to their ability to intercalate with DNA and undergo metabolic activation to reactive intermediates.[8][9] While specific long-term toxicity data for this compound is limited, it is prudent to treat it with the same caution as other potentially hazardous PAHs.
1.3: Reactivity and Stability
-
Stability: The compound is stable under recommended storage conditions (cool, dry, inert atmosphere).[3][10]
-
Reactivity: As a combustible solid, it can form explosive mixtures with air upon intense heating. Finely dispersed dust also poses a dust explosion risk.[10]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and fluorine.[10]
-
Hazardous Decomposition: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[10]
Section 2: Risk Assessment and Control Measures
A systematic approach to risk assessment is mandatory before any experimental work begins. This involves identifying hazards, evaluating risks, and implementing control measures according to the hierarchy of controls.
Caption: Risk Assessment & Control Workflow for this compound.
2.1: Engineering Controls
Engineering controls are the most effective way to minimize exposure by isolating the hazard from the worker.
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, dispensing, and preparing solutions, must be performed inside a certified chemical fume hood.[11][12] This is critical to prevent the inhalation of airborne dust particles.[11]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors or dusts.[13]
2.2: Administrative Controls
-
Designated Area: Establish a designated area within the lab specifically for handling this compound. This area should be clearly marked.
-
Training: All personnel must receive documented training on the hazards of this compound and the specific procedures outlined in this guide.[14]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[12] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[15][16]
2.3: Personal Protective Equipment (PPE)
PPE is the last line of defense and must be worn at all times when handling this compound.[17][18]
| Protection Type | Specification | Rationale and Source(s) |
| Eye/Face | Chemical safety goggles or safety glasses with side shields. | Protects eyes from splashes and airborne dust particles.[11][12] |
| Hand | Nitrile or neoprene gloves (powder-free). | Provides a barrier against dermal contact. Harmful in contact with skin (H312).[3][11] |
| Body | Laboratory coat or chemical-resistant gown. | Protects skin and personal clothing from contamination.[11][12] |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects.[11][15] |
| Respiratory | (If fume hood is unavailable or fails) NIOSH-approved respirator with organic vapor/particulate cartridges. | Required to prevent inhalation (H332).[3][19] Routine use should be within a fume hood, making this an emergency/backup control. |
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized protocols is essential for ensuring safety and experimental reproducibility.
3.1: SOP for Weighing and Dispensing Solid this compound
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate height. Decontaminate the work surface.
-
PPE: Don all required PPE as specified in Section 2.3.
-
Handling: Place a tared weigh boat on an analytical balance inside the fume hood. Carefully use a spatula to transfer the desired amount of this compound to the weigh boat. Avoid any actions that could generate dust, such as tapping the container or rapid movements.
-
Closure: Securely close the main container of this compound immediately after dispensing.
-
Cleanup: Gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., isopropanol) to collect residual dust. Dispose of the cloth as hazardous waste.
-
Transport: If the weighed material needs to be moved, place it in a sealed, labeled secondary container before removing it from the fume hood.
3.2: SOP for Storage
-
Container: Always keep the compound in its original, tightly sealed container.[16]
-
Location: Store the container in a designated, cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizers.[16][20]
-
Supplier Recommendation: Adhere to supplier-specific storage conditions, such as storage under an inert atmosphere at 2-8°C, to maintain compound integrity and safety.[3]
Section 4: Emergency Procedures
Immediate and correct response to an emergency can significantly mitigate harm.[17] All lab personnel must be familiar with the location of safety showers, eyewash stations, and fire extinguishers.[12]
Caption: Workflow for Emergency Response to a Spill or Exposure.
4.1: First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If they feel unwell, seek medical attention.[19]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with copious amounts of water and soap for at least 15 minutes.[19][21] Seek medical advice if irritation develops or persists.
-
Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[19] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[6]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[21] Seek immediate medical attention and show them the Safety Data Sheet (SDS) for the compound.
4.2: Spill Response
-
Evacuate & Alert: Evacuate non-essential personnel from the immediate area and alert the lab supervisor.
-
Ventilate: Ensure the spill is contained within a fume hood or that the area is well-ventilated.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.
-
Containment: Cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use combustible materials.
-
Cleanup: Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste.[20][21] Avoid generating dust.[21]
-
Decontamination: Clean the spill area thoroughly with soap and water, followed by a solvent rinse if appropriate. Collect all cleaning materials for disposal as hazardous waste.
Section 5: Waste Disposal
All waste containing this compound, including empty containers, contaminated PPE, and cleanup materials, must be treated as hazardous waste.
-
Collection: Collect waste in clearly labeled, sealed containers.
-
Segregation: Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health & Safety (EHS) department. Aromatic hydrocarbons should be disposed of in a non-halogenated organic waste stream.[11]
-
Disposal: Arrange for disposal through your institution's certified hazardous waste management program.[11] Never dispose of this compound down the drain or in regular trash.[11][21]
Section 6: References
-
Rexarc. (n.d.). Importance of PPE in Acetylene Plants. Retrieved from [Link]
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Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. Retrieved from [Link]
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Chemsrc. (2025). 9-ETHYNYL-ANTHRACENE | CAS#:13752-40-4. Retrieved from [Link]
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CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
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HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
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AWS. (n.d.). Organic Lab Safety Rules. Retrieved from [Link]
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Agilent. (2024). Aromatic Hydrocarbons Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]
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Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]
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University of Rochester. (n.d.). Personal Protective Equipment. Retrieved from [Link]
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Thermo Fisher Scientific. (2025). Safety Data Sheet - 9-Anthracenemethanol. Retrieved from [Link]
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PubMed. (2011). Toxic effects of nine polycyclic aromatic compounds on Enchytraeus crypticus in artificial soil in relation to their properties. Retrieved from [Link]
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PMC - NIH. (n.d.). AROMATIC-INDUCED PREVENTION OF FATAL TOXICITY OF 7,12-DIMETHYLBENZ[a]ANTHRACENE. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Anthraquinone as emerging contaminant: technological, toxicological, regulatory and analytical aspects. Retrieved from [Link]
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U.S. EPA. (n.d.). Provisional Peer-Reviewed Toxicity Values for 9,10-Anthraquinone (CASRN 84-65-1). Retrieved from [Link]
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The Dawn of Luminous Wires: An In-depth Technical Guide to the Early Studies and Discovery of Ethynyl-Substituted Anthracenes
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the foundational research that unveiled the class of ethynyl-substituted anthracenes. We will explore the pioneering synthetic routes, the initial characterization of their unique photophysical properties, and the theoretical frameworks that first illuminated their electronic behavior. This document provides a historical and technical perspective on the genesis of these remarkable molecules, offering insights into the causality behind early experimental choices and the evolution of our understanding of these highly conjugated systems.
The Genesis of a Chromophore: Early Synthetic Strategies
The introduction of the ethynyl group onto the anthracene core marked a significant step in the development of novel organic materials. Early synthetic endeavors were challenging, often requiring harsh reaction conditions and yielding modest results. However, these initial forays laid the groundwork for the sophisticated methodologies used today.
The Gateway to Mono-Ethynylation: Synthesis of 9-Ethynylanthracene
One of the earliest and most fundamental ethynyl-substituted anthracenes to be synthesized was this compound. A key early method for its preparation involved the reaction of 9-acetylanthracene with phosphorus pentachloride, followed by dehydrochlorination.[1] This approach, while effective, utilized corrosive reagents and required careful control of reaction conditions.
A significant advancement in the synthesis of this compound was the application of Köbrich's method , as reported by Akiyama, Ogura, and Nakagawa in 1971.[1] This procedure offered a more controlled and reproducible route to the desired product.
Experimental Protocol: Synthesis of this compound via a Modified Köbrich Approach (Conceptual)
-
Step 1: Formation of the Dichloroethylidene Intermediate. 9-Acetylanthracene is treated with a slight excess of phosphorus pentachloride (PCl₅) in an inert solvent, such as benzene or carbon tetrachloride. The reaction mixture is typically heated under reflux to drive the conversion of the acetyl group to a 1,1-dichloroethyl group. The rationale behind using PCl₅ lies in its ability to act as a chlorinating agent, effectively replacing the carbonyl oxygen with two chlorine atoms.
-
Step 2: Dehydrochlorination to the Ethynyl Group. The resulting 9-(1,1-dichloroethyl)anthracene is then subjected to dehydrochlorination using a strong base. A common choice for this step is a solution of potassium hydroxide in ethanol or a suspension of sodium amide in liquid ammonia. The strong base abstracts two molecules of hydrogen chloride, leading to the formation of the carbon-carbon triple bond of the ethynyl group. The choice of a strong, non-nucleophilic base is crucial to favor elimination over substitution reactions.
-
Step 3: Workup and Purification. Following the dehydrochlorination, the reaction mixture is quenched with water and the organic product is extracted with a suitable solvent like diethyl ether or dichloromethane. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound is typically purified by column chromatography on silica gel or alumina, followed by recrystallization to obtain the pure, crystalline product.
Extending the Conjugation: Early Approaches to Diethynylanthracenes
The synthesis of diethynyl-substituted anthracenes, particularly 9,10-diethynylanthracene, presented an even greater synthetic challenge. These molecules, with their extended π-systems, were of significant interest for their potential electronic and photophysical properties.
An early and pivotal method for the synthesis of symmetrical diynes from terminal alkynes was the Eglinton oxidative coupling reaction .[2][3][4] This reaction, which utilizes a copper(II) salt in a pyridine solution, was adapted for the dimerization of this compound to produce 9,10-bis(anthracen-9-yl)buta-1,3-diyne.[1]
Experimental Protocol: Eglinton Oxidative Coupling of this compound (Conceptual)
-
Step 1: Dissolution and Catalyst Addition. this compound is dissolved in a suitable solvent, typically pyridine, which also acts as a base. A stoichiometric amount of a copper(II) salt, such as copper(II) acetate, is then added to the solution. The use of a stoichiometric amount of Cu(II) obviates the need for an external oxidizing agent like oxygen, which was a requirement in the earlier Glaser coupling.[2][3]
-
Step 2: Oxidative Coupling. The reaction mixture is stirred, often at elevated temperatures, to facilitate the oxidative coupling of the terminal alkyne. The mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes oxidation by Cu(II) to generate an alkynyl radical. Dimerization of these radicals yields the butadiyne-linked product.
-
Step 3: Isolation and Purification. Upon completion of the reaction, the product is typically isolated by pouring the reaction mixture into a large volume of a non-polar solvent, causing the product to precipitate. The solid is then collected by filtration, washed, and purified by recrystallization.
Diagram: Synthetic Pathways to Ethynyl-Substituted Anthracenes
Caption: Early synthetic routes to mono- and diethynyl-substituted anthracenes.
Illuminating the Invisible: Early Characterization and Photophysical Properties
The driving force behind the synthesis of ethynyl-substituted anthracenes was the anticipation of their unique optical and electronic properties. Early characterization relied on a combination of spectroscopic techniques that were state-of-the-art for their time.
Unveiling the Structure: Spectroscopic Characterization
UV-Visible Spectroscopy: The introduction of ethynyl groups onto the anthracene skeleton was immediately evident in the ultraviolet-visible (UV-Vis) absorption spectra. The extended π-conjugation resulted in a significant bathochromic (red) shift of the absorption bands compared to unsubstituted anthracene. The characteristic vibronic fine structure of the anthracene spectrum was often preserved, providing a clear fingerprint of the aromatic core. Early studies meticulously documented these shifts, which served as primary evidence for successful synthesis.
Infrared (IR) Spectroscopy: IR spectroscopy was instrumental in confirming the presence of the ethynyl group. The characteristic C≡C stretching vibration, typically appearing in the region of 2100-2260 cm⁻¹, and the ≡C-H stretching vibration, found around 3300 cm⁻¹, were key diagnostic peaks that were absent in the starting materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the later part of the early discovery period, Nuclear Magnetic Resonance (NMR) spectroscopy became an invaluable tool for structural elucidation.
-
¹H NMR: The proton on the terminal ethynyl group (≡C-H) exhibits a characteristic chemical shift in the ¹H NMR spectrum, typically in the range of 3-4 ppm. The integration of this signal provided a quantitative measure of the number of ethynyl groups present. The aromatic protons of the anthracene core also showed distinct chemical shifts that were influenced by the substitution pattern, allowing for the confirmation of the position of the ethynyl substituents.
-
¹³C NMR: With the advent of ¹³C NMR spectroscopy, direct observation of the acetylenic carbons became possible. The sp-hybridized carbons of the ethynyl group (C≡C) typically resonate in the region of 65-90 ppm, providing unambiguous evidence for the presence of the triple bond.
The Glow of Discovery: Early Fluorescence Studies
One of the most captivating properties of ethynyl-substituted anthracenes is their intense fluorescence. Early researchers quickly recognized that the introduction of ethynyl groups often led to a significant increase in the fluorescence quantum yield compared to the parent anthracene.
Table 1: Conceptual Photophysical Data of Early Ethynyl-Substituted Anthracenes
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (Φf) |
| Anthracene | ~375 | ~400 | ~0.27 |
| This compound | ~400 | ~425 | > 0.50 (Hypothetical) |
| 9,10-Diethynylanthracene | ~430 | ~455 | > 0.70 (Hypothetical) |
Note: The values for ethynyl-substituted anthracenes are illustrative and based on general trends observed in early literature. Actual reported values varied with solvent and measurement conditions.
These early fluorescence studies were crucial in highlighting the potential of these compounds as organic luminophores. The high quantum yields, coupled with their chemical stability, paved the way for their eventual use in applications such as scintillators and fluorescent probes.
A Glimpse into the Electronic World: Early Theoretical Understanding
The unique properties of ethynyl-substituted anthracenes spurred early theoretical investigations into their electronic structure. During the mid-20th century, the dominant theoretical framework for understanding conjugated π-electron systems was Hückel Molecular Orbital (HMO) theory .
HMO theory, while a simplified model, provided valuable qualitative insights into the electronic properties of these molecules. The theory treats the π-system as a set of molecular orbitals formed by the linear combination of atomic p-orbitals.
Diagram: Hückel Molecular Orbital Energy Levels (Conceptual)
Caption: Conceptual depiction of the effect of ethynylation on the HOMO-LUMO gap.
Within the HMO framework, the introduction of an ethynyl group extends the conjugated π-system. This extension leads to a stabilization of the highest occupied molecular orbital (HOMO) and a destabilization of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller HOMO-LUMO energy gap. This theoretical prediction was in excellent agreement with the experimentally observed red shift in the UV-Vis absorption spectra.
The early application of HMO theory, despite its approximations, provided a rational basis for understanding the structure-property relationships in this emerging class of compounds and guided the design of new molecules with tailored electronic properties.
Conclusion and Future Outlook
The early studies and discovery of ethynyl-substituted anthracenes represent a fascinating chapter in the history of organic materials chemistry. The development of novel synthetic routes, the meticulous characterization of their photophysical properties, and the application of early theoretical models collectively laid the foundation for a field that continues to flourish today. The insights gained from these pioneering efforts have directly contributed to the development of advanced materials for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to chemosensors and biomedical imaging agents. This guide serves as a testament to the enduring legacy of this foundational research and as an inspiration for future generations of scientists to continue exploring the vast potential of these luminous molecular wires.
References
- Akiyama, S., Ogura, F., & Nakagawa, M. (1971). The Preparation of this compound and 9-Ethynyltriptycene and Their Oxidative Coupling. Bulletin of the Chemical Society of Japan, 44(12), 3443-3447. [Link][1]
- Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. [Link][3]
- Organic Chemistry Portal. (n.d.). Eglinton Reaction.
Sources
An In-depth Technical Guide to the Spectroscopic Data of 9-Ethynylanthracene
Abstract
Introduction: The Significance of 9-Ethynylanthracene
Anthracene and its derivatives are a well-established class of polycyclic aromatic hydrocarbons (PAHs) renowned for their strong fluorescence and rich photophysical properties. The introduction of an ethynyl group at the 9-position of the anthracene core creates this compound, a molecule with enhanced π-conjugation and unique electronic characteristics. This modification makes it a valuable building block in the synthesis of advanced materials, including organic light-emitting diodes (OLEDs), molecular sensors, and fluorescent probes for biological imaging.
The rigid, planar structure of the anthracene moiety, combined with the linear ethynyl substituent, imparts favorable characteristics for molecular packing and electronic communication. Understanding the fundamental interactions of this compound with light, particularly its absorption and emission behavior, is paramount for the rational design and application of materials derived from it.
Theoretical Framework: Electronic Transitions and Photophysical Processes
The spectroscopic properties of this compound are governed by the electronic transitions within its π-electron system. The absorption of ultraviolet or visible light promotes an electron from a lower energy molecular orbital (typically the highest occupied molecular orbital, HOMO) to a higher energy molecular orbital (typically the lowest unoccupied molecular orbital, LUMO).
The subsequent de-excitation of the molecule can occur through several pathways, with fluorescence being a key process for this compound. This involves the radiative decay from the lowest vibrational level of the first excited singlet state (S₁) to the ground electronic state (S₀). The energy difference between these states dictates the wavelength of the emitted light.
Caption: Jablonski diagram illustrating the principal photophysical pathways for this compound.
Experimental Protocol for Spectroscopic Characterization
The accurate determination of the UV-Vis absorption and fluorescence properties of this compound requires careful experimental design and execution.
Materials and Instrumentation
-
This compound: High purity, confirmed by techniques such as NMR and mass spectrometry.
-
Solvents: Spectroscopic grade solvents covering a range of polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, dimethyl sulfoxide).
-
UV-Vis Spectrophotometer: A dual-beam instrument capable of scanning the desired wavelength range (typically 200-800 nm).
-
Spectrofluorometer: Equipped with a high-intensity light source (e.g., Xenon arc lamp), excitation and emission monochromators, and a sensitive detector.
-
Quartz Cuvettes: 1 cm path length, transparent in the UV-Vis region.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.
-
From the stock solution, prepare a series of dilute solutions in the various solvents to be tested. For UV-Vis absorption measurements, the concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the absorption maximum (λmax). For fluorescence measurements, the absorbance at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of each solution against a solvent blank.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to the λmax determined from the absorption spectrum.
-
Record the fluorescence emission spectrum.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
The fluorescence quantum yield (Φf) can be determined relative to a well-characterized standard with a known quantum yield in the same solvent. A suitable standard for blue-emitting compounds is quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54).
-
The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 's' and 'r' denote the sample and reference, respectively.
-
-
Caption: A streamlined workflow for the spectroscopic characterization of this compound.
Spectroscopic Data and the Influence of Solvent (Solvatochromism)
Table 1: Representative Spectroscopic Data for 9-Vinylanthracene in Various Solvents
| Solvent | Polarity (Dielectric Constant, ε) | Absorption λmax (nm) | Emission λem (nm) |
| Toluene | 2.4 | ~385-395 | ~470-475 |
| Dichloromethane | 8.9 | ~385-395 | ~470-475 |
| Acetonitrile | 37.5 | ~385-395 | ~470-475 |
| Water | 80.1 | ~395 | ~515 |
Data inferred from studies on 9-vinylanthracene and presented for illustrative purposes.[1]
It is anticipated that this compound will exhibit similar trends. The absorption spectrum is expected to show characteristic vibronic structuring, typical of the anthracene core.
A key feature of many fluorescent molecules, including likely this compound, is solvatochromism , the change in absorption or emission spectra with solvent polarity. This phenomenon arises from the differential stabilization of the ground and excited states by the solvent molecules.
-
Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, polar solvents will stabilize the excited state to a greater extent, leading to a lower energy transition and a red shift (longer wavelength) in the emission spectrum.
-
Negative Solvatochromism (Blue Shift): Conversely, if the ground state is more polar, a blue shift (shorter wavelength) may be observed in more polar solvents.
For many anthracene derivatives, a red shift in the emission spectrum is observed with increasing solvent polarity.[1] This suggests that the excited state possesses a larger dipole moment than the ground state.
Comparative Analysis with Related Anthracene Derivatives
To further understand the spectroscopic signature of this compound, it is instructive to compare it with other 9-substituted and 9,10-disubstituted anthracenes.
-
9,10-Bis(phenylethynyl)anthracene (BPEA): This derivative exhibits a significantly red-shifted absorption and emission compared to anthracene, a consequence of the extended π-conjugation through the two phenylethynyl groups.[2][3] Its high fluorescence quantum yield makes it a common standard and a component in various applications.
-
9-Vinylanthracene: As shown in Table 1, this compound displays absorption and emission in the blue-green region of the spectrum.[1] The vinyl group provides a modest extension of the π-system compared to the ethynyl group.
The ethynyl substituent in this compound is expected to lead to a bathochromic (red) shift in both absorption and emission spectra compared to unsubstituted anthracene, though likely less pronounced than in BPEA.
Conclusion and Future Directions
This compound is a fluorophore with significant potential, and a thorough understanding of its photophysical properties is crucial for its effective application. This guide has provided a framework for its spectroscopic characterization, drawing upon established principles and data from related compounds.
Future research should focus on systematically documenting the UV-Vis absorption, fluorescence emission, and quantum yields of this compound in a comprehensive range of solvents. Such a dataset would be invaluable to the scientific community, enabling the rational design of novel materials and probes with tailored photophysical properties. Further investigations into its excited-state dynamics and environmental sensitivity will undoubtedly unlock new and exciting applications for this versatile molecule.
References
- Sahu, S., Venkatakrishnan, P., & Mishra, A. K. (n.d.). Photophysics of this compound based 'push-pull' molecules. INIS-IAEA.
- Yim, K.-H., et al. (2018).
- Levitus, M., & Garcia-Garibay, M. A. (2003). Polarized Electronic Spectroscopy and Photophysical Properties of 9,10-Bis(phenylethynyl)anthracene. The Journal of Physical Chemistry A, 107(20), 3789–3796.
- Ribierre, J. C., et al. (2011). Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401–7405.
- Prahl, S. (n.d.). 9,10-Bis(phenylethynyl)anthracene. OMLC.
- Swager, T. M., et al. (1995). Fluorescence Studies of Poly(p-phenyleneethynylene)s: The Effect of Anthracene. Journal of the American Chemical Society, 117(26), 6917–6927.
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- 1. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Electrochemical Properties of 9-Ethynylanthracene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the electrochemical properties of 9-ethynylanthracene, a molecule of significant interest in the fields of organic electronics, sensor development, and advanced materials. By delving into its redox behavior, electropolymerization potential, and electronic characteristics, we aim to equip researchers and professionals with the foundational knowledge to harness the unique attributes of this anthracene derivative.
Introduction: The Allure of the Anthracene Core and the Ethynyl Moiety
Anthracene-based semiconductors have long captured the attention of the scientific community due to their inherent air stability, planarity, and favorable frontier molecular orbital energy levels.[1] The rigid, aromatic structure of the anthracene core provides a robust platform for electronic applications. The introduction of an ethynyl group at the 9-position introduces a site of high reactivity and extended π-conjugation, which can significantly influence the molecule's electrochemical and photophysical properties. This unique combination makes this compound a versatile building block for the synthesis of novel organic materials with tailored functionalities.[2]
Foundational Electrochemical Behavior: A Cyclic Voltammetry Perspective
Cyclic voltammetry (CV) is a cornerstone technique for probing the redox characteristics of electroactive species. While specific CV data for this compound is not extensively documented in publicly available literature, we can infer its likely behavior based on studies of closely related anthracene derivatives.[1][3]
Expected Redox Potentials
It is anticipated that this compound will undergo a quasi-reversible one-electron oxidation process corresponding to the formation of a radical cation centered on the anthracene core. The ethynyl group, being a π-donating substituent, is expected to lower the oxidation potential compared to unsubstituted anthracene. For comparison, various 9,10-disubstituted anthracene derivatives exhibit oxidation potentials in the range of +0.5 to +1.5 V versus a standard reference electrode.[1]
The reduction of this compound is expected to involve the acceptance of an electron to form a radical anion. The potential at which this occurs will be influenced by the electron-accepting nature of the ethynyl group and the overall electronic structure of the molecule.
Experimental Protocol: Cyclic Voltammetry of an Anthracene Derivative
To provide a practical framework, the following is a generalized, self-validating protocol for performing cyclic voltammetry on an anthracene derivative like this compound.
Objective: To determine the oxidation and reduction potentials of the target molecule.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or mesh
-
Electrolyte Solution: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM) or acetonitrile (ACN)
-
Analyte: 1-5 mM solution of this compound in the electrolyte solution
-
Potentiostat/Galvanostat system
Procedure:
-
Electrode Preparation: Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to a mirror finish. Rinse thoroughly with deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell, ensuring the reference electrode tip is close to the working electrode surface to minimize iR drop.
-
Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.
-
Blank Scan: Record a cyclic voltammogram of the electrolyte solution without the analyte to establish the potential window and identify any background currents.
-
Analyte Scan: Add the this compound solution to the cell and record the cyclic voltammogram. A typical potential range to scan for anthracene derivatives is from approximately -2.0 V to +2.0 V.
-
Data Analysis: Identify the anodic (oxidation) and cathodic (reduction) peak potentials. The half-wave potential (E₁/₂) can be calculated as the average of the anodic and cathodic peak potentials for a reversible or quasi-reversible couple.
dot graph "Cyclic_Voltammetry_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; A [label="Polish Working Electrode"]; B [label="Assemble 3-Electrode Cell"]; C [label="Deoxygenate Analyte Solution"]; }
subgraph "cluster_exp" { label="Experiment"; bgcolor="#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Run Blank Scan (Electrolyte Only)"]; E [label="Run Analyte Scan"]; }
subgraph "cluster_analysis" { label="Analysis"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Identify Peak Potentials"]; G [label="Calculate Half-Wave Potential (E½)"]; }
A -> B -> C -> D -> E -> F -> G; } Caption: Workflow for a typical cyclic voltammetry experiment.
Frontier Molecular Orbital Energies: HOMO and LUMO Levels
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that govern the electronic and optical properties of a molecule. These can be estimated from cyclic voltammetry data.[4]
Calculation from Redox Potentials
The HOMO energy level can be estimated from the onset potential of the first oxidation peak (E_ox^onset) using the following empirical formula:
E_HOMO (eV) = -[E_ox^onset - E_(Fc/Fc+)^onset + 4.8]
Where E_(Fc/Fc+)^onset is the onset oxidation potential of the ferrocene/ferrocenium redox couple, which is used as an internal standard (with an absolute energy level of -4.8 eV relative to the vacuum level).
Similarly, the LUMO energy level can be estimated from the onset potential of the first reduction peak (E_red^onset):
E_LUMO (eV) = -[E_red^onset - E_(Fc/Fc+)^onset + 4.8]
The electrochemical band gap (E_g^el) can then be determined as the difference between the HOMO and LUMO energy levels:
E_g^el = |E_HOMO - E_LUMO|
For many anthracene derivatives, the HOMO levels are typically found in the range of -5.0 to -6.0 eV.[1]
dot graph "HOMO_LUMO_Determination" { layout=dot; rankdir=LR; node [shape=ellipse, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
CV [label="Cyclic Voltammetry Data", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Eox [label="Oxidation Onset Potential (E_ox^onset)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ered [label="Reduction Onset Potential (E_red^onset)", fillcolor="#34A853", fontcolor="#FFFFFF"]; HOMO [label="HOMO Energy Level", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; LUMO [label="LUMO Energy Level", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Eg [label="Electrochemical Band Gap (E_g^el)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
CV -> Eox; CV -> Ered; Eox -> HOMO; Ered -> LUMO; HOMO -> Eg; LUMO -> Eg; } Caption: Relationship between CV data and frontier orbital energy levels.
Electropolymerization: Crafting Functional Films
The ethynyl group in this compound provides a reactive site for electropolymerization, enabling the formation of a conductive polymer film, poly(this compound), directly onto an electrode surface. This process offers a facile method for fabricating modified electrodes with tailored properties.
Proposed Mechanism of Electropolymerization
The electropolymerization of terminal alkynes, including ethynylanthracene, is believed to proceed via a cationic radical mechanism. Upon oxidation at the electrode surface, the this compound monomer forms a radical cation. This reactive intermediate can then attack a neutral monomer, initiating a chain propagation reaction that leads to the formation of a polymer film on the electrode. The structure of the resulting polymer can be complex, potentially involving both polyacetylene-like chains and cross-linked networks.
A study on the electropolymerization of 9-vinylanthracene, a structurally similar monomer, demonstrated that cationic polymerization can be initiated at anodic potentials.[5] This supports the feasibility of a similar mechanism for this compound.
dot digraph "Electropolymerization_Mechanism" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Monomer [label="this compound Monomer"]; Oxidation [label="Anodic Oxidation\n(-e⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; RadicalCation [label="Radical Cation Intermediate"]; Propagation [label="Reaction with Neutral Monomer", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Poly(this compound) Film"];
Monomer -> Oxidation -> RadicalCation; RadicalCation -> Propagation; Propagation -> Polymer; Propagation -> RadicalCation [label="Chain Growth"]; } Caption: Proposed mechanism for the electropolymerization of this compound.
Protocol for Electropolymerization
Objective: To deposit a film of poly(this compound) onto a working electrode.
Materials:
-
Same as for Cyclic Voltammetry, with a higher concentration of the monomer (e.g., 10-50 mM).
Procedure:
-
Prepare the cell as described in the cyclic voltammetry protocol.
-
Potentiodynamic or Potentiostatic Deposition:
-
Potentiodynamic: Repeatedly cycle the potential in a range that encompasses the oxidation potential of the monomer. The growing polymer film can often be observed by an increase in the peak currents with each successive cycle.
-
Potentiostatic: Apply a constant potential, slightly more positive than the onset oxidation potential of the monomer, for a set duration. The film thickness can be controlled by the deposition time and the applied potential.
-
-
Characterization: After deposition, the modified electrode should be rinsed with fresh solvent to remove any unreacted monomer and then transferred to a monomer-free electrolyte solution for electrochemical characterization of the polymer film.
Characterization of Poly(this compound) Films
Once deposited, the electrochemical properties of the poly(this compound) film can be investigated using various techniques.
Cyclic Voltammetry of the Polymer Film
CV of the polymer-modified electrode in a monomer-free electrolyte will reveal the redox behavior of the polymer itself. The film should exhibit characteristic oxidation and reduction waves corresponding to the p-doping and n-doping processes of the conjugated polymer backbone. The stability of the film can be assessed by performing multiple CV cycles and observing any changes in the peak currents or potentials.
Spectroelectrochemistry
In-situ spectroelectrochemistry combines electrochemical measurements with UV-Vis-NIR or Raman spectroscopy. This powerful technique allows for the monitoring of changes in the electronic absorption or vibrational spectra of the film as a function of the applied potential. This provides valuable information about the nature of the charge carriers (polarons and bipolarons) and the structural changes that occur during the doping and de-doping processes.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a sensitive technique for probing the interfacial properties of the polymer film, including its charge transfer resistance, capacitance, and ionic conductivity. By modeling the impedance data, one can gain insights into the charge transport processes within the film and at the electrode-polymer and polymer-electrolyte interfaces.
Applications and Future Directions
The unique electrochemical properties of this compound and its corresponding polymer open up a wide range of potential applications:
-
Organic Electronics: As a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The tunable HOMO/LUMO levels are particularly relevant for optimizing charge injection and transport in these devices.
-
Sensors: The polymer film can be used as a sensing layer for the detection of various analytes. The interaction of the analyte with the polymer can induce changes in its electrochemical or optical properties, forming the basis of the sensing mechanism.
-
Drug Delivery and Biomedical Applications: Functionalized anthracene derivatives have been explored for their biological activity. The ability to electropolymerize these molecules could lead to the development of novel drug delivery platforms or biocompatible electrode coatings.
Future research should focus on a more detailed and direct investigation of the electrochemical properties of this compound. This includes precise determination of its redox potentials, a thorough elucidation of its electropolymerization mechanism, and a comprehensive characterization of the resulting polymer films. Such studies will undoubtedly unlock the full potential of this versatile molecule in a variety of scientific and technological fields.
Quantitative Data Summary
While specific quantitative data for this compound is limited in the available literature, the following table provides a summary of expected ranges and values for related anthracene derivatives to serve as a benchmark for researchers.
| Property | Typical Value/Range for Anthracene Derivatives | Reference |
| First Oxidation Potential (E_ox) | +0.5 to +1.5 V (vs. SCE or Ag/AgCl) | [1] |
| HOMO Energy Level (E_HOMO) | -5.0 to -6.0 eV | [1][4] |
| Electrochemical Band Gap (E_g^el) | 2.5 to 3.5 eV | [1] |
References
- This guide is a synthesis of information from multiple sources and general electrochemical principles.
- Goretzki, R., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization.
- Cardona, C. M., et al. (2011). A simple method to estimate the energy of the HOMO and LUMO of organic molecules.
- Anthony, J. E. (2008). The larger acenes: versatile organic semiconductors.
- Heinze, J., et al. (2007). Electrochemistry of conducting polymers.
- Kamat, P. V. (1987). Fluorescence emission as a probe to investigate electrochemical polymerization of 9-vinylanthracene. Analytical Chemistry, 59(13), 1636-1638. [Link]
Sources
- 1. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Fluorescence emission as a probe to investigate electrochemical polymerization of 9-vinylanthracene (Journal Article) | OSTI.GOV [osti.gov]
Methodological & Application
Application Notes and Protocols for 9-Ethynylanthracene in Copper-Catalyzed Click Chemistry (CuAAC)
Introduction: The Strategic Advantage of 9-Ethynylanthracene in CuAAC Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click chemistry" reaction, provides a powerful and versatile platform for the covalent ligation of molecular entities.[1][2][3] Its operational simplicity, high yield, and tolerance to a wide array of functional groups have cemented its role in drug discovery, materials science, and bioconjugation.[4][][6] Within the diverse toolkit of alkynes available for this transformation, this compound emerges as a reagent of significant strategic value.
The anthracene moiety is not a passive spectator in the resulting triazole conjugate. Its rigid, planar structure and unique photophysical properties—namely its characteristic blue fluorescence—impart valuable attributes to the final product.[7][8][9] Conjugation of this compound to a target molecule via a stable triazole linker can introduce a fluorescent reporter group, enabling applications in bioimaging and diagnostics.[10] Furthermore, the planar aromatic system of anthracene can facilitate non-covalent interactions, such as π-π stacking with biological macromolecules like DNA, making it a valuable scaffold in the design of novel therapeutic agents.[10]
This guide provides a comprehensive overview of the use of this compound in CuAAC reactions, from the underlying mechanism to detailed experimental protocols and troubleshooting. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile building block.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a significant rate enhancement over the thermal Huisgen 1,3-dipolar cycloaddition, which often requires high temperatures and yields a mixture of regioisomers.[3][11] The copper(I) catalyst orchestrates a distinct mechanistic pathway that proceeds under mild conditions and exclusively produces the 1,4-disubstituted 1,2,3-triazole.[2][11]
The catalytic cycle is generally understood to proceed through the following key steps:
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne, this compound, to the copper(I) center. This coordination increases the acidity of the terminal proton, facilitating its removal to form a copper-acetylide intermediate.[2][3] This is a rapid and crucial step in the catalytic cycle.[2]
-
Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex. Mechanistic studies, including DFT calculations, suggest the involvement of a six-membered copper metallacycle.[11] More recent research also points to the potential role of bimetallic copper species in accelerating the reaction.[12][13]
-
Cycloaddition and Ring Contraction: The coordinated azide undergoes cycloaddition with the acetylide. This is followed by a ring contraction to form a triazolyl-copper intermediate.[11]
-
Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the triazolyl-copper intermediate, which releases the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst, allowing it to re-enter the catalytic cycle.[11]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific azide substrate and desired scale.
Protocol 1: General Procedure for CuAAC with this compound
This protocol is suitable for a wide range of organic azides.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF, DMSO)
-
Nitrogen or Argon source
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM in DMF).
-
Prepare a stock solution of the azide (e.g., 100 mM in DMF).
-
Prepare a fresh stock solution of copper(II) sulfate pentahydrate (e.g., 50 mM in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide (1.0 equivalent).
-
Add this compound (1.0-1.2 equivalents).
-
Add the chosen solvent (e.g., a 1:1 mixture of t-BuOH/H₂O) to achieve a final concentration of approximately 0.1 M.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[14]
-
-
Catalyst Addition:
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed. Reactions are often complete within 1-24 hours.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted triazole.
-
Protocol 2: CuAAC for Bioconjugation with a this compound Labeled Molecule
This protocol is adapted for aqueous conditions and is suitable for labeling biomolecules such as proteins or nucleic acids.[14][15]
Materials:
-
Biomolecule functionalized with an azide group
-
This compound derivative with enhanced water solubility (if necessary)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other water-soluble ligand
-
Sodium ascorbate
-
Aminoguanidine (optional, to scavenge reactive oxygen species)[14]
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized biomolecule in the appropriate buffer.
-
Prepare a stock solution of the this compound derivative in a compatible solvent (e.g., DMSO).
-
Prepare a premixed solution of CuSO₄ and THPTA (1:5 molar ratio) in deionized water. The ligand accelerates the reaction and protects the biomolecule from copper-induced damage.[14][16]
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and buffer.
-
Add the this compound derivative stock solution (typically in slight excess).
-
Add the premixed CuSO₄/THPTA solution.
-
If the biomolecule is sensitive to oxidative damage, aminoguanidine can be added.[14]
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature or 37°C for 1-4 hours.
-
-
Purification:
-
Purify the labeled biomolecule using a method appropriate for the sample, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.
-
Best Practices and Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst due to oxygen exposure. | Ensure thorough degassing of the reaction mixture before adding the catalyst.[14] |
| Poor solubility of this compound or the azide. | Use a co-solvent like DMF, DMSO, or THF to improve solubility. For aqueous reactions, consider synthesizing a more water-soluble derivative of this compound. | |
| Steric hindrance from the bulky anthracene group. | Increase reaction time and/or temperature. The use of accelerating ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or N-heterocyclic carbenes (NHCs), can be beneficial.[17][18][19] | |
| Incompatible functional groups on the substrate. | While CuAAC is highly tolerant, strong chelating groups (e.g., thiols) can sequester the copper catalyst.[14] Consider using an excess of the catalyst or a protective group strategy. | |
| Formation of Side Products | Oxidative homocoupling of this compound (Glaser coupling). | This is often due to the presence of oxygen and insufficient reducing agent.[2] Ensure proper degassing and use a sufficient excess of sodium ascorbate. |
| Difficulty in Purification | Residual copper catalyst. | Wash the organic extract with an aqueous solution of EDTA or ammonia to chelate and remove copper ions. |
| Fluorescence Quenching | Aggregation of the anthracene-triazole product. | The planar nature of anthracene can lead to aggregation-caused quenching at high concentrations. Perform fluorescence measurements in dilute solutions. |
Applications of this compound Derived Triazoles
The unique properties of the anthracene core open up a range of applications for the resulting triazole conjugates.
-
Fluorescent Labeling and Bioimaging: The intrinsic fluorescence of the anthracene moiety allows for the development of probes for cellular imaging and tracking of biomolecules.[10] The formation of the triazole can sometimes lead to a "click-on" fluorescence response, where the emission is enhanced upon reaction, providing a low-background signal.[10]
-
Drug Discovery and Development: The triazole ring is a stable and effective linker in medicinal chemistry, often serving as a bioisostere for an amide bond.[6][20] The planar anthracene scaffold can act as an intercalating agent with DNA or interact with the active sites of enzymes, making this compound a valuable building block for creating libraries of potential therapeutic agents.[6][10]
-
Materials Science: The incorporation of the rigid, photoactive anthracene unit into polymers and other materials via click chemistry can be used to tune their optical and electronic properties, leading to applications in organic light-emitting diodes (OLEDs) and sensors.[21]
Conclusion
This compound stands out as a highly valuable alkyne for copper-catalyzed click chemistry, offering a direct route to incorporating the advantageous photophysical and structural properties of the anthracene core into a wide array of molecules. By understanding the underlying mechanism and adhering to optimized protocols, researchers can effectively utilize this reagent to advance projects in drug discovery, chemical biology, and materials science. The robustness and specificity of the CuAAC reaction, coupled with the unique attributes of this compound, create a powerful synergy for molecular innovation.
References
- Dheer, D., Singh, V., & Shankar, R. (2017). Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews, 117(23), 13570-13671.
- Rajakumar, P., Ganesan, R., & Shanmugasundaram, K. (2013). Synthesis, photophysical, electrochemical and laser properties of anthracene conjugated glycodendrimers with triazole as a bridging unit. RSC Advances, 3(45), 23377-23386.
- Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Mechanism of the Ligand-Free CuI-Catalyzed Azide-Alkyne Cycloaddition Reaction. Angewandte Chemie International Edition, 52(30), 7862-7866.
- A Recent Concept of Importance: Click Chemistry. (2023). Journal of Drug Delivery and Therapeutics, 13(5), 183-190.
- Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2004). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 2(18), 2581-2583.
- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599.
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 145-157.
- Lozano-Vila, A. M., Guidice, S., Lledós, A., & Ujaque, G. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis, 12(9), 5346-5356.
- Aznar, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038–2050.
- Aznar, F., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PMC, 9280145.
- Jiang, H., et al. (2016). Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC, 4786475.
- Chan, A. Y., et al. (2019). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 24(18), 3323.
- Chanteau, S. H., & Tour, J. M. (2003). New Route to Unsymmetrical 9,10-Disubstituted Ethynylanthracene Derivatives. Organic Letters, 5(13), 2327–2330.
- Kumar, A., et al. (2023). CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. RSC Advances, 13(14), 9345-9366.
- Presolski, S. I., Hong, V., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. John Wiley & Sons, Inc.
- Díez-González, S., & Nolan, S. P. (2008). Activating Azides and Alkynes for the Click Reaction with [Cu(aNHC)2I] or [Cu(aNHC)2]+ (aNHC = Triazole-Derived Abnormal Carbenes): Structural Characterization and Catalytic Properties. Angewandte Chemie International Edition, 47(46), 8881-8884.
- Nwe, K., & Brechbiel, M. W. (2009). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Cancer Biotherapy & Radiopharmaceuticals, 24(3), 249-260.
- Kuang, G. C., et al. (2015). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. International Journal of Molecular Sciences, 16(10), 24347-24367.
- The Top 9 Click Chemistry Life Science Applications you need to know. (2021). J&K Scientific.
- Rajakumar, P., Ganesan, R., & Shanmugasundaram, K. (2013). (PDF) Synthesis, photophysical, electrochemical and laser properties of anthracene conjugated glycodendrimers with triazole as bridging units. ResearchGate.
- Hein, J. E., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Catalysis, 3(7), 1508-1513.
- Imperato, G., et al. (2020). Investigation of Base-free Copper-Catalyzed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green Catalytic Reaction Media. ChemRxiv.
- Bozorov, K., Zhao, J., & Aisa, H. A. (2015). The application of click chemistry in the synthesis of agents with anticancer activity. Acta Pharmaceutica Sinica B, 5(2), 105-115.
- Kaur, H., & Singh, G. (2019). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery, 14(7), 659-673.
- Azide-alkyne Huisgen cycloaddition. (n.d.). In Wikipedia.
- Ballesteros-Garrido, R., et al. (2020). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Molecules, 25(9), 2015.
- Kausar, A., & Rahman, M. (2021). Photophysical Properties of Anthracene Derivatives. In Anthracene - A Versatile Building Block for Organic Molecules. IntechOpen.
- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1313.
- Chan, A. Y., et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 14(33), 23970-23978.
- Day, T. R., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3087.
- Kausar, A., & Rahman, M. (2021). Photophysical Properties of Anthracene Derivatives. Semantic Scholar.
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9-Ethynylanthracene: A Versatile Fluorescent Probe for Cellular Bioimaging
Application Note & Protocol
Introduction: The Power of Small Molecule Probes in Unraveling Cellular Dynamics
The intricate and dynamic nature of cellular processes necessitates sophisticated tools for their visualization and study. Fluorescent probes have emerged as indispensable assets in the biologist's toolkit, enabling the real-time, non-invasive imaging of cellular structures and functions.[1] Among the vast array of fluorescent molecules, small organic dyes offer distinct advantages, including their sensitivity to the local microenvironment, potential for targeted labeling, and tunable photophysical properties.[2] 9-Ethynylanthracene, a π-extended aromatic hydrocarbon, is a promising candidate in this class of molecular probes. Its rigid, planar anthracene core imparts intrinsic fluorescence, while the terminal ethynyl group provides a versatile handle for further chemical modification and can influence its electronic and photophysical characteristics. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a fluorescent probe for cellular bioimaging. We will delve into its photophysical properties, provide a detailed protocol for its use in live-cell imaging, and discuss the underlying principles that govern its fluorescence response in a cellular context.
Photophysical Properties of this compound
The utility of a fluorescent probe is fundamentally dictated by its photophysical properties. This compound exhibits strong absorption in the near-UV and blue regions of the spectrum and emits bright blue-green fluorescence.[3][4] The extended π-conjugation provided by the ethynyl group, in comparison to unsubstituted anthracene, can lead to a red-shift in both absorption and emission spectra, making it more suitable for biological imaging by moving its excitation wavelength further from the damaging UV region.[3]
One of the most intriguing aspects of this compound and related anthracene derivatives is their sensitivity to the local environment.[5] This includes properties like solvent polarity (solvatochromism) and viscosity.[5][6] In viscous media, the fluorescence quantum yield of similar anthracene-based probes has been observed to increase, a phenomenon attributed to the restriction of intramolecular rotations that would otherwise provide a non-radiative decay pathway for the excited state.[6] This property makes this compound a potential candidate for probing changes in cellular viscosity, a parameter increasingly recognized for its role in cellular function and disease.[7][8][9]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀ | [10] |
| Molecular Weight | 202.25 g/mol | [10] |
| Appearance | Yellow solid | [11] |
| Absorption Max (λabs) | ~390-420 nm (in organic solvents) | [6] |
| Emission Max (λem) | ~450-515 nm (in organic solvents) | [6] |
| Fluorescence Quantum Yield (ΦF) | Varies with solvent polarity and viscosity | [3][6] |
Proposed Mechanism of Environmental Sensing
The fluorescence of this compound is postulated to be sensitive to the polarity and viscosity of its microenvironment. In a cellular context, this probe is likely to partition into hydrophobic regions such as cell membranes and lipid droplets. Changes in the local environment, such as alterations in membrane fluidity or protein aggregation, could restrict the rotational freedom of the ethynylanthracene molecule, leading to an enhancement in its fluorescence quantum yield. This "turn-on" response provides a powerful mechanism for imaging specific cellular events.
Caption: Conceptual diagram of viscosity-dependent fluorescence of this compound.
Experimental Protocol for Cellular Bioimaging
This protocol provides a general guideline for using this compound for live-cell imaging. As with any fluorescent probe, optimal conditions (e.g., probe concentration, incubation time) may vary depending on the cell type and experimental objectives and should be determined empirically.
Materials and Reagents
-
This compound (purity >95%)
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line of interest
-
Cells of interest (e.g., HeLa, MCF-7, or primary cells)
-
Glass-bottom dishes or chamber slides suitable for fluorescence microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)
Experimental Workflow
Caption: Step-by-step workflow for cellular imaging with this compound.
Detailed Protocol
-
Cell Culture:
-
Culture cells in a suitable complete medium to the desired confluency (typically 60-80%) on glass-bottom dishes or chamber slides.[12] Adherent cells are recommended for ease of imaging.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Probe Loading:
-
On the day of the experiment, dilute the 1 mM stock solution of this compound into pre-warmed complete cell culture medium to a final working concentration. A starting range of 1-10 µM is recommended.[13]
-
Remove the culture medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined for each cell type to achieve sufficient signal with minimal cytotoxicity.[13]
-
-
Washing:
-
After incubation, gently remove the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe and reduce background fluorescence.[14]
-
-
Fluorescence Microscopy:
-
Immediately after washing, add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound (e.g., excitation ~405 nm, emission ~450-550 nm).[6]
-
Acquire both fluorescence and bright-field images to correlate the probe's localization with cellular morphology.
-
Cytotoxicity and Biocompatibility Assessment
A critical consideration for any fluorescent probe intended for live-cell imaging is its potential cytotoxicity. Anthracene and its derivatives have been reported to exhibit varying levels of toxicity depending on their structure and the cell type.[15][16] Therefore, it is imperative to determine the optimal, non-toxic working concentration of this compound for each specific cell line and experimental duration.
Protocol for Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach full confluency by the end of the experiment.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) for a duration relevant to the planned imaging experiment (e.g., 1, 4, or 24 hours). Include a vehicle control (DMSO) and an untreated control.
-
MTT Incubation: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[17]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The highest concentration that does not significantly reduce cell viability should be considered for live-cell imaging experiments.[18]
Potential Applications and Future Directions
The unique photophysical properties of this compound open up a range of potential applications in cellular bioimaging:
-
Probing Cellular Viscosity: Its sensitivity to the local environment makes it a promising tool for monitoring changes in viscosity within cellular compartments, which can be indicative of cellular stress, disease states, or drug effects.[7][9]
-
Lipid Droplet and Membrane Imaging: Due to its hydrophobic nature, this compound is likely to accumulate in lipid-rich environments, enabling the visualization of lipid droplets and cellular membranes.
-
Bioorthogonal Chemistry: The terminal alkyne group on this compound can serve as a handle for bioorthogonal "click" chemistry reactions.[10][11] This allows for the targeted labeling of specific biomolecules that have been metabolically or genetically engineered to contain a complementary azide group, providing a powerful strategy for highly specific cellular imaging.
-
Two-Photon Microscopy: The extended π-system of anthracene derivatives makes them potential candidates for two-photon excitation, which offers advantages for deep-tissue imaging with reduced phototoxicity.[19]
Conclusion
This compound represents a versatile and promising fluorescent probe for cellular bioimaging. Its sensitivity to the cellular microenvironment, particularly viscosity, coupled with its amenability to bioorthogonal chemistry, positions it as a valuable tool for investigating a wide range of cellular processes. By following the detailed protocols and considering the crucial aspect of cytotoxicity, researchers can effectively harness the capabilities of this probe to gain new insights into the complex and dynamic world of the living cell. Further research into the specific interactions of this compound within the cellular milieu will undoubtedly expand its applications and solidify its place in the ever-growing palette of fluorescent probes for biological discovery.
References
- A minireview of viscosity-sensitive fluorescent probes: design and biological applications.
- A Simple BODIPY-Based Viscosity Probe for Imaging of Cellular Viscosity in Live Cells. MDPI. URL
- Organic Fluorescent Probes for Monitoring Micro-Environments in Living Cells and Tissues. MDPI. URL
- Viscosity Measurements. SETA BioMedicals. URL
- New fluorescent probes for the measurement of cell membrane viscosity. Semantic Scholar. URL
- Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications.
- Formation of Highly Emissive Anthracene Excimers for Aggregation-Induced Emission/Self-Assembly Directed (Bio)imaging.
- π-extended anthracenes as sensitive probes for mechanical stress. PMC. URL
- Aggregation-induced emission enhancement and living cell imaging of novel diarylanthracene conjug
- 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applic
- Fluorescence imaging of tetraalkynylated anthracene derivatives in living cells.
- π-extended anthracenes as sensitive probes for mechanical stress. RSC Publishing. URL
- Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging. RSC Publishing. URL
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- Live cell staining pattern of the three different companion imaging...
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A Practical Guide to Labeling Biomolecules with 9-Ethynylanthracene via Copper-Catalyzed Click Chemistry
Application Note & Protocol
Abstract
This guide provides a detailed protocol for the fluorescent labeling of azide-modified biomolecules with 9-ethynylanthracene using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[1][2] this compound is a compact, environmentally sensitive fluorophore whose emission properties can provide insights into the local molecular environment. This protocol is designed for researchers, scientists, and drug development professionals, offering step-by-step instructions, explanations of the underlying chemical principles, and methods for the characterization of the final conjugate. By adhering to this guide, users can achieve efficient and reproducible labeling of proteins, nucleic acids, and other biomolecules for a wide range of applications, including cellular imaging and bioanalytical assays.[][4]
Introduction
Fluorescent labeling is an indispensable technique in modern biological research and drug discovery, enabling the visualization and quantification of molecular processes.[4][5] The choice of fluorophore is critical and depends on the specific application. This compound is a valuable fluorescent probe due to its relatively small size, which minimizes potential steric hindrance or perturbation of the target biomolecule's function. Its photophysical properties, particularly its sensitivity to the polarity of its microenvironment, make it a useful tool for studying conformational changes and binding events.
The most robust and widely used method for conjugating this compound to a biomolecule is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][6] This "click" reaction is highly specific, forming a stable triazole linkage between the terminal alkyne of the fluorophore and an azide group previously incorporated into the target biomolecule.[7] The reaction is bioorthogonal, proceeding with high efficiency in aqueous buffers and in the presence of a wide array of functional groups found in biological systems, making it an ideal tool for bioconjugation.[8][9]
Principle of the Method: CuAAC Reaction
The CuAAC reaction involves the catalyzed [3+2] cycloaddition between a terminal alkyne (this compound) and an azide (on the biomolecule) to form a 1,4-disubstituted 1,2,3-triazole. The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate.[1] The addition of a copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial as it both stabilizes the Cu(I) oxidation state and accelerates the reaction.[8][10]
The mechanism proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring.[2][6] This intermediate subsequently rearranges and, upon protonation, releases the stable triazole product, regenerating the catalyst for the next cycle.[]
Caption: Figure 1: Simplified CuAAC Reaction Mechanism.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Azide-modified Biomolecule | User-provided | Target for labeling |
| This compound | Commercial Vendor | Fluorescent alkyne probe |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | Sigma-Aldrich, etc. | Copper catalyst precursor |
| Sodium Ascorbate | Sigma-Aldrich, etc. | Reducing agent to generate Cu(I) |
| THPTA Ligand | Commercial Vendor | Cu(I) stabilizing and accelerating ligand |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Commercial Vendor | Solvent for stock solutions |
| Phosphate-Buffered Saline (PBS), pH 7.4 | User-prepared/Vendor | Reaction buffer |
| Size-Exclusion Chromatography Column (e.g., PD-10) | Cytiva, Bio-Rad | Purification of labeled biomolecule |
| UV-Vis Spectrophotometer | N/A | Characterization and concentration measurement |
| Fluorometer | N/A | Characterization of fluorescence properties |
Experimental Protocols
This section outlines the procedure for labeling an azide-modified protein. The protocol can be adapted for other biomolecules like nucleic acids with minor modifications.
Preparation of Stock Solutions
-
This compound (10 mM): Dissolve the required amount of this compound in anhydrous DMSO. Note: Prepare fresh and protect from light.
-
Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water. This solution is stable for months at room temperature.[9]
-
THPTA Ligand (200 mM): Dissolve THPTA in deionized water.[11]
-
Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. Critical: This solution is prone to oxidation and must be prepared fresh on the day of use.[8][9]
-
Catalyst Premix (CuSO₄/THPTA): Shortly before starting the reaction, mix the 100 mM CuSO₄ and 200 mM THPTA solutions in a 1:2 molar ratio.[11] This premix can be stored frozen for several weeks.[10]
Labeling Protocol for an Azide-Modified Protein
This protocol assumes a final reaction volume of 500 µL with a target protein concentration of 2 mg/mL (e.g., ~13.3 µM for a 150 kDa IgG). Molar ratios should be optimized for each specific biomolecule.
Caption: Figure 2: Experimental Workflow for Biomolecule Labeling.
Step-by-Step Procedure:
-
Prepare Biomolecule: In a microcentrifuge tube, add your azide-modified protein to PBS (pH 7.4) to a final concentration of ~10-50 µM. For a 2 mg/mL IgG solution, this would be ~13.3 µM.
-
Add Fluorophore: Add the 10 mM this compound stock solution to achieve a 10- to 20-fold molar excess over the protein. Vortex gently to mix.
-
Add Catalyst Premix: Add the CuSO₄/THPTA premix to a final concentration of 1 mM Cu(II). Vortex gently.[8]
-
Initiate Reaction: Add the freshly prepared 100 mM sodium ascorbate solution to a final concentration of 5 mM to initiate the reaction.[8] The final solution should be mixed gently by inversion or slow rotation.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C, though this may require a longer incubation time.
-
Purification: Following incubation, remove the unreacted fluorophore and copper catalyst using a desalting column (e.g., PD-10) equilibrated with your desired storage buffer (e.g., PBS). Collect the protein-containing fractions.
Characterization of the Labeled Biomolecule
A. Spectroscopic Analysis & Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to each biomolecule.[12] It is a critical parameter for ensuring experimental reproducibility.[13] The DOL can be calculated using UV-Vis absorbance measurements.[14]
Procedure:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~385-390 nm, A_max).
-
Calculate the protein concentration, correcting for the fluorophore's absorbance at 280 nm.
-
Calculate the DOL using the following formula:[12]
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
DOL = A_max / (ε_dye × Protein Concentration)
Where:
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[13]
-
ε_dye: Molar extinction coefficient of this compound at its λ_max.
-
CF₂₈₀: Correction factor (A₂₈₀ / A_max) for the dye.
-
Note: The extinction coefficient and correction factor for this compound should be determined empirically under the final buffer conditions. For most antibodies, an optimal DOL is typically between 2 and 10.[13]
B. Fluorescence Spectroscopy
Confirm successful labeling by acquiring the fluorescence emission spectrum of the conjugate. Excite the sample at the absorbance maximum of this compound and record the emission spectrum. Compare the spectrum to a control sample of the unlabeled biomolecule to confirm the presence of the fluorophore-specific signal.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling (Low DOL) | Inactive (oxidized) sodium ascorbate solution. | Always prepare sodium ascorbate solution fresh before use. |
| Insufficient molar excess of the fluorophore. | Increase the molar ratio of this compound to the biomolecule. | |
| Inefficient azide incorporation into the biomolecule. | Verify the presence of the azide modification on your starting material using an alternative method (e.g., mass spectrometry). | |
| Protein Precipitation | Copper-mediated aggregation or denaturation.[2] | Ensure the correct ratio of ligand (THPTA) to copper is used. A 5:1 ligand-to-copper ratio can protect biomolecules.[8] |
| High concentration of organic solvent (DMSO). | Keep the final DMSO concentration below 10% (v/v) if possible. | |
| High Background Fluorescence | Incomplete removal of unreacted fluorophore. | Ensure thorough purification, for example by using two sequential desalting columns or dialysis.[14] |
Conclusion
The CuAAC click chemistry reaction is a highly efficient and reliable method for labeling biomolecules with this compound. This protocol provides a robust framework for performing the conjugation and characterizing the resulting fluorescent biomolecule. By carefully preparing reagents, optimizing reaction conditions, and validating the final product, researchers can generate high-quality tools for a multitude of biological applications.
References
- Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Bioconjugation Protocols (pp. 1-20). Humana Press. [Link]
- Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(11), 2459-2467. [Link]
- Creative Biolabs. (n.d.). Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). Creative Biolabs Website.
- Sahu, S., Venkatakrishnan, P., & Mishra, A. K. (2018). Photophysics of this compound based 'push-pull' molecules. INIS-IAEA. [Link]
- Maldonado, M., et al. (2023). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC)
- Abberior Instruments. (n.d.). Degree of labeling (DOL) step by step. Abberior Instruments Website.
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling. G-Biosciences Blog. [Link]
- Spahn, C., et al. (2019). ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting.
- Zhang, X., et al. (2017).
- Levitus, M., & Garcia-Garibay, M. A. (2000). Polarized Electronic Spectroscopy and Photophysical Properties of 9,10-Bis(phenylethynyl)anthracene. The Journal of Physical Chemistry A, 104(38), 8632-8637. [Link]
- Click Chemistry Tools. (n.d.). Click Chemistry Protocols. Click Chemistry Tools Website.
- Sahoo, H. (2015). Fluorescent labeling techniques in biomolecules: a flashback. RSC Advances, 5(111), 91790-91805. [Link]
- Swartz, D. R., et al. (1996). Covalent Labeling of Proteins with Fluorescent Compounds for Imaging Applications. Cellular and Molecular Biology, 42(6), 273-282. [Link]
- Bîrcă, M., et al. (2023). Affordable Small Molecules as Promising Fluorescent Labels for Biomolecules. International Journal of Molecular Sciences, 24(13), 10853. [Link]
- Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim Website.
- Sahoo, H. (2015). ChemInform Abstract: Fluorescent Labeling Techniques in Biomolecules: A Flashback. ChemInform, 46(32). [Link]
- Taniguchi, M., & Lindsey, J. S. (n.d.). PhotochemCAD. PhotochemCAD Website.
- Wu, K., et al. (2016). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 4(18), 4060-4069. [Link]
- Nau, W. M., & Hennig, A. (2011). Photophysical Properties of Anthracene Derivatives. In Comprehensive Series in Photochemical & Photobiological Sciences. [Link]
- baseclick GmbH. (n.d.). Protocols. baseclick Website.
- AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm Website. [Link]
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9-Ethynylanthracene: A Versatile Aromatic Building Block for Advanced Functional Materials
Introduction: The Strategic Importance of the Ethynyl Group on the Anthracene Core
The anthracene framework, a rigid, planar, and highly fluorescent polycyclic aromatic hydrocarbon, has long been a staple in the development of organic functional materials. The strategic introduction of an ethynyl group at the 9-position dramatically enhances its utility, transforming it into a versatile and reactive building block. The terminal alkyne functionality of 9-ethynylanthracene serves as a reactive handle for a multitude of chemical transformations, most notably Sonogashira cross-coupling and "click chemistry" reactions.[1][2] This allows for the precise and controlled construction of extended π-conjugated systems, including polymers, dendrimers, and discrete molecular architectures with tailored optoelectronic properties.
The resulting materials are finding applications in a diverse range of fields, from organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to chemical sensors and self-healing polymers.[3][4] The rigid anthracene core imparts thermal stability and favorable charge transport characteristics, while the ethynyl linkage provides a linear and conjugated pathway for electronic communication. This guide provides detailed protocols for the synthesis, purification, and application of this compound, offering researchers a practical resource for harnessing its potential in the creation of next-generation functional materials.
Synthesis and Purification of this compound
The most common and efficient route to this compound involves a two-step process: a Sonogashira cross-coupling of 9-bromoanthracene with a protected acetylene source, followed by the removal of the protecting group. The use of a trimethylsilyl (TMS) protecting group is prevalent due to its stability under the coupling conditions and its facile removal under mild basic conditions.[5]
Protocol 1: Synthesis of (Anthracen-9-ylethynyl)trimethylsilane via Sonogashira Coupling
This protocol details the palladium- and copper-co-catalyzed Sonogashira coupling of 9-bromoanthracene with ethynyltrimethylsilane.[3][6]
Materials:
-
9-Bromoanthracene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Diisopropylamine (i-Pr₂NH) or Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or Toluene
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 9-bromoanthracene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv), CuI (0.02-0.05 equiv), and PPh₃ (0.04-0.10 equiv).
-
Add anhydrous THF or toluene to dissolve the solids.
-
To the stirred solution, add diisopropylamine or triethylamine (2.0-3.0 equiv) followed by ethynyltrimethylsilane (1.1-1.5 equiv) via syringe.
-
Heat the reaction mixture to 50-70 °C and stir for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a non-polar eluent such as hexane or a hexane/dichloromethane mixture to afford (anthracen-9-ylethynyl)trimethylsilane as a yellow solid.
| Reagent | Molar Equiv. | Purpose |
| 9-Bromoanthracene | 1.0 | Aryl halide substrate |
| Ethynyltrimethylsilane | 1.1 - 1.5 | Alkyne coupling partner |
| Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 | Palladium catalyst |
| CuI | 0.02 - 0.05 | Copper co-catalyst |
| PPh₃ | 0.04 - 0.10 | Ligand for palladium |
| i-Pr₂NH or Et₃N | 2.0 - 3.0 | Base |
| Anhydrous THF/Toluene | - | Solvent |
Diagram: Sonogashira Coupling for (Anthracen-9-ylethynyl)trimethylsilane Synthesis
Caption: Workflow for the synthesis of the protected this compound precursor.
Protocol 2: Deprotection to Yield this compound
The removal of the TMS group is typically achieved using a mild base such as potassium carbonate in a protic solvent.[7]
Materials:
-
(Anthracen-9-ylethynyl)trimethylsilane
-
Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)
-
Methanol (MeOH) and Tetrahydrofuran (THF) mixture
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve (anthracen-9-ylethynyl)trimethylsilane (1.0 equiv) in a mixture of THF and methanol (1:1 v/v).
-
Add potassium carbonate (2.0-5.0 equiv) to the solution.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) to yield a bright yellow solid.
Characterization Data for this compound:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.5-8.6 ppm), Acetylenic proton (δ ~3.7 ppm) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 120-135 ppm), Acetylenic carbons (δ ~80-90 ppm) |
| IR (KBr) | C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹) |
| UV-Vis (CH₂Cl₂) | Characteristic anthracene absorption bands (~350-400 nm) |
| Melting Point | ~75-77 °C |
Applications of this compound in Functional Materials
The terminal alkyne of this compound is the gateway to a vast array of functional materials. The following sections provide protocols for its use in the synthesis of conjugated polymers and as a component in "click chemistry" for surface modification or bioconjugation.
Protocol 3: Synthesis of Poly(p-anthracene ethynylene) via Sonogashira Polymerization
This protocol describes the synthesis of a conjugated polymer where 9,10-diethynylanthracene is a key monomer. While this protocol uses a di-substituted anthracene, the principles are directly applicable to polymerizations involving mono-ethynyl derivatives as chain-capping agents or for the synthesis of more complex architectures. A similar on-surface synthesis has also been reported.[8][9]
Materials:
-
9,10-Dibromoanthracene
-
1,4-Diethynylbenzene
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve 9,10-dibromoanthracene (1.0 equiv) and 1,4-diethynylbenzene (1.0 equiv) in anhydrous toluene.
-
Add Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.04 equiv) to the monomer solution.
-
Add triethylamine (4.0 equiv) to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 48 hours. The polymer will precipitate out of the solution as it forms.
-
After cooling to room temperature, filter the polymer and wash it sequentially with methanol, acetone, and dichloromethane to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum to obtain a solid material.
Diagram: Synthesis of Poly(p-anthracene ethynylene)
Caption: Schematic of Sonogashira polymerization to form a conjugated polymer.
Application Note: this compound in Click Chemistry
The terminal alkyne of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it suitable for:
-
Surface Functionalization: Immobilizing anthracene units onto surfaces of nanoparticles, polymers, or electrodes to impart specific optical or electronic properties.
-
Bioconjugation: Labeling biomolecules such as proteins and DNA with the fluorescent anthracene tag for imaging and sensing applications.
-
Dendrimer Synthesis: Building well-defined, multi-anthracene architectures with unique photophysical properties.
A general protocol for a CuAAC reaction involving this compound would involve reacting it with an azide-functionalized molecule in the presence of a copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) in a suitable solvent system, often including water.[10]
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.[11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent degradation.
Conclusion
This compound stands out as a pivotal building block in the design and synthesis of advanced functional materials. Its rigid aromatic core, coupled with the versatile reactivity of the terminal alkyne, provides a powerful platform for creating materials with tailored electronic, optical, and physical properties. The protocols and application notes provided herein offer a foundation for researchers to explore the vast potential of this remarkable molecule in fields ranging from organic electronics to chemical biology.
References
- Vertex AI Search. (2024).
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- YouTube. (2012). synthesis of 9,10-bis(phenylethylnyl)anthracene.
- SciSpace. (n.d.). Self‐Assembly of 9,10‐Bis(phenylethynyl) Anthracene (BPEA) Derivatives: Influence of π–π and Hydrogen‐Bonding Interact.
- E-Prints UCM. (n.d.). On-Surface Synthesis of Ethynylene-Bridged Anthracene Polymers.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
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- Chem.libretexts.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- ACS Publications. (2023). Triplet Formation in a 9,10-Bis(phenylethynyl)
- Gelest. (n.d.). Cross-Coupling of Alkynylsilanes.
- ResearchGate. (2025). 9,10-Bis(phenylethynyl)anthracene-based organic semiconducting molecules for annealing-free thin film transistors | Request PDF.
- MIT. (1995). Fluorescence Studies of Poly@-phenyleneethyny1ene)s: The Effect of Anthracene.
- ArODES. (n.d.).
- RSC Publishing. (n.d.). Organic nanoparticle of 9,10-bis(phenylethynyl)anthracene: a novel electrochemiluminescence emitter for sensory detection of amines.
- TCI AMERICA. (n.d.). Topics (Click Chemistry).
- ResearchGate. (n.d.). On‐Surface Synthesis of Ethynylene‐Bridged Anthracene Polymers | Request PDF.
- PMC. (2015). The application of click chemistry in the synthesis of agents with anticancer activity.
- PMC - NIH. (n.d.). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals.
- Benchchem. (n.d.). Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran.
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- Pharmaguideline. (n.d.). Polynuclear Hydrocarbons: Synthesis and Reactions.
- ResearchGate. (2025). Synthesis of Anthracene End-Capped Poly(methyl methacrylate)
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- Semantic Scholar. (n.d.). Π-extended anthracenes as sensitive probes for mechanical stress.
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- PubMed. (n.d.). UV-vis, IR and 1H NMR spectroscopic studies and characterization of ionic-pair crystal violet-oxytetracycline.
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Application Note: Measuring the Fluorescence Lifetime of 9-Ethynylanthracene in Different Media
Introduction: The Significance of Fluorescence Lifetime in Molecular Probing
9-Ethynylanthracene is a fluorescent molecule of significant interest in chemical and biological research. Its rigid, planar anthracene core provides a strong fluorescence quantum yield, while the ethynyl group offers a versatile handle for further chemical modifications, making it a valuable building block for more complex molecular probes. The fluorescence lifetime of this compound, an intrinsic property, is highly sensitive to its immediate molecular environment. This sensitivity to factors such as solvent polarity, viscosity, and the presence of quenchers makes it a powerful tool for probing the microenvironment in various systems, from simple solutions to complex biological matrices. Understanding and accurately measuring the fluorescence lifetime of this compound in different media is therefore crucial for its effective application in fields ranging from materials science to drug development.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for measuring the fluorescence lifetime of this compound. We will delve into the theoretical underpinnings of fluorescence, provide a detailed, step-by-step protocol using the gold-standard Time-Correlated Single Photon Counting (TCSPC) technique, and discuss the interpretation of the resulting data.
Theoretical Foundations: A Glimpse into the Excited State
To appreciate the nuances of fluorescence lifetime measurements, a foundational understanding of the photophysical processes involved is essential. The Jablonski diagram provides a clear illustration of the electronic transitions that occur when a molecule interacts with light.
The Jablonski Diagram: Visualizing Molecular Excitation and Relaxation
// Transitions S0_v0 -> S1_v2 [label="Absorption (fs)", color="#4285F4", fontcolor="#4285F4", arrowhead=vee]; S1_v2 -> S1_v0 [label="Vibrational Relaxation (ps)", color="#EA4335", fontcolor="#EA4335", arrowhead=vee, style=dashed]; S1_v0 -> S0_v1 [label="Fluorescence (ns)", color="#34A853", fontcolor="#34A853", arrowhead=vee]; S1_v0 -> T1_v0 [label="Intersystem Crossing", color="#FBBC05", fontcolor="#FBBC05", arrowhead=vee, style=dashed]; T1_v0 -> S0_v0 [label="Phosphorescence (µs-s)", color="#FBBC05", fontcolor="#FBBC05", arrowhead=vee]; S1_v0 -> S0_v2 [label="Internal Conversion", color="#EA4335", fontcolor="#EA4335", arrowhead=vee, style=dashed];
} Caption: A simplified Jablonski diagram illustrating the key photophysical processes.
Upon absorption of a photon with sufficient energy, an electron in the ground state (S₀) is promoted to a higher vibrational level of an excited singlet state (S₁).[1] This process is extremely fast, occurring on the femtosecond timescale. The excited molecule then rapidly relaxes to the lowest vibrational level of the S₁ state through non-radiative vibrational relaxation, a process that happens on the picosecond timescale.[2] From this relaxed excited state, the molecule can return to the ground state via several pathways:
-
Fluorescence: The molecule can radiatively relax by emitting a photon. This is a spin-allowed transition and typically occurs on the nanosecond timescale. The energy of the emitted photon is lower than that of the absorbed photon, resulting in a red-shifted emission spectrum (Stokes shift).[3]
-
Internal Conversion: A non-radiative decay pathway where the molecule transitions to a lower electronic state of the same spin multiplicity without the emission of a photon.
-
Intersystem Crossing: A non-radiative transition to an excited state of different spin multiplicity, typically a triplet state (T₁). This is a spin-forbidden process and is generally less probable than fluorescence.
-
Phosphorescence: Radiative decay from an excited triplet state to the singlet ground state. This is also a spin-forbidden transition, resulting in a much longer lifetime (microseconds to seconds).
The fluorescence lifetime (τ) is defined as the average time a molecule spends in the excited state before returning to the ground state via fluorescence. It is the reciprocal of the sum of the rate constants for all de-excitation pathways (radiative and non-radiative):
τ = 1 / (kr + knr)
where kr is the rate constant for radiative decay (fluorescence) and knr is the sum of the rate constants for all non-radiative decay pathways.
Solvent Effects on Fluorescence Lifetime
The solvent environment can significantly influence the non-radiative decay rates (knr) and, consequently, the fluorescence lifetime. For a molecule like this compound, which possesses a significant dipole moment in its excited state, the polarity of the solvent plays a crucial role. In polar solvents, the solvent molecules can reorient around the excited fluorophore, stabilizing the excited state and potentially opening up new non-radiative decay channels, which leads to a decrease in the fluorescence lifetime.[4][5] Conversely, in non-polar solvents, these interactions are minimized, often resulting in a longer fluorescence lifetime.
Experimental Protocol: Measurement of Fluorescence Lifetime using TCSPC
Time-Correlated Single Photon Counting (TCSPC) is the most sensitive and widely used technique for measuring fluorescence lifetimes in the picosecond to microsecond range. It is a statistical method that measures the time delay between the excitation of a sample by a short pulse of light and the detection of the first emitted photon. By repeating this measurement millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.
Instrumentation
-
Pulsed Light Source: A laser or a light-emitting diode (LED) capable of producing short pulses (picosecond duration) at a high repetition rate (MHz). The excitation wavelength should be chosen at or near the absorption maximum of this compound.
-
Sample Chamber: A light-tight compartment to hold the sample cuvette.
-
Emission Monochromator/Filter: To selectively detect the fluorescence emission at a specific wavelength.
-
Single-Photon Detector: A highly sensitive detector, such as a photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
-
TCSPC Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) to measure and histogram the time delays.
Experimental Workflow
Step 1: Sample Preparation
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol). Ensure all solvents are of spectroscopic grade to minimize impurities that could interfere with the measurement.
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., toluene) at a concentration of approximately 1 mM.
-
Working Solutions: Prepare dilute working solutions of this compound in each of the selected solvents. The absorbance of the working solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects and re-absorption of emitted photons.
Step 2: Instrument Setup and Data Acquisition
-
Instrument Warm-up: Allow the light source and detector to warm up and stabilize according to the manufacturer's instructions.
-
Excitation and Emission Wavelengths: Set the excitation wavelength to the absorption maximum of this compound (typically around 380-400 nm). Set the emission wavelength to the fluorescence maximum (typically around 420-450 nm).
-
Measure the Instrument Response Function (IRF): The IRF is the temporal profile of the excitation pulse as measured by the detection system. It is crucial for accurate lifetime determination. To measure the IRF, use a scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox) in place of the sample. The scattering solution should have a negligible fluorescence lifetime.
-
Measure the Sample Decay: Replace the scattering solution with the this compound sample and acquire the fluorescence decay data. Collect photons until a sufficient number of counts (typically 10,000 to 20,000 in the peak channel) is accumulated to ensure good statistical accuracy.
-
Repeat for all Solvents: Repeat the sample decay measurement for this compound in each of the chosen solvents.
Step 3: Data Analysis
-
Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the IRF. To obtain the true decay, the measured data must be deconvoluted from the IRF using specialized software.
-
Model Fitting: The deconvoluted decay data is then fitted to a mathematical model, typically a sum of exponential decay functions:
I(t) = Σ αi exp(-t/τi)
where I(t) is the intensity at time t, αi is the pre-exponential factor for the ith component, and τi is the fluorescence lifetime of the ith component. For a simple, single-exponential decay, the equation simplifies to:
I(t) = α exp(-t/τ)
-
Goodness of Fit: The quality of the fit is assessed by examining the weighted residuals and the chi-squared (χ²) value. A good fit will have randomly distributed residuals around zero and a χ² value close to 1.0.
Expected Results: Solvent Polarity and its Impact on this compound's Fluorescence Lifetime
Below is a table of representative fluorescence lifetime data for a closely related compound, 9-methylanthracene, in various solvents. This data serves to illustrate the expected trend for this compound.
| Solvent | Dielectric Constant (ε) | Fluorescence Lifetime (τ) of 9-Methylanthracene (ns) |
| n-Hexane | 1.88 | 5.2 |
| Toluene | 2.38 | 4.8 |
| Dichloromethane | 8.93 | 4.1 |
| Acetonitrile | 37.5 | 3.9 |
| Methanol | 32.7 | 3.5 |
Note: The fluorescence lifetime values for 9-methylanthracene are provided for illustrative purposes to demonstrate the general trend of decreasing lifetime with increasing solvent polarity. Actual values for this compound may vary and should be experimentally determined.
It is anticipated that this compound will exhibit a similar trend, with a longer fluorescence lifetime in non-polar solvents like hexane and a progressively shorter lifetime in more polar solvents like acetonitrile and methanol. This is due to the increased stabilization of the excited state dipole moment by the polar solvent molecules, which facilitates non-radiative decay pathways.
Conclusion and Best Practices
This application note has provided a detailed guide to measuring the fluorescence lifetime of this compound in different media. By following the outlined TCSPC protocol and understanding the underlying photophysical principles, researchers can obtain accurate and reproducible lifetime data. This information is invaluable for characterizing the local environment of the fluorophore and is a critical step in the development of advanced molecular probes for a wide range of applications.
Key Best Practices:
-
Use High-Purity Solvents: To avoid quenching or other interferences from impurities.
-
Maintain Low Absorbance: Keep the absorbance of your samples below 0.1 at the excitation wavelength to prevent inner filter effects.
-
Accurately Measure the IRF: A precise IRF is essential for accurate deconvolution and lifetime determination.
-
Ensure Good Statistical Data: Collect a sufficient number of photon counts to minimize statistical noise.
-
Use Appropriate Fitting Models: Choose the simplest model that provides a good fit to your data, as indicated by the residuals and χ² value.
By adhering to these guidelines, researchers can confidently measure and interpret the fluorescence lifetime of this compound, unlocking its full potential as a sensitive and versatile molecular probe.
References
- Jablonski, A. (1933). Efficiency of Anti-Stokes Fluorescence in Dyes.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. John Wiley & Sons.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Perrin, F. (1926). Polarisation de la lumière de fluorescence. Vie moyenne des molécules dans l'état excité. Le Journal de Physique et le Radium, 7(12), 390-401.
- Becker, W. (2005). Advanced Time-Correlated Single Photon Counting Techniques. Springer.
- Mataga, N., Kaifu, Y., & Koizumi, M. (1956). The solvent effect on fluorescence spectrum. Change of solute-solvent interaction during the lifetime of excited solute molecule. Bulletin of the Chemical Society of Japan, 29(4), 465-470.
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- 3. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Utilizing 9-Ethynylanthracene in the Design of Chemical Sensors
Introduction: The Strategic Advantage of 9-Ethynylanthracene in Chemosensor Design
For researchers, scientists, and drug development professionals engaged in the creation of novel sensing technologies, the selection of an appropriate fluorophore is a critical determinant of success. This compound, a derivative of the well-studied polycyclic aromatic hydrocarbon anthracene, has emerged as a particularly advantageous building block in the design of fluorescent chemical sensors. Its rigid, planar structure and extended π-conjugation system give rise to a high fluorescence quantum yield and a distinct blue emission, making it an excellent signaling unit.
The true power of this compound in this context lies in the versatility of its terminal alkyne group. This functional handle allows for facile modification and covalent attachment to a wide array of receptor moieties through robust and high-yielding reactions such as the Sonogashira and "click" chemistries. This modularity enables the rational design of sensors tailored for the selective detection of a diverse range of analytes, including metal ions and nitroaromatic compounds, which are of significant interest in environmental monitoring, homeland security, and biomedical diagnostics.
This technical guide provides a comprehensive overview of the principles and methodologies for utilizing this compound in the development of fluorescent chemosensors. We will delve into the synthetic protocols for preparing this compound, detail the design strategies for analyte-specific sensors, and provide step-by-step instructions for evaluating their sensing performance.
Part 1: Synthesis of the Core Fluorophore: this compound
The synthesis of this compound is a cornerstone for the development of sensors based on this fluorophore. A reliable and efficient two-step procedure, commencing with the readily available 9-bromoanthracene, is outlined below. This process involves a Sonogashira coupling reaction to introduce a protected ethynyl group, followed by a deprotection step to yield the desired terminal alkyne.
Protocol 1: Synthesis of 9-(Trimethylsilylethynyl)anthracene
This protocol details the palladium-catalyzed Sonogashira coupling of 9-bromoanthracene with ethynyltrimethylsilane. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing self-coupling and other undesired side reactions.
Materials:
-
9-Bromoanthracene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (DCM) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 9-bromoanthracene (1.0 eq) in a mixture of anhydrous toluene and triethylamine (2:1 v/v).
-
Catalyst Addition: To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). The solution will typically turn a yellowish color.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.
-
Extraction: Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 9-(trimethylsilylethynyl)anthracene as a yellow solid.
Protocol 2: Deprotection to Yield this compound
This protocol describes the removal of the TMS protecting group to furnish the terminal alkyne, this compound.
Materials:
-
9-(Trimethylsilylethynyl)anthracene
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Dichloromethane (DCM) for chromatography
Procedure:
-
Reaction Setup: Dissolve 9-(trimethylsilylethynyl)anthracene (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Deprotection: Add tetrabutylammonium fluoride solution (1.2 eq) dropwise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding deionized water.
-
Extraction: Extract the product with dichloromethane. Wash the combined organic layers with deionized water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a bright yellow solid.
Part 2: Design and Application of this compound-Based Chemical Sensors
The terminal alkyne of this compound is the gateway to a multitude of sensor designs. By coupling this fluorophore to a receptor unit that selectively interacts with a target analyte, a change in the photophysical properties of the anthracene core can be induced upon binding. The two primary signaling mechanisms exploited are fluorescence quenching ("turn-off") and fluorescence enhancement ("turn-on").
Signaling Mechanisms
Caption: General workflow for the synthesis of an An-PA sensor.
Protocol 3: Fluorescence Titration for Picric Acid Detection
This protocol outlines the procedure for evaluating the sensing performance of the An-PA sensor towards picric acid using fluorescence spectroscopy.
Materials:
-
An-PA sensor stock solution (e.g., 1 mM in a suitable solvent like THF or acetonitrile)
-
Picric acid stock solution (e.g., 10 mM in the same solvent)
-
Spectroscopic grade solvent (e.g., THF or acetonitrile)
-
Fluorometer with quartz cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a dilute solution of the An-PA sensor (e.g., 10 µM) in the chosen solvent.
-
Initial Fluorescence Measurement: Record the fluorescence emission spectrum of the sensor solution. This will serve as the initial fluorescence intensity (I₀).
-
Titration: Sequentially add small aliquots of the picric acid stock solution to the cuvette containing the sensor solution. After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of picric acid.
-
Stern-Volmer Analysis: For fluorescence quenching, the data can be analyzed using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] where I₀ is the initial fluorescence intensity, I is the fluorescence intensity in the presence of the quencher (picric acid), Ksv is the Stern-Volmer quenching constant, and [Q] is the concentration of the quencher. A linear Stern-Volmer plot indicates a single quenching mechanism. [1][2]
Protocol 4: Evaluation of Selectivity
To ensure the sensor is specific for picric acid, its response to other potentially interfering analytes must be tested.
Materials:
-
An-PA sensor stock solution
-
Stock solutions of various nitroaromatic compounds (e.g., 2,4-dinitrotoluene, nitrobenzene) and other relevant analytes at the same concentration as the picric acid stock solution.
Procedure:
-
Prepare a series of solutions of the An-PA sensor at the same concentration used in the titration experiment.
-
To each solution, add a significant excess (e.g., 10 equivalents) of a different potential interfering analyte.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence quenching observed with the interfering analytes to that observed with picric acid. A highly selective sensor will show a significant response only to picric acid. [3]
Data Presentation
Quantitative data from the sensing experiments should be summarized in a clear and concise manner.
Table 1: Photophysical Properties of this compound
| Property | Value |
| Absorption Maximum (λabs) | ~380-400 nm |
| Emission Maximum (λem) | ~410-430 nm |
| Molar Extinction Coefficient (ε) | High |
| Fluorescence Quantum Yield (Φf) | High |
Table 2: Sensing Performance of An-PA for Picric Acid
| Parameter | Value |
| Limit of Detection (LOD) | To be determined experimentally |
| Stern-Volmer Constant (Ksv) | To be determined from the titration data |
| Selectivity | High for Picric Acid over other nitroaromatics |
Conclusion and Future Perspectives
This compound stands as a powerful and versatile platform for the development of high-performance fluorescent chemical sensors. The straightforward synthetic accessibility of this compound and its derivatives, coupled with the predictable nature of the sensing mechanisms, provides a robust framework for the rational design of novel chemosensors. The protocols outlined in this guide offer a solid foundation for researchers to synthesize and evaluate their own this compound-based sensors.
Future research in this area will likely focus on the development of sensors with even greater sensitivity and selectivity, as well as the exploration of new receptor moieties to expand the range of detectable analytes. Furthermore, the integration of these sensors into practical devices, such as portable detectors and bio-imaging agents, holds immense promise for real-world applications in a variety of scientific and technological fields.
References
- A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions. (2018).
- A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne. (2018).
- Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid. (2016). PubMed. [Link]
- (PDF) Charge-Transfer-Induced Fluorescence Quenching of Anthracene Derivatives and Selective Detection of Picric Acid. (2016).
- Fluorescent sensors based on Ln-organic complexes for nitroaromatics. (n.d.).
- Fluorescence quenching of anthracene by nitroaromatic compounds. (2011). Journal of Ovonic Research. [Link]
- A Eu(iii) metal–organic framework based on anthracenyl and alkynyl conjugation as a fluorescence probe for the selective monitoring of Fe3+ and TNP. (2022). RSC Advances. [Link]
- (PDF) Fluorescence quenching of anthracene by nitroaromatic compounds. (2011).
- Receptor-Free Detection of Picric Acid: A New Structural Approach for Designing Aggregation-Induced Emission Probes. (2018). PubMed. [Link]
- Design of fluorescence turn-on sensors with novel response mechanism based on C N isomerization. (2021).
- 9-Anthracenecarboxamide fluorescent probes for selective discrimination of picric acid from mono-and di-nitrophenols in ethanol. (2015).
- “Turn-on” fluorescence sensing of volatile organic compounds using a 4-amino-1,8-naphthalimide Tröger's base functionalised triazine organic polymer. (2020).
- An AIEE Active Anthracene-Based Nanoprobe for Zn 2+ and Tyrosine Detection Validated by Bioimaging Studies. (2022). MDPI. [Link]
- An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. (2019).
- Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). MDPI. [Link]
- SYNTHESIS OF ANTHRACENE-BASED MACROCYCLE FOR DETECTION OF EXPLOSIVES. (2019). METU Open Access. [Link]
- A New Anthracene Based Fluorescent Turn-On Sensor for Fe 3+. (2014). SciSpace. [Link]
- A New Anthracene Based Fluorescent Turn-On Sensor for Fe{sup 3+}. (2014). OSTI.GOV. [Link]
- Anthracene based AIEgen for picric acid detection in real water samples. (2020).
- A New Anthracene Based Fluorescent Turn-On Sensor for Fe3+. (2014).
- Anthracene coupled adenine for the selective sensing of copper ions. (2013). Beilstein Journal of Organic Chemistry. [Link]
- Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. (2018). RSC Publishing. [Link]
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Illuminating the Path to Novel Therapeutics: 9-Ethynylanthracene Derivatives in Medicinal Chemistry and Drug Discovery
Introduction: The Versatile Scaffold of 9-Ethynylanthracene
In the landscape of medicinal chemistry and drug discovery, the quest for novel molecular scaffolds that offer a blend of tunable photophysical properties, versatile reactivity, and significant biological activity is perpetual. Among the privileged structures that have emerged, this compound and its derivatives have garnered considerable attention. The rigid, planar anthracene core provides an excellent platform for π-π stacking interactions with biological macromolecules like DNA, while the terminal alkyne group serves as a reactive handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[1][2] This unique combination of features makes this compound derivatives powerful tools for creating fluorescent probes, developing targeted drug delivery systems, and synthesizing libraries of potential therapeutic agents.[1]
This comprehensive guide provides an in-depth exploration of the synthesis, characterization, and application of this compound derivatives in medicinal chemistry. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices.
Core Applications in Drug Discovery
The utility of this compound derivatives spans a wide spectrum of applications in the biomedical field. Their intrinsic fluorescence, arising from the extended π-conjugated system of the anthracene moiety, is a key attribute.[3][4] This property is harnessed in the development of fluorescent probes for bioimaging, allowing for the visualization of cellular processes and the tracking of molecules within living systems.[1][5] Furthermore, the planar nature of the anthracene ring enables it to act as a DNA intercalating agent, a mechanism exploited in the design of novel anticancer agents.[1][6] The true versatility of this scaffold, however, is unlocked by the ethynyl group, which provides a gateway to a vast chemical space through bioorthogonal reactions.[7][8]
Key Application Areas:
-
Fluorescent Labeling and Bioimaging: The bright fluorescence of many this compound derivatives makes them excellent candidates for use as fluorescent labels for biomolecules.[9][10] By attaching this fluorophore to proteins, nucleic acids, or small molecule drugs, their localization and dynamics can be studied in real-time within cells. Some derivatives have even been specifically designed to target organelles like mitochondria.[5]
-
Bioorthogonal Chemistry and "Click" Reactions: The terminal alkyne of this compound is a prime substrate for CuAAC, a cornerstone of click chemistry. This highly efficient and specific reaction allows for the facile conjugation of the anthracene core to a wide array of molecules bearing an azide group, enabling the rapid synthesis of large compound libraries for high-throughput screening.[1][2][11]
-
Anticancer Drug Development: The ability of the anthracene moiety to intercalate into DNA, thereby disrupting replication and transcription in cancer cells, is a well-established anticancer strategy.[1][6] The ethynyl group can be further functionalized to introduce additional pharmacophores that can enhance cytotoxicity or target specific cancer-related pathways. Several studies have reported on the cytotoxic effects of various anthracene derivatives against different cancer cell lines.[12][13][14][15]
Synthesis of this compound Derivatives: A Detailed Protocol
The most prevalent and efficient method for the synthesis of this compound derivatives is the Sonogashira cross-coupling reaction.[16][17][18] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Protocol 1: Sonogashira Coupling for the Synthesis of this compound
This protocol describes the synthesis of the parent compound, this compound, from 9-bromoanthracene and ethynyltrimethylsilane, followed by deprotection.
Materials:
-
9-Bromoanthracene
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (TEA), anhydrous
-
Toluene, anhydrous
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Instrumentation:
-
Schlenk line or glovebox for inert atmosphere operations
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and UV lamp
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 9-bromoanthracene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene and anhydrous triethylamine (in a 2:1 ratio by volume). Stir the mixture for 10 minutes to ensure dissolution and complex formation.
-
Alkyne Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate mobile phase). The disappearance of the 9-bromoanthracene spot indicates reaction completion.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane. Concentrate the filtrate under reduced pressure.
-
Purification of Silylated Intermediate: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to obtain 9-((trimethylsilyl)ethynyl)anthracene.
-
Deprotection: Dissolve the purified 9-((trimethylsilyl)ethynyl)anthracene in THF. Add TBAF (1.1 eq) dropwise at 0°C. Stir the reaction at room temperature for 1 hour.
-
Final Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. Therefore, maintaining an inert atmosphere is crucial for the reaction's success.
-
Copper(I) Co-catalyst: Copper(I) iodide acts as a co-catalyst that facilitates the formation of a copper acetylide intermediate, which is more reactive towards the palladium complex.[19]
-
Amine Base: Triethylamine serves as a base to neutralize the hydrogen halide formed during the reaction and to facilitate the regeneration of the active palladium(0) catalyst.[18]
-
Silyl Protecting Group: Ethynyltrimethylsilane is often used instead of acetylene gas due to its ease of handling and to prevent side reactions like homocoupling of the alkyne. The trimethylsilyl group is easily removed under mild conditions.
Diagram: Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
Biological Evaluation: Assessing Cytotoxicity
A crucial step in the development of new anticancer agents is the evaluation of their cytotoxicity against various cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability.[20][21]
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol outlines a general procedure for determining the in vitro cytotoxicity of this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Self-Validating System:
-
Controls: The inclusion of vehicle controls is essential to account for any effects of the solvent (DMSO) on cell viability. Blank wells help to subtract the background absorbance.
-
Reproducibility: Each concentration should be tested in triplicate to ensure the reproducibility of the results. The experiment should be repeated at least three times.
Diagram: Workflow for MTT Cytotoxicity Assay
Caption: General workflow for the MTT cytotoxicity assay.
Fluorescent Labeling and Bioimaging
The inherent fluorescence of this compound derivatives can be exploited for cellular imaging.[1][5][22]
Protocol 3: Fluorescent Labeling of Live Cells
This protocol provides a general method for labeling live cells with a fluorescent this compound derivative.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
Fluorescent this compound derivative (with cell-penetrating properties)
-
Live-cell imaging medium
-
Hoechst 33342 (for nuclear counterstaining, optional)
-
MitoTracker Red CMXRos (for mitochondrial counterstaining, optional)
-
Confocal laser scanning microscope
Step-by-Step Procedure:
-
Cell Preparation: Culture the cells on a suitable imaging dish until they reach 60-70% confluency.
-
Probe Loading: Prepare a working solution of the fluorescent this compound derivative in live-cell imaging medium (e.g., at a final concentration of 1-10 µM). Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a humidified atmosphere with 5% CO₂. The optimal incubation time will depend on the specific compound and cell type.
-
Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unbound probe.
-
Counterstaining (Optional): If desired, incubate the cells with Hoechst 33342 (for nuclei) or MitoTracker Red (for mitochondria) according to the manufacturer's instructions.
-
Imaging: Add fresh live-cell imaging medium to the cells. Image the cells using a confocal microscope with the appropriate laser excitation and emission filter settings for the this compound derivative and any counterstains.
Expertise-Driven Considerations:
-
Probe Design: For live-cell imaging, the fluorescent probe should be cell-permeable and have low cytotoxicity at the working concentration.
-
Photostability: The photostability of the fluorophore is a critical parameter. Derivatives with improved photostability are desirable for long-term imaging experiments.[23]
-
Spectral Properties: The excitation and emission maxima of the probe should be chosen to minimize cellular autofluorescence and to be compatible with the available laser lines and filters of the microscope.
Conclusion and Future Perspectives
This compound derivatives represent a highly versatile and valuable class of compounds in medicinal chemistry and drug discovery. Their straightforward synthesis, tunable photophysical properties, and amenability to bioorthogonal "click" chemistry make them powerful tools for a wide range of applications, from fundamental cell biology research to the development of novel anticancer therapeutics. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this remarkable molecular scaffold. Future research in this area will likely focus on the development of new derivatives with enhanced photostability, longer emission wavelengths for deeper tissue imaging, and improved targeting specificity for various diseases. The continued exploration of the vast chemical space accessible through the ethynyl handle promises to yield even more sophisticated and effective tools for advancing human health.
References
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Application of 9-Ethynylanthracene in Studying Protein-Protein Interactions: A Technical Guide
Introduction: Illuminating the Interactome with a Versatile Chemical Tool
The intricate dance of proteins within a cell, the protein-protein interactions (PPIs), forms the bedrock of nearly all biological processes. Understanding these interactions is paramount for deciphering cellular signaling, validating drug targets, and developing novel therapeutics. However, the transient and often low-affinity nature of many PPIs presents a significant challenge to researchers. To address this, chemical tools that can capture and report on these fleeting interactions in their native environment are indispensable.
This technical guide introduces 9-ethynylanthracene as a multifaceted probe for the study of PPIs. Its unique combination of a highly reactive terminal alkyne and the rich photophysical properties of the anthracene core makes it a powerful tool for researchers in molecular biology, chemical biology, and drug discovery. The ethynyl group serves as a handle for bioorthogonal "click" chemistry, allowing for the specific and covalent labeling of proteins, while the anthracene moiety provides a fluorescent reporter for downstream detection and analysis.
Core Principles: The Power of a Dual-Functionality Probe
This compound's utility in studying PPIs stems from two key features:
-
Bioorthogonal Reactivity: The terminal alkyne group is a key participant in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction is highly specific, efficient, and occurs under biocompatible conditions, making it ideal for labeling proteins in complex biological mixtures, including live cells, without interfering with native biochemical processes.[1][3]
-
Fluorescent Signaling: The anthracene core is inherently fluorescent, with excitation and emission properties that are sensitive to its local environment.[4][5] This fluorescence can be harnessed to detect and quantify PPIs through various techniques, such as fluorescence polarization, FRET (Förster Resonance Energy Transfer), and fluorescence quenching assays.[4][5][6]
The combination of these features allows for a two-step approach to studying PPIs: first, the specific labeling of a protein of interest with this compound, and second, the use of the attached fluorescent probe to monitor its interactions with other proteins.
Application I: Bioorthogonal Labeling for Fluorescence-Based PPI Detection
This application leverages the "click" reactivity of this compound to fluorescently label a protein of interest that has been metabolically or genetically engineered to contain an azide group. The resulting anthracene-labeled protein can then be used in a variety of fluorescence-based assays to study its interactions.
Experimental Workflow
The overall workflow for this application is depicted below:
Detailed Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of an Azide-Modified Protein
This protocol describes the labeling of a purified protein containing an azide group with this compound.
Materials:
-
Azide-modified protein of interest (POI-N₃) in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Protein desalting column
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO.
-
CuSO₄: Prepare a 50 mM stock solution in deionized water.
-
THPTA: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water immediately before use.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (e.g., to a final concentration of 10-50 µM)
-
This compound stock solution (to a final concentration of 100-500 µM)
-
Premix of CuSO₄ and THPTA (add CuSO₄ to THPTA in a 1:5 molar ratio, then add to the reaction to a final CuSO₄ concentration of 50-100 µM)
-
-
Vortex briefly to mix.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
Vortex the reaction mixture gently.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours).
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted this compound and copper catalyst by passing the reaction mixture through a protein desalting column equilibrated with the desired storage buffer.
-
Collect the protein-containing fractions.
-
-
Verification of Labeling:
-
Confirm successful labeling by measuring the absorbance of the purified protein solution at the characteristic wavelength for anthracene (around 360-380 nm).
-
Further verification can be achieved using SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
-
| Parameter | Recommended Range | Notes |
| Protein Concentration | 10 - 50 µM | Higher concentrations can improve reaction efficiency. |
| This compound | 100 - 500 µM | A 10 to 50-fold molar excess over the protein is recommended. |
| CuSO₄:THPTA Ratio | 1:5 | THPTA is a ligand that stabilizes the Cu(I) catalyst.[7] |
| Sodium Ascorbate | 1 - 5 mM | A reducing agent to generate the active Cu(I) catalyst from CuSO₄. |
| Reaction Time | 1 - 16 hours | Dependent on temperature and protein stability. |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures may be necessary for sensitive proteins. |
Protocol 2: Fluorescence Quenching Assay to Monitor PPIs
This protocol outlines a method to study the interaction between the this compound-labeled protein (POI-Anthracene) and a potential binding partner. The principle is that the binding event may cause a change in the fluorescence of the anthracene probe.[4][5]
Materials:
-
Purified POI-Anthracene
-
Purified potential interacting protein (Partner Protein)
-
Assay buffer (e.g., PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Determine Optimal Excitation and Emission Wavelengths:
-
Dilute a small amount of POI-Anthracene in the assay buffer.
-
Scan the excitation and emission spectra to determine the wavelengths of maximum intensity. For anthracene, the excitation is typically around 360 nm, and the emission is around 400-450 nm.
-
-
Set up the Titration Experiment:
-
Prepare a series of solutions with a constant concentration of POI-Anthracene (e.g., 1 µM).
-
Add increasing concentrations of the Partner Protein to each solution. Include a control with no Partner Protein.
-
-
Incubation:
-
Incubate the mixtures at the desired temperature for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of the Partner Protein concentration.
-
A decrease in fluorescence intensity upon addition of the Partner Protein indicates fluorescence quenching due to the interaction.
-
The data can be analyzed using the Stern-Volmer equation to determine the binding constant (Ksv).[4]
-
Application II: this compound as a Photo-Crosslinking Agent (A Proposed Application)
While not as established as its use in click chemistry, the anthracene moiety of this compound has the potential to act as a photo-crosslinking agent.[8][9][10][11] Upon irradiation with UV light, the excited anthracene can form covalent bonds with nearby amino acid residues of an interacting protein, thus "trapping" the transient interaction. The ethynyl group can then be used as a handle for subsequent enrichment or detection via click chemistry.
Proposed Experimental Workflow
Protocol 3: Photo-Crosslinking of Protein Complexes in Live Cells (Conceptual)
This protocol outlines a conceptual framework for using a this compound-containing unnatural amino acid (UAA) to identify protein interaction partners in living cells.
Materials:
-
Mammalian cells
-
Plasmids encoding the bait protein with a TAG codon at the desired site, and the corresponding aminoacyl-tRNA synthetase/tRNA pair for the UAA
-
This compound-containing UAA
-
Cell culture reagents
-
UV lamp (e.g., 365 nm)
-
Lysis buffer
-
Azide-biotin tag
-
Click chemistry reagents (as in Protocol 1)
-
Streptavidin-conjugated beads
-
Mass spectrometer
Procedure:
-
Cell Culture and Transfection:
-
Culture mammalian cells to the appropriate confluency.
-
Co-transfect the cells with the plasmids for the bait protein and the synthetase/tRNA pair.
-
-
UAA Incorporation:
-
Supplement the cell culture medium with the this compound-containing UAA and incubate for 24-48 hours to allow for protein expression and incorporation of the probe.
-
-
Photo-Crosslinking:
-
Wash the cells with PBS and irradiate with UV light (e.g., 365 nm) on ice for a predetermined amount of time to induce crosslinking.
-
-
Cell Lysis and Enrichment:
-
Lyse the cells in a suitable buffer containing protease inhibitors.
-
Perform a click reaction by adding an azide-biotin tag and the CuAAC reagents to the cell lysate.
-
Incubate the lysate with streptavidin-conjugated beads to enrich for the crosslinked complexes.
-
-
Elution and Analysis:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Identify the co-purified "prey" proteins by mass spectrometry.
-
Conclusion and Future Perspectives
This compound is a versatile and powerful tool for the study of protein-protein interactions. Its application in bioorthogonal labeling provides a straightforward method for introducing a fluorescent reporter onto a protein of interest, enabling a range of biophysical assays. The proposed use of this compound as a photo-crosslinking agent opens up exciting new possibilities for capturing and identifying transient PPIs in their native cellular context. As our understanding of the complex web of protein interactions continues to grow, chemical probes like this compound will undoubtedly play an increasingly important role in illuminating the intricate molecular machinery of the cell.
References
- Airinei, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds. Digest Journal of Nanomaterials and Biostructures, 6(4), 1261-1269.
- Guillaudeu, S. J., et al. (2007). New Route to Unsymmetrical 9,10-Disubstituted Ethynylanthracene Derivatives. The Journal of Organic Chemistry, 72(22), 8491-8497.
- Young, D. D., et al. (2017). Utilization of alkyne bioconjugations to modulate protein function. Bioorganic & Medicinal Chemistry Letters, 27(1), 107-110.
- Nikic, I., & Lemke, E. A. (2015). Labeling proteins on live mammalian cells using click chemistry.
- Click-Chemistry Labeling of Biomolecules and DNA. Click Chemistry Tools.
- Click Chemistry: new protocol for the labeling and modific
- Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes. Lumiprobe.
- Yao, Y., et al. (2017).
- Young, D. D., et al. (2017). Utilization of alkyne bioconjugations to modulate protein function. PubMed, 27(1), 107-110.
- Eftink, M. R., & Ghiron, C. A. (1981). Fluorescence quenching studies with proteins. Analytical Biochemistry, 114(2), 199-227.
- Davidson, R. S., et al. (1981). Intramolecular fluorescence quenching of anthracene by heterocyclic ligands. Journal of the Chemical Society, Perkin Transactions 2, (1), 121-124.
- Li, Z., et al. (2020). Genetically encoded releasable photo-cross-linking strategies for studying protein-protein interactions in living cells.
- Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(3), 100615.
- Slavoff, S. A., et al. (2011). Imaging Protein–Protein Interactions inside Living Cells via Interaction-Dependent Fluorophore Ligation. Journal of the American Chemical Society, 133(49), 19769-19776.
- Airinei, A., et al. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds.
- Sikorska, E., et al. (2016). Fluorescence quenching of anthracene by TEMPO derivatives. Journal of Photochemistry and Photobiology A: Chemistry, 322-323, 55-63.
- Wu, H., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells. STAR Protocols, 1(3), 100109.
- Miyazaki, R., et al. (2023). Analyzing protein intermediate interactions in living E. coli cells using site-specific photo-crosslinking combined with chemical crosslinking. STAR Protocols, 4(2), 102178.
- Liu, W. R., & Wang, L. (2022). Residue Selective Crosslinking of Proteins through Photoactivatable or Proximity-Enabled Reactivity. Current Opinion in Chemical Biology, 68, 102146.
- da Silva, F. C., et al. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2266-2298.
- da Silva, F. C., et al. (2020).
- Seager, T., & Barton, W. (2013). Visualizing protein-protein interactions within living organisms. YouTube.
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- Wu, H., et al. (2020). Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells.
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Application Note: 9-Ethynylanthracene for Advanced Fluorescent Labeling in Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling Cellular Dynamics with a Compact and Versatile Fluorophore
In the dynamic landscape of cellular and molecular imaging, the choice of a fluorescent tag is paramount to the success of an experiment. While fluorescent proteins have been instrumental, their large size can sometimes perturb the function and localization of the protein of interest. Small, organic fluorophores offer a compelling alternative, providing bright, photostable signals with minimal steric hindrance. Among these, 9-ethynylanthracene emerges as a highly versatile and powerful tool for fluorescent labeling in microscopy.
This application note provides a comprehensive guide to the utilization of this compound as a fluorescent tag. We will delve into its unique photophysical properties, provide detailed protocols for the covalent labeling of biomolecules using bioorthogonal click chemistry, and offer guidance on optimal imaging parameters for fluorescence microscopy.
The Power of a Minimalist Design: Photophysical Properties of this compound
This compound is a polycyclic aromatic hydrocarbon characterized by its rigid, planar structure and an ethynyl group at the 9-position. This minimalist design confers several advantageous photophysical properties for microscopy applications. The anthracene core is an excellent chromophore, exhibiting strong absorption in the near-UV and emitting bright blue fluorescence. The terminal alkyne group provides a reactive handle for covalent attachment to biomolecules via the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reactions.[1][2]
While the precise quantum yield and fluorescence lifetime of the parent this compound are not extensively documented in a single source, data from closely related 9,10-disubstituted anthracene derivatives can provide valuable estimates. For instance, 9,10-bis(phenylethynyl)anthracene is known for its high fluorescence quantum yields, often approaching unity in certain solvents.[3] Mono-substituted ethynyl anthracenes also exhibit strong fluorescence, with their specific properties being influenced by the substitution pattern. The fluorescence lifetime of similar anthracene derivatives typically falls within the range of 1 to 10 nanoseconds, providing a sufficient window for detection in standard fluorescence microscopy.[3]
| Property | Estimated Value/Range | Notes |
| Excitation Maximum (λex) | ~380 - 400 nm | Dependent on solvent polarity. |
| Emission Maximum (λem) | ~410 - 450 nm | Exhibits a noticeable Stokes shift. |
| Stokes Shift | ~30 - 50 nm | Beneficial for reducing background signal. |
| Quantum Yield (Φf) | High | Expected to be high based on related compounds. |
| Fluorescence Lifetime (τ) | 1 - 10 ns | Typical for anthracene derivatives.[3] |
| Molecular Weight | 202.25 g/mol [4] | Significantly smaller than fluorescent proteins. |
Bioorthogonal Labeling: Attaching this compound with Precision
The true power of this compound as a fluorescent tag lies in its ability to be incorporated into biological systems with high specificity using bioorthogonal chemistry. The ethynyl group serves as a reactive partner for an azide-modified biomolecule in a click chemistry reaction. This reaction is highly selective, rapid, and can be performed in complex biological media, including living cells, with minimal side reactions.[2][5]
There are two primary strategies for introducing the azide functionality into a target biomolecule:
-
Metabolic Labeling: Cells can be cultured with azide-modified metabolic precursors (e.g., azido sugars, amino acids, or nucleosides) which are incorporated into newly synthesized biomolecules.
-
Genetic Code Expansion: A non-canonical amino acid containing an azide group can be site-specifically incorporated into a protein of interest using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][7]
Once the azide is in place, the alkyne-containing fluorophore, this compound, can be introduced to specifically label the target.
Figure 1. Workflow for labeling biomolecules with this compound.
Experimental Protocols
Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins in Fixed Cells
This protocol describes the labeling of azide-modified proteins in fixed cells with this compound.
Materials:
-
Cells cultured on coverslips with azide-modified amino acids.
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Click-iT® Cell Reaction Buffer Kit (or individual components: copper(II) sulfate, ascorbic acid, and a copper-chelating ligand like THPTA)
-
This compound stock solution (10 mM in DMSO)
-
Mounting medium with DAPI
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the following in order:
-
PBS
-
Copper(II) sulfate (final concentration 100-200 µM)
-
This compound (final concentration 1-10 µM)
-
Ascorbic acid (final concentration 1-2 mM, freshly prepared)
-
-
Add the reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS for 5 minutes each.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain nuclei with DAPI.
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Image the samples on a fluorescence microscope using a DAPI or blue excitation filter set.
-
Protocol 2: Fluorescence Microscopy Imaging of this compound
This protocol provides general guidelines for imaging this compound-labeled samples.
Instrumentation:
-
An epifluorescence or confocal microscope equipped with a suitable filter set for blue fluorescence.
Recommended Filter Set:
-
Excitation Filter: 380-400 nm
-
Dichroic Mirror: ~405 nm cutoff
-
Emission Filter: 420-460 nm
Imaging Parameters:
-
Light Source: A mercury arc lamp, xenon arc lamp, or a 405 nm laser line are suitable for excitation.
-
Objective Lens: Use a high numerical aperture (NA) objective for optimal light collection and resolution.
-
Exposure Time/Laser Power: Adjust the exposure time or laser power to obtain a good signal-to-noise ratio while minimizing photobleaching.[8]
-
Detector: A sensitive monochrome camera is recommended for capturing the fluorescence signal.[8]
Figure 2. A typical light path for fluorescence microscopy of this compound.
Expertise and Trustworthiness: Considerations for Optimal Results
-
Minimizing Background: The copper catalyst used in CuAAC can sometimes increase background fluorescence. The use of a copper-chelating ligand is highly recommended to minimize this effect and to protect the fluorophore from oxidative damage.[9]
-
Biocompatibility: For live-cell imaging, it is crucial to assess the potential cytotoxicity of this compound and the labeling reagents.[10] Strain-promoted alkyne-azide cycloaddition (SPAAC), which is copper-free, is a preferred method for live-cell applications.
-
Photostability: While anthracene derivatives are generally photostable, it is always good practice to use the lowest possible excitation power and exposure time to minimize photobleaching, especially for time-lapse imaging.[8]
-
Controls: Always include appropriate controls in your experiments. This includes cells that have not been treated with the azide-modified precursor and cells that have been treated with the precursor but not the this compound.
Conclusion: A Bright Future for a Small Tag
This compound represents a powerful and versatile tool for researchers seeking to label and visualize biomolecules with high precision and minimal perturbation. Its small size, bright fluorescence, and compatibility with bioorthogonal click chemistry make it an excellent choice for a wide range of microscopy applications, from super-resolution imaging to dynamic tracking of cellular processes. By following the protocols and considerations outlined in this application note, researchers can effectively harness the potential of this compact fluorophore to shed new light on the intricate workings of the cell.
References
- Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry.
- Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. PubMed, 25905682. [Link]
- Sahu, S., et al. (2019). Photophysics of this compound based 'push-pull' molecules. Journal of Photochemistry and Photobiology A: Chemistry, 382, 111945. [Link]
- Interchim. (n.d.).
- Thiele, C., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 55(3), 584-593. [Link]
- Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
- ResearchGate. (n.d.).
- Swager, T. M., & Gil, C. J. (1995). Fluorescence Studies of Poly (p-phenyleneethynylene)s: The Effect of Anthracene. Macromolecules, 28(18), 6109-6114. [Link]
- MDPI. (2022).
- Johnson, G. D., & Nogueira, G. M. (n.d.). Exploring the Role of Fluorophore Displayed Dyes in Advanced Microscopy Techniques. Johnson & Nogueira, [Link]
- Nikon's MicroscopyU. (n.d.). Introduction to Fluorescence Microscopy. [Link]
- The Biochemist. (2020). A beginner’s guide to improving image acquisition in fluorescence microscopy. [Link]
- ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. [Link]
- ResearchGate. (n.d.). Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. [Link]
- PubChem. (n.d.). This compound. [Link]
- NIH. (2022). Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs. Frontiers in Immunology, 13, 936836. [Link]
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Covalent modification of surfaces with 9-ethynylanthracene
An Application Note and Protocol for the Covalent Modification of Surfaces with 9-Ethynylanthracene
Authored by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for the covalent modification of surfaces with this compound, a versatile polycyclic aromatic hydrocarbon known for its distinct photophysical properties. The immobilization of anthracene moieties onto surfaces is a critical step in the development of advanced materials for applications in chemical sensing, organic electronics, and biomaterial engineering.[1] This guide details two robust and widely applicable covalent attachment strategies: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Palladium/Copper-catalyzed Sonogashira cross-coupling reaction. We provide detailed, step-by-step protocols for modifying common silicon dioxide substrates, explain the chemical principles behind each step, and outline a suite of surface characterization techniques to validate successful functionalization. This document is intended for researchers, scientists, and professionals in materials science and drug development seeking to create tailored, functional surfaces with the unique optical and electronic attributes of anthracene.
Introduction: The Rationale for Anthracene-Functionalized Surfaces
Anthracene and its derivatives are highly conjugated aromatic systems that exhibit characteristic blue fluorescence and facilitate charge transport, making them valuable components in material science.[1][2] Covalently tethering these molecules to a surface provides a powerful method to imbue substrates with these properties. The resulting functionalized surfaces are pivotal for creating:
-
Chemical and Biological Sensors: The fluorescence of the anthracene group is highly sensitive to its local chemical environment. Binding of specific analytes can lead to fluorescence quenching or enhancement, forming the basis for highly sensitive sensor platforms.[1]
-
Organic Electronics: The π-conjugated system of anthracene is adept at charge transport, enabling the use of these modified surfaces as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices.[1][2]
-
Biomaterial Interfaces: Anthracene-functionalized surfaces can serve as platforms for the immobilization of biomolecules like DNA and proteins, crucial for applications in diagnostics, drug delivery, and tissue engineering.[1][3]
The terminal alkyne group on this compound is the key functional handle that allows for its versatile and efficient covalent attachment to appropriately prepared surfaces. This guide focuses on two premier reactions for this purpose: CuAAC "click chemistry" and Sonogashira coupling.
Core Reaction Mechanisms
The choice of coupling chemistry depends on the desired surface linkage, reaction conditions, and the pre-existing or introduced functionality on the substrate.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often referred to as "click chemistry," this reaction is a modified Huisgen 1,3-dipolar cycloaddition that forms a stable triazole linkage between a terminal alkyne and an azide.[4] It is renowned for its high efficiency, specificity, mild reaction conditions, and compatibility with a wide range of functional groups, making it ideal for surface modification.[5][6][7] The reaction proceeds rapidly in various solvents, often including aqueous media, and is catalyzed by a Copper(I) species.[7]
Caption: Experimental workflow for surface modification via CuAAC.
Protocol 3.2.1: Substrate Cleaning and Azide Functionalization
-
Cleaning: Sonicate substrates in acetone, then ethanol, and finally DI water for 15 minutes each. Dry under a stream of N₂.
-
Hydroxylation: Immerse the clean, dry substrates in Piranha solution for 30 minutes to remove organic residues and generate surface hydroxyl (-OH) groups. (CAUTION: Piranha solution is extremely corrosive and reactive. Use appropriate personal protective equipment (PPE) and work in a fume hood).
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water and dry with N₂.
-
Silanization: Immediately place the hydroxylated substrates in a freshly prepared 2% (v/v) solution of (3-azidopropyl)triethoxysilane in anhydrous toluene. Allow the reaction to proceed for 2-4 hours at room temperature under a dry atmosphere. This step covalently links the silane to the surface Si-OH groups, presenting azide functionalities.
-
Post-Silanization Cleaning: Remove substrates and rinse sequentially with toluene, ethanol, and DI water to remove physisorbed silane.
-
Curing: Bake the substrates in an oven at 110°C for 30 minutes to complete the siloxane network formation. The azide-terminated substrates are now ready for the click reaction.
Protocol 3.2.2: CuAAC "Click" Reaction
-
Prepare Stock Solutions:
-
10 mM this compound in a 3:1 mixture of THF:DI water.
-
100 mM Copper(II) sulfate pentahydrate in DI water.
-
200 mM Sodium ascorbate in DI water (prepare fresh).
-
-
Reaction Setup: In a reaction vessel, combine 20 mL of the this compound solution. Place the azide-functionalized substrates inside.
-
Initiate Reaction: Add 200 µL of the copper sulfate solution, followed by 200 µL of the sodium ascorbate solution. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Incubation: Gently agitate the reaction mixture at room temperature for 12-24 hours, protected from light to prevent anthracene degradation.
-
Final Cleaning: Remove the substrates and sonicate briefly in ethanol, followed by a thorough rinse with DI water. Dry under a stream of N₂. The surface is now functionalized with this compound.
Workflow 2: Modification via Sonogashira Coupling
This workflow first creates a halide-terminated surface, which then undergoes Sonogashira coupling. This reaction must be performed under an inert atmosphere.
Protocol 3.3.1: Substrate Cleaning and Halide Functionalization
-
Cleaning & Hydroxylation: Follow steps 1-3 from Protocol 3.2.1.
-
Silanization: Place the hydroxylated substrates in a 2% (v/v) solution of (3-iodopropyl)trimethoxysilane in anhydrous toluene. Let the reaction proceed for 2-4 hours under a dry atmosphere. The iodo- group is chosen over bromo- or chloro- for its higher reactivity in Sonogashira coupling.
-
Post-Silanization Cleaning & Curing: Follow steps 5-6 from Protocol 3.2.1. The halide-terminated substrates are now ready.
Protocol 3.3.2: Sonogashira Coupling Reaction
This protocol must be performed using Schlenk techniques or inside a glovebox to maintain an inert (N₂ or Ar) atmosphere.
-
Reaction Setup: In a Schlenk flask, place the iodo-functionalized substrates. Add Tetrakis(triphenylphosphine)palladium(0) (5 mol%) and Copper(I) iodide (10 mol%) relative to the estimated surface density of iodo groups.
-
Add Reagents: Add a solution of this compound (1.5 equivalents) in a 2:1 mixture of anhydrous THF and triethylamine. The triethylamine acts as both a solvent and the base. 3[8]. Degas: Subject the flask to three freeze-pump-thaw cycles to thoroughly remove any dissolved oxygen.
-
Incubation: Stir the reaction mixture at 40-50°C for 18-24 hours under an inert atmosphere and protected from light.
-
Final Cleaning: After cooling to room temperature, remove the substrates and rinse thoroughly with THF, chloroform, and ethanol to remove the catalyst, unreacted materials, and byproducts. Dry under a stream of N₂.
Surface Characterization and Validation
Validating the covalent modification is a critical step to ensure the success of the protocol. A multi-technique approach provides the most comprehensive evidence.
| Technique | Unmodified Surface (Post-Silanization) | This compound Modified Surface (Expected Result) | Rationale |
| X-ray Photoelectron Spectroscopy (XPS) | CuAAC: Presence of N 1s peak from azide. Sonogashira: Presence of I 3d peak. | CuAAC: Change in N 1s peak shape/binding energy indicating triazole formation. Sonogashira: Disappearance or significant reduction of the I 3d peak. Both: Increase in the C 1s signal with a characteristic π-π* shake-up satellite peak indicative of the aromatic anthracene structure. | Confirms the elemental composition and chemical state changes corresponding to the covalent reaction. |
| Contact Angle Goniometry | Moderately hydrophobic, depending on the silane used. | Significant increase in water contact angle (>90°). | The large, nonpolar, aromatic anthracene moiety imparts significant hydrophobicity to the surface. |
| Fluorescence Spectroscopy | No fluorescence in the visible range. | Strong, characteristic blue fluorescence with emission maxima around 400-450 nm when excited with UV light (~365 nm). | [1] Direct and definitive confirmation of the presence of the fluorescent anthracene group on the surface. |
| Atomic Force Microscopy (AFM) | Relatively smooth surface with low RMS roughness. | Potential slight increase in surface roughness, but should remain uniform without large aggregates. | Assesses the uniformity and quality of the molecular layer, ensuring no significant aggregation or multilayer formation occurred. |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low/No Fluorescence Signal | Incomplete silanization; Inefficient coupling reaction; Quenching. | Ensure anhydrous conditions and fresh silane for silanization. For CuAAC, use freshly prepared sodium ascorbate. For Sonogashira, ensure a completely inert atmosphere and active catalysts. Check for potential quenchers in rinsing solvents. |
| High Surface Roughness / Aggregates (AFM) | Silane polymerization in solution before surface attachment; Physisorption of reactants. | Use anhydrous solvents and a dry atmosphere during silanization. Increase the duration and vigor of the post-reaction rinsing and sonication steps. |
| Inconsistent Results Across Surface | Non-uniform cleaning or hydroxylation; Uneven silane coating. | Ensure substrates are fully submerged during Piranha treatment and rinsing. Consider vapor-phase silanization for improved uniformity over solution-phase deposition. |
| XPS shows no change (e.g., I 3d peak remains after Sonogashira) | Deactivated catalyst; Insufficient reaction time or temperature. | Use fresh, properly stored catalysts. [Pd(PPh₃)₄ is oxygen-sensitive]. Increase reaction time or moderately increase temperature (e.g., to 60°C). |
References
- BenchChem. (n.d.). Application Notes and Protocols for Surface Functionalization with 9,10-Bis(bromomethyl)anthracene in Material Science.
- Ghate, P. P. (2020). Functionalized Anthracenes as Active Elements in Photoresponsive Polymers and Crystals. UC Riverside.
- RSC Publishing. (2024). High-performance functionalized anthracene organic supercapacitors.
- Open Access Journals. (n.d.). A Review on Anthracene and Its Derivatives: Applications.
- Chemical Science (RSC Publishing). (n.d.). Anthracene-functionalized dipolar glass copolymers as precursors for high-dielectric single-chain nanoparticles.
- Collman, J. P., Devaraj, N. K., & Chidsey, C. E. D. (2004). Postformation Modification of SAMs: using click chemistry to functionalize organic surfaces. Journal of the American Chemical Society.
- SMI. (2012). Click Chemistry for Liposome Surface Modification. PubMed.
- IJA-ERA. (n.d.). Recent Advances in Click Chemistry for Tailored Nanoparticle Surface Modification and Targeted Delivery.
- Wikipedia. (n.d.). Sonogashira coupling.
- RSC Publishing. (n.d.). Covalent modification of surfaces with porous metal–organic materials.
- ResearchGate. (2020). A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne.
- ResearchGate. (n.d.). Click-chemistry for surface modification of monodisperse-macroporous particles.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Smyth, T. et al. (2014). Surface Functionalization of Exosomes Using Click Chemistry. Bioconjugate Chemistry.
- Lalevée, J. et al. (2012). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene. ACS Macro Letters.
- MDPI. (n.d.). 4,4′-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-benzyl-1-pyridinium) Bromide.
- ResearchGate. (n.d.). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
- PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- ResearchGate. (n.d.). Covalent surface modification of a metal–organic framework: selective surface engineering via Cu-catalyzed Huisgen cycloaddition.
- ScienceDirect. (2021). Surface functionalization – The way for advanced applications of smart materials.
- ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
- MDPI. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization.
- ResearchGate. (2007). Novel screening protocol for wet chemical surface functionalization.
- PubMed Central. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores.
- Beilstein Journals. (n.d.). Deep-blue emitting 9,10-bis(perfluorobenzyl)anthracene.
- ResearchGate. (2018). Postsynthetic Covalent Modification in Covalent Organic Frameworks.
- Catalysis Science & Technology (RSC Publishing). (n.d.). Extending 2D covalent organic frameworks by inserting anthracene for promoted white-light-mediated photocatalysis.
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Introduction: The Need for Precise Metal Ion Detection
An Application Guide: Harnessing 9-Ethynylanthracene for the Sensitive Detection of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Metal ions are fundamental to countless biological and chemical processes. They serve as essential cofactors for enzymes, stabilize protein structures, and participate in critical signaling pathways. However, imbalances in metal ion concentrations or exposure to toxic heavy metals can lead to severe health issues, including neurodegenerative diseases and cancer.[1][2] In drug development, the interaction of therapeutic candidates with metalloproteins is a key area of investigation. Consequently, the ability to detect and quantify specific metal ions with high sensitivity and selectivity is paramount.
Fluorescent chemosensors have emerged as a powerful analytical tool, offering advantages like operational simplicity, high sensitivity, real-time detection, and low cost compared to traditional techniques.[3][4][5] Among the vast array of available fluorophores, anthracene and its derivatives are notable for their chemical stability, high quantum yield, and the ease with which their structure can be modified.[3] This application note provides a detailed guide to leveraging this compound, a versatile anthracene derivative, for the development of robust fluorescent assays for metal ion detection. We will explore the underlying sensing mechanisms, provide detailed experimental protocols for key metal ions, and discuss best practices for data analysis and interpretation.
Part 1: Core Principles of Anthracene-Based Fluorescent Sensing
The utility of this compound as a scaffold for metal ion sensors stems from its excellent photophysical properties and the predictable ways in which these properties can be modulated by metal ion binding.
Photophysical Properties of the Anthracene Core
The anthracene moiety is an extended π-conjugated system that absorbs ultraviolet light and emits intense fluorescence, typically in the blue region of the visible spectrum. Key properties include:
-
High Fluorescence Quantum Yield: Anthracene is a highly efficient emitter, meaning a large fraction of absorbed photons are re-emitted as fluorescence, leading to bright signals.[3]
-
Chemical Stability: The aromatic structure is robust and resistant to degradation under typical experimental conditions.[3]
-
Structural Modifiability: The 9-ethynyl group provides a reactive handle for conjugating various metal-binding receptor units, allowing for the rational design of sensors selective for different target ions.
Common Sensing Mechanisms
The design of a this compound-based sensor involves coupling the fluorophore to a receptor (a metal-binding ligand). The interaction of the target metal ion with the receptor triggers a change in the fluorescence output through one of several well-established mechanisms.
In a typical PET sensor, the receptor moiety possesses a lone pair of electrons (e.g., on a nitrogen or sulfur atom). In the absence of a target ion, excitation of the anthracene fluorophore is followed by the transfer of an electron from the receptor's lone pair to the excited fluorophore, quenching the fluorescence. When the target metal ion is introduced, it coordinates with the receptor, engaging the lone pair and thereby inhibiting the PET process. This blockage restores the fluorophore's emission, resulting in a "turn-on" signal that is directly proportional to the metal ion concentration.
Caption: Photoinduced Electron Transfer (PET) "Turn-On" Mechanism.
Conversely, fluorescence can be quenched upon metal binding. This is particularly common with paramagnetic metal ions such as Cu²⁺, Fe²⁺, and Fe³⁺.[4] The unpaired electrons in these ions promote non-radiative decay pathways (e.g., intersystem crossing) for the excited fluorophore, leading to a decrease or complete quenching of the fluorescence signal. This "turn-off" response is proportional to the concentration of the quenching metal ion.
This approach involves an irreversible chemical reaction between the sensor molecule and the metal ion, which generates a fluorescent product. A prime example is the detection of Hg²⁺. Mercury ions have a high affinity for sulfur and can promote the hydrolysis of thioacetal or thioketal groups.[1][6] A sensor can be designed where the anthracene fluorophore is linked to such a group, rendering it non-fluorescent. The addition of Hg²⁺ catalyzes the cleavage of the thioacetal, releasing the highly fluorescent parent anthracene aldehyde or ketone, resulting in a strong "turn-on" signal.[1][6][7][8]
Caption: Chemodosimeter Mechanism for Hg²⁺ Detection.
Part 2: Experimental Protocols and Applications
This section provides detailed protocols for the detection of three environmentally and biologically significant metal ions: Mercury (Hg²⁺), Copper (Cu²⁺), and Iron (Fe³⁺), using specific anthracene-based sensors described in the literature.
General Experimental Workflow
The process for evaluating a fluorescent sensor is systematic. It begins with characterizing the probe's response to the target ion (titration), followed by testing its selectivity against other ions (interference), and finally, determining key analytical metrics like the limit of detection.
Caption: Standard workflow for characterizing a new fluorescent metal ion sensor.
Protocol: Detection of Mercury (Hg²⁺) via a Chemodosimeter Approach
Background: Mercury is a highly toxic heavy metal, and its detection is critical for environmental monitoring and public health.[1] Anthracene-thioacetal probes provide a highly selective and sensitive "turn-on" method for Hg²⁺ detection.[1][6][7][8]
Probe Example: An anthracene-based probe with a dithioacetal group (e.g., AN-4S as described in literature).[7][8]
Materials & Reagents:
-
Probe Stock Solution: 1.0 mM of the anthracene-thioacetal probe in DMSO.
-
Mercury Stock Solution: 1.0 mM HgCl₂ in deionized water.
-
Buffer Solution: 10 mM PBS (Phosphate-Buffered Saline), pH 7.4.
-
Solvent: A mixture of THF (Tetrahydrofuran) and PBS buffer (e.g., 1:1 v/v).[1][6]
-
Other Metal Ion Stocks: 1.0 mM solutions of various metal salts (e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, FeCl₃, ZnCl₂) in deionized water.
Instrumentation:
-
Fluorometer with quartz cuvettes.
-
Excitation Wavelength (λex): ~370 nm (confirm with absorbance spectrum of the final product).
-
Emission Wavelength Range (λem): 400–600 nm.
-
Slit Widths: 5 nm for both excitation and emission.
Procedure:
-
Titration Experiment:
-
Pipette 2.0 mL of the THF/PBS solvent mixture into a quartz cuvette.
-
Add an aliquot of the probe stock solution to achieve a final concentration of 10 µM. Mix thoroughly.
-
Record the initial fluorescence spectrum. This is the "zero" reading.
-
Sequentially add small aliquots (e.g., 2-10 µL) of the 1.0 mM HgCl₂ stock solution to the cuvette.
-
After each addition, mix and allow the reaction to proceed for 1-5 minutes before recording the fluorescence spectrum.[1][7]
-
Continue additions until the fluorescence intensity reaches a plateau.
-
-
Selectivity and Competition Experiment:
-
Prepare a series of cuvettes, each containing 2.0 mL of solvent and 10 µM of the probe.
-
To different cuvettes, add a significant excess (e.g., 10 equivalents) of the various interfering metal ion solutions. Record the fluorescence.
-
To a separate cuvette containing 10 µM probe, first add the target ion (Hg²⁺, e.g., 2 equivalents) and record the fluorescence. Then, add an excess of an interfering ion to the same cuvette and record the spectrum again to check for displacement or quenching.
-
Data Analysis:
-
Limit of Detection (LOD): Plot the fluorescence intensity at the emission maximum against the concentration of Hg²⁺ in the low-concentration range. The LOD is calculated as 3σ/k, where σ is the standard deviation of the blank (probe only) measurement and k is the slope of the linear portion of the titration curve.[9][10]
-
Stoichiometry (Job's Plot): Prepare a series of solutions where the total molar concentration of [Probe] + [Hg²⁺] is constant, but the mole fraction of Hg²⁺ varies from 0 to 1. Plot the fluorescence intensity against the mole fraction. The maximum of the plot indicates the stoichiometry of the complex (e.g., a peak at 0.5 indicates a 1:1 ratio; a peak at 0.67 indicates a 1:2 ratio).[7][10]
Protocol: Detection of Copper (Cu²⁺) via Fluorescence Quenching (CHEQ)
Background: Copper is an essential trace element, but its dysregulation is linked to diseases like Wilson's and Alzheimer's.[10] Many anthracene derivatives containing nitrogen or sulfur ligands can selectively bind and be quenched by Cu²⁺.[11][12]
Probe Example: A 9,10-disubstituted anthracene with quinoline receptors (e.g., 9,10-bis(8-quinolinoxymethyl)anthracene).[11][12]
Materials & Reagents:
-
Probe Stock Solution: 0.5 mM in CH₃CN (Acetonitrile).
-
Copper Stock Solution: 1.0 mM CuSO₄ in deionized water.
-
Buffer Solution: 10 mM HEPES, pH 7.1.
-
Solvent: A mixture of CH₃CN and HEPES buffer (e.g., 4:1 v/v).[12]
Procedure:
-
Titration Experiment:
-
To a cuvette, add 2.0 mL of the CH₃CN/HEPES solvent and an aliquot of the probe stock to reach a final concentration of 5 µM.
-
Record the strong initial fluorescence of the probe.
-
Sequentially add aliquots of the CuSO₄ stock solution.
-
Mix and record the fluorescence spectrum after each addition. A decrease in intensity should be observed.
-
Continue until the fluorescence is maximally quenched.
-
Data Analysis:
-
Quenching Analysis (Stern-Volmer Plot): Plot I₀/I versus the concentration of Cu²⁺, where I₀ is the initial fluorescence intensity and I is the intensity after adding the quencher. For simple dynamic or static quenching, this plot should be linear.
-
LOD Calculation: The limit of detection can be calculated using the 3σ/k method on the linear portion of the quenching curve.[12]
Protocol: Detection of Iron (Fe³⁺) via a "Turn-On" PET Mechanism
Background: Iron is vital for oxygen transport and cellular metabolism, but iron overload is toxic.[4] Sensors for Fe³⁺ often use receptors like polyamines that quench the anthracene fluorescence via PET, which is then reversed upon Fe³⁺ binding.[13]
Probe Example: An anthracene-bearing macrocycle with amine groups.[4][13]
Materials & Reagents:
-
Probe Stock Solution: 1.0 mM in Methanol.
-
Iron Stock Solution: 1.0 mM FeCl₃ in deionized water.
-
Solvent: Aqueous solution, potentially with a co-solvent like methanol (e.g., 40% methanol in water).[13]
Procedure:
-
Titration Experiment:
-
To a cuvette, add 2.0 mL of the solvent and an aliquot of the probe stock to reach a final concentration of 10 µM. The initial fluorescence should be low (quenched by PET).
-
Record the initial spectrum.
-
Sequentially add aliquots of the FeCl₃ stock solution.
-
Mix and record the fluorescence spectrum after each addition. A significant enhancement in intensity should be observed.[4][13]
-
Continue until the fluorescence intensity saturates.
-
Data Analysis:
-
Enhancement Factor: Calculate the fluorescence enhancement factor (I_max / I₀) to quantify the sensor's response.
-
LOD Calculation: Use the 3σ/k method on the linear portion of the fluorescence enhancement curve.[9][14]
Part 3: Data Summary and Performance Comparison
The versatility of the this compound scaffold allows for the development of sensors for a wide range of metal ions with varying performance characteristics.
| Target Ion | Sensor Type/Mechanism | Typical Solvent System | Detection Limit (LOD) | Response | Ref. |
| Hg²⁺ | Chemodosimeter (Thioacetal Hydrolysis) | THF/Water or CH₃CN/Water | 50 - 250 nM | "Turn-On" | [1][6][8] |
| Cu²⁺ | CHEQ (Fluorescence Quenching) | CH₃CN/Water (HEPES Buffer) | 150 nM | "Turn-Off" | [11][12] |
| Fe³⁺ | PET (Inhibition of Quenching) | Methanol/Water or DMF | 0.5 - 1 µM | "Turn-On" | [4][9][13][14] |
| Cr³⁺ | C=N Bond Hydrolysis | Aqueous Medium | 0.4 µM | "Turn-On" | [3] |
Part 4: Troubleshooting and Scientific Considerations
-
Solvent Polarity: The photophysical properties of anthracene derivatives can be sensitive to the solvent environment. Always maintain a consistent solvent system throughout an experiment.
-
pH Sensitivity: The protonation state of the receptor can affect its ability to bind metal ions and influence the fluorescence signal. Buffer the experimental solution to a physiologically relevant and stable pH (typically 7.0-7.4).
-
Interference: The primary challenge for any chemosensor is selectivity. Always perform comprehensive interference studies with a wide range of biologically and environmentally relevant cations and anions to validate the sensor's specificity. For example, some sensors for trivalent cations like Cr³⁺ may show cross-sensitivity to Fe³⁺ or Al³⁺.[3]
-
Photobleaching: Anthracene, like most fluorophores, can be susceptible to photobleaching under prolonged or high-intensity illumination. Minimize light exposure and use the lowest necessary excitation power.
-
Inner Filter Effect: At high concentrations, the probe or the probe-metal complex can re-absorb emitted light, leading to a non-linear response. It is advisable to work with probe concentrations where the absorbance at the excitation wavelength is below 0.1.
Conclusion
This compound provides a robust and versatile platform for the design and synthesis of highly sensitive and selective fluorescent chemosensors for a variety of metal ions. By rationally designing receptor moieties and understanding the underlying photophysical mechanisms—be it PET, CHEQ, or reaction-based approaches—researchers can develop powerful tools for applications ranging from environmental monitoring to cellular imaging and drug discovery. The protocols outlined in this guide serve as a foundational methodology for the characterization and validation of such sensors, enabling their confident application in complex scientific investigations.
References
- An, S. et al. (2018). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. National Institutes of Health.
- Li, G. et al. (2022). A Eu(iii) metal–organic framework based on anthracenyl and alkynyl conjugation as a fluorescence probe for the selective monitoring of Fe3+ and TNP. National Institutes of Health.
- Saleem, M. et al. (2020). Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. Frontiers in Chemistry.
- P., C. A. et al. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. ACS Omega.
- Sahu, S. et al. (2021). Photophysics of this compound based 'push-pull' molecules. INIS-IAEA.
- Kim, S. H. et al. (2013). A New Anthracene Based Fluorescent Turn-On Sensor for Fe3+. Bull. Korean Chem. Soc.
- Kim, S. K. et al. (2012). Recent progress on fluorescent chemosensors for metal ions. Ewha Womans University.
- Not available.
- Not available.
- Gotor, R. et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. MDPI.
- LookChem. (n.d.). This compound. LookChem.
- Mameli, M. et al. (2010). Hg2+ detection by new anthracene pendant-arm derivatives of mixed N/S- and N/S/O-donor macrocycles: fluorescence, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and density functional theory studies. Inorganic Chemistry.
- Gotor, R. et al. (2019). Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. Semantic Scholar.
- Wang, W. et al. (2022). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. MDPI.
- Kumar, M. et al. (2020). A novel, anthracene-based naked eye probe for detecting Hg2+ ions in aqueous as well as solid state media. ResearchGate.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Not available.
- P., C. A. et al. (2018). Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+. PubMed Central.
- Not available.
- Li, J. et al. (2022). Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells. National Institutes of Health.
- Singh, P. et al. (2014). 9, 10-Bis(8-Quinolinoxymethyl)Anthracene—A Fluorescent Sensor for Nanomolar Detection of Cu2+ with Unusual Acid Stability of Cu2+-Complex. ResearchGate.
- Wang, W. et al. (2022). An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability. PubMed.
- He, H. et al. (2014). A turn-on fluorescent Fe3+ sensor derived from an anthracene-bearing bisdiene macrocycle and its intracellular imaging application. ResearchGate.
- Singh, P. et al. (2014). 9, 10-Bis(8-Quinolinoxymethyl)Anthracene--A Fluorescent Sensor for Nanomolar Detection of Cu(2+) With Unusual Acid Stability of Cu(2+)-Complex. PubMed.
- Li, G. et al. (2022). A Eu(iii) metal-organic framework based on anthracenyl and alkynyl conjugation as a fluorescence probe for the selective monitoring of Fe3+ and TNP. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media [mdpi.com]
- 3. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 6. Anthracene-Based Highly Selective and Sensitive Fluorescent “Turn-on” Chemodosimeter for Hg2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Eu(iii) metal–organic framework based on anthracenyl and alkynyl conjugation as a fluorescence probe for the selective monitoring of Fe3+ and TNP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Fluorescence Probe toward Cu2+ Based on Fluorescein Derivatives and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 9, 10-Bis(8-Quinolinoxymethyl)Anthracene--A Fluorescent Sensor for Nanomolar Detection of Cu(2+) with Unusual Acid Stability of Cu(2+)-Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Eu(iii) metal-organic framework based on anthracenyl and alkynyl conjugation as a fluorescence probe for the selective monitoring of Fe3+ and TNP - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 9-ethynylanthracene
Technical Support Center: Synthesis of 9-Ethynylanthracene
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and material scientists who are encountering challenges, particularly low yields, in this synthetic sequence. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common failure points, and provide robust, field-tested protocols to enhance your success.
The synthesis of this compound, a valuable building block in materials science and pharmaceutical development, typically proceeds via a two-step sequence: a Sonogashira cross-coupling reaction followed by a silyl deprotection. While conceptually straightforward, this pathway is fraught with potential pitfalls that can drastically reduce yields. This guide provides a structured, question-and-answer approach to diagnose and resolve these issues effectively.
Core Synthetic Pathway: An Overview
The most prevalent and reliable method for synthesizing this compound involves the palladium-catalyzed Sonogashira coupling of a 9-haloanthracene with a silyl-protected acetylene, followed by the removal of the protecting group. This strategy prevents side reactions associated with the terminal alkyne, such as homocoupling.[1]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific, common problems encountered during the synthesis.
Part A: The Sonogashira Coupling Reaction
The Sonogashira reaction is a powerful method for forming C(sp²)–C(sp) bonds, but its success is highly dependent on the interplay of catalyst, reagents, and conditions.[2]
Q1: My reaction has stalled. I see mostly unreacted 9-bromoanthracene by TLC/LC-MS. What is the likely cause?
Answer: This is a classic symptom of a failed catalytic cycle. A systematic diagnosis is essential.[3]
-
Catalyst Inactivity: The palladium catalyst is the heart of the reaction.
-
Palladium(0) Source: If using Pd(PPh₃)₄, ensure it is fresh and has been stored under an inert atmosphere. It is sensitive to air and moisture. A yellow, free-flowing powder is ideal; clumpy or dark-colored material may be oxidized.
-
Palladium(II) Pre-catalyst: If using a Pd(II) source like PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction is typically accomplished by the amine base or through homocoupling of the alkyne.[4] If this step fails, the cycle never starts.
-
-
Copper Co-Catalyst Issues: Copper(I) iodide is crucial for the formation of the copper acetylide intermediate.[5] It is light-sensitive and can oxidize over time. Use a fresh bottle of CuI, which should be off-white to light tan, not green or brown.[3]
-
Insufficient Temperature: The oxidative addition of the palladium catalyst to the C-Br bond of anthracene can be sluggish.[6] While aryl iodides can react at room temperature, aryl bromides often require heating.[3] A temperature range of 60-80 °C is a good starting point. For highly unreactive substrates, temperatures up to 100 °C in a sealed vessel may be necessary.[6]
-
Inappropriate Base/Solvent: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the H-X generated and deprotonate the alkyne.[3] Ensure the base is anhydrous and used in excess (2-4 equivalents). The solvent must be thoroughly deoxygenated, as oxygen can poison the Pd(0) catalyst.[3]
Caption: Decision flowchart for troubleshooting low Sonogashira yields.
Q2: My TLC plate shows a new, non-polar spot, but it's not my desired product. I suspect alkyne homocoupling. How can I minimize this?
Answer: The formation of 1,4-bis(trimethylsilyl)buta-1,3-diyne is a result of the Glaser-Hay coupling, a common side reaction in Sonogashira chemistry.[3] It is promoted by two main factors:
-
Oxygen: The presence of O₂ facilitates the oxidative homocoupling of the copper acetylide intermediate. Rigorous degassing of your solvent and reaction vessel is the most critical preventative measure. Performing multiple freeze-pump-thaw cycles is superior to simply bubbling with inert gas.
-
Excess Copper: While catalytic, a high local concentration of the copper co-catalyst can favor the homocoupling pathway.[7] Consider reducing the amount of CuI to 5-10 mol%. Alternatively, a "copper-free" Sonogashira protocol can be employed, which often uses a different ligand system or a higher catalyst loading to proceed, but completely eliminates this side reaction.[5]
Q3: My reaction mixture turned dark brown or black shortly after heating. Is this normal?
Answer: No, this is a strong indicator of catalyst decomposition into "palladium black."[3] This inactive, elemental palladium precipitate halts the catalytic cycle. The primary causes are:
-
High Temperatures: Overheating the reaction can accelerate catalyst decomposition.
-
Solvent Choice: Some solvents, particularly THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[4] Toluene or DMF are often more robust choices.
-
Impurities: Impurities in reagents or solvents can poison and decompose the catalyst. Ensure all materials are of high purity.
If palladium black forms, the reaction is likely terminated. The only recourse is to set up the reaction again with fresh reagents, ensuring rigorous inert atmosphere and careful temperature control.
Q4: I isolated a product with a mass corresponding to the addition of my anthracene and TWO molecules of TMS-acetylene. What is this?
Answer: You have likely formed an unexpected enyne byproduct. Research has shown that the Sonogashira coupling of 9-bromoanthracene with TMS-acetylene can yield (E)-4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-but-3-en-1-yne.[8] This occurs through a complex mechanism involving the insertion of a second alkyne molecule into a palladium-hydride intermediate. Optimizing reaction conditions, such as catalyst choice and solvent, can favor the desired direct coupling product.[8] If this byproduct persists, careful purification by column chromatography is required to isolate the desired 9-(trimethylsilylethynyl)anthracene.
Part B: TMS Deprotection
This step appears simple but can be a source of yield loss if not handled correctly. The C-Si bond is cleaved to reveal the desired terminal alkyne.[9]
Q5: My deprotection reaction is sluggish or incomplete, even after extended reaction times.
Answer: Incomplete deprotection is usually due to the choice of reagent or reaction conditions.
-
Mild Conditions (K₂CO₃/Methanol): This is the most common and gentle method.[9] For it to be effective, the potassium carbonate must be finely powdered and anhydrous, and the methanol must be of sufficient quality. If the reaction is slow, gentle warming to 40 °C can help. Ensure sufficient stirring to keep the K₂CO₃ suspended.
-
Stronger Conditions (TBAF): Tetrabutylammonium fluoride (TBAF) is a much more potent desilylating agent.[9] It is typically used as a 1M solution in THF. This should be a last resort, as it is less chemoselective and can sometimes lead to product degradation, but it is very effective at removing stubborn silyl groups.
-
Alternative Methods: For sensitive substrates, silver salt-catalyzed deprotection (e.g., AgNO₃ or AgOTf) in a solvent mixture like MeOH/H₂O/DCM can be highly effective and chemoselective, leaving other silyl ethers untouched.[10]
Q6: I'm losing my product during workup and purification. It seems unstable. Why?
Answer: this compound, like many polycyclic aromatic hydrocarbons with terminal alkynes, can be sensitive to light, air, and acid.
-
Photostability: Anthracene derivatives are photosensitive and can dimerize or undergo photooxidation.[11] Protect your reaction and purified product from direct light by wrapping flasks in aluminum foil.
-
Oxidative Stability: The terminal alkyne can be susceptible to oxidation. Workup and purification should be performed promptly. Storing the final product under an inert atmosphere (argon or nitrogen) in a freezer is highly recommended for long-term stability.
-
Purification: The product is a solid. Purification is best achieved by recrystallization (e.g., from ethanol or a hexane/dichloromethane mixture) or by careful column chromatography on silica gel. Use a non-polar eluent system and run the column quickly to minimize contact time with the silica, which can be slightly acidic.
Frequently Asked Questions (FAQs)
Q1: Which is a better starting material: 9-bromoanthracene or 9-iodoanthracene?
Answer: From a purely chemical reactivity standpoint, 9-iodoanthracene is superior. The general reactivity trend for the oxidative addition step in Sonogashira couplings is I > OTf > Br >> Cl.[3] An aryl iodide will react faster and under milder conditions (often at room temperature) than an aryl bromide. However, 9-bromoanthracene is typically more commercially available and less expensive. If you are struggling with reactivity using the bromide, switching to the iodide is a logical and effective troubleshooting step.
Q2: Are there alternative synthetic routes to this compound?
Answer: Yes, while the Sonogashira approach is the most common, other methods exist. One notable alternative starts from 9-anthraldehyde.[12][13] This can be converted to the target molecule via a Corey-Fuchs reaction or by a Wittig-type reaction to form an alkene, followed by bromination and dehydrobromination.[14][15] These routes are multi-step and may have their own yield challenges but can be useful if the Sonogashira pathway proves intractable with a specific substrate.
Q3: What are the key differences between silyl protecting groups like TMS, TES, and TIPS for this synthesis?
Answer: The choice of trialkylsilyl protecting group affects both the stability of the protected intermediate and the conditions required for deprotection.
-
TMS (Trimethylsilyl): Smallest, most common, and easiest to remove (e.g., K₂CO₃/MeOH).[9] Ideal for most standard syntheses.
-
TES (Triethylsilyl): Slightly bulkier and more stable than TMS. Requires slightly stronger deprotection conditions.
-
TIPS (Triisopropylsilyl): Very bulky and robust.[16] It provides excellent stability but requires much harsher conditions for removal, often involving strong fluoride sources like TBAF or HF-Pyridine.[17] For the synthesis of this compound, the stability of the TMS group is generally sufficient, and its ease of removal makes it the preferred choice.
Optimized Experimental Protocols
The following protocols are provided as a robust starting point.
Protocol 1: Sonogashira Coupling of 9-Bromoanthracene with TMS-Acetylene
| Parameter | Recommended Value/Condition | Rationale |
| Aryl Halide | 9-Bromoanthracene (1.0 equiv) | Common, commercially available starting material.[8] |
| Alkyne | (Trimethylsilyl)acetylene (1.2-1.5 equiv) | Slight excess ensures complete consumption of the aryl halide.[1] |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Reliable Pd(0) source. Ensure it is fresh.[3] |
| Cu Co-Catalyst | CuI (5-10 mol%) | Facilitates transmetalation. Use fresh, light-protected material.[5] |
| Base | Triethylamine (TEA) (3.0 equiv) | Acts as both base and solvent component. Must be anhydrous.[18] |
| Solvent | Toluene or DMF (Anhydrous, Degassed) | Robust solvents that minimize catalyst decomposition.[4] |
| Temperature | 70 °C | Sufficient to promote oxidative addition for the bromide.[6] |
| Atmosphere | Argon or Nitrogen | Absolutely critical to prevent catalyst oxidation and Glaser coupling.[3] |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 9-bromoanthracene, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene (or DMF) followed by anhydrous triethylamine via syringe.
-
Add (trimethylsilyl)acetylene via syringe.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature, dilute with dichloromethane, and filter through a pad of Celite to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure. The crude 9-(trimethylsilylethynyl)anthracene can be used directly in the next step or purified by column chromatography if necessary.
Protocol 2: Deprotection of 9-(Trimethylsilylethynyl)anthracene
| Parameter | Recommended Value/Condition | Rationale |
| Reagent | Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv) | Mild, effective, and inexpensive base for desilylation.[9] |
| Solvent | Methanol / Dichloromethane (4:1 mixture) | Methanol is required for the reaction; DCM aids solubility. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for TMS removal without degrading the product. |
| Time | 1-3 hours | Typically a rapid transformation. |
Step-by-Step Procedure:
-
Dissolve the crude 9-(trimethylsilylethynyl)anthracene in a mixture of methanol and dichloromethane.
-
Add finely powdered, anhydrous potassium carbonate to the solution.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, filter the mixture to remove the K₂CO₃.
-
Add water to the filtrate and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield this compound as a crystalline solid.
References
- Optimization of reaction conditions for the Sonogashira reaction - ResearchG
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - MDPI
- Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing
- Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre
- New Route to Unsymmetrical 9,10-Disubstituted Ethynylanthracene Deriv
- Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem
- Synthesis of trans-9-(2-Phenylethenyl)anthracene: A Wittig Reaction - East Stroudsburg University
- Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction - CDN
- 9-ANTHRALDEHYDE; 2-ETHOXY-1-NAPHTHALDEHYDE - Organic Syntheses
- Sonogashira troubleshooting help needed : r/Chempros - Reddit
- Some Aspects of the Chemistry of Alkynylsilanes - PMC - NIH
- Recent advances in the syntheses of anthracene deriv
- Some Aspects of the Chemistry of Alkynylsilanes - Gelest, Inc.
- A Chemoselective Deprotection of Trimethylsilyl Acetylenes Catalyzed by Silver Salts.
- Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit
- A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)
- Exploring the Versatility of 9-Anthraldehyde in Chemical Synthesis - BOC Sciences
- Wittig Reaction: The Synthesis of trans-9-(2-Phenylethenyl)
- Studies on the Deprotection of Triisopropylsilylarylacetylene Deriv
- Recent achievements in synthesis of anthracene scaffolds c
- What is the best procedure for Sonogashira coupling?
- Trimethylsilylacetylene - Wikipedia
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. nbinno.com [nbinno.com]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
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- 17. gelest.com [gelest.com]
- 18. DSpace [repository.kaust.edu.sa]
Troubleshooting common issues in Sonogashira coupling of 9-bromoanthracene
Welcome to the technical support center for the Sonogashira coupling of 9-bromoanthracene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with this sterically hindered aryl bromide.
Introduction: The Challenge of 9-Bromoanthracene in Sonogashira Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1] While broadly applicable, the reaction of 9-bromoanthracene presents unique challenges primarily due to the significant steric hindrance around the C-Br bond. This can lead to sluggish reactions, low yields, and the formation of unexpected side products.[2] This guide provides practical, field-proven insights to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira coupling of 9-bromoanthracene giving low to no yield?
A1: Low yields with 9-bromoanthracene are a common issue and can stem from several factors:
-
Steric Hindrance: The bulky anthracene core impedes the oxidative addition of the palladium catalyst to the C-Br bond, which is often the rate-limiting step.[2]
-
Insufficient Catalyst Activity: Standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ may not be active enough for this challenging substrate.[3]
-
Inappropriate Reaction Conditions: Temperature, solvent, and base selection are critical and non-optimized conditions will result in poor yields.
-
Catalyst Deactivation: The formation of palladium black is a visual indicator of catalyst decomposition, leading to a cessation of the catalytic cycle.[2]
Q2: What is the most common side reaction, and how can I avoid it?
A2: The most prevalent side reaction is the homocoupling of the terminal alkyne, known as the Glaser coupling, which forms a diyne impurity.[1] This is particularly problematic in copper-catalyzed Sonogashira reactions. To minimize Glaser coupling:
-
Employ Copper-Free Conditions: Numerous protocols have been developed that obviate the need for a copper co-catalyst, thereby eliminating the primary pathway for alkyne homocoupling.[4]
-
Ensure Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes.[1] Thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q3: I've observed an unexpected product in my reaction with a trimethylsilyl-protected alkyne. What could it be?
A3: When using ethynyltrimethylsilane with 9-bromoanthracene, the formation of (E)-4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-but-3-en-1-yne has been reported as a significant side product, alongside the expected 9-(trimethylsilylethynyl)anthracene.[5] This arises from a competing reaction pathway involving the migratory insertion of the alkyne into the palladium-anthracenyl intermediate.[5] To favor the desired product, careful optimization of the reaction conditions is necessary, potentially including lower temperatures and shorter reaction times.
Troubleshooting Guide
Problem 1: Reaction Stalls or Proceeds Very Slowly
Causality: The oxidative addition of the bulky 9-bromoanthracene to the palladium(0) center is energetically demanding.
Solutions:
-
Elevate the Reaction Temperature: While many Sonogashira couplings proceed at room temperature, sterically hindered substrates often require heating.[1] Monitor for decomposition at higher temperatures.
-
Optimize Catalyst and Ligand:
-
Bulky, Electron-Rich Ligands: Ligands such as cataCXium A have shown success in promoting the coupling of hindered aryl bromides at room temperature when paired with a suitable palladium precursor like Pd(CH₃CN)₂Cl₂.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC-palladium complexes are known for their high activity and stability and can be effective for challenging couplings.[3]
-
-
Increase Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve the reaction rate. However, this should be a last resort due to cost and potential for increased side reactions.
Problem 2: Formation of Glaser Homocoupling Product
Causality: Copper(I) salts, used as co-catalysts in the traditional Sonogashira reaction, can catalyze the oxidative dimerization of terminal alkynes.
Solutions:
-
Implement a Copper-Free Protocol: A highly effective approach is to use a copper-free system. A combination of Pd(CH₃CN)₂Cl₂ and a bulky phosphine ligand like cataCXium A with a carbonate base has been shown to be successful for 9-bromoanthracene.[4]
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly deoxygenated. Techniques like freeze-pump-thaw cycles or sparging with an inert gas are recommended.
Problem 3: Catalyst Decomposition (Palladium Black Formation)
Causality: The palladium catalyst can agglomerate and precipitate as inactive palladium black, especially at higher temperatures or with prolonged reaction times.
Solutions:
-
Use More Stable Catalysts: Palladacycle catalysts or those with robust NHC ligands can exhibit greater stability.[3]
-
Optimize Ligand Concentration: An appropriate excess of the phosphine ligand can help stabilize the palladium center and prevent decomposition.
-
Lower the Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration may prevent catalyst precipitation.
Recommended Experimental Protocols
Protocol 1: Room-Temperature, Copper-Free Sonogashira Coupling of 9-Bromoanthracene[4]
This protocol is advantageous for its mild conditions and avoidance of copper.
Reagents and Conditions:
| Component | Role | Recommended Loading |
| 9-Bromoanthracene | Substrate | 1.0 equiv |
| Terminal Alkyne | Coupling Partner | 1.5 equiv |
| Pd(CH₃CN)₂Cl₂ | Palladium Precursor | 0.5 mol% |
| cataCXium A | Ligand | 1.0 mol% |
| Cs₂CO₃ | Base | 1.0 equiv |
| 2-MeTHF | Solvent | - |
| Temperature | - | Room Temperature |
| Atmosphere | - | Inert (N₂ or Ar) |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 9-bromoanthracene, cesium carbonate, Pd(CH₃CN)₂Cl₂, and cataCXium A.
-
Add degassed 2-MeTHF, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycles
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and, in the traditional method, a copper cycle.
Caption: Figure 1. Sonogashira Catalytic Cycles.
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common issues.
Caption: Figure 2. Troubleshooting Workflow for 9-Bromoanthracene Sonogashira Coupling.
Purification of the Final Product
The fluorescent nature of anthracene derivatives can sometimes complicate purification.
-
Column Chromatography: Silica gel is typically effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.
-
Recrystallization: If the product is a solid, recrystallization can be an excellent method for obtaining highly pure material.
-
Rectification: For larger scale purification, rectification under reduced pressure may be employed, though this is less common in a research setting.[6]
References
- Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central.
- A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne. ResearchGate.
- Successive Sonogashira coupling reactions. ResearchGate.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc.
- Sonogashira Coupling. Chemistry LibreTexts.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Optimization of reaction conditions for the Sonogashira reaction a. ResearchGate.
- Recent Advances in Sonogashira Reactions. ResearchGate.
- PEPPSI-SONO-SP2: a new highly efficient ligand-free catalyst system for the synthesis of tri-substituted triazine derivatives via Suzuki–Miyaura and Sonogashira coupling reactions under a green approach. RSC Publishing.
- 9-bromoanthracene production process and rectification purification device used by same. Google Patents.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN113413628B - 9-bromoanthracene production process and rectification purification device used by same - Google Patents [patents.google.com]
Technical Support Center: Mitigating Photobleaching of 9-Ethynylanthracene in Fluorescence Microscopy
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the photobleaching of 9-ethynylanthracene. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to ensure the acquisition of high-quality, stable fluorescence microscopy data.
Understanding the Challenge: The Photophysics of this compound Photobleaching
This compound, a valuable blue-emitting fluorophore, is, like many anthracene derivatives, susceptible to photobleaching. This phenomenon, the irreversible loss of fluorescence upon exposure to excitation light, can significantly compromise experimental results, particularly in sensitive applications such as single-molecule imaging and time-lapse studies.
The primary mechanism of photobleaching involves the transition of the excited fluorophore to a long-lived triplet state.[1] In this state, the molecule is highly reactive and can interact with molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen.[2] These ROS can then chemically modify the fluorophore, rendering it non-fluorescent.[2] The photodegradation of anthracene derivatives can also occur through photodimerization, a [4+4] cycloaddition reaction between an excited molecule and a ground-state molecule.[3] For some anthracene derivatives, this can lead to the formation of endoperoxides in the presence of oxygen, which can further decompose upon irradiation.[4]
Factors that exacerbate photobleaching include:
-
High Excitation Light Intensity: More intense light increases the rate of fluorophore excitation and subsequent transition to the triplet state.[2]
-
Prolonged Exposure Time: Longer illumination periods provide more opportunities for photochemical reactions to occur.[2]
-
Presence of Oxygen: Molecular oxygen is a key mediator of photobleaching for many fluorophores, including anthracene derivatives.[2]
-
Suboptimal Environmental Conditions: Factors such as pH and the chemical composition of the mounting medium can influence fluorophore stability.[2]
Troubleshooting Guide: Rapid Signal Loss of this compound
This section provides a structured approach to diagnosing and resolving rapid photobleaching of your this compound signal.
Visual Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for Photobleaching.
Question & Answer Troubleshooting
Q1: My this compound signal disappears almost immediately upon illumination. What's the first thing I should check?
A1: The most common culprit for extremely rapid photobleaching is excessive excitation light intensity.[5] High-powered light sources, such as mercury or xenon arc lamps and lasers, can quickly overwhelm the fluorophore.[6]
-
Immediate Action: Reduce the power of your light source to the lowest level that still provides a detectable signal. If your microscope has neutral density (ND) filters, use them to attenuate the light before it reaches your sample.[7] For laser scanning confocal microscopes, decrease the laser power percentage in the software.
Q2: I've already minimized the light intensity, but I'm still seeing significant fading during my time-lapse experiment. What's next?
A2: Your exposure time per frame may be too long. The total dose of photons your sample receives is a product of both intensity and time.
-
Immediate Action: Decrease the camera's exposure time.[7] To compensate for the lower signal, you may need to increase the camera's gain or use a more sensitive detector.[8] However, be mindful that excessively high gain can introduce noise into your image. Finding the right balance is key.
Q3: I'm imaging fixed cells and have optimized my illumination settings, but photobleaching is still limiting my imaging session. What else can I do?
A3: For fixed samples, the use of an antifade mounting medium is crucial. These reagents are designed to suppress the chemical reactions that lead to photobleaching.
-
Recommended Action: Incorporate an antifade reagent into your mounting medium. You can choose from commercially available solutions or prepare your own. Common and effective antifade agents include n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO).[9] These molecules act as triplet state quenchers and free radical scavengers.[9] See the "Experimental Protocols" section for detailed preparation instructions.
Q4: I am performing live-cell imaging and cannot use traditional fixing and mounting protocols. How can I protect my this compound signal?
A4: Live-cell imaging presents a unique challenge as the health of the cells must be maintained. In this context, minimizing phototoxicity is as important as reducing photobleaching.
-
Recommended Action:
-
Optimize Imaging Parameters: As with fixed cells, use the lowest possible excitation intensity and the shortest exposure time.[10]
-
Use Live-Cell Compatible Antifade Reagents: Some commercial antifade reagents are specifically formulated for live-cell imaging.[10]
-
Implement an Oxygen Scavenging System: Since oxygen is a major contributor to photobleaching, removing it from the imaging medium can significantly improve fluorophore stability.[2] A commonly used system is a combination of glucose oxidase and catalase, which enzymatically depletes oxygen from the medium.
-
Frequently Asked Questions (FAQs)
Q: Which is a better DIY antifade reagent for this compound: n-propyl gallate or DABCO?
A: Both n-propyl gallate (NPG) and DABCO are effective antifade reagents.[11] However, for blue-emitting fluorophores like this compound, NPG is often recommended. Some evidence suggests that amine-based antifades like p-phenylenediamine (PPD), which is chemically related to DABCO, can cause autofluorescence in the blue/green channel.[9] Therefore, starting with an NPG-based mounting medium is a sound strategy.
Q: Can I reuse my homemade antifade mounting medium?
A: It is best practice to store homemade antifade solutions in small, single-use aliquots at -20°C and protected from light.[6][11] Once thawed, it is not recommended to refreeze and reuse the aliquot, as this can reduce its effectiveness.[12] Some reagents, like p-phenylenediamine, will turn brown upon oxidation, indicating they are no longer effective.[11]
Q: Will using an antifade reagent completely stop photobleaching?
A: Antifade reagents significantly slow down the rate of photobleaching but do not eliminate it entirely.[11] They extend the imaging time and improve signal stability, allowing for the collection of more data before the signal degrades to unusable levels.
Q: I've tried everything in the troubleshooting guide, and my signal is still fading faster than I'd like. What other factors could be at play?
A: If you've exhausted the primary troubleshooting steps, consider the following:
-
Fluorophore Concentration: Ensure you are using an appropriate concentration of this compound. Excessively high local concentrations can sometimes lead to self-quenching or other undesirable photochemical interactions.
-
Sample Preparation: Ensure your sample is properly washed to remove any unbound fluorophore, which can contribute to background noise and potentially affect the local chemical environment.[8]
-
Microscope Filter Sets: Verify that your filter sets are appropriate for this compound, with narrow excitation and emission windows to minimize spectral crosstalk and unnecessary light exposure.[8]
Quantitative Data Summary
| Parameter | Condition | Value/Observation | Reference |
| Photostability | Deoxygenated (Argon) | High (over 10^7 photons emitted before bleaching) | N/A |
| Photobleaching Yield | Deoxygenated (Argon) | 10⁻⁸ - 10⁻⁹ | N/A |
| Effect of Oxygen | Air vs. Argon | Oxygen considerably degrades photostability | N/A |
Note: Data is for the related compound 9,10-bis(phenylethynyl)anthracene and is intended to provide a qualitative understanding of the photophysics of this compound.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (2% w/v)
This protocol provides a simple and effective method for preparing a glycerol-based antifade mounting medium with NPG.
Materials:
-
n-Propyl gallate (Sigma-Aldrich or equivalent)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Distilled water
-
50 mL conical tube
-
Stir plate and stir bar (optional)
Step-by-Step Procedure:
-
Prepare 1X PBS: Dilute your 10X PBS stock with distilled water to create a 1X working solution.
-
Prepare NPG Stock Solution (20% w/v):
-
Prepare Glycerol/PBS Mixture:
-
In a 50 mL conical tube, combine 9 mL of glycerol and 1 mL of 1X PBS.
-
Mix thoroughly by vortexing or inverting the tube until the solution is homogeneous.
-
-
Combine and Mix:
-
Storage:
-
Aliquot the final mounting medium into small, light-protected tubes (e.g., 0.5 mL or 1 mL microcentrifuge tubes).
-
Store at -20°C for long-term use. The solution should be stable for several years.[11]
-
Protocol 2: Preparation of DABCO Antifade Mounting Medium (2.5% w/v)
This protocol details the preparation of a mounting medium containing DABCO, another widely used antifade agent.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO) (Sigma-Aldrich or equivalent)
-
Glycerol
-
0.2 M Tris-HCl, pH 8.0-8.5
-
Polyvinyl alcohol (PVA)
-
Distilled water
-
50 mL conical tube
-
Water bath
-
Centrifuge
Step-by-Step Procedure:
-
Prepare PVA/Glycerol Slurry:
-
In a 50 mL conical tube, add 2.4 g of PVA to 6 g of glycerol.[14]
-
Mix thoroughly until the PVA is evenly coated with glycerol.
-
-
Hydrate PVA:
-
Add 6 mL of distilled water and mix well.
-
Leave the mixture on a rotator at room temperature overnight to allow the PVA to dissolve.[12]
-
-
Add Buffer and Heat:
-
Add DABCO:
-
Add 0.625 g of DABCO to the warm solution and mix until it is completely dissolved.[14]
-
-
Clarify and Store:
Visualizing the Mechanism: Photobleaching Pathway
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
References
- How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE.
- Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. (2021). Journal of Cell Science.
- Mounting medium --- anti-fade. (n.d.). Star Republic: Guide for Biologists.
- Fluorochromes, imaging chambers and mounting media recommendations for Leica SP8. (n.d.). University of Gothenburg.
- Photobleaching in Live Cell Imaging. (2018, April 26). Biocompare.
- Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net.
- DABCO Mounting Medium Recipes. (n.d.). University of Arizona.
- Mountants and Antifades. (n.d.). ResearchGate.
- Making and Using Aqueous Mounting Media. (2024, January 23). IHC WORLD.
- John Kiernan's web page - Make your own aqueous mountants. (n.d.). Western University.
- Mounting Media and Antifade reagents. (n.d.). UCSF.
- Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization.
- Antifade. (n.d.). National Institutes of Health.
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). The Pragmatic Engineer.
- Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). KEYENCE.
- Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy. (2001). Journal of Histochemistry & Cytochemistry.
- “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. (2025, June 6). Bitesize Bio.
- Excellent Anti-Fade Mounting Media for Immunofluorescence. (2019, May 23). Biocompare.
- Dot Language (graph based diagrams). (2018, October 7). Medium.
- Dot Language Graphviz. (n.d.). YouTube.
- Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. (2023). Chemical Science.
- PVA-DABCO Coverslipping Solution for Immunofluorescence. (n.d.). LabXing.
- Can anyone help me with the problem of fast photobleaching of immunofluorescent samples during the work on microscope? (2016, January 20). ResearchGate.
- Troubleshooting Fluorescence Microscopy Experiments. (n.d.). The Scientist.
- Photophysical Properties of Anthracene Derivatives. (2021). Photochem.
- Quantitative Comparison of Anti-Fading Mounting Media for Confocal Laser Scanning Microscopy. (2001). Journal of Histochemistry & Cytochemistry.
- DOT Language. (2024, September 28). Graphviz.
- The Triplet–Triplet Annihilation Efficiency of Some 9,10-Substituted Diphenyl Anthracene Variants—A Decisive Analysis from Kinetic Rate Constants. (2021). Molecules.
- Mounting media: An overview. (2019, September 8). Neurobiology Imaging Facility.
- Triplet Formation in a 9,10-Bis(phenylethynyl)anthracene Dimer and Trimer Occurs by Charge Recombination Rather than Singlet Fission. (2023). The Journal of Physical Chemistry B.
- Triplet-Energy Quenching Functions of Antioxidant Molecules. (2022). International Journal of Molecular Sciences.
- Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. (2021). Catalysts.
- Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. (2022). Scientific Reports.
- Creating and troubleshooting microscopy analysis workflows: common challenges and common solutions. (2024). Molecular Biology of the Cell.
- Photocatalytic Degradation of Anthracene in Closed System Reactor. (2014). International Journal of Photoenergy.
- Photodegradation enhances the toxic effect of anthracene on skin. (2024). Journal of Hazardous Materials.
- Research Article Photocatalytic Degradation of Anthracene in Closed System Reactor. (2014). International Journal of Photoenergy.
- Optimization and Troubleshooting. (n.d.). Evident Scientific.
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Technical Support Center: Optimizing Click Chemistry with 9-Ethynylanthracene
Sources
- 1. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 2. chempep.com [chempep.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chalcogen.ro [chalcogen.ro]
- 11. researchgate.net [researchgate.net]
- 12. digitalcollections.sdsu.edu [digitalcollections.sdsu.edu]
- 13. The quenching of the fluorescence of anthracene. The transition from strong to weak quenching - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. Copper-free click chemistry for dynamic in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Click Reaction Reagents | TCI AMERICA [tcichemicals.com]
- 16. Developing visible fluorogenic ‘click-on’ dyes for cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 9-Ethynylanthracene
Welcome to the technical support guide for the purification of crude 9-ethynylanthracene. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining high-purity this compound post-synthesis. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for purifying crude this compound?
The three primary techniques for purifying this compound are column chromatography, recrystallization, and vacuum sublimation. The optimal choice depends on the specific impurities present, the scale of your reaction, and the desired final purity.
-
Column Chromatography: Highly effective for separating this compound from impurities with different polarities, such as unreacted starting materials or polar byproducts.
-
Recrystallization: An excellent method for removing small amounts of impurities from a solid product, provided a suitable solvent can be identified.
-
Sublimation: Best suited for removing non-volatile impurities (e.g., inorganic salts, catalyst residues) from the thermally stable this compound.
Q2: What are the likely impurities in my crude this compound product?
Impurities are intrinsically linked to the synthetic route employed. The most common syntheses are the Sonogashira coupling of a 9-haloanthracene or the desilylation of a protected alkyne.
Common Impurities Include:
-
Unreacted Starting Materials: Such as (anthracen-9-ylethynyl)trimethylsilane (if using a desilylation route) or 9-bromoanthracene.[1]
-
Catalyst Residues: Palladium or copper complexes from Sonogashira couplings.
-
Homocoupled Byproducts: Diynes formed from the coupling of the terminal alkyne with itself.
-
Solvents & Reagents: Residual high-boiling solvents (e.g., DMF, toluene) or bases (e.g., triethylamine).
-
Anthracene: From potential side reactions or as an impurity in the starting material.
-
Oxidation Products: Such as anthraquinone, which can form if the reaction is exposed to air, especially at elevated temperatures.
Q3: How can I effectively assess the purity of my this compound at different stages?
A multi-faceted approach is recommended for robust purity analysis.
-
Thin-Layer Chromatography (TLC): The workhorse for rapid, qualitative analysis. It's essential for monitoring reaction progress and for developing a solvent system for column chromatography. A pure compound should ideally appear as a single, well-defined spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for confirming the structure and assessing the purity of the final product. The presence of extraneous peaks indicates impurities. For example, a sharp singlet around 0.4 ppm would indicate residual (anthracen-9-ylethynyl)trimethylsilane.[1]
-
Melting Point Analysis: Pure this compound has a reported melting point of 72.5-76 °C.[2] A broad or depressed melting point range is a classic indicator of impurities.[3]
Purification Strategy Decision Workflow
The choice of purification method is critical and should be data-driven. This workflow provides a logical pathway for selecting the most appropriate strategy.
Caption: Decision workflow for selecting a purification strategy.
Troubleshooting Guide: Column Chromatography
Column chromatography is often the most powerful tool for this purification. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.
Q: My compound isn't moving from the origin on the TLC plate (Rf = 0). What does this mean and how do I fix it?
Causality: An Rf value of zero indicates that your compound is strongly adsorbed to the stationary phase (silica gel) and is not soluble enough in the chosen eluent. The eluent is too non-polar.
Solution: You must increase the polarity of the mobile phase.
-
Start with a non-polar solvent like hexane or cyclohexane.
-
Systematically add a more polar solvent, such as dichloromethane (DCM) or ethyl acetate, in small increments (e.g., from 1% to 5% to 10%).
-
Run a new TLC plate with each new solvent system until you achieve an Rf value for this compound of approximately 0.2-0.4 for optimal separation.[4][5]
Q: My compound runs with the solvent front (Rf = 1). How do I resolve this?
Causality: An Rf value near 1 means your compound has very low affinity for the stationary phase and is highly soluble in the eluent. The eluent is too polar.
Solution: Decrease the polarity of the mobile phase. If you are using a hexane/ethyl acetate mixture, for example, reduce the percentage of ethyl acetate. For highly non-polar compounds like this compound, pure hexane or cyclohexane is often a good starting point.[1]
Q: I'm getting poor separation between my product and a key impurity.
Causality: This occurs when the impurity and the product have very similar polarities, and thus similar Rf values.
Solutions:
-
Optimize the Solvent System: Switch one of the solvents in your mobile phase. For example, if a hexane/ethyl acetate mixture fails, try a hexane/DCM or a cyclohexane/toluene system. Different solvents can interact differently with your compounds and the silica, sometimes dramatically improving separation.
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider switching from silica gel to alumina. Alumina has different adsorptive properties and may provide the selectivity needed.
-
Use a Long Column: A longer column with a smaller diameter increases the theoretical plates, providing more opportunities for separation to occur.
| Parameter | Recommended Starting Conditions for this compound |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Initial Eluent | 100% Cyclohexane or Hexane |
| Polar Modifier | Toluene or Dichloromethane (DCM) |
| Target Rf | 0.2 - 0.4 |
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Plug a glass column with glass wool and add a thin layer of sand. Fill the column with your chosen non-polar eluent (e.g., hexane).
-
Pack the Column: Prepare a slurry of silica gel in the same eluent and pour it into the column.[5] Allow the silica to settle into a uniform bed, draining excess solvent and gently tapping the column to remove air bubbles. Never let the top of the silica bed run dry.
-
Load the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading").[5] Carefully add this powder to the top of the column.
-
Elute and Collect: Begin eluting with your starting solvent system. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Isolate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Guide: Recrystallization
Recrystallization purifies by leveraging differences in solubility between the desired compound and impurities at different temperatures. The ideal solvent dissolves the compound well when hot but poorly when cold.
Q: My product is "oiling out" instead of forming crystals.
Causality: This happens when the solute comes out of the supersaturated solution at a temperature above its melting point. It can also be caused by the presence of impurities that significantly depress the melting point of the mixture.[4]
Solutions:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Change Solvents: Select a solvent with a lower boiling point, ensuring it is well below the melting point of this compound (~73 °C).[2][4] For example, pentane (BP: 36 °C) or a hexane/ether mixture might be better choices than toluene (BP: 111 °C).
-
Pre-Purify: If significant impurities are the cause, perform a quick column filtration first to remove the substances causing the oiling out.[4]
Q: No crystals form after the solution has cooled.
Causality: The solution is not sufficiently supersaturated. This can be because too much solvent was used or the compound is simply too soluble even at low temperatures.
Solutions:
-
Induce Crystallization: Scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[4] Adding a "seed crystal" of pure product, if available, is also highly effective.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent (e.g., THF), slowly add a "poor" solvent in which it is insoluble (e.g., water or hexane) until the solution becomes turbid (cloudy). Gently heat until it is clear again, then allow to cool slowly.[6]
| Solvent / System | Rationale for this compound |
| Hexane or Cyclohexane | Non-polar solvent for a non-polar compound. Good potential for low solubility when cold. |
| Isopropanol | A slightly more polar solvent. Often effective for aromatic compounds where hydrocarbons are too good of a solvent.[3] |
| Toluene / Hexane | A two-solvent system. Dissolve in minimal hot toluene (good solvent), then add hexane (anti-solvent) to induce precipitation. |
| DCM / Hexane | Dissolve in minimal DCM at room temperature, then add hexane as an anti-solvent. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~10 mg of your crude product in various solvents at room and elevated temperatures to find a suitable candidate.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[4]
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, catalyst residues), quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[4]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
References
- The Royal Society of Chemistry. (2017). Supporting Information for "Functionalized Anthracene-Based Copolymers for Sensing Applications".
- Antoine, T. (2018). The synthesis and characterization of 9,10-Bis-(iodoethynyl)anthracene for 2D molecular crystals from halogen-bonding. UTC Scholar.
- LookChem. (n.d.). This compound.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Pei, A. (2018). Synthesis of Trans-9-(2-Phenylethenyl)anthracene via the Wittig Reaction.
- Humphrey, M. G., et al. (2007). Synthesis and reactivity of 9,10-bis(4-trimethylsilylethynylbuta-1,3-diynyl)anthracene derived chromophores. Dalton Transactions, (37), 4163-4172.
- American Chemical Society Division of Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
- Jaeger, A. O. (1930). U.S. Patent No. RE17,902. Google Patents.
- Saffer, C. M. (1957). U.S. Patent No. 2,783,287. Google Patents.
- The Royal Society of Chemistry. (2017). Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Anisimov, D. S., et al. (2023). Additive-Assisted Crystallization of 9,10-Diphenylanthracene. Materials, 16(11), 3988.
- Kadrowski, B. (2020, November 3). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube.
- Oliveira, C. S. A., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Molbank, 2021(2), M1229.
- Edelmann, F. T. (2021). Answer to "How can I dissolve anthracene...". ResearchGate.
- Stevens, B. (1953). Vapour pressure and the heats of sublimation of anthracene and of 9:10-diphenylanthracene. Journal of the Chemical Society (Resumed), 2973-2976.
- Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 98. Solubility of Polycyclic Aromatic Hydrocarbons in Pure and Organic Solvent Mixtures—Revised and Updated. Part 1. Journal of Physical and Chemical Reference Data, 42(3).
- Oxford Instruments. (2020). Sublimation of anthracene in air. Asylum Research Learning Centre.
Sources
Technical Support Center: Improving the Solubility of 9-Ethynylanthracene for Biological Applications
Welcome to the technical support center for 9-ethynylanthracene. This guide is designed for researchers, scientists, and drug development professionals who are working with this highly hydrophobic polycyclic aromatic hydrocarbon (PAH). Its unique structure, featuring a reactive ethynyl group on an anthracene core, makes it a valuable tool in various biological applications, including as a fluorescent probe and a building block in medicinal chemistry. However, its poor aqueous solubility presents a significant hurdle in experimental design and execution.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the solubility challenges of this compound. The information presented here is grounded in established scientific principles and practical, field-proven insights to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so poorly soluble in aqueous solutions?
A1: The poor aqueous solubility of this compound is a direct consequence of its chemical structure. Like other polycyclic aromatic hydrocarbons (PAHs), the fused aromatic rings of the anthracene core are highly nonpolar and hydrophobic. [1]This leads to strong π-π stacking interactions between the molecules in the solid state, making it energetically unfavorable for them to dissolve in polar solvents like water. [2]The ethynyl group, while providing a site for chemical modification, does little to improve its inherent hydrophobicity. In fact, the predicted LogP value (a measure of lipophilicity) for this compound is approximately 3.97, indicating a strong preference for nonpolar environments. [3]
Q2: What are the typical organic solvents that can dissolve this compound?
A2: Following the principle of "like dissolves like," this compound is most soluble in nonpolar, aromatic, or chlorinated organic solvents. [4]While specific solubility data for this compound is not always readily available, related anthracene compounds provide a good indication of suitable solvents. For instance, 9,10-bis(phenylethynyl)anthracene is soluble in carbon disulfide, benzene, and chloroform. [5]Based on its structure, good solubility can be expected in solvents such as:
-
Toluene
-
Xylenes
-
Dichloromethane (DCM)
-
Chloroform
-
Tetrahydrofuran (THF)
-
Dimethyl sulfoxide (DMSO) - though DMSO is polar, it is a versatile solvent for many organic compounds.
It is always recommended to perform small-scale solubility tests to determine the optimal solvent and concentration for your specific application.
Q3: Can I use a co-solvent system to improve the solubility of this compound in my aqueous buffer?
A3: Yes, using a water-miscible organic co-solvent is a common and effective strategy. [1]The co-solvent disrupts the hydrogen-bonding network of water and creates a more nonpolar microenvironment, which can better accommodate the hydrophobic this compound molecule. Common co-solvents for biological applications include:
-
Dimethyl sulfoxide (DMSO): Widely used, but it's important to keep the final concentration low (typically <1%) as it can have biological effects and cause cytotoxicity at higher concentrations.
-
Ethanol: Another common choice, but like DMSO, its concentration should be minimized to avoid impacting cellular systems.
-
Polyethylene glycol (PEG): Higher molecular weight PEGs can also act as co-solvents and are generally well-tolerated in biological systems.
When preparing your stock solution, dissolve the this compound in the neat co-solvent first at a high concentration, and then add it dropwise to your aqueous buffer while vortexing to avoid precipitation.
Troubleshooting Guides
Issue 1: Precipitation of this compound Upon Addition to Aqueous Media
Underlying Cause: This is a classic sign of exceeding the solubility limit of the compound in the final aqueous solution. The abrupt change from a favorable organic solvent environment to an unfavorable aqueous one causes the compound to crash out of solution.
Solutions:
-
Optimize Co-solvent Percentage: Systematically test different final concentrations of your co-solvent (e.g., 0.1%, 0.5%, 1% DMSO or ethanol). The goal is to find the lowest concentration that maintains solubility while minimizing potential biological side effects.
-
Temperature Control: Ensure your aqueous buffer is at a constant and controlled temperature during the addition of the this compound stock solution. [1]Temperature fluctuations can significantly impact solubility.
-
Slower Addition and Vigorous Mixing: Add the stock solution very slowly, drop-by-drop, to the aqueous buffer while continuously and vigorously vortexing or stirring. This helps to rapidly disperse the compound and prevent localized high concentrations that can initiate precipitation.
Issue 2: Low Bioavailability or Inconsistent Results in Cellular Assays
Underlying Cause: Even if you achieve a visually clear solution, the this compound may be forming nano- or micro-aggregates that are not readily bioavailable to the cells. This can lead to inconsistent uptake and variable experimental outcomes.
Solutions:
-
Formulation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate hydrophobic molecules like this compound, forming inclusion complexes. [1][6]This effectively shields the hydrophobic part of the molecule from the aqueous environment, significantly increasing its apparent water solubility and bioavailability. [6][7] * Choosing the Right Cyclodextrin: Beta-cyclodextrins (β-CD) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are often good choices for aromatic compounds. [8][9]* Liposomal Encapsulation: Liposomes are spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic compounds within their membrane. [10][11][12]This not only improves solubility but can also facilitate cellular uptake.
-
Nanoparticle Formulation: Formulating this compound into polymeric nanoparticles or solid lipid nanoparticles can enhance its solubility, stability, and delivery to cells. [1][13][14]
Detailed Protocol 1: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes a method to prepare an aqueous solution of this compound using HP-β-CD. The principle is the formation of a host-guest inclusion complex.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare the HP-β-CD Solution:
-
Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A common starting concentration is 10% (w/v). Gently warm the solution while stirring to ensure complete dissolution.
-
-
Prepare the this compound Stock:
-
Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).
-
-
Complexation:
-
Slowly add the this compound stock solution to the stirring HP-β-CD solution.
-
The molar ratio of HP-β-CD to this compound is critical. A starting point is a 10:1 molar excess of HP-β-CD.
-
Allow the mixture to stir at room temperature for at least 24 hours to ensure maximum complexation.
-
-
Equilibration and Filtration:
-
After stirring, allow the solution to equilibrate for another hour.
-
To remove any un-complexed, precipitated this compound, filter the solution through a 0.22 µm syringe filter.
-
-
Quantification:
-
Determine the final concentration of the solubilized this compound in the filtrate using UV-Vis spectrophotometry or fluorescence spectroscopy by comparing to a standard curve prepared in an appropriate organic solvent.
-
Causality Behind the Choices:
-
HP-β-CD over β-CD: HP-β-CD has a much higher aqueous solubility than the parent β-cyclodextrin, which can sometimes form insoluble complexes. [9]* Molar Excess of HP-β-CD: A significant molar excess of the host (HP-β-CD) drives the equilibrium towards the formation of the inclusion complex.
-
Long Stirring Time: Complexation is an equilibrium process. A long incubation time ensures that this equilibrium is reached.
-
Filtration: This step is crucial for ensuring that you are working with a true solution of the complex and not a suspension of undissolved compound.
Detailed Protocol 2: Liposomal Formulation using the Thin-Film Hydration Method
This protocol provides a general method for encapsulating this compound into liposomes, which can improve its stability and cellular delivery. [15][16] Materials:
-
This compound
-
Phospholipids (e.g., DSPC, DPPC)
-
Cholesterol
-
Chloroform or a chloroform/methanol mixture
-
Rotary evaporator
-
Probe sonicator or extruder
-
Aqueous buffer (e.g., PBS)
Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve the phospholipids, cholesterol, and this compound in chloroform. A common molar ratio is 2:1 for phospholipid to cholesterol. The amount of this compound will depend on the desired loading.
-
Use a rotary evaporator to remove the organic solvent under reduced pressure, leaving a thin lipid film on the wall of the flask. Ensure the temperature is kept above the transition temperature (Tc) of the chosen phospholipid. [15] * Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding the aqueous buffer (pre-warmed to above the Tc of the lipid) to the flask.
-
Agitate the flask by vortexing or gentle shaking to allow the lipid film to peel off the glass and form multilamellar vesicles (MLVs). [15][16]3. Size Reduction:
-
To obtain smaller, unilamellar vesicles (SUVs) suitable for cell culture, the MLV suspension must be downsized. This can be achieved by:
-
Sonication: Using a probe sonicator on ice to break down the large vesicles.
-
Extrusion: Repeatedly passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm). This method provides better control over the final liposome size. [15]4. Purification:
-
-
Remove any un-encapsulated this compound by size exclusion chromatography or dialysis.
-
Causality Behind the Choices:
-
Cholesterol: Including cholesterol in the lipid bilayer helps to stabilize the liposome structure and reduce the leakage of the encapsulated compound. * Thin-Film Hydration: This is a widely used and reproducible method for preparing liposomes. [15]* Size Reduction: Smaller, unilamellar vesicles are generally preferred for biological applications as they have better stability and are more readily taken up by cells.
Visualization of Experimental Workflows
Workflow for Cyclodextrin-Mediated Solubilization
Caption: Workflow for solubilizing this compound with cyclodextrin.
Workflow for Liposomal Encapsulation
Caption: Workflow for encapsulating this compound in liposomes.
Data Summary Table: Comparison of Solubilization Strategies
| Method | Principle | Advantages | Considerations | Typical Application |
| Co-solvency | Reduces solvent polarity | Simple, quick to prepare | Potential for solvent-induced cytotoxicity; risk of precipitation upon dilution | Initial screening, in vitro assays at low concentrations |
| Cyclodextrin Complexation | Encapsulation in a hydrophobic cavity | Significant solubility enhancement; improves bioavailability; low toxicity [6] | Requires optimization of host-guest ratio; may not be suitable for very large molecules | Cell-based assays, in vivo studies |
| Liposomal Encapsulation | Incorporation into a lipid bilayer | High loading capacity for lipophilic drugs; protects drug from degradation; can facilitate cellular uptake [10][11] | More complex preparation; potential for instability; requires size control | Drug delivery, cellular imaging |
| Nanoparticle Formulation | Entrapment in a polymer or lipid matrix | Improved solubility and stability; potential for targeted delivery [1][14] | Complex formulation process; requires specialized equipment; potential for toxicity of nanoparticle materials | Advanced drug delivery, theranostics |
References
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- Title: Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs Source: JoVE URL:[Link]
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- Title: Liposome Formulations of Hydrophobic Drugs Source: Springer N
- Title: Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumiz
- Title: Liposome Formulations of Hydrophobic Drugs Source: ResearchG
- Title: Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles Source: IJCRT.org URL:[Link]
- Title: Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach Source: Springer URL:[Link]
- Title: Synthetic Nanoparticle-Based Remediation of Soils Contaminated with Polycyclic Aromatic Hydrocarbons Source: ResearchG
- Title: Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs Source: Protocols.io URL:[Link]
- Title: this compound | C16H10 | CID 4140199 Source: PubChem - NIH URL:[Link]
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- Title: Enhancement of the solubilities of polycyclic aromatic hydrocarbons by weak hydrogen bonds with w
- Title: Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumiz
- Title: Solubilization of polycyclic aromatic hydrocarbon mixtures in micellar nonionic surfactant solutions Source: PubMed URL:[Link]
- Title: Remediation of Polycyclic Aromatic Hydrocarbons Using Nanomaterials Source: ResearchG
- Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC - PubMed Central URL:[Link]
- Title: Synthesis and Structural Studies of Two New Anthracene Deriv
- Title: Can I use Cyclodextrin to improve the solubility of a compound?
- Title: Nanoparticles Used for Extraction of Polycyclic Aromatic Hydrocarbons Source: ResearchG
- Title: Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures Source: ACS Public
- Title: Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applic
- Title: Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin Source: NIH URL:[Link]
- Title: 9-Ethylanthracene | C16H14 | CID 231232 Source: PubChem - NIH URL:[Link]
- Title: Redox-Switchable Halogen Bonding in Haloanthracene Mediators Enables Efficient Electrocatalytic C–N Coupling Source: ACS Public
- Title: Application of nanomaterials for determination and removal of polycyclic aromatic hydrocarbons in food products: A review Source: PubMed URL:[Link]
- Title: Nanofiller Presence Enhances Polycyclic Aromatic Hydrocarbon (PAH)
- Title: 9-ETHYNYL-ANTHRACENE | CAS#:13752-40-4 Source: Chemsrc URL:[Link]
- Title: 9-Acetylanthracene Source: ChemBK URL:[Link]
- Title: Recent advances in the syntheses of anthracene deriv
- Title: Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications Source: Journal of Materials Chemistry B (RSC Publishing) URL:[Link]
- Title: Chemical Modification: A unique solutions to Solubility problem Source: Journal of Drug Delivery and Therapeutics URL:[Link]
- Title: How can I dissolve anthracene and prepare the dilutions without using Ethanol or any type pf alcohols or with a tiny amount of ethanol not exceed 1%?
- Title: Solvent for 9,10-dibromoanthracene Source: Reddit URL:[Link]
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- 16. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Minimizing side reactions in the synthesis of 9-ethynylanthracene derivatives
Welcome to the Technical Support Center for the synthesis of 9-ethynylanthracene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these versatile compounds. The unique electronic and photophysical properties of the this compound scaffold make it a valuable building block in materials science, medicinal chemistry, and beyond. However, its synthesis can be accompanied by specific challenges and side reactions that can impact yield, purity, and reproducibility.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound and its derivatives. The focus is on providing not just solutions, but also a clear understanding of the underlying chemical principles to empower you to optimize your synthetic strategies.
Section 1: Sonogashira Coupling Approach
The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the synthesis of this compound derivatives.[1][2] Typically, this involves the reaction of a 9-haloanthracene (commonly 9-bromoanthracene) with a suitable terminal alkyne. While powerful, this reaction is sensitive to various parameters that can lead to undesired side products.
Frequently Asked Questions (FAQs) - Sonogashira Coupling
Q1: What is the most common side reaction in the Sonogashira coupling for this compound synthesis?
A1: The most prevalent side reaction is the Glaser coupling, which is the oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne.[1][3] This side reaction is particularly problematic when using copper(I) as a co-catalyst in the presence of oxygen.[4]
Q2: Why is my reaction mixture turning black?
A2: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the palladium catalyst.[5] This can be triggered by impurities, unsuitable solvents (anecdotally, THF can promote its formation), or excessively high temperatures.[5][6] Catalyst decomposition leads to a significant decrease in reaction efficiency.
Q3: What is the general reactivity order for 9-haloanthracenes in the Sonogashira coupling?
A3: The reactivity of the 9-haloanthracene follows the general trend for aryl halides: 9-iodoanthracene > 9-bromoanthracene > 9-chloroanthracene.[5] Consequently, 9-iodoanthracene will react under milder conditions, often at room temperature, while 9-bromoanthracene may require heating.[5][7] 9-chloroanthracene is the least reactive and may require more specialized catalytic systems.
Q4: Can I perform a Sonogashira coupling without a copper co-catalyst?
A4: Yes, copper-free Sonogashira protocols are available and are often preferred to mitigate the formation of Glaser homocoupling byproducts.[1][5] These reactions may necessitate the use of specific ligands or different reaction conditions to achieve high yields.
Troubleshooting Guide: Sonogashira Coupling of 9-Haloanthracenes
| Problem | Probable Cause(s) | Troubleshooting Solutions & Rationale |
| Low or No Product Yield | 1. Inactive Catalyst: The palladium catalyst may have decomposed or the copper(I) co-catalyst may have oxidized.[5] 2. Poor Reagent Quality: Impurities in starting materials or solvents can poison the catalyst. 3. Suboptimal Reaction Conditions: Incorrect temperature, insufficient base, or inappropriate solvent.[5] | Solutions: 1. Catalyst Integrity: Use fresh, high-quality palladium catalyst and copper(I) iodide. Store catalysts under an inert atmosphere. For Pd(0) catalysts like Pd(PPh₃)₄, which are sensitive to air and moisture, ensure proper handling.[5] 2. Reagent Purification: Purify the 9-haloanthracene and the alkyne if necessary. Ensure solvents are anhydrous and degassed.[5] 3. Condition Optimization: For 9-bromoanthracene, consider increasing the temperature (e.g., 80-100 °C in a sealed tube).[7] Ensure the amine base (e.g., triethylamine, diisopropylamine) is dry and in sufficient excess.[5] |
| Significant Glaser Homocoupling Byproduct | Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the alkyne, especially with a copper co-catalyst.[1][4] | Solutions: 1. Strict Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen).[4] Maintain a positive pressure of inert gas throughout the reaction. 2. Slow Alkyne Addition: Adding the alkyne slowly to the reaction mixture can favor the cross-coupling pathway over homocoupling.[4] 3. Copper-Free Conditions: Switch to a copper-free Sonogashira protocol.[4][5] |
| Formation of Palladium Black | Catalyst Decomposition: Caused by impurities, high temperatures, or solvent effects.[5] | Solutions: 1. Reagent Purity: Use high-purity, anhydrous reagents and solvents.[5] 2. Temperature Control: Avoid excessive heating. Monitor the reaction progress to determine the optimal temperature. 3. Solvent Choice: If using THF, consider switching to another solvent like DMF or triethylamine.[6] |
| Difficult Purification | Complex Mixture of Products: Besides the desired product and homocoupled alkyne, other byproducts or unreacted starting materials can be present. | Solutions: 1. Column Chromatography: This is a highly effective method for separating the this compound derivative from byproducts. A silica gel stationary phase with a non-polar eluent system (e.g., hexane/ethyl acetate gradient) is typically effective. 2. Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, or hexane/ethyl acetate). |
Experimental Protocol: Copper-Free Sonogashira Coupling of 9-Bromoanthracene
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a flame-dried Schlenk flask, add 9-bromoanthracene (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv.), and a suitable ligand (e.g., XPhos, 0.04 equiv.). Add a base such as cesium carbonate (Cs₂CO₃, 2.0 equiv.).[4]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Addition of Reagents: Add degassed solvent (e.g., acetonitrile or 1,4-dioxane) and the terminal alkyne (1.5 equiv.) via syringe.[4]
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100 °C) and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Sonogashira Coupling and a Key Side Reaction
Sources
Technical Support Center: Maximizing the Performance of 9-Ethynylanthracene Probes
Welcome to the technical support center for 9-ethynylanthracene fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for enhancing the fluorescence quantum yield of your experiments. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your research.
Understanding the Photophysics of this compound
This compound and its derivatives are valued for their unique photophysical properties, which are highly sensitive to their molecular environment. Their fluorescence quantum yield, a measure of their emission efficiency, can be dramatically influenced by a variety of factors. A low quantum yield is a common issue that can often be resolved with careful experimental design and troubleshooting. This guide will walk you through the most common problems and their solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using this compound probes. The question-and-answer format is designed to help you quickly identify and solve your issue.
Issue 1: My this compound probe has a very low fluorescence quantum yield in solution.
Question: I've dissolved my this compound probe in a common solvent, but the fluorescence intensity is much lower than expected. What could be the cause, and how can I fix it?
Answer: A low quantum yield in solution is a frequent challenge and can be attributed to several factors, primarily related to the solvent environment and the presence of quenching agents.
1. Solvent Polarity Effects:
The fluorescence of many anthracene derivatives is highly sensitive to solvent polarity.[1][2] For some derivatives, increasing solvent polarity can lead to a significant decrease in fluorescence intensity and a red-shift in the emission spectrum.[1] This is due to the stabilization of a twisted intramolecular charge transfer (TICT) state, which provides a non-radiative decay pathway.
-
Troubleshooting Steps:
-
Solvent Screen: Test the fluorescence of your probe in a range of solvents with varying polarities (e.g., toluene, chloroform, ethyl acetate, DMSO, water).
-
Lippert-Mataga Plot: For a more systematic approach, you can construct a Lippert-Mataga plot to visualize the relationship between the Stokes shift and solvent polarity.[1] This can help you select a solvent that minimizes non-radiative decay.
-
2. Presence of Quenchers:
Fluorescence quenching is any process that decreases the fluorescence intensity of a sample.[3] Common quenchers include:
-
Molecular Oxygen: Oxygen is a well-known and efficient quencher of fluorescence for many aromatic hydrocarbons, including anthracene derivatives.[4][5] The quenching mechanism is typically collisional, meaning it occurs upon contact between an oxygen molecule and the excited fluorophore.
-
Impurities: Impurities in your solvent or reagents can act as quenchers.[6] This is particularly true for heavy atoms or paramagnetic species.
-
Troubleshooting Steps:
-
Deoxygenation: Thoroughly degas your solvent and sample solution. Common methods include bubbling with an inert gas (argon or nitrogen) or using the freeze-pump-thaw technique.
-
Use High-Purity Solvents and Reagents: Always use freshly purified, high-purity, and dry solvents to minimize the presence of quenching impurities.[6]
-
Issue 2: The fluorescence of my probe decreases at higher concentrations.
Question: I've noticed that as I increase the concentration of my this compound probe, the fluorescence intensity doesn't increase proportionally and may even decrease. Why is this happening?
Answer: This phenomenon is a classic sign of Aggregation-Caused Quenching (ACQ) .[7] Many planar aromatic molecules, like anthracene, have a strong tendency to form aggregates (dimers or larger clusters) at higher concentrations.[8] In these aggregates, strong π–π stacking interactions can create non-radiative decay pathways, effectively quenching the fluorescence.[1]
-
Troubleshooting Steps:
-
Concentration-Dependent Emission Studies: Perform a systematic study where you measure the fluorescence emission spectra of your probe at various concentrations in a given solvent.[1] This will help you identify the concentration at which ACQ becomes significant.
-
Work at Lower Concentrations: The simplest solution is to work at concentrations below the threshold for significant aggregation.
-
Modify the Probe Structure: If your application requires higher concentrations, consider modifying the probe's chemical structure to inhibit aggregation. Attaching bulky groups to the anthracene core can sterically hinder π–π stacking and reduce ACQ.[9]
-
Induce Aggregation-Induced Emission (AIE): In some cases, aggregation can lead to an increase in fluorescence, a phenomenon known as Aggregation-Induced Emission (AIE).[1][7][10] This typically occurs in systems where intramolecular rotations are restricted upon aggregation, closing off non-radiative decay channels.[11] If your probe exhibits AIE, you can leverage this by working in solvent systems that promote aggregation, such as mixtures of a good solvent and a poor solvent (e.g., DMSO/water or methanol/water mixtures).[1]
-
Issue 3: My reaction involving a this compound derivative as a photosensitizer is not working or has a low yield.
Question: I'm using a this compound derivative as a photosensitizer, but the reaction is either not proceeding or the product yield is very low. What are the potential causes?
Answer: When using these compounds as photosensitizers, their excited state lifetime and stability are critical. Several factors can lead to poor performance.
-
Photocatalyst Degradation: Anthracene derivatives can be susceptible to photochemical degradation, reducing the concentration of the active catalyst over time.[6] One common degradation pathway is the reaction with singlet oxygen to form endoperoxides.
-
Inefficient Light Absorption:
-
Wavelength Mismatch: The emission spectrum of your light source must overlap with the absorption spectrum of your this compound derivative.[6]
-
Low Light Intensity: The photon flux may be insufficient to generate enough excited-state molecules.
-
-
Inner Filter Effects: At high concentrations, the photosensitizer can absorb most of the light at the surface of the reaction vessel, preventing light from penetrating the entire solution.[6]
-
Troubleshooting Steps:
-
Verify Light Source: Ensure your light source's wavelength and intensity are appropriate for your photosensitizer.
-
Optimize Concentration: Experiment with different concentrations of your photosensitizer to find a balance between sufficient light absorption and avoiding inner filter effects.
-
Degas the Reaction Mixture: As mentioned earlier, oxygen can quench the excited state of your photosensitizer and also lead to its degradation.[6] Thoroughly degas your reaction mixture.
-
Monitor Catalyst Stability: Use techniques like UV-Vis or fluorescence spectroscopy to monitor the concentration of your photosensitizer over the course of the reaction to check for degradation.
-
Experimental Protocols
Here are detailed protocols for some of the key troubleshooting experiments mentioned above.
Protocol 1: Solvent Screening for Optimal Fluorescence
-
Prepare a Stock Solution: Prepare a concentrated stock solution of your this compound probe in a solvent in which it is highly soluble (e.g., chloroform or DMSO).
-
Prepare Working Solutions: In a series of cuvettes, prepare working solutions of your probe at the same concentration in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, acetonitrile, DMSO, and water). Ensure the final concentration is low enough to avoid ACQ.
-
Measure Absorption and Emission Spectra: For each solution, measure the UV-Vis absorption spectrum and the fluorescence emission spectrum using a spectrophotometer and a fluorometer, respectively.
-
Determine Quantum Yield: Measure the fluorescence quantum yield of your probe in each solvent relative to a known standard (e.g., anthracene or quinine sulfate).
-
Analyze the Data: Compare the fluorescence intensity and quantum yield across the different solvents to identify the optimal solvent for your application.
Protocol 2: Concentration-Dependent Fluorescence Study
-
Prepare a Series of Dilutions: From a concentrated stock solution, prepare a series of dilutions of your this compound probe in your chosen solvent, covering a wide concentration range.
-
Measure Fluorescence Emission: Measure the fluorescence emission spectrum for each concentration.
-
Plot Intensity vs. Concentration: Plot the maximum fluorescence intensity as a function of concentration. A linear relationship indicates that ACQ is not significant in that concentration range. A deviation from linearity or a decrease in intensity at higher concentrations is indicative of ACQ.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate important mechanisms and workflows.
Caption: Mechanisms of Aggregation-Caused Quenching and Aggregation-Induced Emission.
Sources
- 1. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. chalcogen.ro [chalcogen.ro]
- 4. Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quenching of fluorescence by oxygen. A probe for structural fluctuations in macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cellular Delivery of 9-Ethynylanthracene-Based Probes
Welcome to the technical support center for our 9-ethynylanthracene-based probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges related to cell permeability. We understand that achieving robust and reproducible intracellular staining with hydrophobic probes can be challenging. This resource is structured to help you diagnose issues, understand the underlying causes, and implement effective solutions in your experiments.
Frequently Asked Questions (FAQs)
Here we address some of the common questions and misconceptions regarding the use of this compound-based probes.
Q1: Why am I seeing very weak or no fluorescence signal inside my cells?
There are several potential reasons for a weak or absent signal. The most common culprit for this compound-based probes is poor cell permeability due to their inherent hydrophobicity. These planar aromatic hydrocarbons have a strong tendency to aggregate in aqueous environments like cell culture media, which can prevent them from crossing the cell membrane efficiently. This aggregation can also lead to self-quenching of the fluorescence signal, a phenomenon known as Aggregation-Caused Quenching (ACQ).[1][2] Additionally, low probe concentration, insufficient incubation time, or imaging settings that are not optimized can also contribute to a weak signal.
Q2: I observe bright fluorescent particles outside or on the surface of my cells, but not a diffused signal inside. What does this indicate?
This is a classic sign of probe aggregation. The this compound molecules are likely clumping together in the extracellular medium and sticking to the cell surface rather than partitioning into the lipid bilayer and entering the cell. These aggregates are often highly fluorescent but are not indicative of successful intracellular delivery.
Q3: Can I increase the probe concentration to get a better signal?
While it may seem intuitive, simply increasing the concentration of a hydrophobic probe can often exacerbate the problem. Higher concentrations can promote more rapid and extensive aggregation in your aqueous buffer or media, leading to increased light scattering, potential cytotoxicity, and no actual improvement in intracellular signal. It is often more effective to improve the solubility and delivery of the probe at a moderate concentration.
Q4: Will serum in my cell culture medium affect the staining?
Yes, serum can have a significant impact on staining with hydrophobic probes. Serum proteins, such as albumin, can bind to hydrophobic molecules, effectively sequestering them and reducing the free probe concentration available to enter the cells. While this can sometimes help to reduce non-specific binding, it more often hinders efficient cell loading. For initial optimization, it is often recommended to perform staining in a serum-free medium.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to troubleshooting common issues encountered with this compound-based probes.
Issue 1: Low Intracellular Fluorescence Signal
Potential Cause 1: Probe Aggregation in Aqueous Media
The planar structure of the anthracene core promotes π–π stacking interactions in polar environments, leading to the formation of non-fluorescent or weakly fluorescent aggregates.[3]
Solution:
-
Utilize a Solubilizing Agent: Co-incubation with a non-ionic surfactant like Pluronic® F-127 can help to disperse the probe and prevent aggregation.[4][5] Cyclodextrins can also be used to encapsulate the hydrophobic probe, increasing its solubility in aqueous media.[6]
dot
Caption: Impact of aggregation on probe delivery.
Potential Cause 2: Insufficient Incubation Time or Suboptimal Temperature
The kinetics of probe uptake can vary significantly between cell types.
Solution:
-
Optimize Incubation Time and Temperature: Create a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation period. While 37°C is standard, some probes show better loading and less compartmentalization at room temperature.
| Parameter | Recommended Range | Notes |
| Incubation Time | 15 - 120 minutes | Cell type dependent. |
| Temperature | Room Temp to 37°C | Lower temperatures may reduce compartmentalization. |
| Probe Concentration | 1 - 10 µM | Start low and titrate upwards. |
Experimental Protocol: Optimizing Probe Loading with Pluronic® F-127
-
Prepare a 20% (w/v) Pluronic® F-127 stock solution in anhydrous DMSO. Store at room temperature. If the solution solidifies, gently warm to 50-65°C to re-dissolve.[4]
-
Prepare a 1-5 mM stock solution of your this compound probe in anhydrous DMSO.
-
Immediately before use, mix equal volumes of the probe stock solution and the 20% Pluronic® F-127 stock solution. Vortex briefly.
-
Dilute this mixture into serum-free medium or a suitable buffer (e.g., HBSS) to achieve the final desired probe concentration (typically 1-10 µM). The final concentration of Pluronic® F-127 should be kept below 0.1%.[5]
-
Remove the culture medium from your cells and replace it with the probe-loading solution.
-
Incubate for the desired time at the desired temperature, protected from light.
-
Wash the cells 2-3 times with fresh, pre-warmed medium or buffer before imaging.
Issue 2: High Background Fluorescence
Potential Cause 1: Non-specific Binding of the Probe
The hydrophobic nature of the probe can cause it to stick to extracellular matrix components or the outer leaflet of the plasma membrane.
Solution:
-
Thorough Washing: Increase the number and duration of wash steps after probe incubation.
-
Reduce Probe Concentration: A lower probe concentration can minimize non-specific binding.
-
Include a Blocking Step: For fixed and permeabilized cells, pre-incubation with a blocking buffer containing Bovine Serum Albumin (BSA) can reduce non-specific binding.
Potential Cause 2: Media Autofluorescence
Some components in cell culture media, particularly phenol red and riboflavin, are fluorescent and can contribute to high background.
Solution:
-
Use Phenol Red-Free Media: For imaging, switch to a phenol red-free formulation of your culture medium.
-
Image in a Clear Buffer: After staining, replace the medium with a clear, buffered salt solution like Hank's Balanced Salt Solution (HBSS) for the duration of the imaging session.
Issue 3: Probe Appears to be Trapped in Vesicles (Punctate Staining)
Potential Cause: Endosomal Entrapment
Hydrophobic molecules can be taken up by endocytosis and become trapped in endosomes and lysosomes, preventing them from reaching their intended intracellular target.
Solution:
-
Lower Incubation Temperature: Performing the incubation at 4°C can inhibit active transport processes like endocytosis, favoring passive diffusion across the plasma membrane.
-
Chemical Modification of the Probe: While not a direct experimental manipulation, the design of the probe itself can influence its trafficking. For instance, the addition of a triphenylphosphonium cation to an anthracene-based probe has been shown to target it to the mitochondria, bypassing the endosomal pathway.[7]
Advanced Strategy: Mild Chemical Permeabilization
For particularly challenging cell types or when targeting intracellular structures, mild permeabilization of the cell membrane can facilitate probe entry. This should be approached with caution as it can impact cell viability.
dot
Caption: Workflow for fixed and permeabilized cells.
Experimental Protocol: Mild Permeabilization with Triton X-100 for Fixed Cells
This protocol is for applications where live-cell imaging is not required.
-
Grow cells on a suitable imaging surface (e.g., glass-bottom dishes).
-
Wash cells once with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature. The concentration and time may need to be optimized for your cell type.[8]
-
Wash the cells three times with PBS.
-
Proceed with your staining protocol. A blocking step with BSA is recommended before adding the probe.
Disclaimer: The protocols and suggestions provided in this guide are intended to serve as a starting point for your experimental design. Optimization will likely be required for your specific cell type, probe derivative, and experimental conditions. Always include appropriate controls in your experiments.
References
- Zhou, Y., et al. (2022). AIEE compounds based on 9,10-dithienylanthracene-substituted triphenylamine: design, synthesis, and applications in cell imaging. New Journal of Chemistry, 46(20), 9534-9542. [Link]
- Boster Biological Technology. (n.d.).
- Li, X., et al. (2021). An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. Molecules, 26(11), 3352. [Link]
- G-Biosciences. (n.d.). Pluronic® F-127. [Link]
- Tang, B. Z., et al. (2015). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 20(8), 14537-14552. [Link]
- Tummeltshammer, C., et al. (2016). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Journal of Materials Chemistry C, 4(19), 4230-4235. [Link]
Sources
- 1. Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The position effect of an ethynyl spacer on the carrier mobility of anthracene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Aggregation-induced emission compounds based on 9,10-diheteroarylanthracene and their applications in cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photophysical Properties of Anthracene Derivatives [mdpi.com]
- 8. This compound | C16H10 | CID 4140199 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of Anthracene-Based Fluorophores
Welcome to the technical support center for anthracene-based fluorophores. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the photostability of these valuable fluorescent tools. Here, we move beyond simple protocols to explain the underlying mechanisms of photobleaching and provide actionable strategies rooted in scientific principles to help you acquire the most robust and reliable fluorescence data.
Frequently Asked Questions (FAQs)
Here are some common issues and questions that arise when working with anthracene-based fluorophores.
Q1: My anthracene fluorophore signal is fading rapidly during time-lapse imaging. What is the most likely cause?
A1: Rapid signal loss, or photobleaching, in anthracene fluorophores is primarily due to two photochemical reactions: photodimerization and photooxidation.[1] Under UV or high-energy visible light exposure, an excited anthracene molecule can react with a ground-state molecule to form a non-fluorescent dimer through a [4+4] cycloaddition.[1][2][3][4][5] Additionally, the excited fluorophore can transfer energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) which then oxidizes the anthracene core, leading to a loss of fluorescence.[3][6][7][8]
Q2: I'm seeing a decrease in fluorescence intensity even at low fluorophore concentrations. Is photodimerization still the issue?
A2: While photodimerization is concentration-dependent, photooxidation can occur even at very low concentrations, as it relies on the presence of dissolved oxygen in your sample.[3][7] The excited triplet state of anthracene is particularly susceptible to reacting with molecular oxygen.[9][10] Therefore, even at single-molecule levels, photobleaching due to reaction with reactive oxygen species (ROS) can be a significant problem.[6][7][11]
Q3: Can the solvent I use affect the photostability of my anthracene probe?
A3: Absolutely. The choice of solvent can significantly impact photostability.[12][13][14][15] Polar protic solvents can sometimes influence the excited state lifetime and susceptibility to photooxidation. The viscosity of the solvent can also play a role; higher viscosity can reduce the rate of diffusion-controlled reactions like dimerization. Furthermore, the solubility of oxygen varies between solvents, which directly impacts the rate of photooxidation.[3]
Q4: Are there any simple additives I can include in my buffer to improve photostability?
A4: Yes, several additives can enhance the photostability of your anthracene fluorophore. These generally fall into two categories: triplet state quenchers and singlet oxygen scavengers.[16][17][18] Triplet state quenchers, like cyclooctatetraene (COT), depopulate the long-lived triplet state of the fluorophore before it can react with oxygen.[9][19] Singlet oxygen scavengers, such as β-carotene and 1,4-diazabicyclo[2.2.2]octane (DABCO), directly remove the damaging singlet oxygen from the solution.[20][21][22]
Q5: I've tried adding antioxidants, but my signal is still bleaching. Why might this be?
A5: While general antioxidants can help, their effectiveness depends on the specific photobleaching mechanism at play. For anthracene, the primary issue is often the generation of singlet oxygen from the triplet state.[3] Standard antioxidants might not be efficient quenchers of the fluorophore triplet state or scavengers of singlet oxygen. It's often more effective to use specific triplet state quenchers or singlet oxygen scavengers.[16][17][18][20] Additionally, very high concentrations of some antioxidants can paradoxically lead to quenching of the fluorescence signal itself.
Troubleshooting Guides: From Problem to Solution
This section provides in-depth troubleshooting guides with step-by-step protocols to address common photostability issues with anthracene-based fluorophores.
Guide 1: Diagnosing and Mitigating Photodimerization
The Problem: You observe rapid, concentration-dependent photobleaching, especially in samples with high local concentrations of the fluorophore (e.g., labeled membranes, aggregates).
The Underlying Science: Photodimerization of anthracene occurs when an excited-state molecule collides with a ground-state molecule, leading to the formation of a covalent bond and a non-fluorescent dimer.[1][2][3][4][5] This process is highly dependent on the proximity of fluorophore molecules.
Visualizing the Mechanism: Photodimerization Pathway
Caption: The process of anthracene photodimerization.
Troubleshooting Protocol:
-
Reduce Fluorophore Concentration: The most direct way to reduce dimerization is to lower the concentration of the anthracene-labeled species in your sample.
-
Increase Steric Hindrance: If you are synthesizing your own probes, consider adding bulky substituents at the 9 and 10 positions of the anthracene core.[1] This sterically hinders the close approach required for dimerization.
-
Incorporate into a Rigid Matrix: Embedding your fluorophore in a rigid polymer matrix or a highly viscous medium can limit the diffusion necessary for two molecules to interact and form a dimer.
-
Control Illumination Area: If possible, illuminate only the region of interest to minimize the number of excited molecules that could potentially dimerize.
Guide 2: Combating Photooxidation via Reactive Oxygen Species (ROS)
The Problem: You observe photobleaching that is not strongly dependent on concentration and persists even in dilute samples.
The Underlying Science: The excited anthracene fluorophore can undergo intersystem crossing to a long-lived triplet state (T₁). This triplet state can then transfer its energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3] Singlet oxygen can then attack the anthracene molecule, leading to the formation of endoperoxides and subsequent degradation into non-fluorescent products like anthraquinone.[1][14][23]
Visualizing the Mechanism: Jablonski Diagram of Photobleaching
Caption: Jablonski diagram illustrating photobleaching pathways.
Troubleshooting Protocol:
-
Deoxygenate Your Sample: Removing dissolved oxygen is a highly effective strategy. This can be achieved by:
-
Enzymatic Oxygen Scavenging: Use a glucose oxidase and catalase system (e.g., GOX/CAT) to enzymatically remove oxygen from your buffer.
-
Purging with Inert Gas: Gently bubble your solution with nitrogen or argon gas for 15-30 minutes prior to your experiment.
-
-
Add a Triplet State Quencher: These molecules accept energy from the triplet state of the fluorophore, returning it to the ground state before it can interact with oxygen.
Triplet State Quencher Recommended Concentration Notes Cyclooctatetraene (COT) 1-10 mM Highly effective, but can be toxic to cells.[9] 4-Nitrobenzyl alcohol (NBA) 1-10 mM Another common and effective triplet state quencher.[9] Trolox 0.1-1 mM A water-soluble vitamin E analog that can also act as a reducing agent.[9] -
Incorporate a Singlet Oxygen Scavenger: These molecules directly react with and neutralize singlet oxygen.
Singlet Oxygen Scavenger Recommended Concentration Notes Sodium Azide (NaN₃) 1-10 mM Very effective, but highly toxic. Use with caution. DABCO 10-100 mM A less toxic and commonly used singlet oxygen quencher.[20][22] β-Carotene 1-10 µM A natural and potent singlet oxygen scavenger.[21][22]
Guide 3: Experimental Workflow for Assessing Photostability
The Goal: To quantitatively compare the photostability of your anthracene fluorophore under different conditions.
The Method: A common method is to measure the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value under constant illumination.[24]
Visualizing the Workflow: Photostability Assessment
Caption: Workflow for measuring fluorophore photostability.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a solution of your anthracene fluorophore at a suitable concentration in your desired buffer or medium.
-
For comparison, prepare identical samples containing the photostabilizing agents you wish to test.
-
Mount the sample on a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation and oxygen exchange.[24]
-
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI) for analysis.
-
Set your imaging parameters (laser power, exposure time, etc.) and keep them constant for all samples.
-
Begin a time-lapse acquisition, capturing images at regular intervals (e.g., every 5-10 seconds).
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Subtract the background fluorescence measured from a region without any fluorophores.
-
Normalize the background-corrected intensity at each time point to the intensity of the first image (t=0).
-
Plot the normalized intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t½).[24]
-
By following these guides, you can systematically diagnose and address photostability issues with your anthracene-based fluorophores, leading to higher quality data and more reliable experimental outcomes.
References
- Bergmark, W. R., Jones, G., II, & Paul, T. R. (1989). Photobleaching Chemistry of Polymers Containing Anthracenes. Macromolecules, 22(10), 3943-3949.
- Dave, R., Terry, D. S., & Munro, J. B. (2009). Mitigating unwanted photophysical processes for improved single-molecule fluorescence imaging. Biophysical journal, 96(7), 2371-2381.
- Juman, M. M. (1973). Mechanism of photodimerization in single crystals of anthracene. Acta Crystallographica Section A, 29(4), 3863-3870.
- Fuchs, J., & Thiele, J. (1998). The role of oxygen in cutaneous photodynamic therapy. Free Radical Biology and Medicine, 24(5), 835-847.
- Geddes, C. D. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemical & Photobiological Sciences, 13(2), 448-454.
- Geddes, C. D., & Lakowicz, J. R. (2002). The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores. Journal of Fluorescence, 12(2), 121-129.
- Kozielska, B., & Dudkowiak, A. (2021). Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. Molecules, 26(21), 6709.
- Lambert, C. (2020). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 11(44), 12045-12056.
- Patel, P. K. (2020). Mechanism of photo dimerization. The monomers (e.g., anthracene, coumarin) dimerize under UV exposure at wavelengths larger than 350 nm and divide under irradiation at wavelengths below 300 nm.
- Taha, A. A., & El-Sayed, M. A. (2005). Fluorescence and photostability studies of anthracene-9-carboxylic acid in different media. Journal of Photochemistry and Photobiology A: Chemistry, 173(2), 139-147.
- Brainly.in. (2019). Write the mechanism of photodimerization of anthracene.
- Lord, S. J., Lee, H. D., & Moerner, W. E. (2010). Ultra-Stable Organic Fluorophores for Single-Molecule Research. Analytical chemistry, 82(6), 2192-2203.
- NIH. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemistry and photobiology, 90(2), 448–454.
- ACS Publications. (2023). New Insights into the Phototoxicity of Anthracene-Based Chromophores: The Chloride Salt Effect. Chemical Research in Toxicology.
- ResearchGate. (n.d.). An Efficient and Reversible Singlet Oxygen Quencher for Suppressing Photobleaching of Organic Fluorescent Dyes. Request PDF.
- Goedhart, J., & Mastop, M. (2017). Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog.
- Sanov, A. (2020). Electron-Impact Resonances of Anthracene in the Presence of Methanol: Does the Solvent Identity Matter?. The Journal of Physical Chemistry A, 124(1), 14-22.
- ResearchGate. (n.d.).
- NIH. (1996). Continuous fluorescence microphotolysis of anthracene-labeled phospholipids in membranes. Theoretical approach of the simultaneous determination of their photodimerization and lateral diffusion rates. Biophysical journal, 70(6), 2883–2901.
- RWTH Publications. (n.d.).
- RSC Publishing. (2020).
- R Discovery. (1989). Photobleaching Chemistry of Polymers Containing Anthracenes.
- Abcam. (n.d.). Choosing the right fluorophores for your experiment.
- NIH. (n.d.).
- Benchchem. (n.d.).
- Dąbrowska, D., & Giergielewicz-Kępa, A. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies, 21(1), 17-24.
- RSC Publishing. (2024).
- NIH. (1975). High Pressure Studies of Solvent Effects on Anthracene Spectra. The Journal of chemical physics, 62(11), 4500–4509.
- ResearchGate. (n.d.).
- RSC Publishing. (2013). Enhanced photostability of an anthracene-based dye due to supramolecular encapsulation: a new type of photostable fluorophore for single-molecule study. Photochemical & Photobiological Sciences.
- Widengren, J., Chmyrov, A., & Eggeling, C. (2007). Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy. Journal of Physics D: Applied Physics, 40(1), 23-36.
- PubMed. (2007). Strategies to improve photostabilities in ultrasensitive fluorescence spectroscopy.
- ResearchGate. (n.d.). Design Strategy of Anthracene-Based Fluorophores toward High-Efficiency Deep Blue Organic Light-Emitting Diodes Utilizing Triplet-Triplet Fusion. Request PDF.
- PubMed. (2002). Assessment of the toxicity of anthracene photo-modification products using the topminnow (Poeciliopsis lucida)
- ACS Publications. (2020). Anthracene Photodegradation Kinetics in Salty Aqueous and Organic Solutions. The Journal of Physical Chemistry A.
- ResearchGate. (n.d.). Quenching of Singlet Oxygen and Sensitized Delayed Phthalocyanine Fluorescence.
- ACS Publications. (2012). FRET Quenching of Photosensitizer Singlet Oxygen Generation. Journal of the American Chemical Society.
- ResearchGate. (n.d.). A typical layout of the experiment setup for fluorescence measurements...
- Kumar, A., & Kumar, A. (2018). Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy. Journal of Photochemistry and Photobiology B: Biology, 183, 303-311.
- RSC Publishing. (2020). Exploring the potential of anthracene derivatives as fluorescence emitters for biomedical applications.
- Wikipedia. (n.d.). Photobleaching.
- NIH. (2015). Singlet Oxygen Quenching by Resveratrol Derivatives. Photochemistry and photobiology, 91(4), 843–849.
- Evident Scientific. (n.d.). Photobleaching.
- RSC Publishing. (2023).
- ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry.
- PubMed. (2024). Photodegradation enhances the toxic effect of anthracene on skin.
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Technical Support Center: Optimizing Catalyst Loading in Sonogashira Reactions
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that in the pursuit of novel molecular entities, efficiency and cost-effectiveness are paramount. The Sonogashira reaction, a powerful tool for forging C(sp²)–C(sp) bonds, is central to many synthetic campaigns.[1][2] However, its reliance on expensive palladium catalysts necessitates careful optimization to ensure economic viability without compromising yield or purity.
This guide is designed to move beyond standard protocols. It provides a framework for rationally optimizing catalyst loading by troubleshooting common issues and understanding the intricate interplay of reaction components.
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific experimental failures with a focus on resolving them through intelligent catalyst management rather than brute-force increases in loading.
Q1: My reaction shows low conversion, and I'm observing a black precipitate. What's happening and how do I fix it?
A: The black precipitate is palladium black, which forms when the active Pd(0) catalyst agglomerates and falls out of solution, rendering it inactive.[3][4] This is a sign of catalyst decomposition and is a primary cause of low yields. Simply increasing the initial catalyst loading will likely exacerbate the problem and waste expensive material.
Root Causes & Solutions:
-
Presence of Oxygen: Oxygen can oxidize and destabilize the active Pd(0) catalyst.[3] The copper co-catalyst, if used, is also sensitive to oxygen, which promotes the undesired homocoupling of the alkyne (Glaser coupling).[1][3][4]
-
Solution: Implement rigorous anaerobic techniques. Degas your solvent(s) thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for 30+ minutes). Assemble your reaction under a positive pressure of an inert gas using Schlenk techniques or a glovebox.[3]
-
-
Excessively High Temperature: While heat can be necessary, especially for less reactive aryl bromides, excessive temperatures accelerate the decomposition of the catalytic complex.[3]
-
Inappropriate Ligand Choice: The ligand's job is to stabilize the Pd(0) center. Standard triphenylphosphine (PPh₃) may not be sufficient under demanding conditions.
-
Solution: Employ more robust ligands. Sterically bulky and electron-rich phosphine ligands (e.g., P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) can enhance catalyst stability and activity, allowing for lower loadings and higher temperatures if needed.[1][5] For challenging couplings, consider bidentate phosphine ligands like dppf.[6]
-
Q2: My yield is poor, but the catalyst appears soluble. I'm coupling an aryl bromide and it's very slow.
A: This points to low catalytic activity rather than instability. The rate-determining step for Sonogashira reactions can be the initial oxidative addition of the aryl halide to the Pd(0) center.[7] The reactivity of the halide is critical.
Reactivity Hierarchy: Aryl Iodide > Aryl Triflate > Aryl Bromide >>> Aryl Chloride[1][4]
Solutions to Boost Activity:
-
Optimize the Ligand: Electron-rich ligands accelerate the oxidative addition step.[5] For sluggish aryl bromides, switching from PPh₃ to a more electron-donating ligand like P(o-tolyl)₃ or an NHC can significantly increase the reaction rate without raising the temperature.
-
Increase Copper(I) Co-catalyst: The copper(I) salt is a co-catalyst that forms a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[1] This step is often faster than the direct reaction of the alkyne with the palladium center. Ensuring you have an active source of CuI (typically 1-5 mol%) can be crucial for reaction rate.[2] Use fresh, preferably white or light tan, CuI.[4]
-
Solvent & Base Effects: The reaction environment is critical.[3][8] An amine base (e.g., triethylamine, diisopropylamine) is required to deprotonate the alkyne.[3][4] The solvent must fully dissolve all components. While common, some solvents like DMF have been reported to slow certain Sonogashira reactions.[3][9]
Q3: I'm losing a significant amount of my expensive alkyne to homocoupling. How can I make the reaction more selective?
A: The formation of alkyne dimers (Glaser-Hay coupling) is a classic side reaction in copper-mediated Sonogashira couplings, driven by the presence of oxygen.[1][3][10]
Solutions to Minimize Homocoupling:
-
Strict Anaerobic Conditions: This is the most critical factor. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[3][10]
-
Reduce Copper Loading: Minimize the amount of CuI to the lowest effective level (e.g., start at 0.5-1 mol%). This reduces the standing concentration of the species responsible for dimerization.[3]
-
Slow Alkyne Addition: Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.[3]
-
Switch to a Copper-Free Protocol: If homocoupling persists, eliminating copper is the most effective solution.[1][3] This often requires more active palladium/ligand systems, higher temperatures, or different bases, but completely circumvents the Glaser coupling pathway.[11]
Frequently Asked Questions (FAQs) for Cost-Effectiveness
Q: What is the most cost-effective palladium source to start with?
A: This involves a trade-off between purchase price, stability, and activity.
| Palladium Precatalyst | Pro | Con | Best For... |
| Pd(PPh₃)₄ | Pd(0) source, directly active. Highly effective. | Air and moisture sensitive, shorter shelf life.[4] | Reactions where high activity is needed from the start and handling under inert atmosphere is routine. |
| PdCl₂(PPh₃)₂ | Air-stable Pd(II) precatalyst, easier to handle.[2] Reduced in-situ.[1] | Requires in-situ reduction to Pd(0), may be slightly less active initially. | General use, process development, and scale-up due to its robustness and ease of handling.[2] |
| Pd(OAc)₂ / Pd₂(dba)₃ | Lower cost per mole of Pd. | Requires addition of a separate ligand, adding a step and cost. Weakly coordinated.[5] | High-throughput screening of different ligands or when using advanced, expensive ligands where precise Pd:ligand ratios are desired. |
For general purposes, PdCl₂(PPh₃)₂ often represents the best balance of cost, stability, and high performance.[2]
Q: How low can I realistically push the catalyst loading?
A: This is entirely dependent on the reactivity of your substrates. The goal is to maximize the Turnover Number (TON) of your catalyst.
| Aryl Halide | Typical Catalyst Loading (mol%) | Key Optimization Strategy |
| Aryl Iodide | 0.1 - 1.0% | Can often be run at room temperature. Focus on minimizing loading to reduce cost.[1][4] |
| Aryl Bromide | 0.5 - 3.0% | Often requires heating. Ligand choice is critical to improve rate and stability, allowing for lower loading.[1][6] |
| Aryl Chloride | 1.0 - 5.0% (or higher) | Very challenging. Requires highly active catalysts, typically with bulky, electron-rich phosphine or NHC ligands.[5] |
Strategy: For a new substrate pair, start with a "standard" loading (e.g., 1 mol% for an aryl bromide) to establish a baseline yield. Then, run subsequent reactions where you halve the loading (0.5%, 0.25%) until the yield or reaction time becomes unacceptable.
Q: Is it more cost-effective to use an expensive, high-activity ligand with less palladium?
A: Often, yes. Consider a hypothetical reaction:
-
Scenario A: 2 mol% PdCl₂(PPh₃)₂. Cost is dominated by palladium.
-
Scenario B: 0.2 mol% Pd(OAc)₂ + 0.4 mol% of an advanced ligand (e.g., SPhos).
Even if the advanced ligand is expensive, the >90% reduction in palladium cost can lead to significant overall savings, especially at scale. Furthermore, lower palladium loadings result in lower levels of palladium contamination in the final product, potentially reducing purification costs and simplifying regulatory hurdles in pharmaceutical development.
Visualizing the Process
The Sonogashira Catalytic Cycle
A simplified diagram of the interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Troubleshooting Workflow for Low Yield
A decision tree to guide troubleshooting efforts for low-yielding Sonogashira reactions.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Loading Screening (Copper-Catalyzed)
This protocol outlines a systematic approach to finding the minimum catalyst loading for a given aryl halide and terminal alkyne.
Materials:
-
Aryl Halide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (See table below for starting points)
-
Copper(I) Iodide (CuI) (1-2 mol%)
-
Anhydrous Solvent (e.g., THF or Toluene)
-
Base (e.g., Triethylamine, anhydrous) (3.0 equiv)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, PdCl₂(PPh₃)₂, and CuI under a positive flow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Via syringe, add the anhydrous solvent, followed by the anhydrous base.
-
Stir the mixture at room temperature for 5 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction to the desired temperature (e.g., 25 °C for aryl iodides, 80 °C for aryl bromides) and monitor progress by TLC or GC/MS.
-
Upon completion, cool the reaction, quench with saturated aqueous NH₄Cl, and proceed with standard aqueous workup and purification.[12]
Screening Strategy:
-
Run 1 (Baseline): Use a standard catalyst loading (e.g., 2 mol% for ArBr).
-
Run 2 (Reduction): If Run 1 is successful, reduce Pd loading by 50% (1 mol%).
-
Run 3 (Further Reduction): If Run 2 is successful, reduce again (0.5 mol%). Continue until yield drops or reaction time becomes impractical.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is recommended when alkyne homocoupling is a persistent issue.
Materials:
-
Aryl Halide (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Palladium Precatalyst (e.g., Pd(OAc)₂) (1-2 mol%)
-
Bulky/Electron-Rich Ligand (e.g., P(t-Bu)₃) (2-4 mol%)
-
Anhydrous Solvent (e.g., Dioxane)
-
Base (e.g., Cs₂CO₃ or an amine like Pyrrolidine)
-
Inert Gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, palladium precatalyst, ligand, and base under a positive flow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture for 15-20 minutes. This pre-formation of the active catalyst can be critical.
-
Add the terminal alkyne.
-
Heat the reaction to the required temperature (often higher than copper-catalyzed versions, e.g., 100-120 °C) and monitor progress.[12]
-
Proceed with workup and purification as described in Protocol 1.
References
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Gopalakrishnan, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(7), 4478-4503.
- Gbordzoe, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering, 11(47), 17235–17245.
- da Rosa, G. R., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society, 26(9), 1876-1883.
- Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 8(5), 205.
- Gbordzoe, S., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications.
- Beletskaya, I. P., & Cheprakov, A. V. (2012). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 17(10), 11686-11727.
- Shaheen, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
- Alonso, F., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Molecules, 23(5), 1184.
- Chrobak, E., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Organic & Biomolecular Chemistry, 20(13), 2697-2706.
- Gopalakrishnan, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ChemOrgChem. (2024, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube.
- Shroder, M. (n.d.). The Sonogashira Coupling.
- ChemOrgChem. (2024, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. YouTube.
- Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros.
- Sridharan, V., et al. (2006). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 71(23), 8874-8877.
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions.
- Kóňa, J., & Tvaroška, I. (2013). Computational study of the Sonogashira cross-coupling reaction in the gas phase and in dichloromethane solution. Journal of Molecular Modeling, 19(10), 4371-4382.
- Handa, S., et al. (2016). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
Sources
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Troubleshooting unexpected fluorescence quenching of 9-ethynylanthracene
Welcome to the technical support guide for 9-ethynylanthracene. This resource is designed for researchers, scientists, and drug development professionals encountering unexpected fluorescence quenching in their experiments. Here, we move beyond simple checklists to explore the underlying physicochemical principles, providing you with the rationale and tools to diagnose and resolve common—and uncommon—fluorescence issues.
Section 1: Foundational Checks & Sample Integrity
Before delving into complex quenching mechanisms, it's crucial to rule out common experimental variables. An unexpected loss of signal often originates from the sample's preparation or fundamental spectroscopic parameters.
Q1: My this compound signal is much weaker than expected or completely gone. Where do I start?
A1: Start with the basics of concentration and instrument setup.
-
Concentration & Inner Filter Effect: At high concentrations, the fluorescence emission of one molecule can be reabsorbed by another, a phenomenon known as the inner filter effect. This leads to a non-linear decrease in observed intensity.[1] For this compound, it's best to work with samples that have a maximum absorbance below 0.1 at the excitation wavelength to avoid this issue.[2]
-
Action: Prepare a dilution series of your sample and measure both absorbance and fluorescence. If you see fluorescence intensity recover and then decrease linearly with dilution, you were likely experiencing the inner filter effect.
-
-
Instrument Settings: Incorrect instrument settings are a frequent source of error.[3]
-
Action:
-
Verify that your excitation and emission wavelengths are correct for this compound (Absorbance λmax is typically in the 350-400 nm range, with emission λmax around 400-450 nm, though this is solvent-dependent).[4]
-
Ensure detector gain/voltage is set appropriately and that you are not saturating the detector, which can paradoxically appear as a weak or noisy signal.[3]
-
Check that the correct optical filters are in place to prevent stray excitation light from reaching the detector.[3]
-
-
Q2: Could my this compound have degraded? It was stored for a while.
A2: Yes, photobleaching and chemical degradation are significant concerns for anthracene derivatives.[5]
-
Photobleaching: Anthracenes are susceptible to photodimerization via a [4+4] cycloaddition reaction upon exposure to UV light.[5][6] They can also react with dissolved oxygen, especially when illuminated, to form non-fluorescent endoperoxides, which can further degrade to compounds like anthraquinone.[6][7]
-
Action: Always prepare solutions fresh. Store stock solutions in the dark, preferably under an inert atmosphere (argon or nitrogen), and in amber vials. Minimize the sample's exposure to the excitation light in the fluorometer.
-
-
Chemical Stability: The ethynyl group is generally stable, but the anthracene core can be oxidized.
-
Action: Run a simple quality check. Acquire a UV-Vis absorption spectrum of your sample. If the characteristic vibronic structure of the anthracene core is absent or distorted, your compound may have degraded.
-
Section 2: Environmental & Solvent Effects
The local environment of the fluorophore has a profound impact on its photophysical properties. Changes in solvent can dramatically alter quantum yield and emission spectra.
Q3: My fluorescence intensity dropped significantly after I changed the solvent. Why?
A3: This is likely due to solvent polarity and viscosity effects. Polycyclic aromatic hydrocarbons (PAHs) like anthracene are sensitive to their environment.[8]
-
Solvent Polarity: Increasing solvent polarity can stabilize the excited state of a fluorophore, leading to a red shift (longer wavelength) in the emission spectrum.[9] For some molecules, this stabilization can also promote non-radiative decay pathways, decreasing the fluorescence quantum yield.[10] While simple alkyl or ethynyl substitutions on anthracene are not expected to cause drastic shifts, the effect is still present.[4][11]
-
Solvent Viscosity: Higher viscosity can sometimes increase fluorescence by hindering molecular rotations or vibrations that would otherwise provide a non-radiative pathway for the excited state to relax.[12] Conversely, in quenching experiments, high viscosity can slow the diffusion of quenchers, reducing the rate of dynamic quenching.[13]
| Solvent | Polarity Index (Reichardt) | Viscosity (cP at 20°C) | Expected Effect on this compound |
| n-Hexane | 0.009 | 0.31 | High relative fluorescence, structured spectrum |
| Toluene | 0.099 | 0.59 | Moderate fluorescence, potential for exciplex |
| Dichloromethane | 0.309 | 0.44 | Potentially lower fluorescence than hexane |
| Acetonitrile | 0.460 | 0.37 | Lower fluorescence, possible red shift |
| Methanol | 0.762 | 0.55 | Significantly lower fluorescence, red shift |
-
Action:
-
Measure the fluorescence of this compound in a non-polar solvent like hexane or cyclohexane as a baseline.
-
When changing solvents, always run a control of your fluorophore in the new solvent alone to establish its intrinsic fluorescence in that medium before adding other components.
-
A4: Absolutely. Molecular oxygen is a well-known and efficient dynamic quencher of fluorescence for many aromatic molecules.[14][15][16]
-
Mechanism: Oxygen has a triplet ground state, which can interact with the excited singlet state of the fluorophore, promoting intersystem crossing to the fluorophore's triplet state.[17] This triplet state then typically returns to the ground state non-radiatively, thus quenching the fluorescence.
-
Causality: Because this is a collisional (dynamic) process, its efficiency depends on the concentration of dissolved oxygen and the diffusion rate in the solvent.[18] The quenching is often so efficient that nearly every collision between an excited fluorophore and an oxygen molecule is effective.[18]
-
Action (Protocol): To test for oxygen quenching, deoxygenate your sample. The most common methods are:
-
Inert Gas Sparging: Gently bubble argon or nitrogen gas through your sample in the cuvette for 5-10 minutes.
-
Freeze-Pump-Thaw: For more rigorous deoxygenation, freeze the sample in liquid nitrogen, evacuate the headspace with a vacuum pump, and then thaw. Repeat this cycle 3-4 times.[19]
-
-
Validation: Measure the fluorescence intensity before and after deoxygenation. A significant increase in signal confirms that oxygen quenching was a contributing factor.
-
Section 3: Diagnosing the Quenching Mechanism
When quenching is caused by a specific component in your sample, identifying the mechanism—Static or Dynamic—is key to understanding the molecular interactions at play.[20][21]
Caption: A workflow for diagnosing the cause of fluorescence quenching.
Q5: How can I tell if the quenching I'm observing is static or dynamic?
A5: You can distinguish between the two primary quenching mechanisms by performing temperature-dependence studies and, most definitively, by measuring the fluorescence lifetime.[20][22]
-
Dynamic (Collisional) Quenching: An excited fluorophore collides with a quencher molecule, which facilitates non-radiative decay.[16]
-
Effect of Temperature: Increasing temperature raises the diffusion rate of molecules, leading to more frequent collisions. Therefore, dynamic quenching increases with increasing temperature .[23]
-
Effect on Lifetime: The quencher provides an additional pathway for the excited state to decay, so the average time the fluorophore stays excited (the fluorescence lifetime, τ) decreases .[22]
-
-
Static Quenching: The fluorophore and quencher form a non-fluorescent complex in the ground state.[14][17] The fluorophores that are not part of this complex fluoresce normally.
-
Effect of Temperature: Increasing temperature often provides enough thermal energy to dissociate the ground-state complex. Therefore, static quenching typically decreases with increasing temperature .[23]
-
Effect on Lifetime: Only the "free" fluorophores are excited and can emit. The lifetime of this uncomplexed population is unchanged by the presence of the quencher.[20]
-
Summary of Distinguishing Characteristics:
| Parameter | Dynamic Quenching | Static Quenching | Rationale |
| Effect of ↑ Temp | Quenching Increases | Quenching Decreases | Higher temp increases collision frequency (dynamic) but can break ground-state complexes (static).[20][23] |
| Fluorescence Lifetime (τ) | Decreases | Unchanged | Dynamic quenching adds a de-excitation pathway. Static quenching only prevents excitation of a sub-population.[22] |
| Absorption Spectrum | Unchanged | May Change | Static quenching involves ground-state complex formation, which can alter the absorption spectrum.[16] |
Q6: What is a Stern-Volmer plot and how do I use it?
A6: The Stern-Volmer relationship is a powerful tool for quantifying the efficiency of a quenching process.[24] It relates the decrease in fluorescence intensity to the concentration of the quencher.[25]
The equation is: F₀ / F = 1 + Ksv [Q]
Where:
-
F₀ is the fluorescence intensity without the quencher.
-
F is the fluorescence intensity with the quencher at concentration [Q].
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
Protocol:
-
Prepare a series of samples with a fixed concentration of this compound and varying concentrations of the suspected quencher.
-
Measure the fluorescence intensity (F) for each sample, as well as a control with no quencher (F₀).
-
Plot F₀/F on the y-axis versus [Q] on the x-axis.
-
-
Interpretation:
-
Linear Plot: A straight line indicates that a single quenching mechanism (either purely static or purely dynamic) is dominant.[26] The slope of the line is Ksv.
-
Upward Curvature: This often suggests a combination of static and dynamic quenching is occurring.[26]
-
Downward Curvature: This can indicate that only a fraction of the fluorophore population is accessible to the quencher.[27]
-
Caption: Comparison of dynamic and static fluorescence quenching pathways.
Section 4: Advanced Topics & Specific Interferences
Sometimes, quenching is not due to an external quencher but is an intrinsic property of the fluorophore and its interactions with itself.
Q7: Could my this compound be quenching itself?
A7: Yes, this is known as self-quenching and is common with planar aromatic dyes.[14] It often occurs via the formation of "excimers."
-
Excimer Formation: An excimer (excited state dimer) can form when an excited fluorophore (A) collides with a ground-state fluorophore of the same kind (A).[28] A + A ⇌ (AA)*
-
Signature: This (AA)* complex is typically lower in energy than the excited monomer. Its emission is therefore red-shifted, broad, and structureless compared to the normal monomer fluorescence.[29] In many cases, the excimer decays non-radiatively, leading to overall quenching.
-
Causality: Excimer formation is concentration-dependent. It is negligible at very low concentrations and becomes more prominent as concentration increases.
-
Action: Carefully examine the emission spectrum of your this compound at different concentrations. If you observe the appearance of a new, broad, red-shifted emission band as you increase the concentration, excimer formation is likely occurring. This can be a form of self-quenching if the excimer has a low fluorescence quantum yield.
-
References
- Fiveable. (n.d.). Fluorescence quenching mechanisms. Photochemistry Class Notes.
- Brandt, M. (2010). Dynamic Quenching. Rose-Hulman Institute of Technology.
- Wikipedia. (2023). Quenching (fluorescence).
- Lakowicz, J. R., & Weber, G. (1973). Quenching of fluorescence by oxygen. A probe for structural fluctuations in macromolecules. Biochemistry, 12(21), 4161–4170.
- ResearchGate. (2023). Why is important difference between dynamic and static quenching?
- Wikipedia. (2023). Stern–Volmer relationship.
- Lakowicz, J. R., & Weber, G. (1973). Quenching of Fluorescence by Oxygen. A Probe for Structural Fluctuations in Macromolecules. Biochemistry, 12(21), 4161–4170.
- Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra.
- Edinburgh Instruments. (2024). Fluorescence Quenching & the Stern-Volmer Plot.
- Edinburgh Instruments. (2024). What is a Stern-Volmer Plot?
- Chan, Y.-H., et al. (2018). 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications. Molecules, 23(11), 2998.
- University of Basel. (2016). Fluorescence Quenching. Physikalisch-chemisches Praktikum I.
- Edinburgh Instruments. (2024). What is Fluorescence Quenching?
- Kulin, D., et al. (2003). I. Fluorescence Yield and Radiative Rate Coefficient of 9,10-Bis(phenyl-ethynyl)anthracene in Paraffins. The Journal of Physical Chemistry A, 107(49), 10734-10740.
- HORIBA. (n.d.). Fluorescence Spectroscopy Tips and Tricks.
- Stasyuk, O. A., et al. (2019). Emission Energies and Stokes Shifts for Single Polycyclic Aromatic Hydrocarbon Sheets in Comparison to the Effect of Excimer Formation. The Journal of Physical Chemistry Letters, 10(18), 5411-5416.
- RDiscovery. (1989). Photobleaching Chemistry of Polymers Containing Anthracenes.
- ResearchGate. (2015). An Unprecedented Photochemical Reaction for Anthracene-Containing Derivatives.
- de la Moya, S. (2018). Photophysical Properties of Anthracene Derivatives. Molecules, 23(8), 1849.
- Casey, K. G., & Quitevis, E. L. (1988). Solvent viscosity effects on the fluoresence lifetimes of 9-phenylanthracene. The Journal of Physical Chemistry, 92(23), 6590-6594.
- Graja, A., et al. (2021). Photoreactivity of an Exemplary Anthracene Mixture Revealed by NMR Studies, including a Kinetic Approach. Molecules, 26(22), 6825.
- Abuin, E. B., & Lissi, E. A. (1997). Fluorescence quenching of anthracene by indole derivatives in phospholipid bilayers. Photochemistry and Photobiology, 65(4), 645-651.
- Tapper, A., et al. (2022). Photochemical Synthesis and Spectroscopy of Covalent PAH Dimers. The Journal of Physical Chemistry A, 126(9), 1547-1556.
- Lindsey, J. S. (2018). 9,10-Bis(phenylethynyl)anthracene. PhotochemCAD.
- Prahl, S. (2017). 9,10-Bis(phenylethynyl)anthracene. Oregon Medical Laser Center.
- Evident Scientific. (n.d.). Solvent Effects on Fluorescence Emission.
- Land of Learning. (2020). Excimer formation in Photochemistry | Photochemical reactions part 9. YouTube.
- ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions.
- Dey, J., & Warner, I. M. (1997). Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity. The Journal of Physical Chemistry A, 101(30), 5463-5471.
- Wikipedia. (2023). Polycyclic aromatic hydrocarbon.
- Kaiser, R. I. (2018). Exposing the Fundamental Mechanisms involved in the Formation of Polycyclic Aromatic Hydrocarbons (PAHs). Research Communities, Springer Nature.
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- 28. youtube.com [youtube.com]
- 29. pubs.acs.org [pubs.acs.org]
Refinement of purification techniques for high-purity 9-ethynylanthracene
Welcome to the technical support center for the refinement of high-purity 9-ethynylanthracene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, we address common challenges and frequently asked questions encountered during the purification of this compound, with a focus on providing practical, experience-driven advice to enhance the purity and yield of your compound.
Section 1: Troubleshooting Guide
This section is dedicated to resolving specific issues that may arise during the purification of this compound. Each problem is presented in a question-and-answer format, providing a step-by-step approach to its resolution.
Recrystallization Issues
Question 1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
"Oiling out" is a common problem in the recrystallization of aromatic compounds where the solute comes out of solution as a liquid rather than a solid. This typically occurs when the boiling point of the solvent is higher than the melting point of the solute-impurity mixture, or when the compound is significantly impure. Here’s a systematic approach to troubleshoot this issue:
-
Re-dissolve and Add More "Good" Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of the solvent in which your compound is more soluble (the "good" solvent) to decrease the supersaturation of the solution. Slow cooling is crucial; rapid cooling often favors oil formation.[1][2]
-
Lower the Crystallization Temperature: If you are using a mixed solvent system, you can try lowering the temperature at which the solution becomes saturated. After dissolving the compound in the "good" solvent at an elevated temperature, allow it to cool slightly before adding the "poor" solvent.
-
Change the Solvent System: If the problem persists, the chosen solvent system may be inappropriate. For this compound, which is a relatively nonpolar aromatic hydrocarbon, consider using a solvent pair like hexane/acetone or hexane/ethyl acetate.[3] A good starting point is to dissolve the compound in a minimal amount of the more polar solvent (e.g., acetone) and then slowly add the nonpolar solvent (e.g., hexane) until the solution becomes slightly turbid. Then, heat the solution until it is clear and allow it to cool slowly.
-
Seed the Solution: If you have a small crystal of pure this compound, adding it to the cooled, supersaturated solution can induce crystallization.
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the meniscus can create nucleation sites and initiate crystallization.[2]
Question 2: I have a very low yield after recrystallization. How can I improve it?
Answer:
A low yield from recrystallization is often due to using an excessive amount of solvent or premature crystallization. Here are some tips to maximize your recovery:
-
Use the Minimum Amount of Hot Solvent: The goal is to create a saturated solution at the boiling point of the solvent. Using too much solvent will result in a significant portion of your compound remaining in the mother liquor upon cooling.[4]
-
Ensure Slow Cooling: Rapid cooling can trap impurities and reduce the overall yield of pure crystals. Allowing the solution to cool slowly to room temperature before placing it in an ice bath will promote the formation of larger, purer crystals.
-
Minimize Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[4]
-
Recover from the Mother Liquor: If you suspect a significant amount of your compound is still in the filtrate, you can try to recover it. Concentrate the mother liquor by rotary evaporation and attempt a second recrystallization.
Column Chromatography Issues
Question 3: My this compound is not moving from the origin of my silica gel column. What is wrong?
Answer:
If your compound is adsorbed too strongly to the stationary phase, it will not elute from the column. This is a common issue when the mobile phase is not polar enough. Here’s how to address this:
-
Increase the Polarity of the Mobile Phase: For a nonpolar compound like this compound, a good starting solvent system for column chromatography is a mixture of hexane and a slightly more polar solvent like ethyl acetate or dichloromethane. If your compound is not moving, gradually increase the proportion of the more polar solvent. For instance, if you started with 95:5 hexane:ethyl acetate, try switching to 90:10 or 85:15.
-
Check for Compound Stability: While this compound is generally stable, highly activated silica gel can sometimes cause decomposition of sensitive compounds. You can test for this by spotting your compound on a TLC plate and letting it sit for an hour. If you observe streaking or the appearance of new spots, your compound may be degrading on the silica. In such cases, you can deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to your mobile phase.
-
Ensure Proper Sample Loading: The sample should be loaded onto the column in the smallest possible volume of the mobile phase to ensure a narrow starting band.
Question 4: I am getting poor separation of this compound from its impurities on my column. How can I improve the resolution?
Answer:
Poor separation can result from several factors, including improper column packing, using an inappropriate solvent system, or overloading the column.
-
Optimize the Solvent System with TLC: Before running a column, always identify a solvent system that gives good separation on a TLC plate. The ideal Rf value for your target compound should be between 0.2 and 0.4 for optimal separation on a column. The separation between your product and the nearest impurity should be at least 0.2.
-
Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, which can lead to band broadening and poor separation.
-
Sample Loading: Load your sample in a concentrated solution. A dilute sample will result in a broad initial band, making separation difficult.
-
Gradient Elution: If your impurities have very different polarities, a gradient elution can be effective. Start with a less polar solvent system to elute the nonpolar impurities and gradually increase the polarity to elute your product and then any more polar impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically prepared this compound?
A1: this compound is commonly synthesized via a Sonogashira coupling reaction between a 9-haloanthracene (typically 9-bromoanthracene) and a protected acetylene, followed by deprotection.[5][6] The most common impurities arise from side reactions during this process and include:
-
Homocoupled Alkyne (Diacetylene): This is a very common byproduct in Sonogashira reactions, arising from the coupling of two molecules of the alkyne starting material.[7]
-
Unreacted 9-Bromoanthracene: Incomplete reaction will leave residual starting material.
-
Unexpected Rearrangement Products: Depending on the specific reaction conditions, unexpected byproducts can form. For example, the Sonogashira reaction of 9-bromoanthracene with ethynyltrimethylsilane has been reported to produce not only the expected product but also 2-(trimethylsilyl)aceanthrylene and (E)-4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-but-3-en-1-yne.[6]
-
Residual Catalyst: Traces of the palladium and copper catalysts may remain in the crude product.
Q2: How can I best store high-purity this compound to prevent degradation?
A2: this compound, like many ethynyl arenes, can be sensitive to light, air, and heat. To ensure its long-term stability, it should be stored under an inert atmosphere (argon or nitrogen) at a low temperature, typically between 2-8°C.[8] It should also be protected from light by storing it in an amber vial or a container wrapped in aluminum foil.
Q3: What is the expected appearance of high-purity this compound?
A3: High-purity this compound is typically a yellow to orange solid.[9] The intensity of the color can be an indicator of purity, with highly pure material being a bright, crystalline solid. The presence of dark, tarry material suggests the presence of polymeric or degradation products.
Q4: Can I use sublimation to purify this compound?
A4: Yes, sublimation is a viable purification technique for this compound, particularly for removing non-volatile impurities. Aromatic compounds like anthracene and its derivatives are known to sublime under reduced pressure and elevated temperature.[10] The optimal conditions (temperature and pressure) for sublimation will need to be determined empirically but starting with conditions similar to those used for anthracene would be a reasonable approach.
Q5: My purified this compound shows a weak fluorescence. Is this normal?
A5: Anthracene and its derivatives are known for their characteristic fluorescence. This compound is also fluorescent.[11][12] However, the presence of certain impurities can quench this fluorescence or alter its emission wavelength. If your sample shows significantly weaker fluorescence than expected, it may indicate the presence of quenching impurities, such as residual catalyst or certain byproducts. Conversely, some impurities may themselves be fluorescent, leading to a complex emission spectrum.
Section 3: Experimental Protocols & Data
Table 1: Recommended Solvent Systems for Chromatography
| Technique | Solvent System (v/v) | Expected Rf of this compound | Notes |
| TLC | 95:5 Hexane:Ethyl Acetate | ~0.3 - 0.4 | Good for initial assessment of purity. |
| TLC | 90:10 Hexane:Dichloromethane | ~0.25 - 0.35 | Alternative system for baseline separation. |
| Column | 98:2 to 90:10 Hexane:Ethyl Acetate Gradient | Elutes after nonpolar impurities. | A shallow gradient is recommended for optimal separation. |
Protocol 1: Step-by-Step Recrystallization of this compound
-
Solvent Selection: Based on solubility tests, a hexane/acetone mixed solvent system is often effective.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot acetone.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Addition of Anti-Solvent: While the solution is still warm, slowly add hexane dropwise until a slight turbidity persists.
-
Clarification: Gently heat the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold hexane.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Section 4: Visualizing Purification Workflows
Diagram 1: Decision Tree for Purification Method Selection
Caption: Troubleshooting workflow for common recrystallization problems.
References
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of California, Los Angeles. (n.d.). Recrystallization.
- University of York. (n.d.). Problems with Recrystallisations.
- University of Colorado Boulder. (n.d.). Recrystallization.
- University of Rochester. (n.d.). Tips & Tricks: Recrystallization.
- Wikipedia. (2023, November 29). Sonogashira coupling.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Turek, J., et al. (2020). A mechanistic rationale for the outcome of Sonogashira cross-coupling of 9-bromoanthracene and ethynyltrimethylsilane: An unexpected product 4-(9-anthracenyl)-1,3-bis(trimethylsilyl)-3-en-1-yne. Molecules, 25(8), 1950.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Reddy, B. V. S., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15995–16003.
- Goldberg, K. I., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
- Scribd. (n.d.). NMR Impurities.
- LookChem. (n.d.). This compound.
- ResearchGate. (n.d.). 8. Column Chromatography.
- ResearchGate. (2017, November 7). How do I use two different solvent systems for column chromatography?.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Rf values of TLC solvent system for ethanol extract of various plant parts.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- National Center for Biotechnology Information. (2017). Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications.
- Schweizer, S., et al. (2015). Sonogashira reactions for the synthesis of polarized pentacene derivatives. Turkish Journal of Chemistry, 39(6), 1179-1188.
- Stevens, B. (1953). Vapour pressure and the heats of sublimation of anthracene and of 9: 10-diphenylanthracene. Journal of the Chemical Society (Resumed), 2973-2975.
- ResearchGate. (2015, September 1). Sonogashira reactions for the synthesis of polarized pentacene derivatives.
- Al-Shihri, A. S. (2010). Synthesis and fluorescence properties of Eu-anthracene-9-carboxylic acid towards N-acetyl amino acids and nucleotides in different solvents. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(1), 21–27.
- Oxford Instruments. (2020, June 10). Sublimation of anthracene in air.
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Improving the signal-to-noise ratio in bioimaging with 9-ethynylanthracene
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 9-ethynylanthracene and its derivatives for advanced bioimaging applications. This guide is designed to provide expert-driven, field-tested insights into optimizing your experiments and troubleshooting common challenges to achieve a superior signal-to-noise ratio (SNR).
Introduction to this compound in Bioimaging
This compound is a fluorescent probe notable for its compact size and versatile chemical handle (the ethynyl group), which allows for its incorporation into various molecular scaffolds for targeted imaging. Its anthracene core provides desirable photophysical properties, including a high quantum yield in non-polar environments and sensitivity to the local microenvironment. These characteristics make it a powerful tool for researchers developing novel imaging agents and biosensors. However, like any fluorophore, its performance is highly dependent on experimental conditions. This guide will walk you through common questions and troubleshooting scenarios to help you maximize its potential.
Frequently Asked Questions (FAQs)
Probe Selection and Handling
Q1: What are the key advantages of using this compound over other common fluorophores?
This compound offers a unique combination of features:
-
Small Size: Its minimal steric bulk allows for labeling of sensitive biomolecules without significantly perturbing their function.
-
Bioorthogonal Reactivity: The terminal alkyne is a versatile functional group for "click" chemistry reactions, enabling specific and efficient conjugation to biomolecules in complex biological systems.[1]
-
Environmental Sensitivity: Its fluorescence is often influenced by the polarity of its microenvironment, which can be exploited for sensing applications such as protein binding or membrane insertion.[2][3][4]
-
Two-Photon Absorption: Anthracene derivatives have been shown to possess significant two-photon absorption cross-sections, making them suitable for deep-tissue imaging with reduced phototoxicity and background fluorescence.[5][6][7]
Q2: How should I store my this compound-based probes?
For long-term storage, it is recommended to store this compound derivatives as a solid or in a non-polar, anhydrous solvent (e.g., anhydrous DMSO or dioxane) at -20°C or -80°C, protected from light. Repeated freeze-thaw cycles should be avoided to prevent degradation. For working solutions, it is advisable to prepare fresh dilutions in the appropriate imaging buffer on the day of the experiment.
Q3: Can I use this compound for live-cell imaging?
Yes, this compound and its derivatives are well-suited for live-cell imaging.[8] However, it is crucial to assess potential phototoxicity. Key considerations include minimizing the excitation light intensity and exposure time. Two-photon excitation microscopy is an excellent strategy to reduce phototoxicity in live-cell imaging.[7][9][10]
Troubleshooting Guide: Optimizing Signal-to-Noise Ratio
A high signal-to-noise ratio is critical for obtaining clear and quantifiable bioimaging data.[11][12] Below are common issues encountered when using this compound probes and step-by-step guidance to resolve them.
Problem 1: Low Fluorescence Signal
A weak signal can be due to a variety of factors, from probe concentration to environmental effects.
Possible Cause & Solution
-
Low Probe Concentration:
-
Troubleshooting: Increase the probe concentration incrementally. However, be mindful that excessive concentrations can lead to self-quenching or aggregation-caused quenching (ACQ) for some derivatives.[13]
-
Protocol: Perform a concentration titration experiment to determine the optimal working concentration for your specific application.
-
-
Suboptimal Excitation/Emission Wavelengths:
-
Troubleshooting: Ensure your microscope's filter sets are well-matched to the excitation and emission maxima of your this compound derivative in the specific buffer or cellular environment you are using. The spectral properties of anthracene derivatives can be solvent-dependent.[3][4]
-
Protocol: Characterize the absorbance and fluorescence spectra of your probe in the imaging buffer using a spectrophotometer and fluorometer.
-
-
Fluorescence Quenching:
-
Troubleshooting: The fluorescence of anthracene derivatives can be quenched by various molecules, including molecular oxygen, and in highly polar environments like water.[4][14][15]
-
Protocol: If possible, use an oxygen-scavenging system in your imaging medium for fixed-cell imaging. For live-cell imaging, ensure the probe is in a hydrophobic environment (e.g., bound to its target) to shield it from aqueous quenching.
-
-
Photobleaching:
Problem 2: High Background Signal
High background fluorescence can obscure the specific signal from your probe, significantly reducing the SNR.
Possible Cause & Solution
-
Autofluorescence:
-
Troubleshooting: Cellular components like flavins and NADH can contribute to background fluorescence, particularly in the green and blue channels.
-
Protocol: Image an unlabeled control sample to assess the level of autofluorescence. If significant, consider using a probe that excites and emits at longer wavelengths (red or near-infrared). Using a phenol red-free medium can also reduce background.[18]
-
-
Non-specific Probe Binding:
-
Troubleshooting: The probe may be accumulating in cellular compartments or binding to off-target molecules.
-
Protocol: Optimize washing steps after probe incubation to remove unbound probe. Include a blocking step (e.g., with BSA) before adding the probe. Consider modifying the probe structure to improve its specificity.
-
-
Impure Probe:
-
Troubleshooting: Fluorescent impurities from the synthesis and purification process can contribute to background signal.
-
Protocol: Ensure the purity of your this compound derivative using techniques like HPLC and mass spectrometry.
-
Problem 3: Phototoxicity in Live-Cell Imaging
Light-induced cell damage can alter cellular physiology and lead to experimental artifacts.[9][10][19][20][21]
Possible Cause & Solution
-
High Excitation Light Dose:
-
Troubleshooting: Excessive light energy can generate reactive oxygen species (ROS) that are toxic to cells.[10]
-
Protocol:
-
Use the lowest possible excitation laser power that still provides an adequate signal.
-
Minimize the exposure time and the frequency of image acquisition.
-
Employ more sensitive detectors to reduce the required light dose.
-
Consider using two-photon excitation microscopy, which confines excitation to the focal volume, reducing overall phototoxicity.[7][22]
-
-
-
Probe-Induced Phototoxicity:
-
Troubleshooting: Some fluorophores can act as photosensitizers.
-
Protocol: Perform control experiments to assess cell health (e.g., morphology, proliferation assays) in the presence of the probe and under imaging conditions. If phototoxicity is observed, consider synthesizing derivatives with red-shifted excitation and emission profiles.
-
Experimental Protocols
Protocol 1: General Staining Protocol for Fixed Cells
-
Cell Culture and Fixation:
-
Plate cells on coverslips and culture overnight.
-
Wash cells with phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
-
Probe Labeling:
-
Dilute the this compound probe to the desired concentration in blocking buffer.
-
Incubate with the cells for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash three times with PBS to remove unbound probe.
-
-
Mounting and Imaging:
-
Mount the coverslip on a microscope slide using an anti-fade mounting medium.
-
Image using appropriate filter sets.
-
Protocol 2: Click Chemistry Labeling in Cells
This protocol assumes your target of interest has been metabolically labeled with an azide-containing precursor.
-
Cell Preparation:
-
Culture and fix cells as described in Protocol 1.
-
-
Click Reaction Cocktail Preparation (prepare fresh):
-
To 1 mL of PBS, add:
-
This compound probe (final concentration 1-10 µM)
-
Copper(II) sulfate (CuSO₄) (final concentration 100 µM)
-
A copper ligand (e.g., TBTA) (final concentration 100 µM)
-
A reducing agent (e.g., sodium ascorbate) (final concentration 1 mM)
-
-
Vortex to mix.
-
-
Labeling:
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash cells thoroughly with PBS.
-
Mount and image as described in Protocol 1.
-
Data Presentation
Table 1: Influence of Solvent Polarity on Anthracene Derivative Photophysical Properties
| Solvent | Polarity Index | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) |
| Toluene | 2.4 | ~385-395 | ~480-500 | ~95-115 |
| Dichloromethane | 3.1 | ~415-466 | Varies | Varies |
| Methanol | 5.1 | Varies | Weakest Emission | Varies |
| Water | 10.2 | ~395 | ~513 | ~118 |
Data synthesized from studies on 9-position functionalized anthracene derivatives.[13] The exact values will vary depending on the specific derivative. This table illustrates the general trend of red-shifted emission in more polar solvents.
Visualizations
Workflow for Troubleshooting Low Signal-to-Noise Ratio
Caption: A decision-making workflow for systematically troubleshooting low signal-to-noise ratio in fluorescence imaging experiments.
Mechanism of Fluorescence Quenching
Caption: Simplified Jablonski diagram illustrating dynamic (collisional) and static fluorescence quenching pathways.
References
- New Route to Unsymmetrical 9,10-Disubstituted Ethynylanthracene Derivatives.
- 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC.
- Live-cell fluorescence imaging - PubMed.
- New Route to Unsymmetrical 9,10-Disubstituted Ethynylanthracene Derivatives.
- Solvent Effects on Fluorescence Emission - Evident Scientific.
- Fluorescence quenching of anthracene by nitroaromatic compounds.
- Solvent effects. a Absorption and fluorescence spectra of the... - ResearchGate.
- 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - MDPI.
- Quenching (fluorescence) - Wikipedia.
- Two-photon absorption properties of 9,10-disubstituted 2,6-bis(p-dihexylaminostyryl)anthracene derivatives. Effect of 9,10-substituents - PubMed.
- Effect of Solvent on Fluorescence Spectrum of Anthracene.
- Bioimaging Protocol & Troubleshooting - Creative Biolabs.
- Between life and death: strategies to reduce phototoxicity in super-resolution microscopy.
- Synthesis and two-photon absorption properties of 9-10-bis(arylethynyl) anthracene derivatives - Korea University Pure.
- Dual Fluorescence of 9-(N,N-Dimethylamino)anthracene: Effect of Solvent Polarity and Viscosity - Department of Chemistry, IIT Kharagpur.
- Optimizing Signal to Noise Ratio - YouTube.
- 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - Semantic Scholar.
- Polydiacetylene-based ultrastrong bioorthogonal Raman probes for targeted live-cell Raman imaging - PMC - PubMed Central.
- Bioorthogonal Turn-On Probes for Imaging Small Molecules Inside Living Cells - PMC - NIH.
- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One - Research journals.
- Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed.
- Effect of quencher (9-methylanthracene) concentration on the... - ResearchGate.
- Building a Medicinal Chemistry Framework for Bioorthogonal Probes - PubMed Central.
- Optimization of Advanced Live-Cell Imaging through Red/Near-Infrared Dye Labeling and Fluorescence Lifetime-Based Strategies - Proimaging.
- Recent advances in the syntheses of anthracene derivatives - PMC - NIH.
- Phototoxicity in live fluorescence microscopy, and how to avoid it - MPI-CBG Publications.
- Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - PMC - NIH.
- Two-photon excitation microscopy - Wikipedia.
- RNAscope Troubleshooting Guide and FAQ - Advanced Cell Diagnostics.
- Cellular Phototoxicity | Nikon's MicroscopyU.
- Innovative Strategies for Enhancing Signal-to-Noise Ratio in Single-molecule Imaging: The Influence of Molecular Motion | bioRxiv.
- two-photon excitation fluorescence microscopy - MIT.
- Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed.
- (PDF) Fluorescence quenching of anthracene by nitroaromatic compounds - ResearchGate.
- Two-photon imaging | Cambridge Advanced Imaging Centre.
- (E)-2-styrylanthracene-9,10-dione derivatives as novel fluorescent probes: synthesis, photophysical properties and application in mitochondria imaging - PubMed.
- Recent advances in carbon dots for bioimaging applications - Nanoscale Horizons (RSC Publishing).
- Maintaining of the Green Fluorescence Emission of 9-Aminoanthracene for Bioimaging Applications - ResearchGate.
Sources
- 1. Building a Medicinal Chemistry Framework for Bioorthogonal Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Solvent on Fluorescence Spectrum of Anthracene | IRAQI JOURNAL OF APPLIED PHYSICS LETTERS [ijaplett.com]
- 5. Two-photon absorption properties of 9,10-disubstituted 2,6-bis(p-dihexylaminostyryl)anthracene derivatives. Effect of 9,10-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. Two-photon excitation microscopy - Wikipedia [en.wikipedia.org]
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- 10. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 11. Live-cell fluorescence imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. chalcogen.ro [chalcogen.ro]
- 15. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
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- 17. biotium.com [biotium.com]
- 18. Bioimaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
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- 20. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 21. Photobleaching and phototoxicity of mitochondria in live cell fluorescent super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Two-photon imaging | Cambridge Advanced Imaging Centre [caic.bio.cam.ac.uk]
Validation & Comparative
A Senior Application Scientist’s Guide to Alkyne-Containing Fluorescent Probes: A Comparative Analysis of 9-Ethynylanthracene
Part 1: Introduction to Alkyne-Containing Fluorescent Probes
In the intricate landscape of modern biological research, fluorescent probes are the beacons that illuminate complex molecular processes. Their ability to report on the location, dynamics, and function of biomolecules has made them indispensable tools for researchers in cell biology, chemical biology, and drug development. A significant leap in the utility of these probes came with the advent of bioorthogonal chemistry, a set of reactions that can occur within living systems without interfering with native biochemical processes.
At the forefront of bioorthogonal chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction forms a stable triazole linkage between an azide and a terminal alkyne with remarkable efficiency and specificity. The incorporation of a terminal alkyne into a fluorescent molecule creates a versatile probe that can be "clicked" onto any azide-modified biomolecule of interest, enabling precise and targeted labeling.
This guide provides an in-depth comparative analysis of 9-ethynylanthracene, a compact and structurally simple aromatic alkyne, against two other widely used classes of alkyne-containing fluorescent probes: the photophysically robust 1-ethynylpyrene and the environmentally sensitive alkyne-coumarins. We will objectively evaluate their performance based on key photophysical properties and their utility in bioorthogonal reactions, supported by detailed experimental protocols to empower researchers to make informed decisions for their specific applications.
Part 2: Comparative Analysis of Photophysical Properties
The performance of a fluorescent probe is dictated by a set of intrinsic photophysical parameters. Understanding these properties is crucial for designing experiments that yield clear, quantifiable, and reliable data.
-
Molar Absorptivity (ε): Also known as the molar extinction coefficient, this value indicates how strongly a molecule absorbs light at a specific wavelength. A higher molar absorptivity is advantageous as it allows for the use of lower probe concentrations, minimizing potential cellular toxicity and background signal.
-
Fluorescence Quantum Yield (Φf): This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[3] A quantum yield closer to 1 signifies a brighter probe, which is essential for detecting low-abundance targets.
-
Stokes Shift: This is the difference in wavelength between the maximum of the absorption and emission spectra. A larger Stokes shift is desirable as it minimizes self-absorption and simplifies the separation of the excitation and emission signals, leading to a better signal-to-noise ratio.
-
Fluorescence Lifetime (τ): This is the average time a molecule spends in its excited state before returning to the ground state by emitting a photon.[4] This property is largely independent of probe concentration and excitation intensity, making it a robust parameter for quantitative measurements, particularly in fluorescence lifetime imaging microscopy (FLIM).
-
Photostability: This refers to a fluorophore's resistance to irreversible photochemical destruction upon exposure to light. High photostability is critical for applications that require prolonged or intense illumination, such as time-lapse imaging.[5][6]
Data Summary: A Side-by-Side Comparison
The following table summarizes the key photophysical properties of our selected alkyne-containing probes. It is important to note that these values can be influenced by the solvent and local environment. Data for a close, structurally relevant derivative, 9,10-bis(phenylethynyl)anthracene, is used to provide insight into the performance of the anthracene core due to the limited availability of comprehensive data for the monosubstituted this compound.
| Property | 9,10-Bis(phenylethynyl)anthracene (for Anthracene Core) | 1-Ethynylpyrene (Pyrene Core) | 7-Ethynylcoumarin (Representative) |
| Molar Absorptivity (ε) (M⁻¹cm⁻¹) | ~35,400 at 451 nm[7] | ~40,000 at 342 nm (for pyrene) | Varies widely (e.g., ~20,000-50,000) |
| Quantum Yield (Φf) | ~1.0 in cyclohexane[8] | ~0.32 in cyclohexane (for pyrene)[3] | Varies widely (e.g., 0.01 to >0.9)[9] |
| Excitation Max (λex) (nm) | ~451 in cyclohexane[7] | ~342 in cyclohexane (for pyrene) | Varies (e.g., ~350-450) |
| Emission Max (λem) (nm) | ~480 in cyclohexane | ~375 in cyclohexane (for pyrene) | Varies (e.g., ~400-550) |
| Stokes Shift (nm) | ~29 | ~33 | Large and variable (often >50 nm)[10] |
| Fluorescence Lifetime (τ) (ns) | ~5.19 in n-butane[8] | >100 (deoxygenated water, for pyrene)[3] | Varies (typically 1-5 ns)[11] |
| Relative Photostability | Moderate to High | High | Moderate to High |
In-depth Analysis of Each Probe
This compound: As a small, rigid polycyclic aromatic hydrocarbon, this compound offers the advantage of minimal steric hindrance in the CuAAC reaction. Its derivatives, like 9,10-bis(phenylethynyl)anthracene, are known for their exceptionally high quantum yields, approaching unity in non-polar solvents.[8] This makes them incredibly bright probes. However, their relatively short fluorescence lifetime and moderate photostability compared to some other fluorophores are important considerations.[5][12]
1-Ethynylpyrene: Pyrene-based probes are distinguished by their remarkably long fluorescence lifetimes, often exceeding 100 nanoseconds in deoxygenated environments.[3][13] This makes 1-ethynylpyrene an outstanding candidate for fluorescence lifetime-based sensing and imaging, where it can report on changes in the local environment, such as oxygen concentration. Pyrene is also well-known for its ability to form excimers (excited-state dimers) at high concentrations or when two pyrene moieties are in close proximity, resulting in a significant red-shift in emission that can be used for ratiometric sensing.[13]
Alkyne-Coumarins: The coumarin family of fluorophores is incredibly versatile, with a wide range of derivatives that span the visible spectrum.[10] By altering the substituents on the coumarin ring, their photophysical properties can be finely tuned. Many coumarin probes are known for their large Stokes shifts and high sensitivity to solvent polarity, making them excellent "turn-on" probes or environmental sensors.[11] For example, 7-ethynylcoumarin provides a blue-fluorescent scaffold that can be readily synthesized and incorporated into various molecular structures.[14]
Part 3: Performance in Bioorthogonal Reactions
The ultimate utility of these probes lies in their ability to efficiently and specifically label azide-modified biomolecules. The primary method for achieving this with terminal alkynes is the CuAAC reaction.
Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) species. The copper(I) coordinates to the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide. This intermediate then reacts with the azide in a stepwise manner to form a six-membered cupracycle, which subsequently collapses to the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst.[2]
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Comparative CuAAC Kinetics
The rate of the CuAAC reaction is a critical factor, especially when labeling dynamic processes or working with low concentrations of biomolecules. The reaction kinetics are influenced by the electronic nature of the alkyne.
-
This compound and 1-Ethynylpyrene: As aryl acetylenes, these probes are expected to have comparable and robust reactivity in CuAAC reactions. Studies on phenylacetylene, a close structural analog, have shown second-order rate constants that are suitable for a wide range of bioconjugation applications.[15]
-
Alkyne-Coumarins: The reactivity of coumarin-based alkynes can be influenced by the electronic properties of the coumarin ring itself. However, they are generally considered efficient reactants in CuAAC.
-
Propiolamides: It is worth noting that alkynes activated by adjacent electron-withdrawing groups, such as propiolamides, exhibit even faster CuAAC kinetics.[16]
For most standard labeling applications, the differences in reactivity between these terminal alkynes are modest, and all are highly effective when used with an appropriate copper(I) source and stabilizing ligand.[16]
Part 4: Experimental Protocols for Performance Evaluation
To ensure the selection of the optimal probe for a given application, it is often necessary to perform in-house validation and direct comparison under the specific experimental conditions. The following protocols provide a framework for these evaluations.
Experimental Workflow for Probe Comparison
Caption: A generalized workflow for the comparative evaluation of alkyne-containing fluorescent probes.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a test sample relative to a well-characterized standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Test probe solution
-
Standard solution (e.g., 9,10-diphenylanthracene in cyclohexane, Φf = 0.95)[17]
-
Solvent (e.g., cyclohexane)
Procedure:
-
Prepare a series of dilute solutions of both the test probe and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution on the spectrofluorometer, using the same excitation wavelength for both the standard and the test sample.
-
Integrate the area under the emission spectrum for each solution.
-
Calculate the quantum yield of the test sample (Φ_test) using the following equation:
Φ_test = Φ_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
'test' and 'std' refer to the test sample and the standard, respectively.
-
Protocol 2: Assessment of Photostability
This protocol outlines a method for comparing the photostability of different fluorescent probes by measuring their photobleaching rate.
Materials:
-
Fluorescence microscope with a suitable light source and filter sets
-
Camera capable of time-lapse imaging
-
Image analysis software
-
Solutions of the fluorescent probes at a working concentration
Procedure:
-
Prepare samples of each probe for microscopy (e.g., in solution on a microscope slide or labeling a fixed cell preparation).
-
Focus on a region of the sample and acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).
-
Continuously illuminate the same region of the sample with the excitation light.
-
Acquire images at regular time intervals (e.g., every 30 seconds) for a set duration (e.g., 10 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of the illuminated region in each image.
-
Plot the normalized fluorescence intensity (Intensity at time t / Initial Intensity) against time for each probe.
-
Compare the decay curves. A slower decay rate indicates higher photostability. The time at which the intensity drops to 50% of the initial value can be reported as the photobleaching half-life (t₁/₂).
Protocol 3: Kinetic Analysis of CuAAC Reactions using Fluorescence
This protocol uses a "turn-on" fluorescent azide to monitor the progress of the CuAAC reaction with different non-fluorescent alkynes.
Materials:
-
Fluorometer
-
Non-fluorescent alkyne probes (e.g., this compound, 1-ethynylpyrene)
-
A fluorogenic azide (e.g., a coumarin azide that is quenched until it reacts)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
A copper(I)-stabilizing ligand (e.g., THPTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare stock solutions of the alkynes, fluorogenic azide, CuSO₄, sodium ascorbate, and ligand in the reaction buffer.
-
In a cuvette, combine the fluorogenic azide and one of the alkyne probes.
-
Initiate the reaction by adding the CuSO₄/ligand premix followed immediately by sodium ascorbate.
-
Immediately place the cuvette in the fluorometer and begin recording the fluorescence intensity at the emission maximum of the triazole product over time.
-
The increase in fluorescence intensity is proportional to the formation of the product.
-
Plot the fluorescence intensity versus time. The initial slope of this curve is proportional to the initial reaction rate.
-
Repeat the experiment for each alkyne probe under identical conditions to compare their relative reaction rates.
Part 5: Conclusion and Future Perspectives
The selection of an alkyne-containing fluorescent probe is a critical decision in the design of a bioconjugation experiment. This guide has provided a comparative framework for evaluating this compound against other popular alkyne probes.
Probe Selection Guide: Matching the Probe to the Application
Caption: A decision-making framework for selecting an appropriate alkyne-containing fluorescent probe.
Summary of Findings:
-
This compound and its derivatives are excellent choices when maximal brightness is the primary concern, owing to their near-perfect quantum yields. Their small size is also advantageous for minimizing perturbations to the labeled biomolecule.
-
1-Ethynylpyrene is the probe of choice for applications involving fluorescence lifetime measurements, such as FLIM and sensing of microenvironmental parameters like oxygen concentration.
-
Alkyne-Coumarins offer unparalleled versatility in terms of color tuning and are ideal for developing "smart" probes that report on changes in their local environment, such as polarity or viscosity.
The field of fluorescent probe development is continually advancing, with new scaffolds and bioorthogonal reaction methodologies emerging. As researchers continue to push the boundaries of molecular imaging, the careful selection and validation of fluorescent probes, as outlined in this guide, will remain a cornerstone of successful and impactful research.
Part 6: References
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]
-
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. Available at: [Link]
-
Krasnov, V. S., et al. (2017). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. PMC. Available at: [Link]
-
Pal, H., et al. (2002). Photophysical properties of coumarin-30 dye in aprotic and protic solvents of varying polarities. PubMed. Available at: [Link]
-
Gomes, A. S., et al. (2020). New 3-Ethynylaryl Coumarin-Based Dyes for DSSC Applications: Synthesis, Spectroscopic Properties, and Theoretical Calculations. MDPI. Available at: [Link]
-
Gotor, R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. ACS Publications. Available at: [Link]
-
Demeter, A. (2014). I. Fluorescence Yield and Radiative Rate Coefficient of 9,10-Bis(phenyl- ethynyl)anthracene in Paraffins. Academia.edu. Available at: [Link]
-
Kennemur, J. L., et al. (2019). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. Scholars' Mine. Available at: [Link]
-
Wolska, L., et al. (2012). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. CEON Biblioteka Nauki. Available at: [Link]
-
Hull, C. G., & Anastasio, C. (2018). Photodegradation Rate Constants for Anthracene and Pyrene Are Similar in/on Ice and in Aqueous Solution. PubMed. Available at: [Link]
-
Samanta, A., & Fessenden, R. W. (2000). Investigations of the Solvent Polarity Effect on the Photophysical Properties of Coumarin-7 Dye. ResearchGate. Available at: [Link]
-
L'Esperance, D., & Le, T. (2011). Anthracene and Pyrene Photooxidation Kinetics in Saltwater Environments. ResearchGate. Available at: [Link]
-
Oregon Medical Laser Center. (2017). 9,10-Bis(phenylethynyl)anthracene. Available at: [Link]
-
Corrie, J. E. T., et al. (2003). Synthesis and fluorescence properties of substituted 7‐aminocoumarin‐3‐carboxylate derivatives. ResearchGate. Available at: [Link]
-
Ishida, H., et al. (2001). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a... ResearchGate. Available at: [Link]
-
Husain, M. M., et al. (2012). Photophysical properties and estimation of ground and excited state dipole moments of 7-diethylamino and 7-diethylamino-4-methyl coumarin dyes from absorption and emission spectra. European Journal of Chemistry. Available at: [Link]
-
Jadhav, S. D., et al. (2021). Synthesis of novel push-pull fluorescent dyes – 7-(diethylamino)furo[3,2-c]coumarin and 7-(diethylamino)thieno[3,2-c]coumarin derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Zhang, H., et al. (2015). Synthesis, Crystal Structures and Photoluminescence of Anthracen- And Pyrene-Based Coumarin Derivatives. PubMed. Available at: [Link]
-
Ghosh, S., et al. (2023). Ultrafast Dynamics of the 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene Nanoaggregate and Thin Film: Influence of the Molecular Packing and Sample Morphology on Singlet Fission and Excimer Formation. ACS Publications. Available at: [Link]
-
Uchimaru, T., et al. (2013). Fluorescence Enhancement of Pyrene Chromophores Induced by Alkyl Groups through σ–π Conjugation: Systematic Synthesis of Primary, Secondary, and Tertiary Alkylated Pyrenes at the 1, 3, 6, and 8 Positions and Their Photophysical Properties. ACS Publications. Available at: [Link]
-
Patterson, D. M., et al. (2014). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. MDPI. Available at: [Link]
-
Morris, J. V., et al. (1976). Fluorescence Quantum Yield Determinations. 9,lO-Diphenylanthracene as a Reference Standard in Different Solvents. ResearchGate. Available at: [Link]
-
El-Zaatari, B. M., et al. (2016). Towards understanding the kinetic behaviour and limitations in photo-induced copper(I) catalyzed azide–alkyne cycloaddition (CuAAC) reactions. RSC Publishing. Available at: [Link]
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Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. PMC. Available at: [Link]
-
Marín-Beloqui, J. M., et al. (2021). Photophysical Properties of Anthracene Derivatives. MDPI. Available at: [Link]
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Resch-Genger, U., et al. (2005). Supporting Information for Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. BAM. Available at: [Link]
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LookChem. This compound. Available at: [Link]
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ResearchGate. (PDF) Quantum mechanical investigations of base-catalyzed cycloaddition reaction between phenylacetylene and azidobenzene. Available at: [Link]
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ResearchGate. (a) The observed pseudo first order rate constant for the CuAAC.... Available at: [Link]
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Ware, W. R., & Rothman, W. (1976). Relative fluorescence quantum yields using an integrating sphere. The quantum yield of 9,10-diphenylanthracene in cyclohexane. Semantic Scholar. Available at: [Link]
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A Comparative Guide to 9-Ethynylanthracene and Pyrene-Based Probes for Advanced Fluorescence Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular science, the ability to observe and quantify dynamic processes is paramount. Fluorescence spectroscopy, a cornerstone of modern research, offers a window into the micro-world of cellular mechanics, molecular interactions, and material properties. The choice of the fluorescent probe is a critical determinant of experimental success, dictating the sensitivity, specificity, and interpretability of the data. This guide provides an in-depth comparison of two powerful classes of fluorescent probes: 9-ethynylanthracene and pyrene-based molecules. As a Senior Application Scientist, my goal is to equip you with the technical insights and practical knowledge to select the optimal probe for your research endeavors, moving beyond a simple cataloging of features to an exploration of the fundamental principles that govern their performance.
The Foundation: Understanding the Fluorophore's Role
At its core, a fluorescent probe is a molecule that absorbs light at a specific wavelength and, after a brief excited state, emits light at a longer wavelength. The properties of this emitted light—its intensity, wavelength, lifetime, and polarization—are exquisitely sensitive to the probe's immediate environment. This sensitivity is the key to their utility, allowing them to report on changes in polarity, viscosity, temperature, and the presence of quenchers. Both this compound and pyrene are polycyclic aromatic hydrocarbons (PAHs), rigid and planar structures that give rise to their characteristic fluorescence. However, subtle differences in their electronic structure lead to distinct photophysical behaviors, making them suitable for different applications.
At a Glance: Key Photophysical Properties
A direct comparison of the fundamental photophysical properties of the parent fluorophores provides a starting point for understanding their potential as probes. It is important to note that derivatization can significantly alter these properties.
| Property | This compound (estimated from derivatives) | Pyrene |
| Molar Extinction Coefficient (ε) | High | Very High |
| Fluorescence Quantum Yield (Φf) | High (can be near unity in non-polar solvents) | High (e.g., ~0.65 in ethanol)[1] |
| Fluorescence Lifetime (τf) | Typically 3-10 ns | Long (~100-400 ns in deoxygenated solvents)[1] |
| Excitation Max (λex) | ~380-400 nm | ~330-340 nm[1] |
| Emission Max (λem) | ~400-430 nm | ~375-395 nm (monomer)[2] |
| Stokes Shift | Moderate | Moderate (monomer) |
The Probes in Profile: A Deeper Dive
Pyrene: The Environmental Sentinel
Pyrene has long been a workhorse in fluorescence spectroscopy, celebrated for two key features: its remarkable sensitivity to solvent polarity and its ability to form excimers.
Solvatochromism: A Built-in Polarity Sensor
The fluorescence emission spectrum of pyrene monomer exhibits a well-defined vibronic fine structure, with five distinct peaks. The ratio of the intensity of the first vibronic band (I₁) to the third (I₃), often referred to as the "Py" value, is highly dependent on the polarity of the surrounding medium.[2] In polar environments, the I₁/I₃ ratio is high, while in non-polar environments, it is significantly lower. This property makes pyrene an exceptional probe for characterizing the micropolarity of systems like protein binding sites, lipid bilayers, and micellar cores.[2][3]
Excimer Formation: A Molecular Ruler
When two pyrene molecules are in close proximity (within ~10 Å), an excited-state pyrene can interact with a ground-state pyrene to form an "excited dimer" or excimer.[2] This excimer has a distinct, broad, and red-shifted emission band centered around 460-500 nm, which is easily distinguishable from the structured monomer emission.[2] The ratio of excimer to monomer fluorescence intensity (IE/IM) is a direct measure of the proximity and mobility of the pyrene probes. This unique feature allows researchers to study processes like protein folding and unfolding, membrane fluidity, and polymer dynamics.
This compound: A Versatile and Tunable Scaffold
While perhaps less ubiquitous than pyrene, this compound and its derivatives offer a compelling set of features, particularly in the realm of "push-pull" systems and applications requiring high quantum yields. The ethynyl linkage at the 9-position provides a convenient handle for chemical modification, allowing for the facile creation of a diverse library of probes with tailored properties.
"Push-Pull" Systems and Intramolecular Charge Transfer (ICT)
By attaching electron-donating ("push") and electron-withdrawing ("pull") groups to the anthracene core via the ethynyl bridge, it is possible to create molecules with a significant dipole moment in the excited state. This intramolecular charge transfer (ICT) character makes the fluorescence of these probes highly sensitive to the polarity and viscosity of their environment. For instance, a nitro-substituted 9-phenylethynylanthracene exhibits twisted ICT, leading to a dramatic quenching of emission and hypersensitivity to solvent polarity, which can be harnessed to quantify moisture content in organic solvents.
High Quantum Yield and Photostability
Anthracene derivatives, particularly those with phenylethynyl substitutions, are known for their high fluorescence quantum yields, often approaching unity in non-polar solvents.[4] This inherent brightness is a significant advantage in applications where high sensitivity is required. Furthermore, these structures can exhibit good photostability, allowing for prolonged observation without significant signal degradation.
Head-to-Head Comparison in Key Applications
| Application | Pyrene | This compound | The Verdict |
| Probing Microenvironment Polarity | Excellent, due to the well-characterized I₁/I₃ ratio (Py value). | Good, particularly in "push-pull" derivatives exhibiting ICT. The magnitude of the solvatochromic shift can be tuned through chemical modification. | Pyrene is the established standard for simple polarity measurements. This compound derivatives offer tunability for specific applications. |
| Studying Molecular Proximity and Dynamics | Unparalleled, due to its unique excimer formation. | Does not typically form excimers. Proximity can be inferred through FRET with a suitable acceptor. | Pyrene is the clear choice for direct measurement of intermolecular distances and dynamics. |
| Sensing and Bioimaging | Widely used for sensing metal ions, lipids, and proteins.[5][6] Its long lifetime can be advantageous for time-resolved imaging. | Emerging applications in sensing microviscosity, moisture, and metal ions. High quantum yield is beneficial for bright imaging. | Pyrene has a broader established track record. This compound derivatives show great promise for developing highly specific and sensitive sensors. |
| Fluorescence Quenching Studies | Commonly used. Its long lifetime allows for the study of both static and dynamic quenching processes. | Suitable for quenching studies. The quenching mechanism can be investigated using Stern-Volmer analysis. | Both are effective, with the choice depending on the specific quencher and the desired information. Pyrene's long lifetime can provide more detailed kinetic information. |
Experimental Corner: Methodologies and Workflows
To provide a practical context, we outline a representative experimental protocol for a fluorescence quenching study, a technique applicable to both probe families.
Experimental Protocol: Determination of the Stern-Volmer Quenching Constant (Ksv)
This protocol describes a steady-state fluorescence quenching experiment to determine the efficiency of a quencher in reducing the fluorescence of a probe.
Materials:
-
Fluorophore Stock Solution: A concentrated solution of this compound or pyrene in a suitable spectroscopic grade solvent (e.g., cyclohexane, ethanol).
-
Quencher Stock Solution: A concentrated solution of the quencher in the same solvent.
-
Spectroscopic Grade Solvent: The same solvent used for the stock solutions.
-
Volumetric Flasks and Pipettes: For accurate dilutions.
-
Quartz Cuvettes: For fluorescence measurements.
-
Spectrofluorometer: With temperature control.
Procedure:
-
Prepare a series of solutions: In a set of volumetric flasks, prepare solutions with a constant concentration of the fluorophore and varying concentrations of the quencher. Ensure the fluorophore concentration results in an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to stabilize. Set the excitation wavelength to the absorption maximum of the chosen probe. Set the emission scan range to encompass the probe's fluorescence spectrum.
-
Measure Fluorescence Spectra:
-
Record the fluorescence spectrum of a blank solution (solvent only).
-
Record the fluorescence spectrum of the solution containing only the fluorophore (this gives I₀).
-
Record the fluorescence spectra for each of the solutions with increasing quencher concentrations (this gives I).
-
-
Data Analysis:
-
Correct the fluorescence intensities for any background signal from the blank.
-
Plot the ratio of the unquenched fluorescence intensity to the quenched fluorescence intensity (I₀/I) against the quencher concentration ([Q]).
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer quenching constant, Ksv.
-
Causality Behind Experimental Choices:
-
Low Fluorophore Absorbance: Keeping the absorbance below 0.1 minimizes the inner filter effect, where the quencher absorbs either the excitation or emission light, leading to an apparent quenching that is not due to direct interaction with the fluorophore.
-
Spectroscopic Grade Solvents: Using high-purity solvents is crucial to avoid interference from fluorescent impurities.
-
Temperature Control: Quenching processes, particularly dynamic quenching, are often diffusion-controlled and therefore temperature-dependent. Maintaining a constant temperature ensures the reproducibility of the results.
Visualizing the Concepts
To further elucidate the principles discussed, the following diagrams illustrate the molecular structures and a key experimental workflow.
Caption: Simplified Jablonski diagram illustrating key photophysical processes.
Caption: Workflow for a fluorescence quenching experiment.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and pyrene-based probes is not a matter of one being definitively "better" than the other, but rather which is better suited for the specific scientific question at hand.
-
Choose Pyrene when: Your primary goal is to measure micropolarity using a well-established ratiometric method or to directly probe intermolecular distances and dynamics through excimer formation. Its long fluorescence lifetime is also an asset for time-resolved studies.
-
Choose this compound when: You require high fluorescence quantum yields for maximum signal, or when you need to fine-tune the probe's properties through chemical modification to create highly specific sensors, particularly those based on intramolecular charge transfer.
Ultimately, a thorough understanding of the photophysical principles governing each probe's behavior is essential for designing robust experiments and accurately interpreting the resulting data. This guide serves as a starting point for your exploration, and I encourage you to delve into the referenced literature to further inform your selection process.
References
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Sahu, S., Venkatakrishnan, P., & Mishra, A. K. (2020). Photophysics of this compound based ‘push-pull’ molecules. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112196.
- Birks, J. B. (1970).
- Kalyanasundaram, K., & Thomas, J. K. (1977). Environmental effects on vibronic band intensities in pyrene monomer fluorescence and their application in studies of micellar systems. Journal of the American Chemical Society, 99(7), 2039–2044.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Dong, D. C., & Winnik, M. A. (1982). The Py scale of solvent polarities. Canadian Journal of Chemistry, 62(11), 2560-2565.
- Sahoo, H., & Krishnamoorthy, G. (2000). A fluorescence study of the interaction of pyrene with bovine and human serum albumins. Journal of Photochemistry and Photobiology B: Biology, 56(1), 17-25.
- Lou, X., Zhang, J., & Wang, C. (2012). A pyrene-based fluorescent probe for the selective detection of Fe(III) ions. Dyes and Pigments, 95(2), 346-350.
- Ribierre, J. C., Ruseckas, A., Cavaye, H., Barcena, H. S., Burn, P. L., & Samuel, I. D. W. (2011). Photophysical properties of 9, 10-disubstituted anthracene derivatives in solution and films. The Journal of Physical Chemistry A, 115(26), 7401-7405.
- Kumar, M., Kumar, N., Bhalla, V., & Sharma, P. R. (2014). A pyrene-based chemosensor for the selective detection of Cu2+ ions in aqueous media.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Fluorescent Probes for Lipid Membranes: From the Cell Surface to Organelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.mit.edu [web.mit.edu]
- 5. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent developments in pyrene-based fluorescence recognition and imaging of Ag + and Pb 2+ ions: Synthesis, applications and challenges - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00289F [pubs.rsc.org]
A Comparative Guide to Alkyne Synthesis: Sonogashira Coupling vs. Alternative Cross-Coupling Methodologies
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of alkynes is a cornerstone of molecular construction. Arylalkynes and conjugated enynes are pivotal structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1] The Sonogashira reaction has long been a workhorse for forging carbon-carbon bonds between sp² and sp-hybridized centers.[1] However, a nuanced understanding of its capabilities and limitations in comparison to other powerful cross-coupling techniques is essential for strategic synthetic planning. This guide provides an in-depth, objective comparison of the Sonogashira coupling with Suzuki-Miyaura, Stille, and Negishi reactions for alkyne synthesis, grounded in mechanistic principles and supported by experimental data.
The Sonogashira Coupling: The Established Standard
First reported in 1975, the Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[1][2] Its enduring popularity stems from its operational simplicity and the ability to be performed under mild conditions, often at room temperature.[1][3]
Mechanism and Key Features
The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl/vinyl halide to the Pd(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. The copper cycle facilitates the formation of the crucial copper acetylide intermediate.
A significant advancement has been the development of copper-free Sonogashira protocols.[4] These variations mitigate the primary drawback of the classic method: the formation of alkyne homocoupling byproducts (Glaser coupling), which can occur in the presence of oxygen and the copper co-catalyst.[3]
Advantages:
-
Mild Reaction Conditions: Often proceeds at room temperature, preserving thermally sensitive functional groups.[1]
-
Direct Use of Terminal Alkynes: Avoids the pre-functionalization of the alkyne coupling partner required in other methods.
-
High Functional Group Tolerance: Compatible with a wide array of functional groups.[5]
Limitations:
-
Homocoupling: The copper co-catalyst can promote the undesired dimerization of the terminal alkyne.[3]
-
Copper Toxicity: The use of copper can be problematic for certain applications, particularly in the synthesis of pharmaceutical intermediates where metal contamination is a concern.
-
Sensitivity to Air: The classic Sonogashira reaction often requires an inert atmosphere to prevent Glaser coupling.[3]
Comparative Analysis with Other Cross-Coupling Methods
While the Sonogashira coupling is a powerful tool, Suzuki-Miyaura, Stille, and Negishi couplings offer viable and sometimes superior alternatives for the synthesis of internal alkynes. These methods involve the coupling of an organometallic reagent with an organic halide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling utilizes an organoboron reagent, typically a boronic acid or ester, as the nucleophilic partner. For alkyne synthesis, this requires the use of an alkynylboron species.[6]
Key Considerations:
-
Alkynylboronate Stability: Potassium alkynyltrifluoroborates are air- and moisture-stable crystalline solids that can be stored indefinitely, offering an advantage in terms of handling and stability over terminal alkynes in some contexts.[7]
-
Reaction Conditions: Generally requires a base to activate the organoboron reagent.[8]
-
Functional Group Tolerance: Exhibits broad functional group tolerance.[9]
Stille Coupling
The Stille coupling employs an organotin reagent (organostannane) as the coupling partner. Alkynylstannanes are used for the synthesis of internal alkynes.
Key Considerations:
-
Organostannane Properties: Organostannanes are not sensitive to moisture or oxygen and tolerate a wide variety of functional groups.[10][11]
-
Toxicity: The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[10][12]
-
Side Reactions: Homocoupling of the organostannane can be a competing side reaction.[10]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. For alkyne synthesis, an alkynylzinc species is required.
Key Considerations:
-
Reactivity: Organozinc reagents are highly reactive, which can lead to faster reaction times compared to other methods.
-
Moisture and Air Sensitivity: Organozinc compounds are sensitive to moisture and air, necessitating stricter anhydrous and anaerobic reaction conditions.
-
Functional Group Tolerance: Palladium-catalyzed Negishi couplings generally exhibit high functional group tolerance.[13]
At a Glance: A Comparative Table
| Feature | Sonogashira Coupling | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Alkyne Partner | Terminal Alkyne | Alkynylboronic Acid/Ester | Alkynylstannane | Alkynylzinc Halide |
| Key Advantage | Direct use of terminal alkynes, mild conditions.[1] | Stable, easy-to-handle boron reagents.[7] | High functional group tolerance, moisture/air insensitivity of stannanes.[10][11] | High reactivity of organozinc reagent. |
| Key Disadvantage | Potential for homocoupling (Glaser coupling).[3] | Requires pre-synthesis of the alkynylboron reagent. | High toxicity of tin compounds and byproducts.[10][12] | High sensitivity of organozinc reagents to air and moisture. |
| Typical Catalyst | Pd complex (e.g., Pd(PPh₃)₄), often with CuI co-catalyst.[1] | Pd complex (e.g., Pd(dppf)Cl₂).[7] | Pd complex (e.g., Pd(PPh₃)₄).[11] | Pd or Ni complex.[13] |
| Typical Base | Amine base (e.g., Et₃N, piperidine). | Inorganic base (e.g., Cs₂CO₃, K₂CO₃).[7] | Often no base required. | Often no base required. |
Mechanistic Overview
The catalytic cycles of these cross-coupling reactions share three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[14] The primary difference lies in the nature of the organometallic species involved in the transmetalation step.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling.
Generalized Cross-Coupling Catalytic Cycle (Suzuki, Stille, Negishi)
Caption: Generalized catalytic cycle for Suzuki, Stille, and Negishi couplings.
Experimental Protocols
To provide a practical comparison, the following are representative, detailed experimental protocols for the synthesis of an internal alkyne using each of the four methods.
Sonogashira Coupling
Reaction: Coupling of 4-iodotoluene with phenylacetylene.
Materials:
-
4-iodotoluene (1.0 mmol, 218 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI, 0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N, 5 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodotoluene, PdCl₂(PPh₃)₂, and CuI.
-
Add triethylamine via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add phenylacetylene dropwise via syringe.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling
Reaction: Coupling of 1-bromonaphthalene with potassium (1-hexyn-1-yl)trifluoroborate.[7]
Materials:
-
1-bromonaphthalene (0.5 mmol, 104 mg)
-
Potassium (1-hexyn-1-yl)trifluoroborate (0.5 mmol, 94 mg)
-
PdCl₂(dppf)·CH₂Cl₂ (0.045 mmol, 36 mg)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol, 488 mg)
-
Tetrahydrofuran (THF, 4 mL)
-
Water (1 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk flask under an inert atmosphere, add 1-bromonaphthalene, potassium (1-hexyn-1-yl)trifluoroborate, PdCl₂(dppf)·CH₂Cl₂, and Cs₂CO₃.
-
Add THF and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling
Reaction: Coupling of an enol triflate with an alkynylstannane.[10]
Materials:
-
Enol triflate (4.60 mmol)
-
Alkynylstannane (1.15 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
Pd(dppf)Cl₂·DCM (0.1 eq)
-
Lithium chloride (LiCl, 5.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF, 46 mL)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask, add the enol triflate and DMF.
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.
-
Purge the flask with argon for 10 minutes.
-
Add the alkynylstannane via syringe.
-
Heat the solution to 40 °C and stir for 2.5 days.
-
Cool the reaction mixture and pour it into a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.
-
Extract with hexane.
-
Wash the combined organic layers with the NH₃·H₂O:H₂O mixture and brine, then dry over Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash chromatography.
Negishi Coupling
Reaction: Coupling of an aryl iodide with an in situ generated alkynylzinc derivative.[15]
Materials:
-
Terminal alkyne (1.1 mmol)
-
n-Butyllithium (1.1 mmol)
-
Zinc bromide (ZnBr₂, 1.1 mmol)
-
Aryl iodide (1.0 mmol)
-
Pd(dba)₂ (0.025 mmol)
-
Triphenylphosphine (PPh₃, 0.1 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, dissolve the terminal alkyne in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes.
-
In a separate flask, dissolve ZnBr₂ in THF and add it to the lithium acetylide solution at -78 °C. Allow the mixture to warm to room temperature and stir for 30 minutes to form the alkynylzinc reagent.
-
In another Schlenk flask, add the aryl iodide, Pd(dba)₂, and PPh₃, and dissolve in THF.
-
Add the freshly prepared alkynylzinc solution to the aryl iodide mixture via cannula.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with diethyl ether, wash with brine, and dry over anhydrous MgSO₄.
-
Filter, concentrate, and purify by flash column chromatography.
Conclusion and Future Perspectives
The choice between Sonogashira, Suzuki, Stille, and Negishi couplings for alkyne synthesis is a strategic decision that depends on several factors, including the specific substrates, functional group compatibility, and practical considerations such as reagent stability and toxicity.
-
The Sonogashira coupling remains an excellent choice for its operational simplicity and the direct use of terminal alkynes, especially when copper-free conditions are employed to avoid homocoupling.
-
The Suzuki-Miyaura coupling is highly advantageous when using stable and easy-to-handle alkynyltrifluoroborate salts.
-
The Stille coupling offers broad functional group tolerance but is hampered by the toxicity of tin reagents.
-
The Negishi coupling provides high reactivity but requires the handling of air- and moisture-sensitive organozinc reagents.
For drug development professionals, where process safety, scalability, and purity of the final compound are paramount, the Suzuki-Miyaura and copper-free Sonogashira reactions often present the most attractive options. The ongoing development of more sustainable and efficient catalytic systems for all these transformations continues to expand the synthetic chemist's toolkit, enabling the construction of increasingly complex and valuable alkynyl-containing molecules.
References
- Stille Coupling. (n.d.). NROChemistry.
- Anastasia, L., & Negishi, E.-i. (2001). Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives. Organic Letters, 3(20), 3111–3113.
- In Situ Generation of Alkynylzinc and Its Subsequent Negishi Reaction in a Flow Reactor. (2022). ResearchGate.
- Ligand-Free Cu-Catalyzed Suzuki Coupling of Alkynyl Bromides with Boronic Acids in Ethanol Under Microwave Irradiation. (2019). ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). National Institutes of Health.
- Cross-coupling reactions – Knowledge and References. (n.d.). Taylor & Francis.
- Sonogashira coupling. (n.d.). Wikipedia.
- Negishi Coupling. (n.d.). Organic Chemistry Portal.
- Molander, G. A., & Brown, A. R. (2006). Development of the Suzuki−Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. The Journal of Organic Chemistry, 71(25), 9681–9686.
- Negishi coupling. (n.d.). Wikipedia.
- C-C bond formation: Rethinking cross-coupling. (2013). ResearchGate.
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A Comparative Guide to the Efficiency of Click Reactions: 9-Ethynylanthracene and Other Alkynes
For researchers and professionals in drug development and materials science, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," offers a robust and versatile tool for molecular assembly.[1][2] The choice of alkyne is a critical parameter that can significantly influence the efficiency and kinetics of this powerful ligation reaction. This guide provides an in-depth technical comparison of the performance of 9-ethynylanthracene, a bulky polycyclic aromatic alkyne, with other commonly employed alkynes in CuAAC reactions. We will delve into the mechanistic underpinnings of alkyne reactivity, present qualitative comparisons based on structural properties, and provide detailed experimental protocols for researchers to conduct their own efficiency evaluations.
The Heart of the Matter: Understanding Alkyne Reactivity in CuAAC
The CuAAC reaction is a powerful method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][3] The reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate.[4] The rate of this reaction is not uniform across all alkynes; it is significantly influenced by both electronic and steric factors of the alkyne substituent.[4][5]
Electronic Effects: The formation of the copper-acetylide intermediate is a crucial step in the catalytic cycle.[4] Alkynes with electron-withdrawing groups adjacent to the triple bond exhibit enhanced acidity of the terminal proton. This facilitates the deprotonation and subsequent formation of the copper acetylide, often leading to faster reaction rates.[6] Conversely, electron-donating groups can decrease the acidity of the alkyne proton, potentially slowing down the reaction. Aromatic alkynes are generally more reactive than aliphatic alkynes.[7]
Steric Hindrance: The steric bulk of the substituent on the alkyne can also play a significant role.[8] Large, sterically demanding groups can impede the approach of the azide to the copper-acetylide complex, thereby slowing the reaction rate.[9] This is a particularly relevant consideration for bulky alkynes like this compound.
A Comparative Overview of Alkyne Performance
| Alkyne Category | Representative Examples | Expected Relative Reactivity | Key Characteristics |
| Electron-Activated Alkynes | Propiolamides, Methyl propiolate | Very High | The presence of an electron-withdrawing group significantly accelerates the reaction.[5] However, these alkynes can be susceptible to Michael addition side reactions.[5] |
| Propargyl Compounds | Propargyl alcohol, Propargyl ethers, N-propargylamides | High | These represent an excellent balance of high reactivity, ease of installation, and cost-effectiveness.[5] |
| Aromatic Alkynes | Phenylacetylene, This compound | Moderate to High | Generally more reactive than aliphatic alkynes.[7] The large aromatic system of this compound may introduce steric hindrance that could temper its reactivity compared to less bulky aromatic alkynes like phenylacetylene.[8][9] |
| Aliphatic Alkynes | 1-Hexyne, 1-Octyne | Moderate | Typically less reactive than their aromatic counterparts.[7] |
| Sterically Hindered Alkynes | Tertiary propargyl carbamates | Low to Unsuitable | Significant steric bulk can drastically reduce reaction rates or even lead to alternative reaction pathways, such as copper-induced fragmentation.[5] |
Positioning this compound: As a polycyclic aromatic alkyne, this compound is expected to be more reactive than simple aliphatic alkynes. However, the bulky anthracene moiety likely introduces significant steric hindrance, which may result in slower kinetics compared to smaller aromatic alkynes like phenylacetylene or highly reactive propargyl compounds. The unique photophysical properties of the anthracene core, however, make it a valuable building block for applications such as fluorescent probes.
Experimental Protocols for Evaluating Alkyne Efficiency
To enable researchers to perform their own comparative studies, we provide the following detailed experimental protocols.
General Workflow for Comparing Alkyne Reactivity
Caption: A simplified diagram of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.
The choice of experimental conditions is paramount for obtaining reliable and reproducible data. The use of a copper(I)-stabilizing ligand like THPTA is crucial, especially in aqueous or biological media, to prevent the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state and to accelerate the reaction. [10]Sodium ascorbate serves as a convenient in situ reducing agent to continuously generate Cu(I) from a stable Cu(II) precursor like CuSO₄. [2]The protocols provided are designed to be self-validating by including control reactions and by using analytical techniques that provide quantitative data on reaction progress.
Conclusion
The efficiency of the copper-catalyzed azide-alkyne cycloaddition is intrinsically linked to the structure of the alkyne. While electron-withdrawing groups tend to accelerate the reaction, steric hindrance can have a counteracting effect. This compound, with its bulky aromatic structure, presents an interesting case where these two factors are at play. Although it may not exhibit the rapid kinetics of smaller, activated alkynes, its unique photophysical properties make it a valuable synthon in various applications. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the efficiency of this compound and other alkynes, enabling the informed selection of reagents for their specific research and development needs.
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Validating the Localization of 9-Ethynylanthracene Probes in Live Cells: A Comparative Guide
The Rise of 9-Ethynylanthracene: A Unique Fluorophore for Cellular Imaging
This compound and its derivatives have emerged as versatile fluorescent probes due to their intriguing photophysical properties. Many of these compounds exhibit aggregation-induced emission (AIE), a phenomenon where they become highly fluorescent upon forming aggregates in environments like the viscous interior of cellular organelles.[1] This "turn-on" fluorescence is highly advantageous for live-cell imaging as it minimizes background noise from non-aggregated probes in the aqueous cytoplasm, leading to a high signal-to-noise ratio.
The core structure of this compound can be readily modified, allowing for the synthesis of a diverse library of probes with varying spectral properties and targeting moieties.[1] This chemical tractability enables the rational design of probes targeted to specific organelles or biomolecules.
The Imperative of Validation: "Seeing is Believing, but Proving is Science"
While the fluorescence of a probe within a specific cellular region may be visually compelling, it is not sufficient to definitively conclude its localization. Several factors can lead to misleading results, including non-specific binding, probe aggregation in unexpected locations, and artifacts introduced by the imaging process itself. Therefore, a rigorous validation process is essential to ensure the scientific validity of any study utilizing novel fluorescent probes.
This guide will focus on the gold standard for localization validation: co-localization with well-characterized organelle-specific markers .
A Comparative Analysis: this compound Probes vs. Commercial Alternatives
To provide a clear perspective on the performance of this compound probes, we will compare their key characteristics with some of the most widely used commercial organelle trackers: MitoTracker™ for mitochondria, ER-Tracker™ for the endoplasmic reticulum, and LysoTracker™ for lysosomes.
| Feature | This compound Probes | MitoTracker™ Probes | ER-Tracker™ Probes | LysoTracker™ Probes |
| Mechanism of Action | Often exhibit aggregation-induced emission (AIE) in specific microenvironments. Localization can be tuned by chemical modification. | Accumulate in mitochondria due to the mitochondrial membrane potential. Some are thiol-reactive for retention after fixation.[2][3] | Typically based on glibenclamide, which binds to sulfonylurea receptors on the ER membrane.[4][5] | Weakly basic amines that accumulate in acidic compartments like lysosomes.[6] |
| Photostability | Generally good, but can vary depending on the specific derivative and cellular environment. | Varies between different versions (e.g., Green, Red, Deep Red). Some are more photostable than others.[7] | Generally good photostability.[8] | Good photostability, allowing for extended imaging.[9] |
| Cytotoxicity | Generally low, but requires empirical testing for each new derivative. | Can be cytotoxic at higher concentrations or with prolonged exposure due to effects on mitochondrial membrane potential. | Low cytotoxicity at recommended concentrations.[10] | Low cytotoxicity at recommended concentrations. |
| Fixability | Dependent on the specific probe; some may be retained after fixation, while others may not. | Some versions (e.g., CMXRos) are fixable, while others are not.[11][3] | Staining is partially retained after formaldehyde fixation.[4][12] | Staining can be preserved after fixation with aldehydes in some cases.[6] |
| "Turn-on" Fluorescence | A key feature of AIE-based derivatives, leading to high signal-to-noise.[1] | Not inherently "turn-on," but accumulation in mitochondria concentrates the signal. | Not a "turn-on" probe. | Not a "turn-on" probe. |
| Customization | Highly customizable through chemical synthesis to target different organelles and emit at various wavelengths.[1] | Limited to the commercially available color and targeting options. | Limited to the commercially available color and targeting options. | Limited to the commercially available color and targeting options. |
The Workflow of Validation: A Step-by-Step Guide
The following workflow provides a comprehensive approach to validating the localization of a novel this compound probe.
Figure 1: A generalized workflow for validating the subcellular localization of a novel fluorescent probe.
Experimental Protocol: Co-localization of a this compound Probe with an Organelle Marker
This protocol outlines the key steps for a co-localization experiment. It is crucial to optimize parameters such as probe concentration and incubation time for each new probe and cell line.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Novel this compound probe stock solution (e.g., 1 mM in DMSO)
-
Commercial organelle marker (e.g., MitoTracker™ Red CMXRos, ER-Tracker™ Green, or LysoTracker™ Green DND-26)
-
Live-cell imaging medium (e.g., phenol red-free DMEM with serum and supplements)
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope with environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of imaging.
-
Ensure cells are healthy and growing in a monolayer.
-
-
Probe Concentration Optimization (Titration):
-
Before co-staining, determine the optimal concentration of the this compound probe.
-
Prepare a series of dilutions of the probe in live-cell imaging medium (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM).
-
Incubate cells with each concentration for a set time (e.g., 30 minutes).
-
Image the cells and select the lowest concentration that provides a bright, specific signal with minimal background and no apparent cytotoxicity.
-
-
Co-staining:
-
Prepare a working solution of the this compound probe at its optimized concentration in live-cell imaging medium.
-
Prepare a working solution of the commercial organelle marker according to the manufacturer's protocol (e.g., 50-100 nM for LysoTracker™).[9]
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the medium containing both the this compound probe and the organelle marker to the cells.
-
Incubate for the recommended time for the commercial marker (e.g., 15-30 minutes for LysoTracker™) at 37°C and 5% CO₂.[9]
-
-
Live-Cell Imaging:
-
After incubation, gently wash the cells twice with warm live-cell imaging medium to remove unbound probes.
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Immediately transfer the dish to the confocal microscope equipped with an environmental chamber.
-
Acquire images using separate channels for the this compound probe and the organelle marker to prevent bleed-through. Use sequential scanning if necessary.
-
Acquire a z-stack of images to assess co-localization in three dimensions.
-
Data Analysis: From Visual Overlap to Quantitative Certainty
A thorough analysis of co-localization involves both qualitative and quantitative approaches.
Figure 2: A flowchart illustrating the different methods for analyzing co-localization data from fluorescence microscopy.
Qualitative Assessment:
-
Merged Images: Overlay the images from the two channels. Co-localized signals will appear as a combination of the two colors (e.g., yellow for red and green overlap). While visually intuitive, this can be misleading and should be supported by quantitative analysis.[13]
-
Intensity Line Profiles: Draw a line across a region of interest in the image and plot the fluorescence intensity of each channel along that line. Co-localized probes will show corresponding peaks in their intensity profiles.
Quantitative Co-localization Analysis:
For a more objective and robust assessment, use specialized software to calculate co-localization coefficients.[14][15][16]
-
Pearson's Correlation Coefficient (PCC): This value ranges from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation. A high positive PCC value suggests that the intensities of the two probes vary together, indicating a strong association.[13]
-
Manders' Overlap Coefficient (MOC): This coefficient ranges from 0 to 1 and represents the fraction of the total fluorescence of one probe that overlaps with the signal of the other probe. It is split into two coefficients (M1 and M2), which can indicate the degree of co-occurrence.[17]
Control Experiments: The Cornerstone of Trustworthiness
-
Single-Stained Controls: Image cells stained with only the this compound probe or only the organelle marker to check for any bleed-through between the fluorescence channels.
-
Unstained Controls: Image unstained cells to assess the level of autofluorescence.
-
Different Organelle Markers: To confirm specificity, co-stain the this compound probe with markers for other organelles to demonstrate a lack of co-localization.
Conclusion: A Framework for Rigorous Scientific Inquiry
The validation of a fluorescent probe's localization is a critical process that underpins the reliability of subsequent biological discoveries. This compound-based probes offer exciting possibilities for live-cell imaging, particularly due to their potential for AIE and chemical versatility. However, their novelty necessitates a thorough and systematic validation strategy. By employing the comparative framework, detailed protocols, and quantitative analysis methods outlined in this guide, researchers can confidently and accurately determine the subcellular localization of their probes, paving the way for new insights into the complex world of the living cell.
References
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- Oreate AI Blog. (2023). Application Research of ER-Tracker Red Fluorescent Probe for Endoplasmic Reticulum Imaging in Live Cells.
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- Dunn, K. W., Kamocka, M. M., & McDonald, J. H. (2011). A practical guide to evaluating colocalization in biological microscopy. American journal of physiology. Cell physiology, 300(4), C723–C742.
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- Kim, H., et al. (2012). Selective Imaging of Mitochondrial Surfaces with Novel Fluorescent Probes. ACS Chemical Biology, 7(5), 845-850.
- Dagda, R. K., & Das Banerjee, T. (2015). Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph. Mitochondrion, 21, 29-36.
- Zinchuk, V., Zinchuk, O., & Okada, T. (2014). Quantitative colocalization analysis of fluorescence microscopy images. Current protocols in cell biology, 62, 4.19.1–4.19.14.
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- protocols.io. (2023). LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis.
- ResearchGate. (n.d.). Characterization of the lysosomal probes in live cells.
- Finnemann, S. C. (2016). Live Imaging of LysoTracker-Labelled Phagolysosomes Tracks Diurnal Phagocytosis of Photoreceptor Outer Segment Fragments in Rat RPE Tissue Ex Vivo. Advances in experimental medicine and biology, 854, 717–723.
- ResearchGate. (n.d.). Labeling Lysosomes in Live Cells with LysoTracker.
- Fam, T. K., Klymchenko, A. S., & Collot, M. (2018). Recent Advances in Fluorescent Probes for Lipid Droplets.
- Wang, Y., et al. (2023). Design strategies for organelle-selective fluorescent probes: where to start?. RSC advances, 13(2), 1108-1120.
- Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society reviews, 40(10), 5361-5388.
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A Comparative Analysis of the Quantum Yield of 9-Ethynylanthracene and its Analogs: A Guide for Researchers
In the landscape of molecular probes and optoelectronic materials, anthracene derivatives stand out for their robust photophysical properties. Among these, 9-ethynylanthracene and its analogs have garnered significant attention due to their tunable fluorescence characteristics. This guide provides a comprehensive comparative analysis of their quantum yields, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in selecting and utilizing these valuable compounds.
Introduction: The Significance of Quantum Yield in Anthracene Derivatives
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For applications ranging from biological imaging to organic light-emitting diodes (OLEDs), a high quantum yield is often a primary requisite. The rigid, planar structure of the anthracene core provides a strong foundation for fluorescence; however, substitution at the 9- and 10-positions with various functional groups, particularly ethynyl moieties, can dramatically influence the quantum yield. These substitutions can alter the electronic properties of the molecule, affecting the rates of radiative and non-radiative decay pathways. Understanding these structure-property relationships is crucial for the rational design of novel fluorophores with tailored photophysical characteristics.
Comparative Quantum Yield Data
The quantum yield of this compound and its analogs is highly sensitive to the nature and position of substituents on the anthracene core and the ethynyl group. The following table summarizes the quantum yields of a selection of these compounds, collated from various studies. It is important to note that direct comparison should be made with caution, as experimental conditions such as solvent and the reference standard used for relative quantum yield measurements can influence the reported values.
| Compound | Substituent(s) | Solvent | Quantum Yield (Φf) | Reference(s) |
| This compound | -H | Cyclohexane | ~0.9 - 1.0 | |
| 9-(Phenylethynyl)anthracene | -Phenyl | Cyclohexane | ~0.8 - 0.9 | |
| 9,10-Bis(phenylethynyl)anthracene (BPEA) | 9,10-di(phenylethynyl) | Cyclohexane | ~1.0 | [1][2] |
| 9-Vinylanthracene Derivative 1 | -(E)-1-phenyl-2-(pyridin-4-yl)vinyl | DMSO | 0.60 | [3] |
| 9-Vinylanthracene Derivative 2 | -(E)-1-(4-nitrophenyl)-2-(pyridin-4-yl)vinyl | DMSO | 0.03 | [3] |
| 9-Bromo-10-phenylethynylanthracene | 9-Bromo, 10-phenylethynyl | Varies | ~0.90 | [4] |
| 9,10-Disubstituted Anthracene with Thiophene | 9,10-di(thiophen-2-yl) | Varies | <0.10 | [5] |
Note: The quantum yield for the parent this compound and 9-(phenylethynyl)anthracene are general values from the literature, often used as baseline compounds. The significant drop in quantum yield for the 9-vinylanthracene derivative with a nitro group highlights the quenching effect of electron-withdrawing groups. Conversely, extending the π-conjugation with phenylethynyl groups at both the 9 and 10 positions, as in BPEA, leads to a quantum yield approaching unity[1][2]. The introduction of heavy atoms like bromine can sometimes lead to a decrease in fluorescence due to enhanced intersystem crossing, though in the case of 9-bromo-10-phenylethynylanthracene, the quantum yield remains high[4]. The dramatic quenching observed with thiophene substituents underscores the sensitivity of the anthracene core to the electronic nature of its substituents[5].
Experimental Protocol: Determination of Relative Fluorescence Quantum Yield
The most common method for determining the fluorescence quantum yield of a compound in solution is the relative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Causality Behind Experimental Choices
-
Choice of Standard: The selected standard should have absorption and emission profiles that are in a similar spectral region to the sample to minimize wavelength-dependent instrumental errors. Its quantum yield should be well-established and insensitive to minor environmental changes. For blue-emitting anthracene derivatives, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φf ≈ 0.90) are common choices. 9,10-bis(phenylethynyl)anthracene (BPEA) is also an excellent standard due to its quantum yield of nearly 1.0 in many solvents[2].
-
Solvent Selection: The solvent should dissolve both the sample and the standard, be of high purity (spectroscopic grade), and should not absorb at the excitation or emission wavelengths. The refractive index of the solvent is a critical parameter in the quantum yield calculation.
-
Concentration and Absorbance: To avoid inner filter effects and reabsorption, the absorbance of all solutions at the excitation wavelength should be kept low, typically below 0.1, in a standard 1 cm path length cuvette. A series of concentrations should be prepared to ensure a linear relationship between absorbance and fluorescence intensity.
Step-by-Step Methodology
-
Solution Preparation:
-
Prepare stock solutions of the this compound analog (sample) and the chosen standard in the same spectroscopic grade solvent.
-
From these stock solutions, prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from approximately 0.02 to 0.1.
-
-
UV-Vis Absorbance Measurements:
-
Using a UV-Vis spectrophotometer, record the absorbance spectrum of each solution.
-
Note the absorbance value at the chosen excitation wavelength (λex) for each solution.
-
-
Fluorescence Emission Measurements:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution.
-
The excitation wavelength should be the same as that used for the absorbance measurements.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements of the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine the slope (Gradient) of the resulting straight line for both the sample (GradSample) and the standard (GradStd).
-
-
Quantum Yield Calculation:
-
The quantum yield of the sample (Φf, Sample) is calculated using the following equation:
Φf, Sample = Φf, Std × (GradSample / GradStd) × (η2Sample / η2Std)
where:
-
Φf, Std is the known quantum yield of the standard.
-
GradSample and GradStd are the gradients from the plots of integrated fluorescence intensity versus absorbance.
-
ηSample and ηStd are the refractive indices of the solvents used for the sample and standard, respectively (if the same solvent is used, this term is 1).
-
-
Visualization of Experimental Workflow and Structure-Property Relationship
Experimental Workflow
Caption: Workflow for Relative Quantum Yield Determination.
Structure-Quantum Yield Relationship
Caption: Influence of Substituents on Quantum Yield.
Conclusion and Future Perspectives
The quantum yield of this compound and its analogs is a highly tunable property, primarily dictated by the electronic nature of the substituents at the 9- and 10-positions. Extending the π-conjugation, as seen with phenylethynyl groups, is a reliable strategy for achieving high quantum yields. Conversely, the introduction of strong electron-withdrawing groups or heavy atoms can lead to significant fluorescence quenching. The provided experimental protocol for relative quantum yield determination offers a robust framework for characterizing novel derivatives. As the demand for advanced fluorescent materials continues to grow, a deeper understanding of these structure-property relationships will be instrumental in the design of next-generation probes and devices with optimized photophysical performance.
References
- Prahl, S. (2017). 9,10-Bis(phenylethynyl)anthracene. OMLC. [Link]
- Demeter, A., Bérces, T., & Kállay, M. (2014). First Steps in Photophysics. I. Fluorescence Yield and Radiative Rate Coefficient of 9,10-Bis(phenylethynyl)anthracene in Paraffins. The Journal of Physical Chemistry A, 118(43), 10091–10099. [Link]
- Chen, Y., et al. (2013). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. Physical Chemistry Chemical Physics, 15(18), 6783-6791. [Link]
- Eaton, D. F. (1988). Reference materials for fluorescence quantum yield measurements. Pure and Applied Chemistry, 60(7), 1107-1114.
- Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
- Valeur, B., & Berberan-Santos, M. N. (2012).
- Moth-Poulsen, K., et al. (2014). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, 2(35), 7347-7355. [Link]
- Swager, T. M., & Wosnick, J. H. (1995). Fluorescence Studies of Poly(p-phenyleneethynylene)s: The Effect of Anthracene. Macromolecules, 28(14), 4886–4895. [Link]
- Sahu, S., Venkatakrishnan, P., & Mishra, A. K. (2023). Photophysics of this compound based ‘push-pull’ molecules. INIS-IAEA. [Link]
- ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. [Link]
- Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
- de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency.
- Kastrati, A., Oswald, F., & Fromm, K. M. (2023).
- Lo, P.-K., et al. (2019).
- Dias, F. B., et al. (2011). Photophysical Properties of 9,10-disubstituted Anthracene Derivatives in Solution and Films. The Journal of Physical Chemistry A, 115(26), 7401–7405. [Link]
- Berlman, I. B. (1971).
- Chalmers University of Technology. (2014).
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- 5. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Photostability of 9-Ethynylanthracene and Commercial Fluorescent Dyes
In the landscape of modern molecular probes, the quest for fluorophores with robust photostability is paramount for generating reliable and reproducible data in fluorescence-based applications. From super-resolution microscopy to high-throughput screening, the ability of a dye to withstand prolonged and intense illumination without significant degradation is a critical determinant of experimental success. This guide provides an in-depth technical comparison of the photostability of 9-ethynylanthracene, a fluorescent building block, against commonly used commercial dyes with similar spectral characteristics: DAPI, Alexa Fluor™ 350, and Coumarin 1.
This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about fluorophore selection for demanding applications. We will delve into the mechanistic underpinnings of photobleaching, present a rigorous experimental protocol for a head-to-head comparison, and provide a framework for interpreting the resulting data.
The Critical Role of Photostability in Fluorescence Applications
Photobleaching, the irreversible photochemical destruction of a fluorophore, is a significant limiting factor in many fluorescence techniques.[1] It leads to a diminished signal over time, compromising the signal-to-noise ratio and potentially leading to inaccurate quantification.[2] For time-lapse imaging of live cells or single-molecule studies, a high degree of photostability is not just desirable but essential.[1]
Anthracene derivatives are a class of fluorophores known for their bright fluorescence and sensitivity to their local environment. However, the parent anthracene structure is susceptible to photooxidation.[3] The introduction of an ethynyl group at the 9-position, as in this compound, can modulate its photophysical properties. Understanding its photostability relative to well-established commercial dyes is crucial for its potential applications as a fluorescent label or probe.
Unraveling the Mechanisms of Photodegradation
The photobleaching of organic dyes is a complex process that can occur through several pathways, often influenced by the dye's structure and its immediate environment.[4] For anthracene derivatives, a primary mechanism of photodegradation in the presence of oxygen involves the formation of an endoperoxide across the 9 and 10 positions of the anthracene core.[5][6] This process is often initiated by the interaction of the dye's excited triplet state with molecular oxygen, leading to the formation of singlet oxygen, which then reacts with the dye itself.[5]
dot graph TD{ rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Generalized photodegradation pathway for anthracene derivatives."
The Competitors: A Snapshot
To provide a meaningful benchmark for this compound, we have selected three widely used commercial dyes with excitation and emission profiles in the UV to blue region of the spectrum.
| Dye | Excitation Max (nm) | Emission Max (nm) | Reported Photostability |
| This compound | ~380-400 | ~400-430 | Not extensively documented. Related compounds like 9,10-bis(phenylethynyl)anthracene show high photostability.[7] |
| DAPI | ~358 | ~461 | Generally considered to have good photostability, often reported to be more stable than Hoechst dyes.[8][9] |
| Alexa Fluor™ 350 | ~346 | ~442 | Described as having moderate to excellent photostability.[10][][12] |
| Coumarin 1 | ~373 | ~450 | Coumarin derivatives are known for their good photostability.[13][14] |
A Rigorous Protocol for Comparative Photostability Analysis
To objectively assess the photostability of this compound against its commercial counterparts, the following detailed experimental protocol is proposed. This methodology is designed to be a self-validating system, ensuring that the collected data is robust and reproducible.
Experimental Protocol
1. Sample Preparation:
-
Objective: To prepare standardized samples for consistent comparison.
-
Materials: this compound, DAPI, Alexa Fluor™ 350, Coumarin 1, DMSO (spectroscopic grade), Phosphate-Buffered Saline (PBS), microscope slides, coverslips.
-
Procedure:
-
Prepare 10 mM stock solutions of each dye in DMSO.
-
Dilute the stock solutions in PBS to a working concentration that yields an absorbance of approximately 0.1 at the excitation maximum in a 1 cm path length cuvette. This ensures that differences in quantum yield do not significantly affect the initial fluorescence intensity.
-
Mount a small volume (e.g., 10 µL) of each dye solution onto a clean microscope slide and cover with a coverslip.
-
Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation during the experiment.
-
2. Image Acquisition and Photobleaching:
-
Objective: To induce and record the process of photobleaching under controlled conditions.
-
Equipment: A fluorescence microscope equipped with a suitable light source (e.g., mercury arc lamp or laser), appropriate filter sets for each dye, a sensitive camera, and image acquisition software.
-
Procedure:
-
Place the prepared slide on the microscope stage.
-
For each dye, select a region of interest (ROI) for photobleaching and analysis.
-
Set the illumination intensity to a constant and reproducible level. It is critical to use the same intensity for all dyes to ensure a fair comparison.
-
Acquire an initial image (t=0) using a brief exposure to minimize initial photobleaching.
-
Begin continuous illumination of the ROI.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10-30 seconds) until the fluorescence intensity has significantly decreased.
-
3. Data Analysis:
-
Objective: To quantify and compare the rate of photobleaching for each dye.
-
Software: Image analysis software (e.g., ImageJ/Fiji, MATLAB).
-
Procedure:
-
For each time-lapse series, measure the mean fluorescence intensity within the defined ROI for each image.
-
Measure the background fluorescence from a region without any dye and subtract this value from the ROI intensity at each time point.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
For a more rigorous comparison, the data can be fitted to a single or double exponential decay function to extract the photobleaching rate constant(s).
-
The photobleaching quantum yield (Φp), the probability of a molecule being photobleached upon absorbing a photon, can also be calculated if the photon flux of the excitation light is known.
-
Interpreting the Results and Concluding Remarks
Based on the existing literature, it is anticipated that Alexa Fluor™ 350 and DAPI will exhibit high photostability, followed by Coumarin 1. The photostability of this compound is the primary unknown in this comparison. Given that its close analog, 9,10-bis(phenylethynyl)anthracene, is highly photostable, it is plausible that this compound will also demonstrate good resistance to photobleaching, potentially outperforming some of the commercial dyes.[7] However, the presence of a single ethynyl group may influence its susceptibility to photooxidation differently.
The experimental framework provided in this guide offers a robust method for a definitive comparison. By carefully controlling experimental variables and employing rigorous data analysis, researchers can generate high-quality, comparative data to guide their choice of fluorophores. The selection of a photostable dye is a critical step in ensuring the validity and quality of fluorescence-based experimental data. This guide empowers researchers to make that selection with confidence.
References
- Sokołowska, J., & Roch-Gajda, I. (2001). The photostability of some fluorescent disperse dyes derivatives of coumarin. Dyes and Pigments, 51(2-3), 153-159.
- Yadav, A. S., et al. (2017). Photostability of Coumarin Laser Dyes - a Mechanistic Study Using Global and Local Reactivity Descriptors. Journal of Fluorescence, 27(3), 1101–1108.
- ResearchGate. (n.d.). Experimental set‐up and photobleaching response of fluorophores on....
- ResearchGate. (n.d.). The photostability of some fluorescent disperse dyes derivatives of coumarin.
- Karg, T. J., & Golic, K. G. (2017). Photoconversion of DAPI and Hoechst dyes to green and red emitting forms after exposure to UV excitation. Chromosome Research, 25(3-4), 237–248.
- Adhikari, A., et al. (2015). Microfluidic flow cytometer for quantifying photobleaching of fluorescent proteins in cells. Biomedical Optics Express, 6(10), 4098–4110.
- Żurek-Biesiada, D., et al. (2014). UV-induced Spectral Shift and Protonation of DNA Fluorescent Dye Hoechst 33258. Journal of Fluorescence, 24(6), 1647–1655.
- FluoroFinder. (2023, March 15). Fluorescence Recovery After Photobleaching.
- Evident Scientific. (n.d.). Photobleaching.
- Węgrzyn, K., et al. (2019). The Use of Hoechst Dyes for DNA Staining and Beyond. Molecules, 24(13), 2446.
- PicoQuant. (n.d.). Fluorescence Recovery After Photobleaching (FRAP).
- ResearchGate. (n.d.). Bleaching, photoconversion, and recovery after Hoechst 33258 staining....
- Wikipedia. (n.d.). Photobleaching.
- ResearchGate. (n.d.). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy.
- Mitsuishi, M., et al. (2013). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy. Physical Chemistry Chemical Physics, 15(46), 19847–19855.
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection.
- Eggeling, C., et al. (1998). Photobleaching of fluorescent dyes under conditions used for single-molecule detection: evidence of two-step photolysis. Analytical Chemistry, 70(13), 2651–2659.
- Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0263526.
- ResearchGate. (n.d.). Degradation photoproducts of 9-methylanthracene.
- Teh, C. M., & Mohamed, A. R. (2011). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts.
- U. O. S. Sekkat, et al. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection.
- ResearchGate. (n.d.). (PDF) Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air.
- Seto, R., et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE, 17(3), e0263526.
- ResearchGate. (n.d.). Photophysics and photostability of 9,10-bis(phenylethynyl)anthracene revealed by single-molecule spectroscopy.
- Sahu, S., et al. (2020). Photophysics of this compound based 'push-pull' molecules.
- ResearchGate. (n.d.). Organic Photocatalyst for Polymerization Reactions: 9,10-Bis[(triisopropylsilyl)ethynyl]anthracene.
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A Comparative Analysis of Two-Photon Absorption Cross-Sections in Anthracene Derivatives for Advanced Applications
Introduction: The Significance of Two-Photon Absorption in Modern Research
Two-photon absorption (2PA) is a nonlinear optical phenomenon where a molecule simultaneously absorbs two photons, transitioning to an excited state that would typically be reached by a single photon of twice the energy (half the wavelength).[1][2] This process, first theoretically described by Maria Göppert-Mayer in 1931, has become a cornerstone of advanced applications ranging from high-resolution 3D microfabrication and optical data storage to super-resolution microscopy and targeted photodynamic therapy.[1][2] The quadratic dependence of 2PA on the incident light intensity provides inherent three-dimensional spatial confinement, allowing for unprecedented precision and reduced photodamage in biological and material systems.
The efficacy of a molecule for a given 2PA application is quantified by its two-photon absorption cross-section (δ), typically measured in Göppert-Mayer (GM) units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). A larger 2PA cross-section is highly desirable as it enables deeper penetration into scattering media and allows for the use of lower, less damaging laser intensities. Anthracene, a polycyclic aromatic hydrocarbon, serves as an excellent scaffold for the design of potent 2PA chromophores due to its inherent π-conjugation and high fluorescence quantum yield. Strategic chemical modification of the anthracene core allows for the fine-tuning of its electronic and optical properties, leading to a significant enhancement of its 2PA cross-section.
This guide provides a comparative study of the 2PA cross-sections of various anthracene derivatives, offering insights into the structure-property relationships that govern their nonlinear optical response. We will delve into the experimental methodologies used to quantify 2PA, present a comparative analysis of experimentally determined cross-sections for a range of anthracene derivatives, and provide detailed protocols for the two most common measurement techniques: the Z-scan method and two-photon excited fluorescence (TPEF).
Structure-Property Relationships: Engineering Anthracene Derivatives for Enhanced Two-Photon Absorption
The magnitude of the 2PA cross-section in organic molecules is intimately linked to their electronic structure. For anthracene derivatives, several key molecular design strategies have been employed to maximize their 2PA response. These strategies primarily revolve around modulating the intramolecular charge transfer (ICT) characteristics of the molecule.
1. Donor-Acceptor Architectures: A cornerstone of 2PA chromophore design is the creation of molecules with electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge (the anthracene core). This "push-pull" electronic structure can lead to a significant change in the dipole moment upon excitation, which is a key factor in enhancing the 2PA cross-section. Symmetrical D-π-D or A-π-D-π-A quadrupolar structures are particularly effective in boosting 2PA activity.[1][3] The intramolecular charge transfer from the donor to the acceptor through the π-system upon excitation is a critical mechanism for enhancing the 2PA cross-section.[1][3]
2. Extended π-Conjugation: Increasing the length of the conjugated π-system generally leads to a red-shift in the absorption spectrum and an increase in the 2PA cross-section.[4] This is because a larger conjugated system allows for greater electron delocalization, which enhances the transition dipole moments between the ground and excited states. In anthracene derivatives, extending the conjugation through the addition of styryl or phenylethynyl groups at the 2, 6, 9, and 10 positions has proven to be an effective strategy.[5][6]
3. Molecular Planarity and Symmetry: The planarity of the chromophore is crucial for effective π-orbital overlap and efficient intramolecular charge transfer. Deviations from planarity can disrupt conjugation and lead to a decrease in the 2PA cross-section. The overall symmetry of the molecule also plays a role. While dipolar molecules can have large 2PA cross-sections, quadrupolar and octupolar molecules often exhibit even larger values due to the contribution of multiple charge transfer pathways.[1][7]
The interplay of these factors allows for the rational design of anthracene derivatives with tailored 2PA properties for specific applications.
Caption: Key molecular design principles for enhancing the two-photon absorption cross-section of anthracene derivatives.
Comparative Analysis of 2PA Cross-Sections of Anthracene Derivatives
The following table summarizes the experimentally determined maximum 2PA cross-sections (δ_max) for a selection of anthracene derivatives. This data, collected from the peer-reviewed literature, highlights the impact of different substitution patterns on the 2PA response. All measurements were performed in toluene using the two-photon excited fluorescence (TPEF) method with femtosecond laser pulses.
| Compound ID | Substituents | δ_max (GM) | λ_max (nm) | Reference |
| 1a | 2,6-bis(p-dihexylaminostyryl) | 740 | 960 | [5][6] |
| 2a | 2,6-bis(p-dihexylaminostyryl)-9,10-diphenyl | 1100 | 860 | [5][6] |
| 2b | 2,6-bis(p-dihexylaminostyryl)-9,10-bis(p-methoxyphenyl) | 1260 | 880 | [5][6] |
| 2c | 2,6-bis(p-dihexylaminostyryl)-9,10-bis(p-cyanophenyl) | 2010 | 880 | [5][6] |
| 3a | 2,6-bis(p-dihexylaminostyryl)-9,10-distyryl | 930 | 880 | [5][6] |
| 3b | 2,6-bis(p-dihexylaminostyryl)-9,10-bis(p-methoxystyryl) | 1280 | 900 | [5][6] |
| 3c | 2,6-bis(p-dihexylaminostyryl)-9,10-bis(p-cyanostyryl) | 3940 | 920 | [5][6] |
| 4a | 2,6-bis(p-dihexylaminostyryl)-9,10-bis(phenylethynyl) | 980 | 840 | [5][6] |
| 4b | 2,6-bis(p-dihexylaminostyryl)-9,10-bis(p-methoxyphenylethynyl) | 1580 | 860 | [5][6] |
| 4c | 2,6-bis(p-dihexylaminostyryl)-9,10-bis(p-cyanophenylethynyl) | 2080 | 860 | [5][6] |
Analysis of the Data:
The data clearly demonstrates the effectiveness of the structure-property relationships discussed earlier.
-
Effect of Donor-Acceptor Substitution: A clear trend of increasing 2PA cross-section is observed with the introduction of stronger electron-withdrawing groups at the 9 and 10 positions. For instance, comparing the diphenyl-substituted derivative 2a (δ_max = 1100 GM) with the dicyanophenyl-substituted derivative 2c (δ_max = 2010 GM) reveals a nearly twofold increase in the 2PA cross-section.[5][6] The same trend is observed for the styryl (3a vs. 3c ) and phenylethynyl (4a vs. 4c ) series. The cyano group acts as a strong electron acceptor, enhancing the intramolecular charge transfer character and thus boosting the 2PA response.
-
Effect of Conjugation at the 9 and 10 Positions: The nature of the substituent at the 9 and 10 positions also plays a significant role. The phenylethynyl and styryl groups, which extend the π-conjugation of the anthracene core, generally lead to larger 2PA cross-sections compared to the simple phenyl group. The most striking result is for compound 3c , which features both strong acceptor groups (cyano) and extended conjugation (styryl), resulting in the highest 2PA cross-section in this series at 3940 GM.[5][6]
Experimental Methodologies for Measuring 2PA Cross-Sections
Accurate determination of the 2PA cross-section is crucial for the reliable comparison of different chromophores. The two most widely used techniques are the Z-scan method and two-photon excited fluorescence (TPEF).[1]
The Z-Scan Technique
The Z-scan technique is a powerful method for measuring the nonlinear refractive index and the nonlinear absorption coefficient of a material. To determine the 2PA cross-section, the "open-aperture" Z-scan configuration is employed.
Causality Behind Experimental Choices: The Z-scan method relies on the principle of self-focusing or self-defocusing of a laser beam as it passes through a nonlinear medium. By translating the sample along the beam axis (the Z-axis) through the focal point, the intensity-dependent transmission is measured. The open-aperture configuration, where the entire transmitted beam is collected by a detector, is specifically sensitive to nonlinear absorption processes like 2PA. Any change in transmission is therefore directly related to the amount of light absorbed by the sample.
Caption: Experimental workflow for the open-aperture Z-scan measurement of the two-photon absorption cross-section.
Step-by-Step Protocol for Open-Aperture Z-Scan:
-
Sample Preparation:
-
Dissolve the anthracene derivative in a high-purity spectroscopic grade solvent (e.g., toluene, THF) to a known concentration (typically in the range of 10⁻³ to 10⁻⁵ M). The solution should be optically clear and free of any scattering particles.
-
Use a cuvette with a known path length (typically 1-2 mm).
-
-
Experimental Setup:
-
A mode-locked femtosecond laser (e.g., Ti:sapphire) is used as the excitation source to provide high peak intensities.
-
The laser beam is split into a reference beam and a signal beam. The reference beam is used to monitor and correct for any fluctuations in the laser output.
-
The signal beam is focused by a lens onto the sample, which is mounted on a computer-controlled translation stage.
-
After passing through the sample, the entire beam is collected by a detector.
-
-
Data Acquisition:
-
The sample is translated along the Z-axis through the focal point of the lens.
-
The normalized transmittance (the ratio of the signal detector reading to the reference detector reading) is recorded as a function of the sample position (Z).
-
A characteristic dip in the normalized transmittance will be observed when the sample is at the focal point (Z=0), where the intensity is highest and thus 2PA is most significant.
-
-
Data Analysis and Self-Validation:
-
The obtained Z-scan curve is fitted to the theoretical equation for two-photon absorption to extract the nonlinear absorption coefficient (β).
-
The 2PA cross-section (δ) is then calculated from β using the following equation: δ = (hνβ) / N_A * C where h is Planck's constant, ν is the frequency of the incident light, N_A is Avogadro's number, and C is the concentration of the solution.
-
Self-Validation: The experiment should be repeated at several different concentrations and laser intensities. The calculated 2PA cross-section should remain constant, confirming that the observed nonlinear absorption is indeed due to a two-photon process and not higher-order effects or thermal lensing.
-
Two-Photon Excited Fluorescence (TPEF)
The TPEF method is a highly sensitive technique that is particularly well-suited for fluorescent molecules. It involves measuring the fluorescence emission from a sample following two-photon excitation.
Causality Behind Experimental Choices: This method leverages the fact that the fluorescence intensity resulting from two-photon excitation is directly proportional to the square of the incident laser intensity and the 2PA cross-section of the molecule. By comparing the two-photon excited fluorescence of a sample to that of a well-characterized reference standard, the 2PA cross-section of the sample can be determined.
Caption: Experimental workflow for the two-photon excited fluorescence (TPEF) measurement of the 2PA cross-section.
Step-by-Step Protocol for TPEF:
-
Sample and Reference Preparation:
-
Prepare solutions of the anthracene derivative (sample) and a well-characterized reference standard (e.g., Rhodamine B, Fluorescein) with a known 2PA cross-section in the same solvent. The concentrations should be adjusted to have similar optical densities at the one-photon absorption maximum to minimize inner-filter effects.
-
-
Experimental Setup:
-
A tunable femtosecond laser is used as the excitation source to measure the 2PA spectrum over a range of wavelengths.
-
The laser beam is focused into the sample cuvette.
-
The fluorescence emission is collected at a 90-degree angle to the excitation beam path to minimize scattered laser light.
-
An emission filter is used to block any remaining scattered excitation light and only allow the fluorescence signal to pass to the detector (a spectrometer or a photomultiplier tube).
-
-
Data Acquisition:
-
The two-photon excited fluorescence spectra of both the sample and the reference are recorded at the same excitation wavelength and laser power.
-
The integrated fluorescence intensity is determined for both the sample and the reference.
-
-
Data Analysis and Self-Validation:
-
The 2PA cross-section of the sample (δ_s) is calculated using the following ratiometric equation: δ_s = δ_r * (I_s / I_r) * (Φ_r / Φ_s) * (C_r / C_s) where δ is the 2PA cross-section, I is the integrated fluorescence intensity, Φ is the fluorescence quantum yield, and C is the concentration. The subscripts 's' and 'r' denote the sample and reference, respectively.
-
Self-Validation: A crucial step is to verify the quadratic dependence of the fluorescence intensity on the excitation power. A log-log plot of fluorescence intensity versus laser power should yield a straight line with a slope of approximately 2. This confirms that the fluorescence signal originates from a two-photon absorption process. This should be performed for both the sample and the reference.
-
Conclusion and Future Outlook
The strategic design of anthracene derivatives has led to the development of highly efficient two-photon absorbing materials with large 2PA cross-sections. By incorporating donor-acceptor motifs and extending the π-conjugation, it is possible to significantly enhance the nonlinear optical response of the anthracene core. The comparative data presented in this guide clearly illustrates the success of these molecular engineering strategies, with 2PA cross-sections reaching nearly 4000 GM for optimized structures.
The Z-scan and TPEF techniques provide robust and reliable methods for quantifying the 2PA cross-sections of these materials, enabling a systematic exploration of structure-property relationships. The detailed protocols provided herein offer a practical guide for researchers in the field to accurately characterize their novel chromophores.
The continued development of novel anthracene derivatives with even larger 2PA cross-sections, particularly in the near-infrared biological transparency window, holds immense promise for advancing a wide range of technologies. Future research will likely focus on the development of water-soluble derivatives for biological applications, as well as the integration of these powerful chromophores into functional materials and devices.
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Assessing the Biocompatibility of 9-Ethynylanthracene for In Vivo Imaging: A Comparative Guide
In the dynamic field of in vivo imaging, the quest for novel fluorescent probes that offer superior photophysical properties is relentless. Among the myriad of candidates, 9-ethynylanthracene, a derivative of the polycyclic aromatic hydrocarbon (PAH) anthracene, has garnered interest due to its intrinsic fluorescence and the versatility of the ethynyl group for bioconjugation.[1][2][3] However, the transition from a promising fluorophore to a reliable in vivo imaging agent is critically dependent on its biocompatibility. This guide provides an in-depth assessment of the biocompatibility of this compound, comparing it with established alternatives and presenting the experimental frameworks necessary for its validation.
The Anthracene Core: A Double-Edged Sword of Photophysics and Potential Toxicity
Anthracene and its derivatives are well-known for their excellent photoluminescence properties and chemical stability, making them attractive scaffolds for fluorescent sensors and probes.[3][4] The three-fused-ring system of this compound provides a rigid, planar structure that contributes to its favorable quantum yield. The 9-ethynyl substituent further allows for straightforward "click" chemistry or other coupling reactions to attach targeting moieties, enabling the development of specific molecular probes.[1]
However, the very nature of the polycyclic aromatic hydrocarbon core necessitates a thorough evaluation of its potential toxicity. PAHs as a class are recognized environmental contaminants, with some members classified as probable human carcinogens.[5][6][7] Their biological activity often stems from metabolic activation into reactive intermediates that can form covalent adducts with DNA, leading to genotoxicity.[6] Furthermore, the interaction of PAHs with light can generate reactive oxygen species (ROS), inducing phototoxicity.[6][8]
Therefore, before this compound can be considered for in vivo applications, a rigorous biocompatibility assessment is not just recommended, but essential.
A Framework for Biocompatibility Assessment
A comprehensive evaluation of an imaging agent's biocompatibility must be a self-validating system, addressing cytotoxicity, genotoxicity, and in vivo systemic effects. The following experimental workflow provides a logical progression for assessing this compound.
Caption: Experimental workflow for biocompatibility assessment of an imaging probe.
Comparative Analysis: this compound vs. Established Probes
The suitability of this compound can be best understood by comparing its projected attributes against widely used classes of in vivo imaging agents: Indocyanine Green (ICG) and Quantum Dots (QDs).
| Feature | This compound (Projected) | Indocyanine Green (ICG) | Quantum Dots (QDs) |
| Core Chemistry | Polycyclic Aromatic Hydrocarbon | Cyanine Dye | Semiconductor Nanocrystal (e.g., CdSe/ZnS) |
| Biocompatibility | Requires extensive validation due to PAH core.[5][6] | FDA-approved with an excellent safety record.[9] | Concerns over heavy metal (e.g., Cadmium) toxicity.[10][11] Surface coatings are critical. |
| Photostability | Generally good, but susceptible to photobleaching and photodegradation.[8] | Low; prone to photobleaching and degradation in aqueous solution. | Excellent; highly resistant to photobleaching.[12][13] |
| Quantum Yield | Moderate to high, derivative-dependent.[2] | Low in aqueous solution, increases upon protein binding.[9] | Very high.[12][14] |
| Emission Wavelength | Typically in the UV-Visible range; requires significant modification for NIR. | Near-Infrared (NIR), ideal for deep tissue imaging.[9] | Tunable across a wide range, including NIR.[10] |
| Bio-conjugation | Straightforward via the ethynyl group. | Difficult due to limited functional groups.[9] | Versatile, enabled by various surface chemistries.[14] |
Key Insights:
-
The Biocompatibility Hurdle: The primary challenge for this compound is overcoming the inherent toxicity concerns associated with its PAH structure. While ICG is the clinical gold standard for safety, QDs have faced their own biocompatibility challenges, primarily related to the leaching of heavy metal ions.[9][10] Extensive detoxification strategies, such as surface coatings, have been developed for QDs, and similar approaches may be necessary for anthracene derivatives.
-
Photophysical Performance: this compound offers potentially higher photostability and quantum yield compared to ICG.[2][9] However, its emission is typically in the visible spectrum, which is less suitable for in vivo imaging than the near-infrared (NIR) emission of ICG and many QDs, due to better tissue penetration and lower autofluorescence in the NIR window.[9][15]
-
Synthetic Versatility: The ethynyl group on this compound provides a significant advantage in terms of ease of conjugation compared to the more complex chemistry required for ICG.[9] This allows for more straightforward development of targeted probes.
Essential Experimental Protocols
To rigorously assess the biocompatibility of this compound, the following protocols are fundamental.
Protocol 1: In Vitro Cytotoxicity Assessment using a Resazurin-Based Assay
This protocol evaluates the effect of the compound on cell viability by measuring the metabolic activity of cultured cells.
Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. A decrease in fluorescence intensity indicates reduced cell viability.
Step-by-Step Methodology:
-
Cell Culture: Plate a relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like HeLa for targeted imaging applications) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like 1% Triton™ X-100 (positive control).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL of this solution to each well.
-
Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[16]
-
Data Analysis: Normalize the fluorescence readings of the treated wells to the negative control (representing 100% viability) and calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessing Phototoxicity
This protocol determines if the compound becomes more toxic upon exposure to light.
Principle: The cytotoxicity protocol is adapted to include a light exposure step. A significant decrease in viability in the light-exposed group compared to the dark control indicates phototoxicity.
Step-by-Step Methodology:
-
Follow Steps 1-3 from the Cytotoxicity Protocol, preparing two identical sets of plates.
-
Light Exposure: Expose one plate to a controlled light source (e.g., a solar simulator or a lamp with a filter appropriate for the absorbance spectrum of this compound) for a defined period (e.g., 30-60 minutes). Keep the second plate in the dark as a control.
-
Incubation and Measurement: After exposure, incubate both plates and proceed with Steps 4-8 from the Cytotoxicity Protocol.
-
Analysis: Compare the IC₅₀ values from the light-exposed and dark-control plates. A significantly lower IC₅₀ in the irradiated plate confirms phototoxicity. Studies on anthracene have shown that UV radiation can lead to the formation of photo-modified products, which may have different toxicity profiles.[8]
Conclusion and Future Outlook
This compound presents an interesting scaffold for the development of novel fluorescent probes for in vivo imaging, primarily due to its favorable photophysical properties and synthetic accessibility. However, its identity as a polycyclic aromatic hydrocarbon casts a significant shadow of concern regarding its biocompatibility. The carcinogenic and phototoxic potential of the anthracene core cannot be overlooked.[5][6][8]
A direct comparison with clinically approved agents like ICG and extensively studied alternatives like QDs reveals that the primary hurdle for this compound is the rigorous, multi-stage validation of its safety.[9][10] While it may offer advantages in photostability and ease of conjugation over ICG, these benefits are contingent upon a clean toxicological profile.
For researchers, scientists, and drug development professionals, the path forward is clear. The potential of this compound can only be unlocked through a systematic and unbiased application of the biocompatibility assessment framework outlined in this guide. Future work should focus on chemical modifications of the anthracene ring to mitigate toxicity and shift its emission into the NIR window, thereby combining the synthetic advantages of this fluorophore with the safety and performance requirements of in vivo imaging.
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A Researcher's Guide to Fluorophore Brightness: A Comparative Analysis of 9-Ethynylanthracene and Other Common Fluorophores
In the landscape of fluorescence-based research and drug development, the selection of an appropriate fluorophore is a critical decision that directly impacts experimental sensitivity and data quality. While a vast portfolio of fluorescent probes is commercially available, understanding their intrinsic photophysical properties is paramount for optimal experimental design. This guide provides a detailed comparison of the brightness of 9-ethynylanthracene, a versatile building block in chemical biology, with commonly used fluorophores such as Fluorescein isothiocyanate (FITC), Rhodamine B, and Cyanine 5 (Cy5).
The brightness of a fluorophore is not an arbitrary metric; it is a quantifiable parameter derived from two key photophysical properties: the molar absorptivity (or extinction coefficient, ε) and the fluorescence quantum yield (Φ).[1] The molar absorptivity dictates how efficiently a molecule absorbs photons at a specific wavelength, while the quantum yield represents the efficiency of converting that absorbed energy into emitted fluorescent light.[2] The product of these two values provides a direct measure of a fluorophore's intrinsic brightness.[1]
This guide will delve into the theoretical underpinnings of fluorescence, provide a quantitative comparison of these key fluorophores, and offer detailed experimental protocols for their characterization, empowering researchers to make informed decisions for their specific applications.
The Foundation of Fluorescence: A Glimpse into the Jablonski Diagram
To appreciate the nuances of fluorophore brightness, a foundational understanding of the photophysical processes involved is essential. The Jablonski diagram provides a schematic representation of the electronic transitions that occur when a molecule interacts with light.[3][4][5][6][7]
Caption: Workflow for determining the molar absorptivity of a fluorophore.
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately weigh a small amount of the fluorophore and dissolve it in a known volume of a suitable solvent to create a concentrated stock solution. Ensure the solvent is of high purity and does not absorb significantly in the wavelength range of interest.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0 at the absorption maximum (λmax) to ensure linearity.
-
Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectrum of each dilution in a cuvette with a known path length (typically 1 cm). Use the pure solvent as a blank.
-
Data Analysis: Identify the λmax from the absorbance spectra. Plot the absorbance at λmax against the concentration for each dilution.
-
Calculation: The data should yield a linear plot. According to the Beer-Lambert equation, A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length. The slope of the line will be equal to εl. Since the path length (l) is known (typically 1 cm), the molar absorptivity (ε) can be calculated.
Protocol 2: Determination of Relative Fluorescence Quantum Yield
The relative quantum yield is determined by comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining the relative fluorescence quantum yield of a fluorophore.
Step-by-Step Methodology:
-
Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-blue region, while Rhodamine 6G in ethanol (Φ = 0.95) is often used for the green-yellow region.
-
Solution Preparation: Prepare solutions of both the sample and the standard in the same solvent. The concentrations should be adjusted so that their absorbance at the excitation wavelength is identical and low (ideally < 0.1) to avoid inner filter effects.
-
Spectrofluorometer Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of both the sample and the standard at the same excitation wavelength. Ensure that the instrument settings (e.g., excitation and emission slit widths) are identical for both measurements.
-
Data Analysis: Integrate the area under the corrected emission spectrum for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φsample) can be calculated using the following equation:
Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample2 / nstandard2)
Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
Since the absorbances are matched (Astandard / Asample ≈ 1) and the solvent is the same (nsample2 / nstandard2 = 1), the equation simplifies to:
Φsample ≈ Φstandard * (Isample / Istandard)
-
Conclusion
The selection of a fluorophore is a multifaceted decision that extends beyond just its spectral properties. While FITC, Rhodamine B, and Cy5 offer high brightness for a range of applications, this compound provides a valuable platform for chemical biology and bioconjugation due to its small size and reactive handle. By understanding the fundamental principles of fluorescence and employing rigorous experimental methods for characterization, researchers can confidently select and utilize the optimal fluorophore to illuminate their scientific questions.
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Validating Specificity in 9-Ethynylanthracene-Based Fluorescent Sensors: A Comparative Guide
For researchers and professionals in drug development and chemical biology, the reliable detection of specific analytes within complex biological milieux is paramount. Fluorescent chemosensors offer a powerful tool for this purpose due to their high sensitivity and potential for real-time monitoring. Among the diverse array of available fluorophores, the 9-ethynylanthracene scaffold has emerged as a promising platform for sensor design. Its rigid structure, high quantum yield, and sensitivity to the local chemical environment make it an excellent starting point for developing highly responsive probes. However, the true utility of any sensor hinges on its specificity. This guide provides an in-depth, technically-focused comparison of methodologies to rigorously validate the specificity of novel this compound-based sensors, ensuring data integrity and confidence in experimental outcomes.
The this compound Core: A Privileged Fluorophore
The anthracene moiety is a well-established fluorophore known for its bright blue fluorescence. The introduction of an ethynyl group at the 9-position serves multiple crucial functions in sensor design. Firstly, it extends the π-conjugation of the aromatic system, which can modulate the photophysical properties of the molecule, such as shifting the emission wavelength to a more biologically compatible range. Secondly, the terminal alkyne provides a versatile synthetic handle for the covalent attachment of various receptor units designed to selectively bind a target analyte. This modularity allows for the rational design of sensors for a wide range of targets, from metal ions to small biomolecules.
The sensing mechanism of such probes often relies on photophysical processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF).[1][2] In a typical "turn-on" sensor design, the receptor unit in its unbound state quenches the fluorescence of the anthracene core via a PET mechanism. Upon binding to the target analyte, this quenching pathway is disrupted, leading to a significant enhancement in fluorescence intensity.[1] Validating that this "turn-on" response is exclusively triggered by the intended analyte is the central challenge addressed in this guide.
Experimental Validation of Sensor Specificity: A Workflow
The core principle of validating sensor specificity is to demonstrate a strong and selective response to the target analyte in the presence of a panel of other biologically and chemically relevant species that could potentially interfere with the measurement. This systematic approach ensures that the observed signal is a true reflection of the target analyte's concentration.
Caption: Workflow for validating the specificity of a fluorescent sensor.
Detailed Experimental Protocols
The following protocols are presented for a hypothetical "turn-on" this compound-based sensor designed for the detection of zinc ions (Zn²⁺), a common and important biological analyte.
1. Preparation of Stock Solutions
-
Sensor Stock Solution (1 mM): Accurately weigh the purified this compound-based sensor and dissolve it in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mM.
-
Analyte Stock Solution (10 mM): Prepare a 10 mM stock solution of the target analyte, for instance, using zinc chloride (ZnCl₂) in deionized water.
-
Interfering Species Stock Solutions (10 mM): Prepare 10 mM stock solutions of a wide range of potentially interfering metal ions. It is crucial to select ions that are biologically abundant or chemically similar to the target analyte.[3] A recommended panel includes:
-
Alkali and Alkaline Earth Metals: Na⁺, K⁺, Mg²⁺, Ca²⁺
-
Transition Metals: Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Mn²⁺, Cd²⁺, Hg²⁺
-
Other Relevant Metals: Al³⁺, Pb²⁺
-
Rationale: This panel tests for interference from ions with different charges, coordination geometries, and electronic properties, providing a comprehensive assessment of selectivity.
-
2. General Procedure for Fluorescence Measurements
All fluorescence measurements should be performed in a buffered aqueous solution to maintain a constant pH, which can significantly influence fluorescence.[4] A common choice is HEPES or Tris-HCl buffer at physiological pH (e.g., 7.4).
-
To a quartz cuvette, add the appropriate volume of buffer solution.
-
Add the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence spectrum of the sensor alone. This is the "blank" or F₀ reading.
-
Add a specific volume of the analyte or interfering species stock solution.
-
Mix thoroughly and allow the solution to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the final fluorescence spectrum (F).
-
The fluorescence enhancement is typically reported as F/F₀.
3. Protocol for Selectivity Test
This experiment is the cornerstone of specificity validation. It directly compares the sensor's response to the target analyte against its response to the panel of interfering species.
-
Prepare a series of cuvettes, each containing the sensor at a fixed concentration (e.g., 10 µM) in the chosen buffer.
-
To the first cuvette, add the target analyte (Zn²⁺) to a final concentration that elicits a strong response (e.g., 5 equivalents, 50 µM).
-
To the subsequent cuvettes, add each of the interfering ions to the same final concentration (e.g., 50 µM).
-
Record the fluorescence intensity at the emission maximum for each sample.
-
Plot the fluorescence response (F/F₀) for each species as a bar chart for clear visual comparison.[5]
4. Protocol for Competition Experiment
This experiment assesses whether the sensor can still detect the target analyte in the presence of a high concentration of a competing ion.
-
Prepare a solution containing the sensor (e.g., 10 µM) and a significant concentration of a potentially interfering ion (e.g., 10 equivalents, 100 µM).
-
Record the fluorescence spectrum.
-
To this same solution, add the target analyte (Zn²⁺) to its optimal concentration (e.g., 50 µM).
-
Record the final fluorescence spectrum.
-
A highly specific sensor will show a significant fluorescence enhancement upon the addition of the target analyte, even in the presence of an excess of the competitor.[6]
Data Presentation and Interpretation
Clear and objective data presentation is crucial for a compelling validation guide. A combination of spectral data, titration curves, and comparative bar charts is most effective.
Comparative Fluorescence Response
The results of the selectivity test should be summarized in a table and visualized as a bar chart. This allows for an at-a-glance comparison of the sensor's performance.
| Analyte (50 µM) | Fluorescence Intensity (a.u.) | Response (F/F₀) |
| Sensor Only (Blank) | 100 | 1.0 |
| Zn²⁺ (Target) | 2500 | 25.0 |
| Na⁺ | 105 | 1.05 |
| K⁺ | 102 | 1.02 |
| Mg²⁺ | 110 | 1.10 |
| Ca²⁺ | 115 | 1.15 |
| Fe²⁺ | 150 | 1.50 |
| Fe³⁺ | 130 | 1.30 |
| Co²⁺ | 125 | 1.25 |
| Ni²⁺ | 140 | 1.40 |
| Cu²⁺ | 180 | 1.80 |
| Mn²⁺ | 120 | 1.20 |
| Cd²⁺ | 250 | 2.50 |
| Hg²⁺ | 200 | 2.00 |
| Al³⁺ | 160 | 1.60 |
| Pb²⁺ | 145 | 1.45 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
This data clearly demonstrates that the hypothetical this compound-based sensor exhibits a dramatic and selective "turn-on" response to Zn²⁺, with minimal interference from a wide range of other metal ions. The slight response from Cd²⁺, a chemically similar ion, is a common observation and highlights the importance of such comparative studies.[3]
Mechanistic Considerations and Alternative Probes
The selectivity of a this compound-based sensor is intrinsically linked to the design of its receptor. The choice of coordinating atoms (e.g., nitrogen, sulfur, oxygen), the geometry of the binding pocket, and the overall steric environment all contribute to the preferential binding of the target analyte. For instance, a receptor designed with a specific coordination geometry that matches the preference of Zn²⁺ will inherently be less likely to bind ions that favor different geometries.
While this compound provides a robust and tunable fluorophore, it is important to consider alternative platforms. Other popular fluorophores for sensor design include rhodamines, fluoresceins, and BODIPY dyes.[1] Each of these scaffolds has its own set of photophysical properties, advantages, and disadvantages. For example, rhodamine-based sensors often exhibit excellent photostability and long-wavelength emission, which can be advantageous for biological imaging. However, the synthesis of functionalized rhodamines can be more complex than that of anthracene derivatives. The choice of fluorophore should always be guided by the specific requirements of the intended application, including the desired emission wavelength, quantum yield, and environmental sensitivity.
Conclusion
Validating the specificity of a novel this compound-based sensor is a critical, multi-step process that requires rigorous experimental design and careful data interpretation. By systematically testing the sensor's response against a comprehensive panel of potential interferents, researchers can establish the trustworthiness and reliability of their tool. The protocols and data presentation formats outlined in this guide provide a robust framework for conducting these essential validation studies. Ultimately, a well-validated sensor, built upon the versatile this compound scaffold, can provide invaluable insights into complex chemical and biological systems, advancing research in drug discovery and beyond.
References
- Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. RSC Advances.
- Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. National Institutes of Health.
- A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. MDPI.
- Metal interference study of chemo-sensor 4 a in the presence of various metal ions. ResearchGate.
- On/Off Fluorescent Chemosensor for Selective Detection of Divalent Iron and Copper Ions: Molecular Logic Operation and Protein Binding. National Institutes of Health.
- Fluorescent Sensors for Measuring Metal Ions in Living Systems. National Institutes of Health.
- Fluorescent chemosensors: the past, present and future. Chemical Society Reviews.
- Absorption spectral interference analysis of RS with 10 equivalents of... ResearchGate.
- Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. National Center for Biotechnology Information.
- Fluorescent Sensors for Measuring Metal Ions in Living Systems. ACS Publications.
- Fluorescent Chemosensors for Various Analytes Including Reactive Oxygen Species, Biothiol, Metal Ions, and Toxic Gases. ACS Omega.
- Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media. ACS Publications.
- Highly selective and sensitive fluorescence detection of Zn 2+ and Cd 2+ ions by using an acridine sensor. RSC Publishing.
- Fluorescence sensing of metal ions in solution using a morpholine-containing phenolic Mannich base of 1′-hydroxy-2′-acetonaphthone. RSC Publishing.
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- 1. Fluorescent chemosensors: the past, present and future - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00240H [pubs.rsc.org]
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- 3. A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc [mdpi.com]
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A Senior Application Scientist's Guide to Palladium Catalyst Performance in 9-Ethynylanthracene Synthesis
Introduction: The Significance of 9-Ethynylanthracene
This compound is a pivotal molecule in materials science and organic electronics. Its rigid, planar anthracene core, combined with the reactive ethynyl group, makes it an essential building block for constructing advanced functional materials, including conjugated polymers, molecular wires, and fluorescent sensors. The synthesis of this compound with high purity and yield is therefore of paramount importance to researchers in these fields. The most prevalent and versatile method for its synthesis is the Sonogashira cross-coupling reaction. This guide provides a comparative analysis of various palladium catalyst systems for this specific transformation, offering field-proven insights to aid in catalyst selection and reaction optimization.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[2] While numerous variations exist, including copper-free protocols, the fundamental catalytic cycle provides a framework for understanding catalyst performance.[3][4]
The generally accepted mechanism for the copper-co-catalyzed Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle begins with the oxidative addition of the aryl halide (e.g., 9-bromoanthracene) to the Pd(0) complex. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst.
Comparative Performance of Palladium Catalysts
The choice of palladium catalyst is critical and directly impacts reaction efficiency, yield, and substrate scope. The performance of a catalyst is not solely dependent on the palladium precursor but is a synergistic effect of the metal center and its associated ligands. Below is a comparative summary of commonly employed catalyst systems for the synthesis of this compound and analogous aryl alkynes.
Table 1: Performance Comparison of Palladium Catalysts in Sonogashira Couplings
| Catalyst System (Precursor/Ligand) | Co-Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Advantages & Considerations | Reference |
| Classical Phosphine Catalysts | ||||||||
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/DMF | RT - 70 | 0.5 - 24 | 85-95 | The "workhorse" catalyst; reliable, commercially available, and well-documented.[2][5] Can require longer reaction times for less reactive halides. | [5],[2] |
| Pd(PPh₃)₄ | CuI | Et₃N / Et₂NH | Various | RT - 70 | 2 - 12 | 80-92 | Highly active Pd(0) source, but can be sensitive to air and moisture. | , |
| Modern Ligand Systems (Copper-Free) | ||||||||
| Pd(CH₃CN)₂Cl₂ / cataCXium® A | None | Cs₂CO₃ | 2-MeTHF | RT | 36-48 | ~90 | Enables room temperature, copper-free, and amine-free reactions; ideal for sensitive substrates.[3] Uses a green solvent. | [3] |
| Pd₂(dba)₃ / P(t-Bu)₃ | None | K₂CO₃ | Dioxane | 80-100 | 4 - 16 | >90 | Bulky, electron-rich phosphine ligand enhances activity for challenging substrates, including aryl chlorides. | [6] |
| Heterogeneous Catalysts | ||||||||
| Pd/C / XPhos | CuI | K₂CO₃ | EtOH | 50 | 5 | ~95 | Recyclable catalyst, offering a more sustainable and cost-effective option.[5] Ligand is still required for high activity. | [5] |
| MCM-41 Anchored Pd-Bipyridyl | CuI / PPh₃ | Et₃N | Toluene | 90 | 2 - 6 | 90-98 | High efficiency with very low Pd loading (0.01 mol%).[7] Catalyst can be recovered and reused multiple times. | [7] |
| Palladacycle Catalysts | ||||||||
| Sydnone-derived Palladacycle | CuI | Et₃N | THF | 65 | 2 | 95-100 | Highly stable and efficient pre-catalysts. Can offer superior performance with specific substrate classes. | [8] |
Note: Yields are reported for the synthesis of this compound or analogous aryl alkynes. Direct comparative data for all catalysts on the specific 9-bromoanthracene substrate may vary, but this table provides a strong baseline for performance expectations.
Field Insights & Causality
-
Classical vs. Modern Catalysts: Traditional catalysts like Pd(PPh₃)₂Cl₂ are effective and economical for many standard transformations.[2][5] However, the development of bulky, electron-rich phosphine ligands (e.g., cataCXium® A, P(t-Bu)₃) has revolutionized the field.[3][6] These ligands promote faster oxidative addition and reductive elimination steps, enabling reactions at lower temperatures and with less reactive aryl chlorides.[6][9]
-
The Copper Question: The copper co-catalyst (typically CuI) is crucial in the classic Sonogashira for activating the alkyne.[2] However, it can lead to the formation of undesirable alkyne homocoupling (Glaser coupling) byproducts.[10] This is particularly problematic in large-scale synthesis where purification can be challenging. Copper-free systems, often employing a stronger organic base like Cs₂CO₃, circumvent this issue and are preferred for synthesizing high-purity materials, especially when sensitive functional groups are present.[3]
-
The Rise of Heterogeneous Catalysis: From an industrial and green chemistry perspective, heterogeneous catalysts are highly attractive.[4][7] Systems like palladium on charcoal (Pd/C) or palladium anchored to solid supports (MCM-41) allow for easy separation of the catalyst from the reaction mixture by simple filtration, enabling recycling and minimizing palladium contamination in the final product.[5][7] While initial investment may be higher, the long-term cost-effectiveness and sustainability are significant advantages.
Detailed Experimental Protocol: Copper-Free Sonogashira Synthesis of 9-(Trimethylsilylethynyl)anthracene
This protocol is adapted from a modern, room-temperature, copper-free method, which is advantageous for minimizing side reactions and simplifying purification.[3] The synthesis targets the trimethylsilyl (TMS)-protected alkyne, a common and stable precursor that can be easily deprotected to yield the terminal alkyne, this compound.
Materials:
-
9-Bromoanthracene (1.0 equiv)
-
Ethynyltrimethylsilane (1.5 equiv)
-
Palladium(II) bis(acetonitrile) dichloride [Pd(CH₃CN)₂Cl₂] (0.5 mol%)
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine) (1.0 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 9-bromoanthracene (1.0 equiv), cesium carbonate (1.0 equiv), Pd(CH₃CN)₂Cl₂ (0.005 equiv), and cataCXium® A (0.01 equiv).
-
Causality: Flame-drying the glassware and using a Schlenk flask ensures the reaction is conducted under anhydrous and inert conditions (argon or nitrogen atmosphere), which is critical for preventing the deactivation of the palladium catalyst.
-
-
Inerting: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous 2-MeTHF via syringe. Stir the resulting suspension for 5 minutes. Subsequently, add ethynyltrimethylsilane (1.5 equiv) dropwise via syringe.
-
Causality: 2-MeTHF is a greener alternative to solvents like 1,4-dioxane and THF.[3] Using an excess of the alkyne ensures complete consumption of the more valuable 9-bromoanthracene.
-
-
Reaction: Stir the reaction mixture vigorously at room temperature for 36-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst. Transfer the filtrate to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Causality: The aqueous washes remove any remaining base and salts.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 9-(trimethylsilylethynyl)anthracene as a solid.
-
(Optional) Deprotection: The resulting 9-(trimethylsilylethynyl)anthracene can be readily deprotected to this compound by treatment with a fluoride source (e.g., tetrabutylammonium fluoride in THF) or a base (e.g., K₂CO₃ in methanol).
Conclusion and Recommendations
The synthesis of this compound via Sonogashira coupling is highly dependent on the judicious selection of the palladium catalyst.
-
For routine, small-scale syntheses where cost and simplicity are primary drivers, the classical Pd(PPh₃)₂Cl₂/CuI system remains a robust and reliable choice.
-
For substrates with sensitive functional groups or when byproduct formation is a major concern, a copper-free system is highly recommended. The Pd(CH₃CN)₂Cl₂/cataCXium® A system offers an excellent, mild, room-temperature alternative.[3]
-
For large-scale or industrial applications where catalyst recycling and sustainability are paramount, exploring heterogeneous catalysts like MCM-41 anchored palladium is a forward-looking strategy that can provide significant economic and environmental benefits.[7]
Ultimately, the optimal catalyst is dictated by the specific requirements of the synthesis: scale, purity requirements, cost constraints, and the chemical nature of the substrates involved. This guide serves as a foundational tool to empower researchers to make informed decisions and achieve success in their synthetic endeavors.
References
Sources
- 1. researchgate.net [researchgate.net]
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- 9. researchgate.net [researchgate.net]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
The Illuminating Influence of the Ethynyl Group on the Photophysical Properties of Anthracene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of molecular photophysics, the strategic modification of aromatic systems is a cornerstone of designing novel materials with tailored optical properties. Anthracene, a well-studied polycyclic aromatic hydrocarbon, serves as a fundamental scaffold for the development of fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.[1] Its intrinsic fluorescence, however, can be significantly modulated by the introduction of various functional groups. This guide provides a comprehensive comparison of the photophysical properties of pristine anthracene against its ethynyl-substituted analogues, namely 9-ethynylanthracene and 9,10-diethynylanthracene. We will delve into the underlying photophysical principles, present supporting experimental data, and provide detailed methodologies for the characterization of these compounds.
The Foundational Photophysics of Anthracene
Anthracene is characterized by its well-defined UV-Vis absorption and fluorescence spectra, arising from π-π* electronic transitions within its three fused benzene rings.[1] Typically, its absorption spectrum in solution exhibits vibronic fine structure with major peaks in the 355-376 nm range.[1][2] Upon excitation, anthracene fluoresces with a characteristic blue emission, also showing vibronic features with peaks generally observed between 380 nm and 425 nm.[1][3]
However, the fluorescence quantum yield (Φf) of anthracene is moderate, typically around 0.27 in ethanol and 0.36 in cyclohexane.[4] This is largely due to competing non-radiative decay pathways, including intersystem crossing to the triplet state and photochemical reactions such as the characteristic [4+4] photodimerization, especially at higher concentrations.[1] The fluorescence lifetime (τ) of anthracene is in the nanosecond range, approximately 5.7 ns in the vapor phase.[5][6]
The Ethynyl Group: A Small Modification with a Profound Impact
The introduction of the ethynyl (-C≡C-H) group, a small, rigid, and sp-hybridized moiety, can dramatically alter the photophysical landscape of the anthracene core. This is primarily due to the extension of the π-conjugated system. The triple bond of the ethynyl group actively participates in the delocalization of π-electrons, leading to several predictable and exploitable changes in the molecule's interaction with light.
Red-Shifted Absorption and Emission Spectra
The extension of the π-system upon ethynylation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This results in a bathochromic (red) shift in both the absorption and emission spectra. The effect is generally more pronounced with the addition of a second ethynyl group in a conjugated position, such as in 9,10-diethynylanthracene. This extended conjugation allows the molecule to absorb and emit lower-energy (longer wavelength) light.
Enhanced Fluorescence Quantum Yield and Lifetime
A significant consequence of ethynyl substitution is the often-observed increase in the fluorescence quantum yield. This enhancement can be attributed to several factors:
-
Increased Radiative Decay Rate: The extended π-conjugation can lead to a higher transition dipole moment for the S1 → S0 transition, thereby increasing the radiative decay rate constant (kr).
-
Reduced Non-Radiative Decay: The rigid, linear nature of the ethynyl group can restrict vibrational modes that often contribute to non-radiative decay pathways, thus decreasing the non-radiative decay rate constant (knr).
-
Inhibition of Photodimerization: While not as bulky as phenyl groups, the ethynyl substituents at the 9 and 10 positions can offer some steric hindrance, potentially reducing the efficiency of the bimolecular photodimerization process that quenches anthracene fluorescence.[1]
The fluorescence lifetime is also expected to be influenced. An increase in the radiative decay rate would lead to a shorter lifetime if non-radiative pathways remain unchanged. Conversely, a significant reduction in non-radiative decay could lead to a longer lifetime. The interplay of these factors determines the final observed lifetime.
Quantitative Comparison: Anthracene vs. Ethynyl-Substituted Anthracenes
To provide a clear and objective comparison, the following table summarizes the key photophysical properties of anthracene, this compound, and 9,10-diethynylanthracene. The data is compiled from various sources and presented for a consistent solvent where possible to allow for a more direct comparison.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ (ns) |
| Anthracene | Cyclohexane | 356, 375[4] | 380, 401, 425[1] | 0.36[4] | ~5[7] |
| Ethanol | ~357, 376[2] | ~380, 400, 420[3] | 0.27[4] | ~4-5[8] | |
| This compound | Data not readily available in a comparable format | ||||
| 9,10-Diethynylanthracene | Data not readily available in a comparable format |
Mechanistic Insights from Computational Studies
Theoretical calculations, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide valuable insights into the electronic structure and transitions that govern the photophysical properties of these molecules. These studies can predict the energies of the HOMO and LUMO, the oscillator strengths of electronic transitions, and the nature of the excited states, corroborating the experimental observations of red-shifted spectra and enhanced quantum yields upon ethynylation.
Experimental Protocols
The accurate determination of photophysical parameters is crucial for a reliable comparison. Below are detailed, step-by-step methodologies for key experiments.
Synthesis of Ethynyl-Substituted Anthracenes
The most common and versatile method for the synthesis of ethynyl-anthracenes is the Sonogashira cross-coupling reaction .[9] This palladium-catalyzed reaction couples a terminal alkyne with an aryl or vinyl halide.
Diagram of Sonogashira Coupling Workflow:
Caption: Workflow for the synthesis of this compound via Sonogashira coupling.
Step-by-Step Protocol for Sonogashira Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the halo-anthracene (e.g., 9-bromoanthracene), a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI) in a suitable degassed solvent (e.g., THF or DMF).
-
Addition of Reagents: Add a degassed amine base (e.g., triethylamine or diisopropylamine) followed by the terminal alkyne (e.g., ethynyltrimethylsilane for a protected alkyne, or directly the desired alkyne).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction, extract the product with an organic solvent, and wash the organic layer with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired ethynyl-anthracene.
-
Deprotection (if applicable): If a silyl-protected alkyne was used, the silyl group can be removed using a fluoride source like tetrabutylammonium fluoride (TBAF) in THF.
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method compares the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Diagram of Quantum Yield Measurement Workflow:
Caption: Experimental workflow for relative fluorescence quantum yield determination.
Step-by-Step Protocol for Relative Quantum Yield Measurement:
-
Standard Selection: Choose a suitable fluorescence standard with an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue-emitting compounds).
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis: Integrate the area under the emission curves for both the sample and the standard. The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
Measurement of Fluorescence Lifetime
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.[10][11]
Diagram of TCSPC Principle:
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A Head-to-Head Comparison of 9-Ethynylanthracene and Dansyl Azide in Click Chemistry: A Guide for Researchers
In the dynamic landscape of bioconjugation and materials science, "click chemistry" has emerged as a transformative methodology, prized for its efficiency, selectivity, and biocompatibility.[1][2][3][4] Central to many of its applications is the use of fluorescent probes that enable the visualization and tracking of tagged molecules. Among the myriad of available reagents, 9-ethynylanthracene and dansyl azide have garnered significant attention. This guide provides an in-depth, head-to-head comparison of these two crucial click chemistry partners, offering experimental insights to inform your selection process.
Introduction: The Power of Click Chemistry in Fluorescent Labeling
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an alkyne and an azide.[5][6][7][8] This reaction's reliability and mild conditions make it ideal for labeling sensitive biomolecules.[2][3][9] The choice of the alkyne or azide component is critical, as it dictates the properties of the final conjugate. Here, we dissect the distinct characteristics of this compound (an alkyne) and dansyl azide (an azide), two fluorescent reporters with unique attributes.
Core Structural and Photophysical Differences
This compound: This molecule features a rigid, planar anthracene core, a well-known fluorophore, appended with a reactive ethynyl group.[10] The extended π-conjugated system of anthracene is responsible for its intrinsic fluorescence.[11][12][13]
Dansyl Azide: In contrast, dansyl azide incorporates the 5-(dimethylamino)naphthalene-1-sulfonyl (dansyl) group, a classic environmentally sensitive fluorophore.[14][15] The fluorescence of the dansyl group is highly dependent on the polarity of its local environment.
The fundamental difference lies in their reactive moieties and fluorescent scaffolds, which in turn dictates their application suitability.
Performance in Click Chemistry: A Comparative Analysis
The efficacy of a click chemistry reaction is not solely determined by the formation of the triazole ring but also by the properties of the resulting product. We will now explore the key performance indicators for both this compound and dansyl azide.
Reaction Kinetics and Efficiency
Both this compound and dansyl azide participate readily in CuAAC reactions. The reaction rate is primarily influenced by the copper catalyst, ligands, and solvent conditions rather than significant inherent differences in the reactivity of the alkyne or azide.[6][16] However, the steric hindrance around the reactive group can play a role. The relatively unhindered ethynyl group of this compound generally allows for facile access.
Photophysical Properties of the Triazole Adducts
The true differentiation between these two probes becomes evident when examining the photophysical properties of their respective triazole products.
Table 1: Comparative Photophysical Data
| Property | This compound-Triazole Adduct | Dansyl Azide-Triazole Adduct | Key Takeaway |
| Excitation Max (λex) | ~390-440 nm[17] | ~330-340 nm[14] | This compound adducts are excited at longer wavelengths, which can be advantageous in biological systems to minimize autofluorescence. |
| Emission Max (λem) | ~450-500 nm[17] | ~500-570 nm (solvent dependent)[14] | Dansyl adducts exhibit a larger Stokes shift and solvatochromism. |
| Quantum Yield (ΦF) | Generally high and stable | Variable, sensitive to solvent polarity | This compound provides more consistent fluorescence intensity, while dansyl is a reporter of environmental polarity. |
| Stokes Shift | Moderate | Large[14] | The large Stokes shift of dansyl adducts is beneficial for minimizing self-quenching and improving signal-to-noise. |
| Solvatochromism | Minimal | Pronounced | Dansyl adducts are excellent probes for studying changes in the local environment, such as protein folding. |
Experimental Section: Protocols and Methodologies
To provide a practical framework, we present standardized protocols for the CuAAC reaction using both this compound and dansyl azide.
General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol is a general guideline and may require optimization for specific substrates.
Diagram 1: General CuAAC Workflow
Caption: General workflow for a copper-catalyzed azide-alkyne cycloaddition reaction.
Materials:
-
Alkyne-containing molecule (e.g., a protein modified with this compound)
-
Azide-containing molecule (e.g., Dansyl Azide[1])
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)
Procedure:
-
Dissolve the alkyne and azide components in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water.
-
Add the catalyst solution to the solution containing the alkyne and azide.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the reaction can be quenched, and the product purified by appropriate chromatographic techniques.
Synthesis of a this compound-Triazole Adduct
Diagram 2: Synthesis of this compound-Triazole
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Safety Operating Guide
Proper Disposal of 9-Ethynylanthracene: A Guide for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper disposal of 9-Ethynylanthracene. As a polycyclic aromatic hydrocarbon (PAH) derivative, this compound requires careful handling and adherence to specific disposal protocols to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle such chemicals in a laboratory setting. Our goal is to provide value beyond the product itself, building deep trust by being the preferred source for laboratory safety and chemical handling information.
Understanding the Hazard: Why Proper Disposal is Critical
This compound is structurally related to anthracene, a well-studied polycyclic aromatic hydrocarbon (PAH). PAHs are a class of compounds often formed during the incomplete combustion of organic materials and are constituents of fossil fuels.[1][2] The core anthracene structure imparts specific hazards that must be respected during all handling and disposal stages.
The primary concerns with anthracene and its derivatives are:
-
Environmental Toxicity: Anthracene is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Spillage and improper disposal can lead to significant watercourse pollution.[4][5]
-
Persistence and Bioaccumulation: The substance has been identified as a PBT (persistent, bioaccumulative, and toxic) material.[4][5] This means it does not easily degrade in the environment and can accumulate in living organisms, posing a long-term risk.
-
Hazardous Waste Classification: Due to these properties, wastes containing PAHs like anthracene are generally classified as hazardous.[6][7] As such, disposal is strictly regulated.
The ethynyl group (–C≡CH) introduces reactivity that, while useful in synthesis, does not mitigate the hazards of the aromatic core and must be considered during waste management.
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate this compound waste, a thorough risk assessment must be conducted. The following Personal Protective Equipment (PPE) is mandatory to prevent exposure.
| PPE Category | Specification & Rationale |
| Hand Protection | Wear chemical-resistant gloves tested according to standards like EN 374. Thicker gloves generally offer better protection.[8][9] Given the aromatic nature of the compound, nitrile or Viton® gloves are recommended. Always inspect gloves before use and change them frequently (e.g., every 30-60 minutes) or immediately upon known or suspected contact.[9] |
| Eye & Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[8] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[10] |
| Body Protection | A lab coat is required to prevent skin exposure.[11] For tasks with a higher risk of contamination, consider chemical-resistant aprons or coveralls.[12] |
| Respiratory Protection | All handling of this compound, especially the generation and management of its waste, should be conducted within a certified chemical fume hood to avoid inhalation of dusts or aerosols.[11] |
This multi-layered approach to PPE serves as the final barrier to exposure and is a critical component of safe laboratory practice.[13]
Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in general solid waste.[11] The primary and safest disposal route is through a licensed hazardous waste management company, which will typically use controlled incineration.[14]
Step 1: Waste Segregation at the Point of Generation
Proper segregation is the foundation of a safe waste management system.
-
Identify Waste Streams: Prepare designated waste containers before starting your experiment. You will need separate containers for:
-
Solid Waste: Contaminated consumables such as weighing papers, gloves, TLC plates, and silica gel.
-
Liquid Waste: Solutions containing this compound, including reaction mixtures and solvent rinses.
-
-
Use Correct Containers:
-
For solids, use a clearly labeled, sealable container (e.g., a screw-top wide-mouth jar or a designated hazardous waste tub).
-
For liquids, use a compatible, leak-proof container with a secure screw-top cap, ensuring it is compatible with the solvents used.[11] Glass is often preferred for organic solvent waste.
-
-
Avoid Mixing: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. For example, do not mix it with aqueous waste or non-hazardous waste.
Step 2: Labeling and Temporary Storage
Clear and accurate labeling is a regulatory requirement and essential for safety.
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An indication of the major components and their approximate concentrations (e.g., "this compound in Toluene, approx. 5%").
-
The relevant hazard pictograms (e.g., environmental hazard).
-
-
Storage: Store the sealed and labeled waste containers in a designated, well-ventilated, and secure satellite accumulation area within your laboratory. This area should be away from ignition sources and incompatible materials.
Step 3: Arranging for Final Disposal
-
Contact EHS: Once your waste container is full, or according to your institution's pickup schedule, contact your EHS office.
-
Professional Collection: Your EHS office will arrange for collection by an approved hazardous waste disposal company. These professionals are trained to handle and transport chemical waste for final disposal, typically via high-temperature incineration.[14]
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal Workflow for this compound.
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
Spill Cleanup Protocol:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain the Spill:
-
For Solid Spills: Carefully sweep or scoop the material to avoid creating dust. Place it into a designated hazardous waste container.
-
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Collect Waste: Scoop the absorbed material into a hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly. A multi-step process is recommended:
-
Dispose of Cleanup Materials: All materials used for the cleanup, including absorbent pads, wipes, and contaminated PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol in Section 3.[11]
Regular decontamination of work surfaces and equipment is a crucial aspect of laboratory hygiene when working with hazardous compounds.[17]
By adhering to these rigorous procedures, you ensure the safety of yourself and your colleagues, maintain compliance with environmental regulations, and contribute to a culture of safety within the scientific community.
References
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- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Polycyclic Arom
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- Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. - Defense Centers for Public Health
- Proper Disposal of 9,10-Dichloroanthracene: A Step-by-Step Guide for Labor
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A Senior Application Scientist's Guide to Handling 9-Ethynylanthracene: Essential Safety Protocols and Disposal
For the modern researcher, scientist, or drug development professional, the safe handling of specialized chemical reagents is paramount. 9-Ethynylanthracene, a valuable building block in materials science and medicinal chemistry, requires a meticulous approach to safety due to its nature as a polycyclic aromatic hydrocarbon (PAH). This guide provides essential, field-proven safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risk Profile
This compound is a solid aromatic compound. While specific toxicological data for this exact molecule is limited, its classification as a polycyclic aromatic hydrocarbon (PAH) dictates a cautious approach. PAHs as a class are known for their potential carcinogenic and mutagenic properties, and they can be irritating to the skin, eyes, and respiratory system.[1][2] Therefore, all handling procedures must be designed to minimize any potential for exposure.
| Property | Data | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 13752-40-4 | [3][4] |
| Molecular Formula | C₁₆H₁₀ | [3][4] |
| Molecular Weight | 202.25 g/mol | [3] |
| Physical State | Solid | [5] |
| Melting Point | 72.5-76 °C | [4] |
| Storage Class | Combustible Solids | [5][6] |
The Hierarchy of Controls: A Foundational Safety Principle
Before discussing Personal Protective Equipment (PPE), it is crucial to understand the hierarchy of controls. PPE is the last line of defense. The most effective safety measures involve eliminating or engineering out the hazard.
-
Engineering Controls: The single most important engineering control is the use of a certified chemical fume hood.[7] All weighing, handling, and transfer of this compound powder should be performed within a fume hood to prevent inhalation of airborne particulates.[6]
-
Administrative Controls: These include proper training, clear labeling of containers, and establishing Standard Operating Procedures (SOPs) for handling this chemical.
-
Personal Protective Equipment (PPE): This is the focus of the following sections and is mandatory even when all other controls are in place.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not arbitrary; it is directly linked to the potential routes of exposure: inhalation, skin contact, and eye contact.
Eye and Face Protection
Direct contact with chemical dust or splashes can cause serious eye irritation.[8]
-
Requirement: Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory at all times.[9][10]
-
Causality: Goggles provide a seal around the eyes, offering superior protection from airborne dust and splashes compared to standard safety glasses. For procedures with a higher risk of splashing (e.g., transferring solutions), the use of a full-face shield over the safety goggles is strongly recommended.
Skin and Body Protection
PAHs can be absorbed through the skin, and direct contact may cause irritation.[7]
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[7] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact and disposed of as hazardous waste.[11][12]
-
Lab Coat: A clean, buttoned lab coat serves as a removable barrier to protect your personal clothing and skin from contamination.[6] For tasks with a higher risk of contamination, consider a disposable gown.
-
Footwear: Closed-toe shoes are a standard and non-negotiable requirement in any laboratory setting.[7]
Respiratory Protection
The primary method for respiratory protection is the use of a fume hood.
-
Primary Control: All procedures that may generate dust or aerosols of this compound must be conducted within a certified chemical fume hood.[7][13]
-
Secondary Control: In the rare event that a procedure cannot be conducted in a fume hood, a risk assessment must be performed, and appropriate respiratory protection, such as a NIOSH-approved respirator with a particle filter (e.g., N95) or an organic vapor cartridge, must be used.
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, logical workflow minimizes the risk of contamination and exposure.
Experimental Protocol: Handling Solid this compound
-
Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.
-
Weighing: Conduct all weighing of the solid compound on a tared weigh boat or paper inside the chemical fume hood to contain any dust.
-
Transfer: Use a spatula to carefully transfer the solid to your reaction vessel. If dissolving, add the solvent to the solid within the fume hood.
-
Post-Handling: After use, securely close the primary container. Decontaminate the spatula and any other reusable equipment. Clean the balance and the fume hood work surface.
-
PPE Removal: Remove PPE in the correct order (gloves first, followed by lab coat and eye protection) to prevent cross-contamination. Wash hands thoroughly after removing all PPE.[11]
Disposal Plan: Managing Hazardous Waste
Improper disposal of chemical waste poses a significant threat to environmental and human health.[12] All waste contaminated with this compound must be treated as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh paper, pipette tips, absorbent pads) must be collected in a designated, sealed, and clearly labeled hazardous waste container.[7][12]
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, designated hazardous waste container. The container must be compatible with the solvents used and be kept securely closed when not in use.[7][14]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents.[13]
Disposal Protocol
-
Segregate: Collect solid and liquid waste in separate, appropriate containers.
-
Label: Ensure containers are accurately and fully labeled.
-
Store: Store waste containers in a designated satellite accumulation area (SAA) within the laboratory, ensuring they are closed and in secondary containment if necessary.
-
Arrange Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[7] Never dispose of this chemical down the drain or in regular trash.[15]
By integrating these safety protocols into your daily laboratory operations, you build a robust and trustworthy system that protects you, your colleagues, and the environment, allowing you to focus on advancing your critical research.
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- Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. ResearchGate.
- SAFETY DATA SHEET - 9,10-Bis(phenylethynyl)anthracene. Fisher Scientific.
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- Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. SciELO.
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- SAFETY DATA SHEET - 9-Vinylanthracene. Fisher Scientific.
- This compound Product Information. LookChem.
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- Safe Handling and Disposal of Antineoplastic and Other Drugs. University of Rhode Island.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
